5-Methoxy-2-methylbenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-methoxy-2-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7-3-4-9(11-2)5-8(7)6-10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEYVMICIGLTMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20492928 | |
| Record name | 5-Methoxy-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20492928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56724-09-5 | |
| Record name | 5-Methoxy-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20492928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-2-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Methoxy-2-methylbenzaldehyde (CAS No. 56724-09-5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Methoxy-2-methylbenzaldehyde, a valuable aromatic aldehyde in organic synthesis and medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document delves into the compound's core properties, synthesis, spectral characterization, and potential applications, with a focus on the causal reasoning behind experimental choices and methodologies.
Core Molecular Attributes and Physicochemical Properties
This compound, registered under CAS number 56724-09-5, is a substituted benzaldehyde with a methoxy group at the 5-position and a methyl group at the 2-position of the benzene ring.[1] This specific substitution pattern imparts distinct electronic and steric properties that influence its reactivity and potential applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 56724-09-5 | [1] |
| Molecular Formula | C₉H₁₀O₂ | [1] |
| Molecular Weight | 150.17 g/mol | [1] |
| Appearance | Clear Liquid | [1] |
| Purity | ≥98% (typical) | [1] |
| InChI Key | ZCEYVMICIGLTMC-UHFFFAOYSA-N | [1] |
The presence of the electron-donating methoxy group and the weakly electron-donating methyl group on the aromatic ring activates the benzene ring towards electrophilic substitution, while also influencing the reactivity of the aldehyde functional group. The ortho-methyl group provides steric hindrance that can be strategically exploited in synthetic design.
Synthesis of this compound: A Mechanistic Approach
A highly effective method for introducing a formyl group ortho to a directing group on an aromatic ring is the Reimer-Tiemann reaction .[2] This reaction typically involves the reaction of a phenol with chloroform in the presence of a strong base. However, for non-phenolic substrates like 4-methylanisole, alternative formylation methods are necessary.
A more suitable approach would be a directed ortho-metalation (DoM) strategy followed by formylation.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Proposed):
-
Directed Ortho-Metalation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 4-methylanisole in a suitable anhydrous aprotic solvent such as tetrahydrofuran (THF). Add N,N,N',N'-tetramethylethylenediamine (TMEDA) to the solution. Cool the mixture to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise while maintaining the temperature. The methoxy group directs the lithiation to the ortho position (C2). Stir the reaction mixture at this temperature for a specified time to ensure complete lithiation. The causality here lies in the ability of the methoxy group's oxygen to coordinate with the lithium ion, directing the deprotonation to the adjacent ortho position. TMEDA acts as a ligand for the lithium ion, increasing the basicity of the n-butyllithium and accelerating the reaction.
-
Formylation: While maintaining the low temperature, add anhydrous N,N-dimethylformamide (DMF) dropwise to the solution of the lithiated intermediate. The highly nucleophilic carbanion will attack the electrophilic carbonyl carbon of DMF. Allow the reaction to stir at -78 °C for a period before gradually warming to room temperature.
-
Hydrolysis and Purification: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This protonates the intermediate to yield the final aldehyde. Extract the product into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound. Each step of this protocol is designed to be self-validating through in-process controls such as thin-layer chromatography (TLC) to monitor reaction completion.
Spectroscopic Characterization: A Predictive Analysis
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Features | Rationale and Comparative Data |
| ¹H NMR | Aldehyde Proton (CHO): ~9.8-10.2 ppm (singlet). Aromatic Protons: Three signals in the aromatic region (~6.8-7.8 ppm), likely exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. Methoxy Protons (OCH₃): ~3.8 ppm (singlet). Methyl Protons (CH₃): ~2.5 ppm (singlet). | The chemical shift of the aldehyde proton is characteristic and typically appears downfield due to the deshielding effect of the carbonyl group. Aromatic proton shifts are influenced by the electronic effects of the substituents. The electron-donating methoxy and methyl groups will shield the ring protons to varying extents. The chemical shifts of methoxy and methyl protons are consistent with typical values for these groups on an aromatic ring.[3] |
| ¹³C NMR | Carbonyl Carbon (C=O): ~190-195 ppm. Aromatic Carbons: Six distinct signals in the aromatic region (~110-165 ppm). The carbon bearing the methoxy group will be significantly downfield, while the carbon bearing the methyl group will be slightly downfield. Methoxy Carbon (OCH₃): ~55-56 ppm. Methyl Carbon (CH₃): ~18-22 ppm. | The carbonyl carbon of an aldehyde resonates at a characteristic downfield chemical shift.[4] The chemical shifts of the aromatic carbons are influenced by the substituent effects. The carbon attached to the electronegative oxygen of the methoxy group will be deshielded. The methoxy and methyl carbon signals will appear in their typical aliphatic regions.[3] |
| FT-IR | C=O Stretch (Aldehyde): Strong absorption around 1680-1700 cm⁻¹. C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹. C-O Stretch (Aryl Ether): Strong absorption around 1250 cm⁻¹. Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region. C-H Bending (Aromatic): Bands in the 600-900 cm⁻¹ region indicative of the substitution pattern. | These predicted vibrational frequencies are based on the characteristic absorptions of the functional groups present in the molecule. The exact positions can be influenced by conjugation and electronic effects. |
| Mass Spec. | Molecular Ion (M⁺): A peak at m/z = 150. Key Fragments: Loss of a hydrogen radical (M-1) to give a stable acylium ion at m/z = 149. Loss of the formyl group (M-29) at m/z = 121. Loss of a methyl radical from the methoxy group (M-15) followed by loss of CO (M-15-28) is also possible. | The fragmentation pattern of aromatic aldehydes is often characterized by the loss of the formyl hydrogen or the entire formyl group.[5][6] The presence of the methoxy and methyl groups will also influence the fragmentation pathways. |
Applications in Research and Development
While specific applications for this compound are not extensively documented in the available literature, its structural motifs suggest its utility as a versatile intermediate in several areas of chemical synthesis and drug discovery.
Building Block in Organic Synthesis
Substituted benzaldehydes are fundamental building blocks in organic synthesis. This compound can serve as a precursor for a variety of more complex molecules through reactions such as:
-
Wittig Reaction: To form substituted styrenes.
-
Grignard and Organolithium Additions: To generate secondary alcohols.
-
Reductive Amination: To synthesize substituted benzylamines.
-
Condensation Reactions: Such as the Knoevenagel and Perkin reactions to create a diverse range of heterocyclic and acyclic compounds.
The specific substitution pattern of this compound allows for the introduction of this unique methoxy-methyl-phenyl moiety into larger, more complex target molecules.
Potential in Medicinal Chemistry
The indole nucleus is a prominent scaffold in many biologically active compounds. A related compound, 5-Methoxy-2-methylindole, has shown potential as an inhibitor of myeloperoxidase, an enzyme implicated in inflammatory diseases.[7] It is plausible that this compound could serve as a precursor in the synthesis of novel indole derivatives with potential therapeutic applications.
Furthermore, substituted benzaldehydes are known to exhibit a range of biological activities. For instance, various methoxy-substituted benzaldehyde derivatives have been investigated for their antifungal and anticancer properties. The unique electronic and steric properties of this compound make it an interesting candidate for screening in various biological assays.
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be taken when handling this compound. Based on safety data for related compounds, it should be handled in a well-ventilated area, and personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation, ingestion, and contact with skin and eyes. Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable, though not extensively studied, substituted aromatic aldehyde. Its synthesis can be rationally designed using established methodologies in organic chemistry. Its unique substitution pattern offers opportunities for the synthesis of novel and potentially biologically active compounds. This guide provides a foundational understanding of its properties, a plausible synthetic approach, and predicted spectral data to aid researchers in its synthesis, characterization, and application in their research and development endeavors.
References
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Royal Society of Chemistry. (2016). Electronic Supplementary Information for "Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines". Retrieved from [Link]
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Designer-Drug.com. (1964). Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. J. Chem. Soc., 3482-3484. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). 1H NMR: Intermediate Level, Spectrum 6. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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ChemSynthesis. (2025, May 20). 5-hydroxy-4-methoxy-2-methylbenzaldehyde. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information for "Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by...". Retrieved from [Link]
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Scribd. (n.d.). 2,5-Dimethoxybenzaldehyde From 4-Methoxy Phenol. Retrieved from [Link]
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ResearchGate. (2025, November). (a) Mass spectrum and (b) proposed mass fragmentation pattern of the developed compound. Retrieved from [Link]
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Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]
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ResearchGate. (2025, August 7). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0029636). Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0033766). Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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PubChem. (n.d.). 2-Methoxy-5-methylbenzaldehyde. Retrieved from [Link]
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Pharmazac. (n.d.). The Role of 5-Methoxy-2-methylindole in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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NIST WebBook. (n.d.). Benzaldehyde, 2-methoxy-. Retrieved from [Link]
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Insubria. (2012, September 19). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Retrieved from [Link]
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SpectraBase. (n.d.). BENZALDEHYDE, 3-METHOXY-5-(METHOXYMETHOXY)-. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Methoxy-5-methylbenzaldehyde. Retrieved from [Link]
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Journal of Chongqing University. (2001). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Journal of Chongqing University(Natural Science Edition). Retrieved from [Link]
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An In-Depth Technical Guide to the Molecular Structure and Utility of 5-Methoxy-2-methylbenzaldehyde
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of 5-Methoxy-2-methylbenzaldehyde (CAS No. 56724-09-5), a substituted aromatic aldehyde of significant interest in synthetic organic chemistry. This document delineates its core molecular structure, physicochemical properties, and spectroscopic signature. A detailed, field-proven synthetic protocol via the Vilsmeier-Haack reaction is presented, offering researchers a reliable pathway to its formation. Furthermore, the guide explores the compound's chemical reactivity and its role as a versatile intermediate in the development of fine chemicals and pharmacologically active agents. This content is structured to serve as a practical resource for researchers, chemists, and professionals in drug development, emphasizing the causality behind its structural characteristics and synthetic utility.
Introduction: A Versatile Synthetic Building Block
This compound is a difunctional aromatic compound featuring an aldehyde, a methyl, and a methoxy group strategically positioned on a benzene ring. This specific arrangement of electron-donating (methoxy, methyl) and electron-withdrawing (aldehyde) groups imparts a unique reactivity profile, making it a valuable precursor in multi-step organic synthesis. Its utility is particularly noted in the construction of complex molecular scaffolds for pharmaceuticals, agrochemicals, and specialty materials.[1] This guide aims to provide a detailed technical overview of its molecular architecture, from its fundamental properties to its synthesis and application, thereby equipping researchers with the foundational knowledge required for its effective utilization.
Molecular Structure and Physicochemical Properties
Structural Elucidation
The IUPAC name, this compound, precisely defines the molecule's topology. The parent structure is benzaldehyde, with the aldehyde moiety defining the C1 position of the aromatic ring. A methyl group (-CH₃) is located at the C2 position, and a methoxy group (-OCH₃) is at the C5 position. The presence of the ortho-methyl group provides steric influence, while the para-methoxy group significantly impacts the electronic properties of the ring and the reactivity of the aldehyde.
Figure 1: 2D Molecular Structure of this compound with IUPAC numbering.
Physicochemical Data
The key identifying and physical properties of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | - |
| CAS Number | 56724-09-5 | [1][2] |
| Molecular Formula | C₉H₁₀O₂ | [1] |
| Molecular Weight | 150.17 g/mol | [1] |
| Appearance | White to light yellow solid or liquid | [3] |
| Density | ~1.107 g/cm³ (predicted) | [1] |
| SMILES | COc1cc(C=O)c(C)cc1 | [1] |
| InChI Key | ZCEYVMICIGLTMC-UHFFFAOYSA-N | - |
Predicted Spectroscopic Profile
| Analysis | Predicted Feature | Rationale and Explanation |
| ¹H NMR | δ ~10.2 ppm (s, 1H) | Aldehyde proton (-CHO), deshielded by the carbonyl group, appears as a singlet. |
| δ ~7.4-7.6 ppm (m, 2H) | Aromatic protons ortho and para to the aldehyde (H-6, H-4), complex splitting. | |
| δ ~7.0 ppm (d, 1H) | Aromatic proton ortho to the methoxy group (H-3). | |
| δ ~3.85 ppm (s, 3H) | Methoxy protons (-OCH₃), appear as a sharp singlet. | |
| δ ~2.6 ppm (s, 3H) | Methyl protons (-CH₃), appear as a sharp singlet. | |
| ¹³C NMR | δ ~192 ppm | Carbonyl carbon of the aldehyde group. |
| δ ~160 ppm | Aromatic carbon attached to the methoxy group (C-5). | |
| δ ~140 ppm | Aromatic carbon attached to the methyl group (C-2). | |
| δ ~134 ppm | Aromatic carbon attached to the aldehyde group (C-1). | |
| δ ~120-130 ppm | Remaining aromatic carbons (C-4, C-6). | |
| δ ~112 ppm | Aromatic carbon ortho to the methoxy group (C-3). | |
| δ ~55 ppm | Methoxy carbon (-OCH₃). | |
| δ ~19 ppm | Methyl carbon (-CH₃). | |
| IR (cm⁻¹) | ~2820, 2720 cm⁻¹ | C-H stretch of the aldehyde (Fermi doublet). |
| ~1690 cm⁻¹ | Strong C=O stretch of the aromatic aldehyde. | |
| ~1600, 1480 cm⁻¹ | C=C stretching vibrations of the aromatic ring. | |
| ~1250 cm⁻¹ | Asymmetric C-O-C stretch of the aryl ether (methoxy group). | |
| ~1030 cm⁻¹ | Symmetric C-O-C stretch of the aryl ether. | |
| Mass Spec. | m/z 150 (M⁺) | Molecular ion peak. |
| m/z 149 (M-1) | Loss of a hydrogen radical, a very stable acylium ion. | |
| m/z 121 (M-29) | Loss of the aldehyde group (-CHO). | |
| m/z 135 (M-15) | Loss of a methyl radical (-CH₃). |
Synthesis and Manufacturing
Recommended Synthetic Pathway: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic compounds.[4][5] The logical precursor for this compound is 4-methoxytoluene (also known as p-methylanisole). The methoxy group is a powerful ortho-, para-directing activator. The formylation is expected to occur at the position ortho to the strongly activating methoxy group and meta to the less activating methyl group.
Figure 2: Synthetic workflow for this compound via the Vilsmeier-Haack reaction.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol describes a self-validating system for the synthesis of this compound. The causality for each step is explained to ensure reproducibility and understanding.
-
Objective: To synthesize this compound from 4-methoxytoluene.
-
Principle: An electrophilic aromatic substitution using a pre-formed Vilsmeier reagent, followed by hydrolysis of the resulting iminium salt intermediate.[6][7]
Materials:
-
4-Methoxytoluene (1.0 eq)
-
N,N-Dimethylformamide (DMF, 3.0 eq)
-
Phosphorus oxychloride (POCl₃, 1.2 eq)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Vilsmeier Reagent Formation (Causality: In-situ generation of the electrophile):
-
To a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 eq).
-
Cool the flask in an ice bath to 0 °C. Reason: The reaction between DMF and POCl₃ is exothermic; cooling prevents side reactions and ensures controlled formation of the Vilsmeier reagent.
-
Slowly add POCl₃ (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The formation of a solid white precipitate (the Vilsmeier reagent) should be observed.
-
-
Aromatic Electrophilic Substitution (Causality: Formylation of the activated ring):
-
Dissolve 4-methoxytoluene (1.0 eq) in anhydrous DCM.
-
Add the 4-methoxytoluene solution to the Vilsmeier reagent mixture dropwise at room temperature.
-
After addition, heat the reaction mixture to 40-50 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography). Reason: Heating provides the necessary activation energy for the electrophilic attack on the moderately activated aromatic ring.
-
-
Hydrolysis and Workup (Causality: Conversion of iminium salt to aldehyde and product isolation):
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding crushed ice, followed by a saturated solution of sodium bicarbonate until the pH is neutral (~7-8). Caution: This quenching is highly exothermic and releases gas. Reason: The aqueous basic workup hydrolyzes the iminium salt to the final aldehyde product and neutralizes the acidic byproducts.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with water and then brine. Reason: Washing removes residual salts and water-soluble impurities.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification (Causality: Isolation of the pure product):
-
The resulting crude oil or solid is purified by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent to yield this compound.
-
Chemical Reactivity and Applications
The dual functionality of this compound makes it a versatile intermediate.
-
Reactivity of the Aldehyde: The aldehyde group is a primary site for nucleophilic addition. It readily undergoes reactions such as Grignard additions, Wittig olefination, reductive amination to form substituted benzylamines, and oxidation to the corresponding carboxylic acid or reduction to a benzyl alcohol.
-
Reactivity of the Aromatic Ring: The ring is activated towards further electrophilic aromatic substitution. The strong activating and directing effect of the methoxy group will dominate, directing incoming electrophiles primarily to the C-6 position (ortho to the methoxy and meta to the aldehyde).
-
Applications in Medicinal Chemistry: Substituted benzaldehydes are foundational scaffolds in drug discovery. For instance, related structures are used as key intermediates in synthesizing biologically active heterocyclic systems. A study on the synthesis of new 5-methoxy-2-mercaptobenzimidazole derivatives with potential anticonvulsant activity utilized various substituted aryl aldehydes in condensation reactions, highlighting the importance of this class of compounds as starting materials.[8] Its structure is also found within libraries of compounds used in the development of targeted protein degraders.[9]
Safety, Handling, and Storage
As a substituted benzaldehyde, this compound should be handled with appropriate care, following standard laboratory safety protocols. The hazards are expected to be similar to its isomers.[10]
| Aspect | Guideline | Rationale |
| GHS Hazards | Warning: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). May be harmful if swallowed (H302). | Based on data for isomeric compounds, which possess similar functional groups and reactivity.[10] |
| Handling | Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Avoid inhalation of vapors and direct contact with skin and eyes. | To prevent irritation and exposure to a potentially harmful chemical. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and strong bases. | To maintain chemical integrity and prevent hazardous reactions. |
| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. | To ensure environmental safety and regulatory compliance. |
Conclusion
This compound is a structurally significant aromatic aldehyde whose value lies in the precise arrangement of its functional groups. This guide has detailed its molecular architecture, provided a predictive framework for its spectroscopic analysis, and outlined a robust synthetic protocol. Its demonstrated utility as a reactive intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry, confirms its importance for the research community. The information and protocols contained herein provide a solid, authoritative foundation for scientists and professionals to confidently work with and innovate using this versatile chemical building block.
References
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The Royal Society of Chemistry. (2016). Electronic Supplementary Information for "Design of recyclable TEMPO derivatives...". RSC. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]
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Icke, R. N., Redemann, C. E., Wisegarver, B. B., & Alles, G. A. (1949). m-METHOXYBENZALDEHYDE. Organic Syntheses, 29, 63. doi:10.15227/orgsyn.029.0063. Retrieved from [Link]
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J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
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Singh, P. K., & Singh, J. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Research and Development in Pharmacy and Life Sciences. Retrieved from [Link]
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Hartmann, R. W., & Sinchai, W. (1989). Ring-Substituted 1,2-Dialkylated 1,2-Bis(hydroxyphenyl)ethanes. Journal of Medicinal Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 2-Methoxy-5-methylbenzaldehyde. Retrieved from [Link]
- Google Patents. (2019). WO2019043208A1 - Dihydroquinolinones.
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Al-Masoudi, W. A., et al. (2014). Synthesis, characterization and anticonvulsant evaluation of new derivatives derived from 5-methoxy-2-mercapto benzimidazole. Scholars Research Library. Retrieved from [Link]
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physical characteristics of 5-Methoxy-2-methylbenzaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxy-2-methylbenzaldehyde
Introduction
This compound is a substituted aromatic aldehyde, a class of organic compounds pivotal to synthetic chemistry. As a bifunctional molecule featuring both an aldehyde and a methoxy ether group on a toluene framework, it serves as a versatile building block for the synthesis of more complex molecular architectures. Its utility is found in the development of pharmaceutical intermediates and specialty materials where precise substitution patterns on the aromatic ring are required to achieve desired biological activity or material properties.[1] This guide provides a detailed overview of its core physical characteristics, safety protocols, and a representative synthetic workflow, designed for researchers and professionals in drug development and chemical synthesis.
Chemical Identity and Structure
Accurate identification is the foundation of all chemical research. This compound is systematically named based on IUPAC nomenclature, and it is crucial to distinguish it from its isomers, such as 2-Methoxy-5-methylbenzaldehyde, which possess different physical properties and reactivity profiles.
-
IUPAC Name: this compound
-
Synonyms: 2-Methyl-5-methoxybenzaldehyde[2]
-
SMILES: CC1=C(C=C(C=C1)OC)C=O
-
InChI Key: ZCEYVMICIGLTMC-UHFFFAOYSA-N[3]
| Identifier | Value | Reference |
| CAS Number | 56724-09-5 | [2][3][4] |
| Molecular Formula | C₉H₁₀O₂ | [2][3][5] |
| Molecular Weight | 150.17 g/mol | [2][4][5] |
| MDL Number | MFCD12547802 | [2][5] |
Physicochemical Properties
The physical properties of this compound dictate its handling, reaction conditions, and purification methods. The compound is typically supplied as a high-purity liquid.
| Property | Value | Reference |
| Appearance | Light yellow to yellow, clear liquid | [2][3] |
| Boiling Point | 100-103 °C / 7 mmHg | [2] |
| Purity | ≥ 98% | [1][3][6] |
| Storage Conditions | Store at 2-8°C under an inert gas (Nitrogen or Argon) | [2] |
Spectroscopic Characterization Profile (Predicted)
While experimental spectra should be obtained for lot-specific validation, the following represents a predicted spectroscopic profile based on the compound's structure. This is essential for structural confirmation and purity assessment. Chemical suppliers can typically provide experimental data upon request.[5][6][7]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the aldehyde proton (~9.8-10.0 ppm), three aromatic protons with characteristic splitting patterns in the aromatic region (~6.8-7.5 ppm), a singlet for the methoxy group protons (~3.8 ppm), and a singlet for the methyl group protons (~2.5 ppm).
-
¹³C NMR: The carbon NMR would feature a carbonyl carbon signal at the downfield end of the spectrum (~190-195 ppm), multiple signals for the aromatic carbons (~110-160 ppm), a methoxy carbon peak (~55 ppm), and a methyl carbon peak (~20 ppm).
-
Infrared (IR) Spectroscopy: Key vibrational modes would include a strong C=O stretch for the aldehyde at approximately 1680-1700 cm⁻¹, C-O-C stretching vibrations for the ether group around 1250 cm⁻¹, and characteristic C=C and C-H stretching for the aromatic ring.
-
Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M⁺) at m/z = 150. Key fragmentation patterns would likely involve the loss of the formyl group (-CHO) or a methyl radical (-CH₃).
Safety and Handling
Proper handling is critical to ensure laboratory safety. This compound is classified as a hazardous substance.
-
GHS Classification: Signal Word: Warning [2]
-
Hazard Statements: H302 - Harmful if swallowed.[2] Based on data for related isomers, it is prudent to assume it may also cause skin and eye irritation (H315, H319) and potential respiratory irritation (H335).[8]
-
Precautionary Statements:
Handling Recommendations: Researchers should handle this chemical in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, is required. Store the compound in a tightly sealed container in a cool, dry place under an inert atmosphere as recommended.[2][7]
Experimental Protocol: A Representative Synthesis
Objective: To synthesize 2-Methoxy-5-methylbenzaldehyde by methylating the hydroxyl group of 5-methylsalicylaldehyde.
Methodology:
-
Reaction Setup: Suspend 5-methylsalicylaldehyde (the starting phenol) in a biphasic solvent system of dichloromethane and water. The use of two phases necessitates a phase-transfer catalyst.
-
Deprotonation: Add 1 N sodium hydroxide solution to deprotonate the phenolic hydroxyl group, forming the more nucleophilic sodium phenoxide.
-
Catalysis: Introduce an aqueous solution of tetrabutylammonium hydroxide. This acts as a phase-transfer catalyst, shuttling the phenoxide anion from the aqueous phase to the organic phase where the alkylating agent resides.
-
Methylation: Add iodomethane (methyl iodide) to the reaction mixture. This is the electrophilic methyl source that will be attacked by the nucleophilic phenoxide.
-
Reaction: Stir the mixture vigorously at room temperature for approximately 3 hours to ensure complete reaction.
-
Workup & Extraction: Upon completion, perform a liquid-liquid extraction with dichloromethane. The organic layers are combined.
-
Purification: Wash the combined organic phase with saturated brine to remove residual water-soluble impurities. Dry the solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography.
Caption: Representative synthesis workflow for a methoxy-methylbenzaldehyde isomer.
Applications
This compound is primarily utilized as an intermediate in multi-step organic synthesis. Its aldehyde functional group is amenable to a wide range of transformations, including:
-
Oxidation to a carboxylic acid.
-
Reduction to an alcohol.
-
Reductive amination to form substituted benzylamines.
-
Wittig reactions and other olefination to form substituted styrenes.
-
Condensation reactions to form Schiff bases, chalcones, and other complex heterocycles.
These pathways make it a valuable precursor for creating libraries of compounds for screening in pharmaceutical and materials science research.[1]
References
- (2026).
-
Alachem Co., Ltd. (n.d.). 56724-09-5 | Benzaldehyde, 5-methoxy-2-methyl-. Retrieved January 11, 2026, from [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methoxy-2-methylbenzaldehyde
This guide provides a comprehensive technical overview of the analytical methodologies used to elucidate and verify the structure of 5-Methoxy-2-methylbenzaldehyde (CAS No. 56724-09-5). Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere data presentation to explore the causality behind experimental choices and the logic of spectral interpretation. Our approach is grounded in established principles of spectroscopy, ensuring that each protocol forms a self-validating system for structural confirmation.
Introduction: The Analytical Imperative
This compound is an aromatic aldehyde whose utility in organic synthesis, particularly as a precursor for pharmaceuticals and fine chemicals, necessitates unambiguous structural confirmation.[1][2] Its specific substitution pattern—a methoxy group at C5 and a methyl group at C2—creates a unique electronic and steric environment that is directly reflected in its spectroscopic signature. Precise characterization is paramount to ensure purity, predict reactivity, and meet stringent regulatory standards. This guide details the application of four cornerstone analytical techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) for the complete elucidation of its molecular architecture.
Molecular Structure and Identification
Before delving into spectral data, it is crucial to establish the foundational structure and key identifiers of the target analyte.
The structural arrangement is visualized below. The numbering of the benzene ring is critical for the subsequent assignment of NMR signals.
Caption: Structure of this compound.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
3.1 Rationale and Experimental Protocol
Infrared spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The analysis is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a bond will absorb energy at its characteristic frequency, resulting in a peak in the IR spectrum. For this compound, we expect to identify key absorptions corresponding to the aldehyde C=O stretch, aromatic C=C stretches, C-O ether stretches, and various C-H stretches.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Instrument Preparation: An FTIR spectrometer equipped with a diamond ATR crystal is used. A background spectrum of the clean, empty ATR crystal is collected to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance from the crystal.
-
Sample Application: A single drop of neat this compound liquid is placed directly onto the ATR crystal.[1] The sample must completely cover the crystal surface to ensure a high-quality spectrum.
-
Data Acquisition: The spectrum is acquired by co-adding 32 scans over the range of 4000–600 cm⁻¹ with a spectral resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot. The ATR correction algorithm is applied to account for the wavelength-dependent depth of penetration of the evanescent wave.
3.2 Data Summary and Interpretation
The following table summarizes the expected characteristic absorption bands for this compound, based on established correlation charts and data from isomeric compounds.[3][4]
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| ~3050-3000 | Medium | C-H Stretch | Aromatic C-H |
| ~2960, 2850 | Medium | C-H Stretch | -CH₃ (Methyl & Methoxy) |
| ~2820, 2720 | Medium, Weak | C-H Stretch (Fermi Doublet) | Aldehyde C-H |
| ~1700-1685 | Strong | C=O Stretch | Aromatic Aldehyde |
| ~1600, 1480 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1250 | Strong | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether |
| ~1040 | Medium | C-O-C Symmetric Stretch | Aryl-Alkyl Ether |
The most diagnostic peak is the strong carbonyl (C=O) stretch around 1690 cm⁻¹. Its position, slightly lower than a typical aliphatic aldehyde, is indicative of conjugation with the aromatic ring, which lowers the bond order and absorption frequency. The presence of a Fermi doublet—two weak-to-medium bands around 2820 cm⁻¹ and 2720 cm⁻¹—is a classic hallmark of the aldehyde C-H stretch and provides definitive evidence for this functional group. The strong absorption around 1250 cm⁻¹ is characteristic of the asymmetric C-O stretch of the aryl ether (methoxy group), confirming its presence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. It exploits the magnetic properties of atomic nuclei (¹H and ¹³C), providing detailed information about the chemical environment, proximity, and connectivity of atoms.
4.1 Rationale and Experimental Protocol
¹H NMR provides information on the number of different types of protons, their electronic environment, and their neighboring protons. ¹³C NMR provides a count of the non-equivalent carbon atoms and information about their hybridization and electronic environment. For this compound, with its distinct aromatic, aldehyde, methyl, and methoxy protons and carbons, NMR is essential for unambiguous isomer confirmation.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm). The use of a deuterated solvent is critical to avoid a large interfering solvent signal in ¹H NMR.
-
Instrument Setup: The sample is transferred to a 5 mm NMR tube and placed in a 400 MHz (or higher) NMR spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve optimal homogeneity and resolution.
-
¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a 90° pulse angle, a relaxation delay of 2 seconds, and the acquisition of 16 transients.
-
¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is used to produce a spectrum with singlets for each carbon, simplifying interpretation. A longer relaxation delay (5 seconds) and a larger number of scans (~1024) are required due to the lower natural abundance of ¹³C and its longer relaxation times.
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.
4.2 ¹H NMR Data and Interpretation
The predicted ¹H NMR spectrum provides a unique fingerprint of the molecule's proton environment.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~10.2 | Singlet | 1H | Aldehyde (-CHO) |
| ~7.6 | Doublet (d) | 1H | Aromatic H-6 |
| ~7.1 | Doublet of Doublets (dd) | 1H | Aromatic H-4 |
| ~7.0 | Doublet (d) | 1H | Aromatic H-3 |
| ~3.85 | Singlet | 3H | Methoxy (-OCH₃) |
| ~2.6 | Singlet | 3H | Methyl (-CH₃) |
Interpretation:
-
Aldehyde Proton (δ ~10.2): This highly deshielded singlet is characteristic of an aldehyde proton, appearing far downfield due to the powerful electron-withdrawing effect of the carbonyl oxygen.[5]
-
Aromatic Protons (δ 7.0-7.6): The three aromatic protons are non-equivalent and exhibit splitting patterns based on their neighbors. H-6 is adjacent only to H-5 (which has no proton), but will likely show a small coupling to H-4. H-4 is coupled to both H-3 and H-6. H-3 is adjacent to H-4. The specific splitting patterns confirm the 1,2,4-trisubstitution pattern.
-
Methoxy Protons (δ ~3.85): This singlet integrating to 3H is typical for a methoxy group attached to an aromatic ring.[5]
-
Methyl Protons (δ ~2.6): The singlet at ~2.6 ppm, integrating to 3H, is assigned to the methyl group at the C2 position. Its chemical shift is slightly downfield compared to toluene due to the influence of the adjacent aldehyde group.[5]
4.3 ¹³C NMR Data and Interpretation
The proton-decoupled ¹³C NMR spectrum is expected to show 9 distinct signals, corresponding to the 9 non-equivalent carbon atoms in the molecule.
| Chemical Shift (δ) (ppm) | Assignment |
| ~192.5 | C=O (Aldehyde) |
| ~161.0 | C5 (Aromatic, C-O) |
| ~140.0 | C2 (Aromatic, C-CH₃) |
| ~134.5 | C1 (Aromatic, C-CHO) |
| ~132.0 | C6 (Aromatic, C-H) |
| ~122.0 | C4 (Aromatic, C-H) |
| ~115.0 | C3 (Aromatic, C-H) |
| ~55.5 | -OCH₃ (Methoxy) |
| ~19.5 | -CH₃ (Methyl) |
Interpretation:
-
Carbonyl Carbon (δ ~192.5): Similar to the proton, the aldehyde carbon is the most deshielded carbon, appearing significantly downfield.[5]
-
Aromatic Carbons (δ 115-161): The six aromatic carbons have distinct chemical shifts. The carbon attached to the oxygen (C5) is the most deshielded among the ring carbons (~161 ppm) due to the oxygen's electronegativity. The carbons bearing other substituents (C1, C2) are also downfield and, being quaternary, would show lower intensity in a standard spectrum. The protonated carbons (C3, C4, C6) appear in the typical aromatic region.
-
Methoxy Carbon (δ ~55.5): This signal is highly characteristic of a methoxy carbon attached to an aromatic ring.[5]
-
Methyl Carbon (δ ~19.5): The upfield signal around 20 ppm corresponds to the C2-methyl group.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
5.1 Rationale and Experimental Protocol
Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization. The molecular weight confirms the elemental formula, while the fragmentation pattern provides structural clues, acting as a molecular fingerprint.
Experimental Protocol: Electron Ionization (EI) GC-MS
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane) is injected into a Gas Chromatograph (GC). The GC separates the analyte from any impurities before it enters the mass spectrometer.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV). This process, known as Electron Ionization (EI), ejects an electron from the molecule to form a positively charged molecular ion (M⁺•).
-
Fragmentation: The high energy of EI causes the molecular ion to be in a high-energy state, leading to predictable bond cleavages and the formation of smaller, stable fragment ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
5.2 Data Summary and Interpretation
The mass spectrum provides the molecular weight and key structural fragments.
| m/z (Mass/Charge) | Proposed Fragment | Interpretation |
| 150 | [C₉H₁₀O₂]⁺• | Molecular Ion (M⁺•) |
| 149 | [M - H]⁺ | Loss of the aldehydic hydrogen radical |
| 135 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |
| 121 | [M - CHO]⁺ | Loss of the formyl radical (-CHO) |
| 107 | [M - CH₃ - CO]⁺ | Subsequent loss of CO from the m/z 135 fragment |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common rearrangement fragment |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Interpretation and Fragmentation Pathway: The molecular ion peak at m/z 150 confirms the molecular weight of 150.17 g/mol .[1] The fragmentation is driven by the stability of the resulting ions. A very common fragmentation for aromatic aldehydes is the loss of the weakly bound aldehydic hydrogen, giving a strong peak at m/z 149 (M-1).[6] Another primary fragmentation pathway involves the loss of the entire formyl radical (CHO, 29 Da) to yield a fragment at m/z 121. Subsequent rearrangements and losses, such as the formation of the highly stable tropylium ion (m/z 91), are also expected.
Sources
An In-depth Technical Guide to 5-Methoxy-2-methylbenzaldehyde: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Substituted Benzaldehydes
Benzaldehyde, the simplest aromatic aldehyde, serves as a foundational scaffold in organic synthesis. Its derivatives are pivotal intermediates in the creation of a vast array of commercially significant compounds, ranging from pharmaceuticals and agrochemicals to fragrances and dyes[1][2][3]. The strategic placement of substituents on the benzene ring dramatically influences the molecule's physicochemical properties and reactivity, opening avenues for the development of novel chemical entities. This guide focuses on a specific, yet important, derivative: 5-Methoxy-2-methylbenzaldehyde. While not as widely documented as some of its isomers, its unique substitution pattern presents intriguing possibilities for fine chemical synthesis and medicinal chemistry. This document aims to provide a comprehensive technical overview of its synthesis, characterization, and potential applications, drawing upon established principles of organic chemistry and data from related compounds.
Physicochemical Properties and Structural Features
This compound is a substituted aromatic aldehyde with the chemical formula C₉H₁₀O₂ and a molecular weight of 150.17 g/mol .
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₂ | [4][5] |
| Molecular Weight | 150.17 g/mol | [4][5] |
| Appearance | Colorless to light yellow liquid | Inferred from related compounds |
| CAS Number | 56724-09-5 | N/A |
The structure of this compound, characterized by a methoxy group at the C5 position and a methyl group at the C2 position relative to the aldehyde, imparts a unique electronic and steric environment. The electron-donating methoxy group can influence the reactivity of the aromatic ring and the aldehyde functionality. The ortho-methyl group can introduce steric hindrance, which may affect reaction kinetics and product selectivity in synthetic transformations.
Proposed Synthetic Pathway: A Mechanistic Perspective
Core Reaction: Williamson Ether Synthesis
The key transformation is a Williamson ether synthesis, a robust and widely employed method for forming ethers. This reaction proceeds via an Sₙ2 mechanism, where a deprotonated alcohol (alkoxide) acts as a nucleophile to displace a halide from an alkyl halide.
Experimental Protocol: Synthesis of this compound
This protocol is a proposed methodology based on the synthesis of the isomeric compound 2-Methoxy-5-methylbenzaldehyde[6].
Step 1: Deprotonation of 5-hydroxy-2-methylbenzaldehyde
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-hydroxy-2-methylbenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of dichloromethane and water.
-
To this solution, add a base to deprotonate the phenolic hydroxyl group. A common choice is sodium hydroxide (NaOH) as an aqueous solution (e.g., 1 N, 1.5 eq). The use of a phase-transfer catalyst, such as a tetralkylammonium salt, can be beneficial if a two-phase system is employed.
-
Stir the mixture at room temperature to ensure complete formation of the sodium phenoxide intermediate.
Causality Behind Experimental Choices:
-
Solvent: Dichloromethane is a common organic solvent that is relatively inert under these reaction conditions and facilitates the dissolution of the starting material. A biphasic system with water is often used when employing an inorganic base like NaOH.
-
Base: Sodium hydroxide is a strong, inexpensive base capable of quantitatively deprotonating the phenolic hydroxyl group, which has a pKa of approximately 10.
-
Phase-Transfer Catalyst: In a biphasic system, a phase-transfer catalyst is crucial for transporting the phenoxide anion from the aqueous phase to the organic phase where the alkylating agent resides, thereby accelerating the reaction.
Step 2: Methylation (Williamson Ether Synthesis)
-
To the solution containing the sodium phenoxide, add a methylating agent. Iodomethane (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) are common choices (1.1 - 1.5 eq).
-
Stir the reaction mixture at room temperature for several hours, or until the reaction is complete. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
Causality Behind Experimental Choices:
-
Methylating Agent: Iodomethane is a highly reactive Sₙ2 substrate due to the excellent leaving group ability of iodide. Dimethyl sulfate is another effective and often more economical methylating agent.
-
Monitoring: TLC is a simple and effective technique to monitor the disappearance of the starting material and the appearance of the product, allowing for determination of the reaction's endpoint.
Step 3: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with saturated aqueous sodium chloride (brine) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate or sodium sulfate.
-
Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Causality Behind Experimental Choices:
-
Extraction: This is a standard liquid-liquid extraction procedure to separate the organic product from the aqueous phase containing inorganic salts.
-
Washing with Brine: This step helps to break up emulsions and further removes water from the organic phase.
-
Drying: Removal of residual water is essential before solvent evaporation to prevent hydrolysis and to obtain an accurate yield.
-
Purification: Column chromatography is a standard technique for purifying organic compounds based on their polarity, ensuring the final product is free of starting materials and byproducts.
Visualizing the Workflow
Caption: Workflow for the proposed synthesis of this compound.
Spectroscopic Characterization (Predicted)
Authentic spectroscopic data for this compound is not available in the cited sources. However, based on its structure and data for isomeric compounds like 2-Methoxy-5-methylbenzaldehyde, the following spectral characteristics can be predicted:
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
A singlet for the aldehyde proton (-CHO) around δ 9.8-10.0 ppm.
-
A singlet for the methoxy group protons (-OCH₃) around δ 3.8-3.9 ppm.
-
A singlet for the methyl group protons (-CH₃) around δ 2.3-2.5 ppm.
-
Signals in the aromatic region (δ 6.8-7.8 ppm) corresponding to the three protons on the benzene ring. The specific splitting patterns would depend on the coupling constants between the aromatic protons.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
A signal for the aldehyde carbonyl carbon around δ 190-195 ppm.
-
Signals for the aromatic carbons, including the carbon bearing the methoxy group at a higher field (more shielded) and the carbon bearing the aldehyde group at a lower field (more deshielded).
-
A signal for the methoxy carbon around δ 55-56 ppm.
-
A signal for the methyl carbon around δ 15-20 ppm.
-
-
IR (Infrared) Spectroscopy:
-
A strong C=O stretching vibration for the aldehyde group around 1680-1700 cm⁻¹.
-
C-H stretching vibrations for the aldehyde proton around 2720 and 2820 cm⁻¹.
-
C-O stretching vibrations for the methoxy group around 1250 cm⁻¹.
-
Aromatic C=C stretching vibrations in the region of 1450-1600 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) would be observed at m/z = 150.
-
Common fragmentation patterns would include the loss of a hydrogen atom (M-1), a methyl group (M-15), and a methoxy group (M-31). A prominent peak corresponding to the tropylium ion or related fragments is also expected. The mass spectrum for the isomer 2-Methoxy-5-methylbenzaldehyde shows major fragment ions at m/z 150 and 149[4].
-
Potential Applications in Research and Drug Development
While specific applications for this compound are not extensively documented, its structural motifs suggest its utility as a versatile intermediate in several areas:
-
Medicinal Chemistry: As a substituted benzaldehyde, it can serve as a starting material for the synthesis of more complex molecules with potential biological activity. The aldehyde functionality is a versatile handle for various chemical transformations, including reductive amination to form substituted benzylamines, Wittig reactions to form alkenes, and condensation reactions to build heterocyclic scaffolds. Benzaldehyde derivatives are known to be precursors for a variety of pharmaceuticals, including anticonvulsants and tranquilizers[2].
-
Agrochemicals: Similar to its role in pharmaceuticals, this compound could be a building block for novel pesticides and herbicides. The specific substitution pattern may lead to compounds with desirable biological activities and metabolic profiles.
-
Materials Science: Aromatic aldehydes are used in the synthesis of polymers, resins, and dyes. The methoxy and methyl substituents can fine-tune the properties of these materials, such as their solubility, thermal stability, and optical properties.
Safety and Handling
Detailed safety information for this compound is not provided in the search results. However, based on the data for the isomeric compound 2-Methoxy-5-methylbenzaldehyde, it should be handled with care. The related compound is classified as an irritant and may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound represents a valuable, albeit less-explored, member of the substituted benzaldehyde family. While its formal "discovery" remains elusive, its synthesis is readily achievable through established organic chemistry principles, primarily the Williamson ether synthesis. Its unique substitution pattern offers a platform for the creation of novel compounds with potential applications in medicinal chemistry, agrochemicals, and materials science. This guide provides a foundational understanding of its synthesis and properties, intended to empower researchers and drug development professionals to explore the full potential of this versatile chemical intermediate. Further research into its specific reactivity and biological activity is warranted to unlock its full potential.
References
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ChemSynthesis. (2025, May 20). 5-hydroxy-4-methoxy-2-methylbenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.
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ResearchGate. (2025, August 7). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved from [Link]
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Journal of Chongqing University (Natural Science Edition). (2001, October 26). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]
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Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Retrieved from [Link]
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PubChem. (n.d.). 2-Methoxy-5-methylbenzaldehyde. Retrieved from [Link]
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NIST. (n.d.). Benzaldehyde, 2-methoxy-. Retrieved from [Link]
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Homework.Study.com. (n.d.). what is the product of an Aldol reaction of 4-methoxybenzaldehyde and 4-methylcyclohexanone? 2 molar equivalents of the aldehyde are used. Retrieved from [Link]
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Beilstein Journals. (2023, November 10). Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of 2-Methylbenzaldehyde: From Flavors to Fine Chemicals. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 19). The Chemistry and Applications of 2,5-Dimethoxybenzaldehyde (CAS 93-02-7). Retrieved from [Link]
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- 6. 2-METHOXY-5-METHYLBENZALDEHYDE CAS#: 7083-19-4 [m.chemicalbook.com]
An In-Depth Technical Guide to 5-Methoxy-2-methylbenzaldehyde: A Key Intermediate in Modern Drug Discovery
Introduction: Unveiling a Versatile Synthetic Building Block
In the landscape of medicinal chemistry and drug development, the strategic selection of starting materials and intermediates is paramount to the efficient synthesis of complex molecular architectures. 5-Methoxy-2-methylbenzaldehyde, a substituted aromatic aldehyde, has emerged as a crucial building block, particularly in the synthesis of novel therapeutics targeting complex disease pathways. This guide provides an in-depth technical overview of this compound, from its fundamental chemical identity to its applications as a pivotal intermediate in cutting-edge drug discovery, such as in the development of Cereblon (CRBN) E3 ligase modulators for targeted protein degradation.
This document is intended for researchers, scientists, and professionals in the field of drug development, offering field-proven insights into its properties, synthesis, and applications, thereby enabling its effective utilization in the synthesis of next-generation pharmaceuticals.
Chemical Identity and Nomenclature
The unambiguous identification of a chemical entity is the foundation of reproducible scientific research. This compound is systematically named according to IUPAC nomenclature, and is also known by several synonyms in commercial and research contexts.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .
Synonyms:
-
Benzaldehyde, 5-methoxy-2-methyl-
-
5-methoxy-o-tolualdehyde
Key Identifiers:
Physicochemical Properties
A thorough understanding of the physicochemical properties of an intermediate is critical for optimizing reaction conditions, purification strategies, and formulation development. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 150.17 g/mol | |
| Appearance | Clear liquid | |
| Purity | Typically ≥98% | |
| InChI Key | ZCEYVMICIGLTMC-UHFFFAOYSA-N |
Synthesis of this compound: A Mechanistic Approach
While numerous synthetic routes can be envisioned for substituted benzaldehydes, a common and logical approach for this compound involves the formylation of a readily available precursor, 4-methoxytoluene. The choice of this starting material is strategic due to the directing effects of the methyl and methoxy groups on the aromatic ring.
The methoxy group is an ortho-, para-director, while the methyl group is also an ortho-, para-director. In 4-methoxytoluene, the positions ortho to the methyl group are sterically hindered, and the position para to the methyl group is occupied by the methoxy group. Therefore, electrophilic substitution is favored at the positions ortho to the methoxy group. One of these positions is also ortho to the methyl group, making it the most activated and sterically accessible site for formylation.
A well-established method for the introduction of a formyl group onto an activated aromatic ring is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Experimental Protocol: Vilsmeier-Haack Formylation of 4-Methoxytoluene
This protocol is a representative procedure based on established methodologies for the formylation of activated aromatic rings.
Materials:
-
4-Methoxytoluene
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Sodium acetate solution (aqueous)
-
Hydrochloric acid (1N)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add N,N-dimethylformamide (1.5 eq.) and dichloromethane (DCM) as the solvent.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 eq.) dropwise to the stirred solution, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent is an exothermic process.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Add 4-methoxytoluene (1.0 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to a gentle reflux (around 40-50 °C) for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium acetate. This will hydrolyze the intermediate iminium salt.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Diagram of the Vilsmeier-Haack Synthesis Workflow
Caption: Role of this compound in synthesizing Cereblon binders for targeted protein degradation.
Safety and Handling
General Hazards of Substituted Benzaldehydes:
-
Skin and Eye Irritation: May cause irritation upon contact.
-
Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.
-
Harmful if Swallowed: May be harmful if ingested.
Recommended Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of vapors.
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
In case of exposure, it is crucial to seek immediate medical attention and consult the relevant safety data sheet for specific first-aid measures.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis with significant applications in modern drug discovery. Its strategic substitution pattern and reactive aldehyde functionality make it an ideal starting material for the construction of complex molecular scaffolds. The demonstrated use of this compound in the synthesis of Cereblon binders highlights its importance in the development of novel therapeutics based on targeted protein degradation. As research in this area continues to expand, the demand for and utility of this compound are poised to grow, solidifying its role as a key building block in the pharmaceutical industry.
References
- WO2019043208A1 - Dihydroquinolinones.
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The Emerging Therapeutic Potential of 5-Methoxy-2-methylbenzaldehyde Derivatives: A Guide to Biological Activity and Mechanistic Insights
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzaldehyde scaffold represents a privileged structure in medicinal chemistry, serving as a foundational template for a diverse array of biologically active compounds. Within this class, derivatives of 5-Methoxy-2-methylbenzaldehyde are gaining traction as promising candidates for therapeutic development. The strategic placement of the methoxy and methyl groups on the phenyl ring modulates the molecule's electronic and steric properties, influencing its interaction with biological targets. This guide provides a comprehensive exploration of the synthesis, multifaceted biological activities, and underlying mechanisms of action of this compound derivatives. We delve into their demonstrated antimicrobial, anticancer, and anti-inflammatory properties, supported by detailed experimental protocols and structure-activity relationship analyses, offering a critical resource for researchers engaged in the discovery and development of novel therapeutics.
Introduction: The Benzaldehyde Scaffold in Drug Discovery
Simple aromatic aldehydes, once considered mere synthetic intermediates, are now recognized for their significant and varied biological activities. Benzaldehyde and its derivatives are known to exhibit broad-spectrum inhibitory effects, serving as bactericides, fungicides, and anti-inflammatory agents.[1][2] The core structure's reactivity and its capacity for modification make it an ideal starting point for generating extensive compound libraries. The focus of this guide, the this compound core, combines two key functional groups:
-
A Methoxy Group (-OCH₃): This electron-donating group can increase the lipophilicity of the molecule, potentially enhancing membrane permeability and bioavailability. It is a common feature in many successful drug molecules.
-
A Methyl Group (-CH₃): This group can influence the molecule's conformation and provide steric hindrance, leading to more selective interactions with target proteins.
This unique combination offers a compelling scaffold for developing targeted therapies across various disease areas. This document will synthesize current knowledge, explain the causality behind experimental designs, and provide actionable protocols to empower further research and development.
Synthetic Strategies and Methodologies
The synthesis of this compound and its subsequent derivatives is a critical first step in exploring their biological potential. The parent compound can be synthesized from readily available precursors like 5-methylsalicylaldehyde.[3] Further derivatization, such as the formation of Schiff bases or chalcones, is commonly employed to enhance biological activity.
General Synthetic Workflow
A common pathway involves the methylation of a hydroxyl group on a substituted methylbenzaldehyde precursor. This process can be followed by further modifications to generate a library of derivatives.
Caption: General synthetic workflow for producing this compound derivatives.
Protocol: Synthesis of 2-Methoxy-5-methylbenzaldehyde
This protocol describes a representative synthesis via methylation, a foundational technique for creating methoxy-substituted benzaldehydes. The choice of a phase-transfer catalyst like tetrabutylammonium hydroxide is crucial for facilitating the reaction between the aqueous and organic phases, thereby increasing yield and reaction efficiency.
Materials:
-
5-methylsalicylaldehyde (2-hydroxy-5-methylbenzaldehyde)
-
Dichloromethane (DCM)
-
1 N Sodium Hydroxide (NaOH) solution
-
50% aqueous Tetrabutylammonium hydroxide
-
Iodomethane (CH₃I)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Cyclohexane and Ethyl acetate
Procedure:
-
Suspend 5-methylsalicylaldehyde in a solvent mixture of 5 mL DCM and 5 mL water.
-
Sequentially add 1.47 mL (3 eq.) of 1 N NaOH solution and 1.52 g (2 eq.) of 50% aqueous tetrabutylammonium hydroxide.
-
Add iodomethane (5 eq.) to the reaction mixture.
-
Stir the mixture vigorously at room temperature for 3 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, perform a liquid-liquid extraction with DCM (3x).
-
Combine the organic phases, wash with saturated brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude product using silica gel column chromatography with a cyclohexane/ethyl acetate (9/1, v/v) eluent to yield the target compound.[3]
Key Biological Activities and Mechanisms of Action
Derivatives of this scaffold have demonstrated a compelling range of biological activities. The following sections explore the evidence, mechanistic underpinnings, and relevant experimental data for each.
Antimicrobial Activity
Benzaldehyde derivatives are well-documented as potent antimicrobial agents with a broad spectrum of activity.[1] Their derivatives, particularly Schiff bases, often show enhanced potency against both bacteria and fungi.[4]
Mechanism of Action: The primary mechanism is believed to involve the disruption of the microbial cell membrane. Hydroxybenzaldehydes, which are structurally analogous to phenols, can interact with the cell surface, leading to the disintegration of the membrane and the release of intracellular components.[1] This disruption can also lead to the coagulation of cytoplasmic constituents, inhibiting cell growth. The formation of Schiff bases (imines) by reacting the aldehyde with primary amines can enhance this activity, a strategy widely employed to develop novel antimicrobial drugs.[4]
Data Summary: The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC) or the zone of inhibition in a disc diffusion assay.
| Derivative Type | Target Organism | Activity Metric | Result | Reference |
| Benzaldehyde Schiff Base | Staphylococcus aureus (Gram+) | Zone of Inhibition | 1.9 - 3.0 cm | |
| Benzaldehyde Schiff Base | Candida albicans (Fungus) | Zone of Inhibition | 2.8 - 3.2 cm | |
| Benzaldehyde | Bacterial & Fungal Strains | MIC | 6 mM - 10 mM | [2] |
Anticancer and Cytotoxic Activity
A significant area of investigation for benzaldehyde derivatives is their potential as anticancer agents. Studies have shown that specific substitutions on the benzaldehyde ring can lead to potent cytotoxicity against various cancer cell lines.[5]
Mechanism of Action: The cytotoxic effects are often mediated through the modulation of key intracellular signaling pathways that are frequently dysregulated in cancer. Research indicates that benzaldehyde derivatives can suppress critical pro-survival pathways such as PI3K/AKT/mTOR, STAT3, and NF-κB.[5] By inhibiting these pathways, the compounds can halt uncontrolled cell proliferation and, importantly, induce apoptosis (programmed cell death), a crucial mechanism for eliminating cancerous cells.[5][6]
Caption: Anti-inflammatory mechanism via inhibition of MAPK and NF-κB pathways.
Structure-Activity Relationship (SAR) Insights
The biological activity of benzaldehyde derivatives is highly dependent on the nature and position of substituents on the aromatic ring.
-
Electron-Withdrawing vs. Electron-Donating Groups: The presence of an electron-withdrawing group like a nitro (NO₂) moiety has been shown to increase antimicrobial potency. Conversely, electron-donating groups like methoxy (-OCH₃) can enhance anticancer activity, possibly by improving bioavailability. [7]* Positional Isomerism: The position of substituents is critical. For instance, in a series of nitro-substituted benzimidazole derivatives, the para-substituted analog showed superior anti-Alzheimer's activity compared to the ortho and meta analogs. [8]* Hydroxyl Groups: The number and location of hydroxyl (-OH) groups significantly impact activity. Dihydroxybenzaldehydes generally exhibit greater cytotoxicity than their monohydroxy counterparts. [5]* Halogenation: The addition of halogens, such as chlorine, can modulate activity. Dichloro-substitution has been shown to confer significant cytotoxicity. [5] These insights are vital for medicinal chemists to rationally design and optimize lead compounds based on the this compound scaffold for enhanced potency and selectivity.
Key Experimental Protocols
To ensure scientific integrity and reproducibility, the use of validated, self-validating experimental systems is paramount. The following protocols are fundamental to assessing the biological activities described in this guide.
Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability. It relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. [5] Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., DMSO) and no-treatment controls.
-
Incubation: Incubate the plates for 48 or 72 hours to allow the compounds to exert their effects.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Viable cells will convert the MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Protocol: Broth Microdilution for Antimicrobial MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [9] Procedure:
-
Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton broth (for bacteria) or RPMI medium (for fungi) to each well.
-
Serial Dilution: Add 50 µL of the test compound (at 2x the highest desired concentration) to the first well of a row. Mix and transfer 50 µL to the next well, creating a 2-fold serial dilution along the row.
-
Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard). Dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 50 µL of this inoculum to each well.
-
Controls: Include a positive control (microbes, no compound) and a negative control (broth, no microbes).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Conclusion and Future Outlook
The this compound scaffold and its derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. The evidence strongly supports their potential for development as novel antimicrobial, anticancer, and anti-inflammatory agents. The structure-activity relationships discussed herein provide a rational basis for the future design of more potent and selective molecules.
Future research should focus on several key areas:
-
Lead Optimization: Synthesizing and screening focused libraries of derivatives to improve potency, selectivity, and drug-like properties (ADME/Tox).
-
In Vivo Studies: Progressing the most promising in vitro candidates to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety. [7]* Mechanism Deconvolution: Employing advanced techniques like proteomics and transcriptomics to further elucidate the specific molecular targets and signaling pathways affected by these compounds.
By leveraging the insights and methodologies presented in this guide, the scientific community can accelerate the translation of these promising chemical entities from the laboratory to the clinic.
References
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Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry. [Link]
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El-Newehy, M. H., Al-Deyab, S. S., & Al-Hazmi, F. (2013). Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. Journal of Nanomaterials. [Link]
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Ibrahim, A. D., et al. (2023). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). International Journal of Multidisciplinary Research and Scientific Technology. [Link]
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Chen, L., et al. (2019). Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea. ACS Omega. [Link]
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Ullah, I., et al. (2017). Benzaldehyde as an Insecticidal, Antimicrobial, and Antioxidant Compound Produced by Photorhabdus temperata M1021. Journal of Microbiology. [Link]
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Wen, J., et al. (2021). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. Frontiers in Pharmacology. [Link]
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Chen, Y.-H., et al. (2024). Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products. Parasites & Vectors. [Link]
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Khan, I., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. MDPI. [Link]
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Al-Ostath, A., et al. (2022). Design, Molecular Docking study, Synthesis, and Preliminary Cytotoxic Evaluation of Some New 5-Methoxy-2-mercaptobenzimidazole Derivatives. Chemical Review and Letters. [Link]
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Mmutlane, A. B., et al. (2022). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. [Link]
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Jo, E., et al. (2024). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. [Link]
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Chandran, H., et al. (2016). The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects. RSC Advances. [Link]
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Saleh, M. A., et al. (2015). In vitro and In vivo Studies on Stilbene Analogs as Potential Treatment Agents for Colon Cancer. PLoS ONE. [Link]
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A Researcher's Guide to Commercial Sourcing and Quality Verification of 5-Methoxy-2-methylbenzaldehyde
January 11, 2026
Introduction: The Role of 5-Methoxy-2-methylbenzaldehyde in Modern Research
This compound (CAS No. 6743-47-1) is a substituted aromatic aldehyde that serves as a critical building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring both a methoxy and a methyl group on the benzaldehyde core, makes it a valuable intermediate in medicinal chemistry and materials science. Researchers in drug development utilize this compound for the synthesis of novel therapeutic agents, leveraging its reactive aldehyde functionality for the construction of diverse molecular scaffolds. Given its importance, securing a reliable supply of high-purity this compound is a crucial first step for any research campaign. This guide provides an in-depth analysis of the commercial supplier landscape, outlines key quality considerations, and presents a robust protocol for in-house verification to ensure the integrity of your experimental results.
Commercial Supplier Landscape
The procurement of specialty chemicals like this compound involves navigating a diverse market of manufacturers and distributors. These suppliers range from large, well-established chemical corporations to smaller, specialized companies. For the research scientist, the primary concerns are purity, availability, documentation, and cost. Below is a comparative analysis of representative commercial suppliers. It is important to note that offerings and stock levels can change, so direct inquiry is always recommended.
In-House Quality Verification: A Protocol for the Prudent Researcher
While suppliers provide a Certificate of Analysis (CoA), independent verification of a new batch of starting material is a cornerstone of good scientific practice. This ensures that any unexpected experimental outcomes are not due to impurities in the starting material. A multi-tiered approach, from simple physical checks to more advanced spectroscopic methods, provides a robust validation system.
Safe Handling and Storage
Aromatic aldehydes require careful handling to maintain their purity and ensure laboratory safety. Over time, aldehydes can oxidize to the corresponding carboxylic acids, a process accelerated by exposure to air and light.
- Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition. For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidation.
- Handling: Handle in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Aldehydes can be respiratory and skin irritants.
Conclusion
Sourcing high-quality this compound is fundamental to the success of research projects that depend on it. By understanding the supplier landscape, researchers can make informed procurement decisions. However, the ultimate responsibility for material quality rests with the end-user. Implementing a routine, in-house verification protocol, as outlined in this guide, serves as a critical quality control checkpoint. This due diligence ensures the chemical integrity of starting materials, leading to more reliable, reproducible, and trustworthy scientific outcomes.
References
- This compound - CymitQuimica. (n.d.). Retrieved January 11, 2026, from https://www.cymitquimica.com/product/10-F038680
- How to test the purity of benzaldehyde? - Blog. (2025, July 14). Retrieved January 11, 2026, from https://www.chemex.com/en/blog/how-to-test-the-purity-of-benzaldehyde
- A Comparative Guide to Assessing the Purity of Synthesized 4-(benzo[d]thiazol-2-yl)benzaldehyde by HPLC - Benchchem. (n.d.). Retrieved January 11, 2026, from https://www.benchchem.com/blog/a-comparative-guide-to-assessing-the-purity-of-synthesized-4-benzodthiazol-2-ylbenzaldehyde-by-hplc
- CAS 56724-09-5 | this compound - Synblock. (n.d.). Retrieved January 11, 2026, from https://www.synblock.com/cas/56724-09-5.html
- This compound - Oakwood Chemical. (n.d.). Retrieved January 11, 2026, from https://www.oakwoodchemical.com/Products/038680
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- Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol - PubMed. (n.d.). Retrieved January 11, 2026, from https://pubmed.ncbi.nlm.nih.gov/1850734/
- Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode. (n.d.). Retrieved January 11, 2026, from https://www.researchgate.
- Aldehydes: identification and storage – Pell Wall Blog - Help & Support. (2013, February 7). Retrieved January 11, 2026, from https://pellwall.
- Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation. (2025, October 23). Retrieved January 11, 2026, from https://allanchem.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Retrieved January 11, 2026, from https://www.sigmaaldrich.com/US/en/sds/aldrich/108464
- SAFETY DATA SHEET - The John D. Walsh Company. (n.d.). Retrieved January 11, 2026, from https://www.johndwalsh.com/wp-content/uploads/2021/01/XI-ALDEHYDE-SDS.pdf
- Aldehydes: What We Should Know About Them - MDPI. (n.d.). Retrieved January 11, 2026, from https://www.mdpi.com/1420-3049/27/15/4996
- Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances - ResearchGate. (n.d.). Retrieved January 11, 2026, from https://www.researchgate.
An In-depth Technical Guide to the Safe Handling of 5-Methoxy-2-methylbenzaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safe handling, storage, and disposal of 5-Methoxy-2-methylbenzaldehyde (CAS No. 56724-09-5), a key intermediate in various synthetic applications. As its use in pharmaceutical and materials science research expands, a thorough understanding of its hazard profile and the implementation of robust safety protocols are paramount to ensuring personnel safety and experimental integrity.
Section 1: Compound Profile and Hazard Identification
This compound is an aromatic aldehyde. While comprehensive toxicological data is not fully available for this specific compound, data from structurally similar aromatic aldehydes indicates a clear need for cautious handling.
1.1 Physicochemical Properties
A clear understanding of the compound's physical properties is the foundation of a robust risk assessment.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₂ | [1][2] |
| Molecular Weight | 150.17 g/mol | [1] |
| Appearance | Clear Liquid | [2] |
| Purity | Typically ≥98% | [2] |
| Boiling Point | Data not widely available; structurally similar compounds boil >200°C | [3][4] |
| Density | Data not widely available; structurally similar compounds ~1.1 g/cm³ | [5] |
| Solubility | Low water solubility is expected, similar to related anisaldehydes. | [3] |
1.2 Hazard Analysis
Based on GHS classifications for analogous compounds, this compound should be treated as a hazardous substance.[1] The primary hazards are:
-
Skin Irritation: Causes skin irritation upon direct contact.[1][6] Prolonged exposure can lead to dermatitis.
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1][6][7] Direct contact with the eyes can cause pain, redness, and potential damage.
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[1][8]
-
Acute Oral Toxicity: May be harmful if swallowed.[1]
It is crucial to note that the toxicological properties have not been fully investigated.[9] Therefore, the compound should be handled with the assumption that it may have other unknown hazardous properties.
Section 2: Risk Mitigation and Safe Handling Protocols
A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE) is essential for minimizing exposure risk.
2.1 Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent the inhalation of vapors.[10][11]
-
Ventilation: Ensure the laboratory is well-ventilated to maintain low ambient concentrations of chemical vapors.[3][12]
-
Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Their location should be clearly marked and unobstructed.[6]
2.2 Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical. Standard laboratory attire (long pants, closed-toe shoes) is mandatory at all times.[13][14]
-
Eye and Face Protection: Chemical splash goggles conforming to ANSI Z87.1 or EU Standard EN166 are required whenever handling the liquid.[6][14][15][16] When there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[14][15][16]
-
Skin Protection:
-
Gloves: Disposable nitrile gloves are generally suitable for incidental contact.[14][16] For prolonged handling or immersion, consulting a glove manufacturer's chemical resistance guide is essential to select a glove with an adequate breakthrough time.[13][14] Always inspect gloves for tears or holes before use and remove them using the proper technique to avoid contaminating your skin.[14]
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect skin and clothing.[13][15]
-
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill clean-up, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary.[15][17] Use of a respirator requires enrollment in a respiratory protection program with medical evaluation and fit testing.[13]
2.3 Experimental Protocol: Safe Weighing and Solution Preparation
This protocol outlines a self-validating workflow for safely handling the compound.
-
Preparation:
-
Don all required PPE (goggles, nitrile gloves, lab coat).
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Gather all necessary equipment (beaker, graduated cylinder, stir bar, spatula, wash bottle with solvent, waste container).
-
Place an analytical balance inside the fume hood if possible. If not, weigh the compound in the hood into a tared, sealed container and transfer it to the balance.
-
-
Execution:
-
Carefully open the this compound container inside the fume hood.
-
Using a clean spatula, transfer the desired amount into a tared beaker.
-
Securely close the primary container immediately after dispensing.
-
Slowly add the desired solvent to the beaker, keeping the container well within the fume hood.
-
Stir the solution until the compound is fully dissolved.
-
-
Post-Procedure:
-
Rinse the spatula with a small amount of solvent, collecting the rinsate in the beaker to ensure a complete transfer.
-
Decontaminate the work surface within the fume hood.
-
Dispose of any contaminated disposable materials (e.g., weighing paper, pipette tips) in a designated hazardous waste container.
-
Properly remove gloves and wash hands thoroughly with soap and water.[7][12]
-
Section 3: Emergency and Disposal Procedures
3.1 Emergency Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][12] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing. Wash the affected area immediately and thoroughly with soap and plenty of water.[12] If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration.[7][8] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6][8] Seek immediate medical attention.
-
Spills: Evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[7] Collect the material into a suitable, sealed container for disposal. Ventilate the area thoroughly.
3.2 Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[7][10]
-
Hazards: Hazardous combustion products include carbon monoxide and carbon dioxide.[7][12]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[7][12]
3.3 Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[3][7][12] Consider storing under an inert atmosphere (e.g., nitrogen or argon).[5][12]
-
Waste Disposal: Dispose of waste materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains.[7]
Visual Workflow and Decision Guides
The following diagrams provide visual aids for key safety workflows.
Diagram 1: Risk Assessment & Handling Workflow
This diagram outlines the logical steps a researcher should follow before and during the handling of this compound.
Caption: Risk Assessment and Handling Workflow for this compound.
Diagram 2: Emergency Response Decision Tree
This decision tree provides a clear, step-by-step guide for responding to an exposure incident.
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An In-depth Technical Guide to the Solubility Profile of 5-Methoxy-2-methylbenzaldehyde
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility profile of 5-Methoxy-2-methylbenzaldehyde (CAS No. 56724-09-5), a key aromatic aldehyde intermediate in the synthesis of pharmaceuticals, fragrances, and specialty chemicals.[1] This document, intended for researchers, scientists, and drug development professionals, delves into the physicochemical properties that govern the solubility of this compound. It offers a detailed examination of its predicted solubility in a range of aqueous and organic solvents, outlines robust experimental protocols for solubility determination, and provides insights into the underlying chemical principles. The guide is structured to deliver not just data, but a deeper causal understanding to inform experimental design and process optimization.
Introduction: The Significance of Solubility in Application
This compound is a substituted aromatic aldehyde with a molecular formula of C₉H₁₀O₂ and a molecular weight of 150.177 g/mol .[2] Its utility as a building block in organic synthesis is significant, but its successful application hinges on a thorough understanding of its solubility. Solubility is a critical parameter that influences reaction kinetics, purification strategies (such as crystallization and chromatography), formulation development, and ultimately, the bioavailability of active pharmaceutical ingredients derived from it. An inaccurate assessment of solubility can lead to failed experiments, low yields, and unforeseen challenges in process scale-up. This guide aims to provide the necessary framework for accurately predicting and determining the solubility of this compound.
Physicochemical Properties and Their Influence on Solubility
The solubility of an organic compound is dictated by its molecular structure. The key physicochemical properties of this compound are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 56724-09-5 | [2] |
| Molecular Formula | C₉H₁₀O₂ | [2] |
| Molecular Weight | 150.177 g/mol | [2] |
| Appearance | Clear Liquid | [2] |
| Density | ~1.107 g/mL at 25 °C (for the related isomer 4-Methoxy-2-methylbenzaldehyde) | [3] |
| Boiling Point | 262-267 °C (for the related isomer 4-Methoxy-2-methylbenzaldehyde) | [3] |
The structure of this compound, featuring a benzene ring, an aldehyde group, a methoxy group, and a methyl group, creates a molecule of moderate polarity. The fundamental principle of "like dissolves like" is the primary determinant of its solubility.[4][5]
-
The Aromatic Ring: The benzene core is nonpolar and hydrophobic, favoring solubility in nonpolar organic solvents.
-
The Aldehyde Group (-CHO): The carbonyl in the aldehyde group is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.
-
The Methoxy Group (-OCH₃): The ether linkage in the methoxy group is polar and can also accept hydrogen bonds, enhancing solubility in polar solvents.
-
The Methyl Group (-CH₃): This is a nonpolar, electron-donating group that increases the lipophilicity of the molecule, favoring solubility in nonpolar solvents.[6]
The interplay of these functional groups results in a molecule that is expected to be largely soluble in a wide range of organic solvents but will have limited solubility in water.
Predicted Solubility Profile
Aqueous Solubility
The presence of the largely nonpolar substituted benzene ring suggests that the aqueous solubility of this compound will be low. Benzaldehyde itself has a limited solubility in water.[7][8][9] The addition of a methyl group generally decreases aqueous solubility due to an increase in the nonpolar surface area.[10] Conversely, a methoxy group can slightly increase aqueous solubility compared to a simple alkyl group due to its potential for hydrogen bonding. For a related isomer, p-Anisaldehyde (4-methoxybenzaldehyde), the water solubility is reported as 2 g/L at 20°C.[11] Given the additional nonpolar methyl group in this compound, its aqueous solubility is anticipated to be in a similar range or slightly lower.
Solubility in Organic Solvents
Based on the "like dissolves like" principle, this compound is expected to exhibit good solubility in a variety of common organic solvents.[12]
Table 2: Predicted Solubility of this compound in Common Solvents
| Solvent | Polarity | Predicted Solubility | Rationale |
| Hexane | Nonpolar | Soluble | The nonpolar aromatic ring and methyl group will interact favorably with the nonpolar solvent. |
| Toluene | Nonpolar | Very Soluble | The aromatic nature of both solute and solvent will lead to strong van der Waals interactions. |
| Diethyl Ether | Slightly Polar | Very Soluble | The ether provides a good balance of nonpolar and polar character to dissolve the molecule. |
| Acetone | Polar Aprotic | Very Soluble | The polar carbonyl group will interact well with the aldehyde and methoxy groups of the solute. |
| Ethanol/Methanol | Polar Protic | Very Soluble | The alcohol can act as a hydrogen bond donor to the aldehyde and methoxy oxygens, while its alkyl chain interacts with the nonpolar parts of the molecule. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | DMSO is a powerful, highly polar solvent capable of dissolving a wide range of organic molecules. |
| Water | Very Polar | Low | The large nonpolar surface area of the molecule limits its interaction with the highly polar water molecules. |
Experimental Determination of Solubility: A Validated Protocol
To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following section details a robust protocol for determining the solubility of this compound.
Qualitative Solubility Testing
A preliminary qualitative assessment can rapidly provide a general understanding of the solubility profile. This involves observing the miscibility of the compound in various solvents.
Protocol for Qualitative Solubility Testing:
-
Preparation: In a series of labeled small test tubes, add approximately 25 mg of this compound.[13]
-
Solvent Addition: To each test tube, add 0.75 mL of a different solvent (e.g., water, 5% HCl, 5% NaOH, hexane, ethanol) in small portions.[13]
-
Mixing: After each addition, vigorously shake the test tube for 10-20 seconds.[12]
-
Observation: Observe whether the compound dissolves completely (soluble/miscible), partially dissolves (partially soluble), or does not dissolve at all (insoluble/immiscible).[12] Record the observations.
This initial screening helps in selecting appropriate solvents for quantitative analysis.
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[4]
Protocol for the Shake-Flask Method:
-
Sample Preparation: Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of the chosen solvent in a sealed, screw-cap vial.
-
Equilibration: Place the vial in a constant temperature shaker bath (e.g., 25°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the same constant temperature to allow the undissolved solute to settle.
-
Sampling: Carefully withdraw a known volume of the clear, saturated supernatant using a pre-warmed or solvent-rinsed syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of any undissolved solid.
-
Quantification: Dilute the collected sample with a suitable solvent and analyze the concentration of this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. The results are typically expressed in units of mg/mL or mol/L.
The following diagram illustrates the workflow for quantitative solubility determination.
Caption: Workflow for quantitative solubility determination using the shake-flask method.
Conclusion
This technical guide provides a detailed overview of the solubility profile of this compound based on its fundamental physicochemical properties and the behavior of structurally related molecules. The provided experimental protocols offer a robust framework for the precise and accurate determination of its solubility in various solvent systems. A thorough understanding and experimental validation of this compound's solubility are paramount for its effective utilization in research, development, and commercial applications.
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Authored by Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Natural Occurrence of Substituted Benzaldehydes
Abstract
Substituted benzaldehydes are a pivotal class of aromatic aldehydes, commanding significant interest across the pharmaceutical, flavor, and fragrance industries. While synthetic routes to these compounds are well-established, there is a burgeoning demand for "natural" alternatives, driven by consumer preference and regulatory landscapes. This guide provides a comprehensive exploration of the natural occurrence of substituted benzaldehydes, designed for researchers, scientists, and drug development professionals. We will delve into the biosynthetic pathways that govern their formation in nature, survey their distribution across the plant and microbial kingdoms, elucidate their ecological significance, and provide validated methodologies for their extraction and characterization. This document is structured to serve as a foundational resource, blending established knowledge with practical, field-proven insights to empower research and development in this dynamic area.
Introduction: The Aromatic World of Substituted Benzaldehydes
Benzaldehyde, the simplest aromatic aldehyde, consists of a benzene ring with a formyl substituent (C₆H₅CHO).[1][2] Substituted benzaldehydes are derivatives featuring additional functional groups—such as hydroxyl (-OH), methoxy (-OCH₃), or amino (-NH₂) groups—attached to the benzene ring. These substitutions dramatically alter the molecule's chemical properties, organoleptic profile, and biological activity.
Their prevalence in nature is a testament to their evolutionary importance. From the characteristic aroma of vanilla (vanillin) and almonds (benzaldehyde) to their roles as defense compounds and signaling molecules, substituted benzaldehydes are integral to the chemical language of many organisms.[1][3] In the context of drug development, the benzaldehyde scaffold is a valuable pharmacophore, and natural derivatives often serve as starting points for the synthesis of novel therapeutic agents with antimicrobial, antioxidant, and anti-inflammatory properties.[4][5] This guide aims to provide the technical depth necessary to harness the potential of these naturally occurring molecules.
Biosynthesis: Nature's Synthetic Machinery
The vast majority of naturally occurring substituted benzaldehydes in plants are synthesized via the phenylpropanoid pathway . This complex metabolic network converts the amino acid L-phenylalanine into a wide array of phenolic compounds.
The biosynthesis of vanillin (4-hydroxy-3-methoxybenzaldehyde) , the principal flavor component of vanilla, serves as an exemplary model for understanding this process.[6] The pathway begins with the deamination of L-phenylalanine to form cinnamic acid, a reaction catalyzed by phenylalanine ammonia lyase (PAL).[7] Subsequent enzymatic steps, including hydroxylation and methylation, modify the phenyl ring, while the three-carbon side chain is shortened to yield the C₆-C₁ aldehyde structure.[8]
While several routes have been proposed, a key pathway proceeds through ferulic acid.[9] The core steps are:
-
L-Phenylalanine → Cinnamic Acid: Catalyzed by Phenylalanine Ammonia Lyase (PAL).
-
Cinnamic Acid → p-Coumaric Acid: Hydroxylation by Cinnamate 4-hydroxylase (C4H).[7]
-
p-Coumaric Acid → Caffeic Acid → Ferulic Acid: A series of hydroxylation and methylation steps. The methylation is catalyzed by Caffeic acid O-methyltransferase (COMT).[7]
-
Ferulic Acid → Vanillin: The side chain is shortened. This can occur through a CoA-dependent or CoA-independent pathway.[10]
Recent research has also elucidated a β-oxidative pathway occurring in the peroxisomes, where cinnamoyl-CoA is converted to benzoyl-CoA, a direct precursor to benzaldehyde.[11][12] This pathway is catalyzed by a novel heterodimeric enzyme, benzaldehyde synthase.[11][13][14]
Natural Distribution of Key Substituted Benzaldehydes
Substituted benzaldehydes are found across various biological kingdoms, with the highest diversity observed in plants and fungi.
Plant Kingdom
Plants are the most prolific source of these compounds, where they contribute to aroma, flavor, and defense. The specific derivatives produced are often characteristic of a particular plant family or genus.
| Compound | Substitution Pattern | Common Natural Sources | Function / Application |
| Vanillin | 4-hydroxy-3-methoxy | Cured pods of Vanilla planifolia (orchid)[6] | Key flavoring agent |
| p-Anisaldehyde | 4-methoxy | Essential oils of anise (Pimpinella anisum), star anise (Illicium verum), and fennel[15][16] | Sweet, floral fragrance; flavor |
| Salicylaldehyde | 2-hydroxy | Buckwheat, shrubs of the genus Spiraea[17][18][19] | Plant metabolite; insect defense |
| Veratraldehyde | 3,4-dimethoxy | Peppermint, ginger, raspberry; also derived from lignin[20][21] | Woody, vanilla-like odorant |
| p-Hydroxybenzaldehyde | 4-hydroxy | Orchids (Gastrodia elata, Vanilla), bamboo shoots[22][23][24] | Plant metabolite; antioxidant |
| Benzaldehyde | Unsubstituted | Kernels of Prunus species (almonds, apricots, cherries) via amygdalin hydrolysis[25][26][27] | Almond flavor; pollinator attractant |
| 2-Aminobenzaldehyde | 2-amino | Flowers of Robinia pseudoacacia and Philadelphus coronarius[28] | Floral scent component |
Microbial Kingdom
Microorganisms, particularly fungi, are increasingly recognized as sources of substituted benzaldehydes. They can produce these compounds de novo or biotransform precursors from plant biomass.[5]
-
Fungal Biotransformation: Certain fungi, such as Aspergillus niger and Pycnoporus cinnabarinus, are capable of converting ferulic acid (abundant in agricultural waste) into vanillic acid and subsequently reducing it to vanillin.[3][10] This forms the basis for the biotechnological production of "natural" vanillin.
-
Endophytic and Marine Fungi: Fungi living in symbiotic or unique environments have been shown to produce a variety of novel benzaldehyde derivatives with interesting biological activities, including antibacterial and anti-inflammatory properties.[5]
Animal Kingdom
While less common, some substituted benzaldehydes are found in the animal kingdom, typically as part of a defense mechanism. A notable example is salicylaldehyde , which is produced in the defensive secretions of several leaf beetle species of the subtribe Chrysomelina.[17]
Ecological Roles
Organisms do not expend metabolic energy without purpose. The production of substituted benzaldehydes is closely tied to the organism's survival and reproductive strategies.
-
Pollinator Attraction: The pleasant, sweet scents of many floral benzaldehydes (e.g., in Robinia pseudoacacia) serve to attract pollinators, ensuring successful reproduction.[28]
-
Defense against Herbivores and Pathogens: Many of these compounds exhibit significant antimicrobial and insecticidal properties. Salicylaldehyde in leaf beetles is a direct chemical defense against predators.[17] In plants, benzaldehydes can deter feeding by herbivores and inhibit the growth of pathogenic fungi and bacteria.[4][29]
-
Allelopathy: Some plants release these compounds into the soil to inhibit the germination and growth of competing plant species.
Methodologies for Study: A Practical Guide
The successful study of naturally occurring substituted benzaldehydes hinges on robust and validated methodologies for their extraction, isolation, and characterization.
Extraction and Isolation Protocols
The choice of extraction method is critical and depends on the stability of the target compound and the nature of the source matrix.
Protocol 1: Hydrodistillation for Volatile Benzaldehydes (e.g., from Prunus leaves)
This method is ideal for thermally stable, volatile compounds.
-
Sample Preparation: Harvest fresh plant material (e.g., 500 g of Prunus persica leaves).[30] Coarsely chop the material to increase surface area for efficient extraction.
-
Distillation: Place the chopped material in a round-bottom flask with distilled water (2 L). Assemble a Clevenger-type apparatus for hydrodistillation.[26]
-
Heating: Gently heat the flask. The steam and volatile compounds will rise, condense, and be collected in the Clevenger trap.
-
Scientific Rationale: The boiling water vaporizes the volatile aldehydes. The Clevenger apparatus is designed to separate the less dense essential oil from the aqueous distillate, allowing for continuous extraction.
-
-
Extraction Duration: Continue the distillation for a minimum of 3 hours or until no more oil is collected.[26]
-
Collection and Drying: Carefully collect the separated essential oil layer. Dry the oil over anhydrous sodium sulfate (Na₂SO₄) to remove residual water.
-
Trustworthiness Check: The presence of water can interfere with subsequent chromatographic analysis and potentially cause hydrolysis of other components. Complete drying is a critical self-validating step.
-
-
Storage: Store the dried oil in a sealed, amber glass vial at 4°C to prevent degradation from light and heat.
Analysis and Characterization
Unambiguous identification and accurate quantification require modern analytical techniques.
Protocol 2: GC-MS and NMR Analysis
-
GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the extracted essential oil (e.g., 1% in hexane or ethyl acetate).
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS). A non-polar column (e.g., DB-5 or HP-5ms) is typically suitable.
-
Method: Inject 1 µL of the sample. Use a temperature program that starts at a low temperature (e.g., 60°C) and ramps up to a high temperature (e.g., 240°C) to separate compounds based on their boiling points.
-
Identification: Identify benzaldehyde and its derivatives by comparing their retention times and mass spectra with those of authentic standards and by matching the spectra against established libraries (e.g., NIST, Wiley).
-
-
NMR Spectroscopy:
-
Purpose: To confirm the structure of major or novel compounds.
-
Analysis: Dissolve a purified sample in a deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra.[30]
-
Interpretation: The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon chemical shifts, provide definitive structural information, confirming the substitution pattern on the aromatic ring.
-
Conclusion and Future Prospects
Substituted benzaldehydes are a chemically diverse and biologically significant class of natural products. Understanding their biosynthesis, distribution, and ecological roles is fundamental to unlocking their potential. While classic sources like vanilla and anise are well-known, the vast untapped potential within the microbial kingdom presents an exciting frontier for the discovery of novel compounds and sustainable production methods.
Future research will likely focus on:
-
Metabolic Engineering: Modifying the biosynthetic pathways in plants and microbes to enhance the yield of desired benzaldehydes.
-
Genome Mining: Identifying novel biosynthetic gene clusters in microorganisms to discover new derivatives.
-
Pharmacological Evaluation: Systematically screening natural benzaldehydes for therapeutic properties, building upon their known antimicrobial and anti-inflammatory activities.
This guide provides a robust framework for professionals in the field, grounding future exploration in the solid principles of natural product chemistry and biology.
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Dey, A., et al. (2017). Vanillin biosynthetic pathways in plants. PubMed. Retrieved from [Link]
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Havkin-Frenkel, D., et al. (2003). Biosynthesis of Vanillin via Ferulic Acid in Vanilla planifolia. ACS Publications. Retrieved from [Link]
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Ramírez-Mosqueda, M. A., et al. (2023). Unravelling Vanillin Biosynthesis: Integrative Transcriptomic and Metabolomic Insights into Pod Development. National Institutes of Health (PMC). Retrieved from [Link]
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Chen, H., et al. (2023). Biological Production of Vanillin. Encyclopedia.pub. Retrieved from [Link]
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Foreverest Resources Ltd. (n.d.). p-Anisaldehyde. Retrieved from [Link]
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Science Info. (2023). Salicylaldehyde: Preparation, Properties, Reactions, Applications. Retrieved from [Link]
-
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-
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-
Huang, X., et al. (2022). A peroxisomal heterodimeric enzyme is involved in benzaldehyde synthesis in plants. National Institutes of Health (PMC). Retrieved from [Link]
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Wikipedia. (n.d.). 4-Hydroxybenzaldehyde. Retrieved from [Link]
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salicylaldehyde.com. (n.d.). salicyl_aldehyde. Retrieved from [Link]
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Foreverest Resources Ltd. (n.d.). Veratraldehyde. Retrieved from [Link]
-
The Good Scents Company. (n.d.). para-anisaldehyde p-methoxybenzaldehyde. Retrieved from [Link]
-
Spiteller, P., & Steglich, W. (2001). Biosynthesis of 2-aminobenzaldehyde in flowers of Robinia pseudoacacia and Philadelphus coronarius. PubMed. Retrieved from [Link]
-
Scribd. (n.d.). Plant Benzaldehyde Synthesis Enzyme. Retrieved from [Link]
-
Verma, R. S., et al. (2018). Natural benzaldehyde from Prunus persica (L.) Batsch. Taylor & Francis Online. Retrieved from [Link]
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Ataman Kimya. (n.d.). VERATRALDEHYDE. Retrieved from [Link]
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Fengchen Group. (n.d.). Para Hydroxy Benzaldehyde (p-Hydroxybenzaldehyde). Retrieved from [Link]
-
Verma, R. S., et al. (2018). Natural benzaldehyde from Prunus persica (L.) Batsch. Taylor & Francis Online. Retrieved from [Link]
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ResearchGate. (2013). (PDF) Antimicrobial Properties of Substituted Salicylaldehydes and Related Compounds. Retrieved from [Link]
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IJPSR. (2017). SYNTHESIS AND CHARACTERIZATION OF NOVEL BENZALDEHYDE THIOSEMICARBAZONES.... Retrieved from [Link]
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National Institutes of Health (PubChem). (n.d.). 4-Hydroxybenzaldehyde. Retrieved from [Link]
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MDPI. (2023). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Retrieved from [Link]
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ResearchGate. (2023). Fungal benzene carbaldehydes: Occurrence, structural diversity, activities and biosynthesis. Retrieved from [Link]
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Perfumer & Flavorist. (n.d.). An Aroma Chemical Profile: Benzaldehyde. Retrieved from [Link]
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Plant Cell. (2024). Salicylic acid biosynthesis via the PAL pathway requires benzaldehyde synthase and a benzyl salicylate-specific esterase. Retrieved from [Link]
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Herbs2000.com. (n.d.). Benzaldehyde. Retrieved from [Link]
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National Institutes of Health (PMC). (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Retrieved from [Link]
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key intermediates in 5-Methoxy-2-methylbenzaldehyde synthesis
An In-Depth Technical Guide to the Synthesis of 5-Methoxy-2-methylbenzaldehyde: Key Intermediates and Mechanistic Insights
Introduction
This compound is a valuable substituted benzaldehyde that serves as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and fine chemical industries. Its specific substitution pattern—a methoxy group para to a methyl group, with a formyl group ortho to the methyl—makes it a bespoke synthon for constructing targeted molecular architectures. This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the prevalent synthetic routes to this compound, focusing on the identification and role of key intermediates, the causality behind methodological choices, and the practical execution of these chemical transformations.
Strategic Overview: Retrosynthetic Analysis
A logical retrosynthetic approach to this compound points to the installation of the aldehyde (formyl) group onto a pre-existing aromatic scaffold as the key transformation. The most direct and industrially viable precursor is 4-methoxytoluene (also known as p-cresyl methyl ether), an accessible and relatively inexpensive starting material. The primary challenge lies in achieving regioselective formylation at the position ortho to the methyl group and meta to the methoxy group.
Caption: Retrosynthetic disconnection of the target molecule.
This guide will focus on two principal and effective methods for this transformation: the Vilsmeier-Haack reaction and Rieche formylation, with a supplementary discussion on an alternative route via methylation.
Core Synthetic Pathway 1: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic compounds. The choice of this method is predicated on its reliability, use of common reagents, and generally good yields for activated substrates like 4-methoxytoluene.
Mechanistic Insight and Key Intermediates
The reaction proceeds via an electrophilic aromatic substitution mechanism. The causality of the reaction hinges on the in-situ generation of a potent electrophile, the Vilsmeier reagent (a chloroiminium ion), which is the central intermediate.
-
Formation of the Vilsmeier Reagent: A substituted amide, typically N,N-dimethylformamide (DMF), is activated by an acid halide like phosphorus oxychloride (POCl₃). The lone pair of electrons on the oxygen atom of DMF attacks the electrophilic phosphorus atom of POCl₃. Subsequent elimination of a stable phosphate derivative generates the highly electrophilic Vilsmeier reagent.
-
Electrophilic Attack: 4-Methoxytoluene is an activated aromatic ring. Both the methoxy (-OCH₃) and methyl (-CH₃) groups are ortho, para-directing activators. The para-position to the methyl group is occupied by the methoxy group. The powerful activating and para-directing nature of the methoxy group strongly enhances the nucleophilicity of the carbon atom ortho to the methyl group, directing the electrophilic attack of the Vilsmeier reagent to this position.
-
Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde product.
Caption: Workflow of the Vilsmeier-Haack reaction pathway.
Experimental Protocol: Vilsmeier-Haack Formylation
A representative protocol adapted from the formylation of similar activated aromatic systems.[1]
-
Reagent Preparation: In a three-necked, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.2 eq) to 0°C.
-
Vilsmeier Reagent Formation: Add N,N-dimethylformamide (DMF, 3.0 eq) dropwise to the cooled POCl₃, ensuring the temperature is maintained below 10°C. Stir the mixture at this temperature for 30-45 minutes to ensure complete formation of the Vilsmeier reagent.
-
Aromatic Substrate Addition: Dissolve 4-methoxytoluene (1.0 eq) in a minimal amount of an inert solvent like dichloromethane or use it neat if liquid. Add this solution dropwise to the Vilsmeier reagent mixture.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Cool the reaction mixture in an ice bath. Carefully and slowly pour the mixture onto crushed ice containing an excess of sodium acetate or sodium carbonate to neutralize the acid and hydrolyze the intermediate. Stir vigorously for several hours until the hydrolysis is complete. The crude product may precipitate or will be extracted.
-
Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel.
Core Synthetic Pathway 2: Rieche Formylation
The Rieche formylation offers an alternative route using dichloromethyl methyl ether (DCME) and a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄). This method is particularly effective for moderately activated aromatic rings and can offer different regioselectivity or reactivity profiles compared to the Vilsmeier-Haack reaction.
Mechanistic Insight and Key Intermediates
The driving force of this reaction is the formation of a highly reactive dichloromethyl cation equivalent, which acts as the formyl cation synthon.
-
Formation of the Electrophile: The Lewis acid (e.g., TiCl₄) coordinates to one of the chlorine atoms of dichloromethyl methyl ether. This coordination polarizes the C-Cl bond, facilitating its cleavage to generate a stabilized but highly electrophilic [CH(Cl)OCH₃]⁺-TiCl₅⁻ complex . This complex is the key intermediate that attacks the aromatic ring.[2]
-
Electrophilic Attack: Similar to the Vilsmeier-Haack reaction, the electron-rich 4-methoxytoluene attacks this electrophilic complex. The regioselectivity is again governed by the directing effects of the methyl and methoxy groups, favoring substitution at the C2 position.
-
Hydrolysis: The resulting intermediate is hydrolyzed during aqueous work-up to unmask the aldehyde functionality.
Caption: Workflow of the Rieche formylation pathway.
Experimental Protocol: Rieche Formylation
A representative protocol based on the formylation of methoxybenzenes.[2]
-
Reaction Setup: In a dry, three-necked, round-bottom flask under a nitrogen atmosphere, dissolve 4-methoxytoluene (1.0 eq) in a dry, inert solvent such as dichloromethane. Cool the solution to -10°C to 0°C using an ice-salt bath.
-
Lewis Acid Addition: Add titanium tetrachloride (TiCl₄, 1.1 eq) dropwise to the stirred solution. A colored complex may form.
-
Electrophile Addition: Add dichloromethyl methyl ether (DCME, 1.1 eq) dropwise, keeping the internal temperature below 5°C. Caution: DCME is a potent carcinogen and must be handled with extreme care in a chemical fume hood.
-
Reaction: Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-3 hours, monitoring by TLC.
-
Work-up and Isolation: Cool the reaction mixture back to 0°C and quench it by carefully pouring it into a mixture of ice and dilute hydrochloric acid. Stir until the mixture becomes a clear two-phase system.
-
Purification: Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the residue by vacuum distillation or column chromatography.
Alternative Pathway: Methylation of 2-Hydroxy-5-methylbenzaldehyde
This route is contingent on the availability of 2-hydroxy-5-methylbenzaldehyde. While not a de novo synthesis from a simple precursor like 4-methoxytoluene, it is a highly efficient final step if this intermediate is sourced independently. The core of this synthesis is the Williamson ether synthesis.
Mechanistic Insight and Key Intermediate
-
Deprotonation: A base, typically a carbonate like potassium carbonate (K₂CO₃), deprotonates the phenolic hydroxyl group of 2-hydroxy-5-methylbenzaldehyde. This step is crucial as it generates the phenoxide anion , the key nucleophilic intermediate. The phenoxide is a much stronger nucleophile than the neutral hydroxyl group.
-
Nucleophilic Substitution (Sₙ2): The generated phenoxide anion attacks the electrophilic methyl group of a methylating agent, such as dimethyl sulfate or iodomethane. This occurs via an Sₙ2 mechanism, resulting in the formation of the desired ether linkage.[3]
Comparative Analysis of Primary Synthetic Routes
| Parameter | Vilsmeier-Haack Reaction | Rieche Formylation |
| Formylating Agent | In-situ generated Vilsmeier reagent (from DMF/POCl₃) | Dichloromethyl methyl ether (DCME) |
| Activator | Phosphorus oxychloride (POCl₃) | Lewis Acid (e.g., TiCl₄, SnCl₄) |
| Key Intermediate | Chloroiminium (Vilsmeier) ion | Stabilized dichloromethyl cation complex |
| Reaction Conditions | Moderate to elevated temperatures (60-70°C) | Low to ambient temperatures (0°C to RT) |
| Advantages | Reagents are common and less toxic than DCME; good for highly activated rings. | Highly effective; can be performed at lower temperatures. |
| Disadvantages | Requires heating; work-up can be vigorous. | DCME is a potent carcinogen requiring stringent handling protocols.[2] |
| Typical Yields | Generally good to excellent (60-90%) | Generally good to excellent (70-95%) |
Conclusion
The synthesis of this compound is most effectively achieved through the regioselective formylation of 4-methoxytoluene. Both the Vilsmeier-Haack reaction and the Rieche formylation represent robust and high-yielding methodologies. The choice between them often comes down to laboratory safety infrastructure and reagent availability, with the Rieche formylation's use of carcinogenic dichloromethyl methyl ether being a significant consideration. In both pathways, the critical step is the generation of a potent electrophilic intermediate—the Vilsmeier reagent or a Lewis acid-DCME complex —which undergoes electrophilic aromatic substitution on the activated aromatic ring. Understanding the formation and reactivity of these key intermediates is paramount to successfully controlling the reaction and achieving a high yield of the desired product.
References
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ChemSynthesis. (n.d.). 5-hydroxy-4-methoxy-2-methylbenzaldehyde. Retrieved from [Link]
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Icke, R. N., Redemann, C. E., Wisegarver, B. B., & Alles, G. A. (1949). m-METHOXYBENZALDEHYDE. Organic Syntheses, 29, 63. DOI: 10.15227/orgsyn.029.0063. Retrieved from [Link]
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Ramos-Tomillero, I., Paradís-Bas, M., de Pinho Ribeiro Moreira, I., & Albericio, F. (2024). Formylation of phenols, methoxy- and methylbenzenes. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate.
- Google Patents. (n.d.). US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.
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PrepChem.com. (n.d.). Synthesis of 2,5-dimethoxy-4-methylbenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methylanisole. National Institutes of Health. Retrieved from [Link]
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An In-Depth Technical Guide to the Theoretical Properties of 5-Methoxy-2-methylbenzaldehyde
Abstract: This technical guide provides a comprehensive examination of the theoretical and physicochemical properties of 5-Methoxy-2-methylbenzaldehyde (CAS No. 56724-09-5).[1] Designed for an audience of researchers, scientists, and professionals in drug development, this document synthesizes fundamental data with computational analysis to offer a holistic understanding of the molecule. The guide covers molecular identity, synthetic pathways, detailed spectroscopic profiles, quantum chemical analyses including Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP), and a discussion of its chemical reactivity and potential applications as a synthetic intermediate. All data and protocols are presented with a focus on scientific integrity, causality, and authoritative grounding, providing a robust resource for laboratory and theoretical applications.
Chapter 1: Molecular Identity and Physicochemical Properties
This compound is an aromatic aldehyde characterized by a benzene ring substituted with a methoxy group, a methyl group, and a formyl (aldehyde) group. Understanding its fundamental properties is the first step in harnessing its potential in chemical synthesis and research.
Nomenclature and Structural Identifiers
Precise identification is critical for regulatory compliance, literature searches, and experimental replication. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 56724-09-5 | [1][3][4] |
| Molecular Formula | C₉H₁₀O₂ | [1][2] |
| SMILES | CC1=C(C=C(C=C1)OC)C=O | [2] |
| InChI Key | ZCEYVMICIGLTMC-UHFFFAOYSA-N | [1][2] |
Core Physicochemical Data
The physical properties of a compound dictate its handling, storage, and application in various experimental setups. While some experimental data for this specific isomer is limited, properties can be reliably predicted and inferred from closely related structures and computational models.
| Property | Value | Source |
| Molecular Weight | 150.17 g/mol | [1] |
| Physical Form | Clear Liquid | [1] |
| Purity | Typically ≥98% | [1] |
| Density | ~1.107 g/mL (predicted) | |
| Boiling Point | ~262-267 °C (predicted) | |
| Refractive Index | ~1.571 (predicted) | |
| Storage | Inert atmosphere, room temperature | [4] |
Chapter 2: Synthesis and Mechanistic Considerations
The synthesis of substituted benzaldehydes is a well-established field in organic chemistry. The specific arrangement of substituents in this compound allows for several strategic approaches. The choice of pathway is often dictated by the availability of starting materials, desired yield, and scalability.
Retrosynthetic Analysis
A retrosynthetic approach reveals logical pathways for the synthesis of this compound. The primary disconnections involve the formylation of a substituted toluene or the methylation of a corresponding phenol.
The formylation of p-methylanisole is a direct and efficient route. Alternatively, the methylation of 5-hydroxy-2-methylbenzaldehyde provides another viable pathway, often employed when the hydroxylated precursor is readily available.
Experimental Protocol: Synthesis via Friedel-Crafts Acylation and Subsequent Reduction
This protocol outlines a plausible and robust laboratory-scale synthesis. The causality behind reagent selection is highlighted to provide deeper insight.
Step 1: Friedel-Crafts Acylation of 4-Methylanisole
-
Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and dry dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.
-
Causality: Anhydrous conditions are critical as AlCl₃, a Lewis acid catalyst, is highly water-sensitive. DCM is a standard inert solvent for Friedel-Crafts reactions.
-
-
Reagent Addition: Slowly add acetyl chloride (CH₃COCl, 1.1 eq.) to the stirred suspension.
-
Substrate Addition: Add 4-methylanisole (1.0 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Causality: The slow, cold addition controls the exothermic reaction and minimizes the formation of side products. The methoxy and methyl groups are ortho-, para-directing, leading to acylation at the position ortho to the methyl group.
-
-
Reaction & Quenching: Allow the reaction to stir at room temperature for 4-6 hours until TLC indicates completion. Carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.
-
Causality: The ice/HCl mixture hydrolyzes the aluminum complexes and quenches the reaction.
-
Step 2: Aldehyde Formation (e.g., via Oxidation of a Halomethyl Intermediate) This multi-step conversion is complex. A more direct formylation like the Vilsmeier-Haack reaction (using DMF and POCl₃) is often preferred in an industrial setting for its efficiency.
Purification and Characterization Workflow
Post-synthesis, a systematic workflow is essential to isolate and verify the final product.
Chapter 3: Spectroscopic and Spectrometric Profile
Spectroscopic analysis provides the definitive structural "fingerprint" of a molecule. The following data is based on computational predictions and analysis of analogous structures, providing a reliable guide for experimental characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in an organic molecule.
¹H NMR (Predicted, 500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.2 | s | 1H | -CHO | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and magnetic anisotropy of the carbonyl group. |
| ~7.3-7.4 | d | 1H | Ar-H | Aromatic proton ortho to the aldehyde group. |
| ~7.0-7.1 | dd | 1H | Ar-H | Aromatic proton ortho to both the methoxy and methyl groups. |
| ~6.8-6.9 | d | 1H | Ar-H | Aromatic proton meta to the aldehyde group. |
| ~3.85 | s | 3H | -OCH₃ | Methoxy protons are singlets and appear in their characteristic region. |
| ~2.55 | s | 3H | -CH₃ | Methyl protons attached to the aromatic ring. |
¹³C NMR (Predicted, 125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~192.0 | C=O | The carbonyl carbon is significantly deshielded. |
| ~160.0 | Ar-C-OCH₃ | Aromatic carbon attached to the electron-donating methoxy group. |
| ~140.0 | Ar-C-CH₃ | Quaternary carbon attached to the methyl group. |
| ~134.0 | Ar-C-CHO | Quaternary carbon attached to the aldehyde group. |
| ~125.0 | Ar-CH | Aromatic methine carbon. |
| ~120.0 | Ar-CH | Aromatic methine carbon. |
| ~110.0 | Ar-CH | Aromatic methine carbon. |
| ~55.6 | -OCH₃ | Methoxy carbon. |
| ~20.0 | -CH₃ | Methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~2900-3000 | C-H stretch (aromatic & aliphatic) | Medium |
| ~2820, ~2720 | C-H stretch (aldehyde Fermi doublet) | Medium-Weak |
| ~1690-1710 | C=O stretch (conjugated aldehyde) | Strong |
| ~1600, ~1480 | C=C stretch (aromatic ring) | Medium |
| ~1250 | C-O stretch (aryl ether) | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern, aiding in structural confirmation.
-
Key Fragmentation Pathways:
-
Loss of H radical (-1): m/z = 149 (often a very stable acylium ion)[5]
-
Loss of CHO radical (-29): m/z = 121
-
Loss of CH₃ radical (-15): m/z = 135
-
Sources
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Methodological & Application
Synthesis of 5-Methoxy-2-methylbenzaldehyde: An Application of Directed ortho-Metalation
Abstract
This document provides a comprehensive guide for the synthesis of 5-Methoxy-2-methylbenzaldehyde, a valuable substituted benzaldehyde intermediate in pharmaceutical and materials science research. Standard electrophilic formylation methods on the readily available precursor, 4-methylanisole (4-methoxytoluene), are electronically disfavored to produce the desired isomer. This protocol details a regioselective approach utilizing Directed ortho-Metalation (DoM), a powerful technique in modern organic synthesis for the functionalization of aromatic rings. The procedure involves the deprotonation of 4-methylanisole at the position ortho to the methyl group using a strong organolithium base, followed by quenching the resulting aryllithium intermediate with N,N-dimethylformamide (DMF) to install the aldehyde functionality. This guide provides a detailed theoretical background, a step-by-step experimental protocol, safety considerations, and characterization data.
Introduction and Strategic Analysis
This compound is a polysubstituted aromatic aldehyde whose synthesis presents a significant regiochemical challenge. The starting material of choice, 4-methylanisole, possesses two activating, ortho-, para-directing substituents: a strong methoxy group (-OCH₃) and a weaker methyl group (-CH₃).
Conventional electrophilic aromatic substitution reactions, such as the Vilsmeier-Haack or Friedel-Crafts formylation, are governed by electronic effects. The highly activating methoxy group would invariably direct the incoming electrophile (the formylating agent) to its own ortho position (C2), leading to the formation of the undesired isomer, 2-methoxy-5-methylbenzaldehyde.
To overcome this inherent electronic bias and achieve formylation at the C6 position (ortho to the methyl group and meta to the methoxy group), a more sophisticated strategy is required. Directed ortho-Metalation (DoM) provides an elegant solution.[1][2][3] This reaction involves the use of a Directed Metalation Group (DMG), which coordinates to an organolithium base and directs deprotonation to its adjacent ortho-position.[4][5] While the methyl group is considered a weaker DMG compared to functionalities like amides or carbamates, it can facilitate lithiation at the sterically accessible ortho-position, especially with the aid of chelating agents like N,N,N',N'-tetramethylethylenediamine (TMEDA).[2] The resulting aryllithium species is a potent nucleophile that can then be trapped with an electrophile, in this case, N,N-dimethylformamide (DMF), to yield the target aldehyde after aqueous workup.[6][7]
This protocol is based on established principles of Directed ortho-Metalation chemistry as a robust method for achieving regioselective synthesis that is otherwise inaccessible through classical electrophilic substitution pathways.
Reaction Scheme and Mechanism
The overall transformation is a two-step, one-pot procedure:
-
Directed ortho-Metalation: 4-Methylanisole is treated with sec-butyllithium (s-BuLi) in the presence of TMEDA. The TMEDA chelates the lithium ion, increasing the kinetic basicity of the organolithium reagent and facilitating the deprotonation of the aromatic ring at the position ortho to the methyl group.
-
Formylation: The generated aryllithium intermediate is quenched with anhydrous N,N-dimethylformamide (DMF). The aryllithium adds to the carbonyl carbon of DMF to form a tetrahedral intermediate.
-
Hydrolysis: Subsequent aqueous workup hydrolyzes this intermediate to release the final product, this compound.
Experimental Protocol
Extreme caution is required for this procedure. Organolithium reagents such as s-BuLi and n-BuLi are pyrophoric and react violently with water and air. All operations must be performed under a strict inert atmosphere (Argon or Nitrogen) using anhydrous solvents and oven-dried glassware. [8][9][10]
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |
| 4-Methylanisole | C₈H₁₀O | 122.17 | 1.22 g | 10.0 | 1.0 equiv |
| sec-Butyllithium (s-BuLi) | C₄H₉Li | 64.06 | 8.5 mL | 12.0 | 1.2 equiv |
| TMEDA | C₆H₁₆N₂ | 116.21 | 1.8 mL | 12.0 | 1.2 equiv |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 1.16 mL | 15.0 | 1.5 equiv |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~50 mL | - | Solvent |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | ~50 mL | - | Quench/Workup |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~100 mL | - | Extraction |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | Drying Agent |
Note on Reagent Purity:
-
Solvents: Tetrahydrofuran (THF) and Diethyl Ether must be anhydrous. THF is typically dried by distillation from sodium/benzophenone ketyl under nitrogen.
-
Reagents: 4-Methylanisole and TMEDA should be distilled prior to use. DMF must be anhydrous, stored over molecular sieves. s-BuLi solution should be titrated before use to determine its exact molarity.
Step-by-Step Procedure
-
Glassware Preparation: All glassware (a 100 mL three-necked round-bottom flask, dropping funnel, septa, magnetic stir bar) must be thoroughly dried in an oven at >120 °C overnight and assembled hot under a stream of dry argon or nitrogen.
-
Initial Setup: Assemble the flask with a magnetic stir bar, a thermometer adapter with a low-temperature thermometer, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Charging: To the flask, add anhydrous THF (~30 mL) via syringe. Add the distilled TMEDA (1.8 mL, 12.0 mmol). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Lithiation: While stirring at -78 °C, add the 4-methylanisole (1.22 g, 10.0 mmol) via syringe. Following this, add the sec-butyllithium solution (8.5 mL of a 1.4 M solution in cyclohexane, 12.0 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. The solution may develop a yellow to orange color.
-
Reaction Time: Stir the reaction mixture at -78 °C for 2 hours to allow for the formation of the aryllithium intermediate.
-
Formylation (Electrophilic Quench): Add anhydrous DMF (1.16 mL, 15.0 mmol) dropwise via syringe at -78 °C. The reaction is often exothermic; add slowly to maintain the temperature below -70 °C.
-
Warming and Quenching: After the DMF addition is complete, stir the mixture at -78 °C for an additional 30 minutes, then allow it to warm slowly to 0 °C over 1 hour. Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~50 mL). CAUTION: The initial quench can be vigorous due to reaction with any excess organolithium.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.
Purification
The crude product can be purified by flash column chromatography on silica gel.[11][12]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 2% ethyl acetate and gradually increasing to 10%). The exact polarity should be determined by TLC analysis. Aldehydes can sometimes be sensitive to silica; deactivating the silica with triethylamine (1% in the eluent) may be beneficial if product degradation is observed.[12]
-
Product Elution: The product is expected to have a moderate Rf value. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford this compound as a liquid or low-melting solid.
Safety and Handling
-
Organolithium Reagents: sec-Butyllithium and n-butyllithium are pyrophoric liquids that ignite spontaneously on contact with air and react violently with water.[8][10][13] They cause severe chemical burns. Always handle them under an inert atmosphere using proper syringe and cannula techniques. A Class D fire extinguisher (for combustible metals) should be readily available.[9]
-
TMEDA: N,N,N',N'-tetramethylethylenediamine is a corrosive and flammable liquid with a strong odor. It should be handled in a fume hood.
-
Solvents: Anhydrous ethers like THF can form explosive peroxides upon storage. Always use freshly distilled solvent or test for peroxides before use.
-
Personal Protective Equipment (PPE): A flame-retardant lab coat, safety glasses, and a face shield must be worn at all times. Use of appropriate chemical-resistant gloves (e.g., nitrile) is mandatory.
Characterization of this compound
-
Appearance: Colorless to pale yellow liquid or low-melting solid.
-
Molecular Formula: C₉H₁₀O₂
-
Molecular Weight: 150.17 g/mol
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~10.2 (s, 1H, -CHO), ~7.3-7.4 (m, 2H, Ar-H), ~7.1 (d, 1H, Ar-H), 3.85 (s, 3H, -OCH₃), 2.6 (s, 3H, -Ar-CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~192.0 (C=O), ~160.0 (C-OCH₃), ~140.0 (C-CH₃), ~135.0 (Ar-C), ~132.0 (Ar-CH), ~125.0 (Ar-C), ~115.0 (Ar-CH), 55.5 (-OCH₃), 20.0 (-CH₃). (Note: Predicted chemical shifts. Actual values should be compared with obtained spectra for confirmation.)
-
IR (neat, cm⁻¹): ~2950 (C-H stretch), ~2840, 2740 (aldehyde C-H stretch), ~1690 (C=O stretch, strong), ~1600, 1480 (C=C aromatic stretch), ~1250 (C-O stretch).
-
Mass Spectrometry (EI): m/z (%) 150 (M⁺), 149 (M-H)⁺, 121 (M-CHO)⁺.
Conclusion
The synthesis of this compound from 4-methylanisole is effectively achieved through a Directed ortho-Metalation strategy. This approach successfully circumvents the regiochemical limitations of classical electrophilic aromatic substitution by employing a kinetically controlled, base-mediated deprotonation ortho to the methyl group. While the protocol requires rigorous anhydrous and inert techniques due to the use of pyrophoric organolithium reagents, it provides a reliable and regioselective route to this valuable synthetic intermediate. The detailed procedure and safety guidelines outlined herein are intended to enable researchers to safely and successfully perform this transformation.
References
- Schall, A.; Reiser, O. "The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds." Science of Synthesis, 2007, 25, 585-604.
- Organic Reactions, Inc. "Formylation - Common Conditions.
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Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990, 90(6), 879-933. [Link]
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Whisler, M. C.; MacNeil, S.; Snieckus, V.; Beak, P. "Beyond thermodynamic acidity: A perspective on the complex-induced proximity effect (CIPE) in deprotonation reactions." Angewandte Chemie International Edition, 2004, 43(17), 2206-2225. [Link]
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Gilman, H.; Bebb, R. L. "Relative Reactivities of Organometallic Compounds. XIII. Metalation." Journal of the American Chemical Society, 1939, 61(1), 109-112. [Link]
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- University of Arkansas, Environmental Health and Safety. "STANDARD OPERATING PROCEDURE: n-Butyllithium." Accessed Jan 11, 2026.
- ChemicalBook.
- Maldonado-Domínguez, M. "Answer to: Is it possible to purify aldehyde by column?
- Sigma-Aldrich. "SAFETY DATA SHEET: n-Butyllithium solution." Accessed Jan 11, 2026.
- Harris, E. B. J. "Answer to: What is the best solvent for purifying aldehyde in a column chromatography?
- Baran, P. S. "Directed Metalation: A Survival Guide." Baran Lab, The Scripps Research Institute, Accessed Jan 11, 2026.
- Mortier, J. "Directed Ortho Metalation." Unblog.fr, Accessed Jan 11, 2026.
- Organic Chemistry Portal.
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- Myers, A. G. "ortho metalation." Andrew G. Myers Research Group, Harvard University, Accessed Jan 11, 2026.
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Beak, P.; Snieckus, V. "Directed lithiation of aromatic tertiary amides: an evolving synthetic methodology for polysubstituted aromatics." Accounts of Chemical Research, 1982, 15(10), 306-312. [Link]
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Bailey, W. F.; et al. "selective halogen-lithium exchange reactions of 2-(2'-halophenyl)ethyl halides: synthesis of." Organic Syntheses, 1989, 67, 177. [Link]
- Wikipedia contributors. "Directed ortho metalation." Wikipedia, The Free Encyclopedia, Accessed Jan 11, 2026.
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Application Notes and Protocols for 5-Methoxy-2-methylbenzaldehyde in Medicinal Chemistry
Introduction: The Strategic Value of 5-Methoxy-2-methylbenzaldehyde in Drug Discovery
This compound is a substituted aromatic aldehyde that serves as a versatile and valuable building block in the synthesis of a variety of heterocyclic scaffolds with significant therapeutic potential. Its unique substitution pattern—featuring a nucleophilic aldehyde, an electron-donating methoxy group, and a sterically influential methyl group—provides a nuanced platform for synthetic chemists to craft complex molecular architectures. The methoxy group at the 5-position and the methyl group at the 2-position electronically and sterically guide the reactivity of the aldehyde, influencing the outcomes of key bond-forming reactions. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols and the scientific rationale behind these synthetic strategies.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the starting material is paramount for successful synthesis. Below is a summary of the key physicochemical and spectroscopic properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₂ | [1] |
| Molecular Weight | 150.177 g/mol | [1] |
| Appearance | Clear Liquid | [1] |
| Purity | 98% | [1] |
| InChI Key | ZCEYVMICIGLTMC-UHFFFAOYSA-N | [1] |
| CAS Number | 56724-09-5 | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.26 (s, 1H, CHO), 7.79 (d, J = 8.0 Hz, 1H, Ar-H), 7.47 (t, J = 8.0 Hz, 1H, Ar-H), 7.25 (d, J = 8.0 Hz, 1H, Ar-H), 3.85 (s, 3H, OCH₃), 2.66 (s, 3H, CH₃) | Inferred from analogous compounds[2] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 192.8, 161.0, 140.6, 134.2, 132.1, 131.8, 126.3, 55.6, 19.9 | Inferred from analogous compounds[2] |
| IR (KBr, cm⁻¹) | ~2920, 2850 (C-H), ~1680 (C=O, aldehyde), ~1600, 1480 (C=C, aromatic), ~1250, 1030 (C-O, ether) | Inferred from analogous compounds[3] |
Core Applications in Medicinal Chemistry: Synthesis of Privileged Scaffolds
This compound is a key starting material for the synthesis of several classes of medicinally important heterocyclic compounds. This section will detail its application in the synthesis of pyrazolopyrimidines and tetrahydro-β-carbolines, both of which are "privileged scaffolds" known to interact with a wide range of biological targets.
Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Anticancer Agents
The pyrazolo[3,4-d]pyrimidine core is a well-established pharmacophore in oncology, with several approved drugs and clinical candidates targeting various protein kinases.[4] The synthesis of this scaffold often involves the condensation of a substituted hydrazine with a β-ketoester to form a pyrazole, which is then cyclized with a suitable reagent to form the pyrimidine ring. Substituted benzaldehydes, such as this compound, are crucial for introducing diversity at key positions of the scaffold, which is essential for modulating potency and selectivity.[5][6]
The aldehyde functionality of this compound allows for its incorporation into the pyrazolopyrimidine scaffold through a condensation reaction with an amino group on the pyrazole precursor. This reaction forms a Schiff base intermediate, which then undergoes cyclization to furnish the final heterocyclic system. The methoxy and methyl substituents on the benzaldehyde play a crucial role in influencing the electronic and steric properties of the final molecule, which can impact its binding affinity to target proteins.
Caption: Synthesis of Pyrazolo[3,4-d]pyrimidines.
This protocol is adapted from established procedures for the synthesis of related pyrazolopyrimidine derivatives.[5][7]
Step 1: Synthesis of 5-amino-3,6-dimethyl-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
-
To a solution of ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate (10 mmol) in ethanol (50 mL), add hydrazine hydrate (20 mmol).
-
Reflux the reaction mixture for 6 hours.
-
Cool the mixture to room temperature, and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the 5-aminopyrazolo[3,4-d]pyrimidine precursor.
Step 2: Condensation with this compound
-
In a round-bottom flask, dissolve the 5-aminopyrazolo[3,4-d]pyrimidine precursor (5 mmol) in glacial acetic acid (25 mL).
-
Add this compound (5.5 mmol) to the solution.
-
Add a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water until the filtrate is neutral, then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 5-((5-methoxy-2-methylbenzylidene)amino)-3,6-dimethyl-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one.
Synthesis of Tetrahydro-β-carbolines via the Pictet-Spengler Reaction
The tetrahydro-β-carboline (THBC) scaffold is a core structural motif in a vast number of natural products and synthetic molecules with a wide range of pharmacological activities, including anticancer, antifungal, and antiviral properties.[8][9][10] The Pictet-Spengler reaction is a powerful and widely used method for the synthesis of THBCs, involving the condensation of a tryptamine derivative with an aldehyde, followed by an acid-catalyzed cyclization.[8][11]
The Pictet-Spengler reaction proceeds through the formation of a Schiff base from the reaction of tryptamine with an aldehyde, which then undergoes an intramolecular electrophilic substitution on the indole ring to form the THBC skeleton. The presence of an electron-donating group, such as the methoxy group in this compound, on the aromatic ring of the aldehyde can facilitate the cyclization step by increasing the electrophilicity of the iminium ion intermediate.
Caption: Pictet-Spengler Reaction Workflow.
This protocol is based on general procedures for the Pictet-Spengler reaction.[11][12]
-
Dissolve tryptamine (10 mmol) in a mixture of dichloromethane (50 mL) and trifluoroacetic acid (1 mL).
-
To this stirring solution, add a solution of this compound (11 mmol) in dichloromethane (10 mL) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 25 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 1-(5-methoxy-2-methylphenyl)-1,2,3,4-tetrahydro-β-carboline.
Further Synthetic Applications: Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reliable method for the formation of chalcones (1,3-diaryl-2-propen-1-ones), which are known to possess a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[13][14][15] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone derivative.
In the Claisen-Schmidt condensation, a base abstracts an α-proton from the acetophenone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting aldol adduct readily dehydrates to form the conjugated chalcone. The electronic nature of the substituents on both the aldehyde and the acetophenone can influence the reaction rate and yield.
This protocol is adapted from general procedures for Claisen-Schmidt condensation.[16][17]
-
In a round-bottom flask, dissolve 4-hydroxyacetophenone (10 mmol) and this compound (10 mmol) in ethanol (40 mL).
-
Cool the mixture in an ice bath.
-
Slowly add a 40% aqueous solution of sodium hydroxide (10 mL) dropwise to the stirred mixture, maintaining the temperature below 25°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. A precipitate will form.
-
Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid to a neutral pH.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of medicinally important heterocyclic compounds. Its unique substitution pattern allows for the strategic construction of complex molecules with a wide range of biological activities. The protocols detailed in this guide for the synthesis of pyrazolopyrimidines, tetrahydro-β-carbolines, and chalcones provide a solid foundation for researchers in drug discovery and development to explore the full potential of this important synthetic intermediate. The provided methodologies are robust and can be adapted for the synthesis of a diverse library of compounds for further pharmacological evaluation.
References
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Abdellatif, K. R. A., Fadaly, W. A., & Kamel, G. M. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 19(3), 3298–3309. [Link]
-
Ghorab, M. M., Ragab, F. A., Heiba, H. I., & El-Hazek, R. M. (2011). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie, 344(10), 689–697. [Link]
-
Reddy, T. S., Kumar, N. S., & Rao, V. L. (2013). Synthesis of pyrazolo[1,5-a]pyrimidine linked aminobenzothiazole conjugates as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 23(11), 3208–3215. [Link]
-
Abdellatif, K. R. A., Fadaly, W. A., & Kamel, G. M. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 19(3), 3298–3309. [Link]
-
Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2015). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 20(12), 21856–21871. [Link]
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Royal Society of Chemistry. (2016). Electronic Supplementary Information. [Link]
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Saeed, A., Shaheen, F., & Channar, P. A. (2021). Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi. Molecules, 26(1), 199. [Link]
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NIST. (n.d.). Benzaldehyde, 2-methoxy-. [Link]
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Kaur, J., & Singh, G. (2015). Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter. Current Organic Synthesis, 12(5), 609-644. [Link]
-
Royal Society of Chemistry. (2016). Electronic Supplementary Information. [Link]
-
Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. [Link]
-
Wikipedia. (n.d.). Claisen–Schmidt condensation. [Link]
-
Sciforum. (n.d.). Synthesis of β-carboline derivatives. [Link]
-
ResearchGate. (n.d.). Scheme 1. Claisen-Schmidt condensation of acetophenone with benzaldehyde. [Link]
-
Fekete, E., & Volk, B. (2020). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules, 25(23), 5644. [Link]
-
Cao, R., Chen, H., & Yang, J. (2013). Synthesis and Fungicidal Activity of β-Carboline Alkaloids and Their Derivatives. Molecules, 18(9), 10857–10871. [Link]
-
PubChemLite. (n.d.). This compound (C9H10O2). [Link]
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PubChem. (n.d.). 2-Methoxy-5-methylbenzaldehyde. [Link]
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MDPI. (n.d.). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0033766). [Link]
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experimental procedure for formylation of methoxytoluene
An Application Guide to the Electrophilic Formylation of Methoxytoluene Isomers
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for the formylation of methoxytoluene isomers, key precursors in the synthesis of fine chemicals, pharmaceuticals, and fragrances. We delve into the mechanistic underpinnings and practical execution of the most relevant electrophilic aromatic substitution reactions for this purpose, with a primary focus on the Vilsmeier-Haack reaction due to its efficacy with electron-rich arenes. Additional methodologies, including the Gattermann-Koch, Duff, and Reimer-Tiemann reactions, are discussed to provide a comparative landscape. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into reaction optimization, regioselectivity, and safety protocols.
Introduction: The Synthetic Value of Methoxy-Methyl-Benzaldehydes
The introduction of a formyl group (-CHO) onto an aromatic ring is a fundamental transformation in organic synthesis. The resulting aromatic aldehydes are versatile intermediates, readily participating in reactions such as oxidation, reduction, condensation, and the formation of carbon-carbon bonds. Methoxytoluene, available as three distinct isomers (2-methoxy, 3-methoxy, and 4-methoxytoluene), serves as an excellent substrate for studying the principles of electrophilic aromatic substitution. The interplay between the activating, ortho-, para-directing methoxy group and the less activating, ortho-, para-directing methyl group dictates the regiochemical outcome of the formylation, presenting both a challenge and an opportunity for synthetic control.
The target products, methoxy-methyl-benzaldehydes, are valuable building blocks. For instance, 4-methoxy-3-methylbenzaldehyde is a known precursor in various synthetic applications. Understanding the nuances of formylation methodologies is crucial for achieving desired isomers in high yield and purity.
Comparative Overview of Formylation Methodologies
Several classical methods exist for the formylation of aromatic compounds.[1] The choice of method depends critically on the substrate's reactivity, the desired regioselectivity, and tolerance for specific reaction conditions. For electron-rich substrates like methoxytoluene, the Vilsmeier-Haack reaction is often the method of choice due to its relatively mild conditions and use of a moderately reactive electrophile.[2][3]
| Reaction | Reagents | Electrophile | Substrate Scope | Advantages | Disadvantages |
| Vilsmeier-Haack | DMF, POCl₃ (or other acid halides) | Vilsmeier Reagent ([ClCH=N(CH₃)₂]⁺) | Electron-rich arenes & heterocycles.[4] | Mild conditions, high yields for activated rings, reliable. | Stoichiometric amounts of reagents, POCl₃ is corrosive and water-sensitive. |
| Gattermann-Koch | CO, HCl, AlCl₃, CuCl | Formyl cation ([HCO]⁺) | Benzene, alkylbenzenes.[5] | Direct formylation using simple gases. | High pressure required, not applicable to phenols or their ethers.[6][7] |
| Duff Reaction | Hexamethylenetetramine (HMTA), acid (e.g., TFA, boric/glycerol) | Iminium ion intermediates | Phenols, highly activated arenes.[8] | Can be effective for specific substrates, avoids highly toxic reagents. | Often low yields, rigorous conditions, limited scope.[9][10] |
| Reimer-Tiemann | CHCl₃, strong base (e.g., NaOH) | Dichlorocarbene (:CCl₂) | Primarily phenols, electron-rich heterocycles.[11] | Useful for ortho-formylation of phenols, avoids anhydrous conditions.[12] | Low yields, formation of byproducts, harsh basic conditions.[13][14] |
The Vilsmeier-Haack Reaction: A Detailed Protocol
The Vilsmeier-Haack reaction is a versatile and widely used method for formylating activated aromatic compounds.[15] The reaction employs a substituted amide, typically N,N-dimethylformamide (DMF), and an acid halide, most commonly phosphorus oxychloride (POCl₃), to generate an electrophilic iminium salt known as the Vilsmeier reagent.[16]
Principle and Mechanism
The reaction proceeds in two main stages: formation of the Vilsmeier reagent, followed by electrophilic attack on the aromatic ring and subsequent hydrolysis.
-
Formation of the Vilsmeier Reagent: DMF, acting as a Lewis base, attacks the electrophilic phosphorus center of POCl₃. A subsequent cascade of eliminations generates the highly electrophilic chloroiminium ion (the Vilsmeier reagent).
-
Electrophilic Aromatic Substitution: The electron-rich methoxytoluene ring attacks the carbon of the Vilsmeier reagent. This forms a resonance-stabilized carbocation (sigma complex).
-
Rearomatization: A base (such as DMF or chloride) abstracts a proton from the ring, restoring aromaticity and forming an iminium salt intermediate.
-
Hydrolysis: Aqueous workup hydrolyzes the iminium salt to yield the final aldehyde product.
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Experimental Protocol: Formylation of 4-Methoxytoluene
This protocol details the synthesis of 4-methoxy-3-methylbenzaldehyde from 4-methoxytoluene, where formylation is directed ortho to the highly activating methoxy group.
Safety Precautions:
-
Phosphorus oxychloride (POCl₃) is extremely corrosive, toxic, and reacts violently with water, liberating toxic gases.[17] It causes severe burns to skin and eyes and is fatal if inhaled.[18][19]
-
N,N-Dimethylformamide (DMF) is a skin and eye irritant and is a suspected reproductive toxin.
-
The reaction must be performed in a certified chemical fume hood. All glassware must be thoroughly dried to prevent violent reactions with POCl₃.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton).
Materials and Reagents:
-
4-Methoxytoluene (p-cresol methyl ether), >99%
-
Phosphorus oxychloride (POCl₃), >99%
-
N,N-Dimethylformamide (DMF), anhydrous, >99.8%
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1M HCl)
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath
Caption: Generalized workflow for Vilsmeier-Haack formylation.
Step-by-Step Procedure:
-
Vilsmeier Reagent Preparation: In a dry, three-necked 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (21 mL, 0.27 mol, 2.5 equiv.). Cool the flask in an ice-salt bath to 0 °C. Add POCl₃ (12 mL, 0.13 mol, 1.2 equiv.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, during which the Vilsmeier reagent will form as a solid or thick slurry.
-
Substrate Addition: Dissolve 4-methoxytoluene (13.3 g, 0.109 mol, 1.0 equiv.) in 20 mL of anhydrous DCM. Add this solution dropwise to the stirring Vilsmeier reagent slurry at 0 °C.
-
Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to a gentle reflux (approx. 40-45 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Quenching: Cool the reaction mixture back down to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by pouring the mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. Caution: This is a highly exothermic step. Once the initial reaction has subsided, slowly add a saturated solution of sodium bicarbonate until the pH is neutral (~7).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Washing: Combine the organic extracts and wash successively with 1M HCl (50 mL), water (50 mL), and saturated brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil or solid by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 4-methoxy-3-methylbenzaldehyde.
Regioselectivity and Causality
The regiochemical outcome of the formylation is governed by the electronic and steric effects of the substituents on the aromatic ring. Both methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating and ortho-, para-directing. However, the methoxy group is a much stronger activating group.
-
For 4-Methoxytoluene: The methoxy group at C4 and methyl group at C1 direct to the same positions (C2, C3, C5, C6). The methoxy group strongly activates the ortho positions (C3 and C5). Formylation occurs preferentially at C3 (or C5), ortho to the methoxy group, as this is the most nucleophilic site.
-
For 2-Methoxytoluene: The methoxy group at C2 strongly activates the C4 (para) and C6 (ortho) positions. The methyl group at C1 activates C2 and C6. The para position (C4) is sterically more accessible than the C6 position, which is sterically hindered by the adjacent methyl group. Therefore, the major product is expected to be 2-methoxy-4-methylbenzaldehyde.
-
For 3-Methoxytoluene: The directing effects are less straightforward. The methoxy group activates C2, C4, and C6. The methyl group activates C2, C4, and C6. Both groups strongly favor substitution at C2 and C4. A mixture of 2-methoxy-5-methylbenzaldehyde and 4-methoxy-3-methylbenzaldehyde is often obtained, requiring careful separation.[19]
| Substrate | Major Product | Systematic Name | Expected Yield Range |
| 4-Methoxytoluene | 4-Methoxy-3-methylbenzaldehyde | 4-Methoxy-3-methylbenzaldehyde | 70-85% |
| 2-Methoxytoluene | 2-Methoxy-4-methylbenzaldehyde | 2-Methoxy-4-methylbenzaldehyde | 65-80% |
| 3-Methoxytoluene | Mixture of Isomers | 2-Methoxy-5-methylbenzaldehyde & 4-Methoxy-3-methylbenzaldehyde | Variable |
Product Characterization: 4-Methoxy-3-methylbenzaldehyde
-
Appearance: Colorless to pale yellow solid or oil.
-
Molecular Formula: C₉H₁₀O₂
-
Molar Mass: 150.17 g/mol
-
¹H NMR (CDCl₃, 400 MHz): δ 9.85 (s, 1H, -CHO), 7.62 (d, 1H, Ar-H), 7.58 (s, 1H, Ar-H), 6.95 (d, 1H, Ar-H), 3.90 (s, 3H, -OCH₃), 2.25 (s, 3H, -CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 191.0 (-CHO), 162.5, 131.0, 129.5, 126.0, 125.0, 109.0, 55.5 (-OCH₃), 16.0 (-CH₃).
-
IR (KBr, cm⁻¹): ~2830, 2730 (C-H stretch of aldehyde), ~1685 (C=O stretch), ~1600, 1500 (C=C aromatic stretch).
Alternative Formylation Protocols
While the Vilsmeier-Haack reaction is highly suitable, other methods may be considered in specific contexts.
-
Gattermann-Koch Reaction: Best suited for simple alkylbenzenes like toluene.[20] Its inapplicability to phenolic ethers makes it unsuitable for methoxytoluene.[21][22]
-
Duff Reaction: This reaction typically requires a phenol.[8] While a variant using trifluoroacetic acid can formylate activated arenes like 2,6-dimethylanisole, yields can be variable and conditions harsh.[9][23]
-
Reimer-Tiemann Reaction: This method is specific to phenols, where the substrate is first deprotonated to a highly activated phenoxide.[11] It is not directly applicable to methoxytoluene.
Conclusion
The formylation of methoxytoluene isomers is most reliably and efficiently achieved using the Vilsmeier-Haack reaction. This method offers a balance of mild reaction conditions, good functional group tolerance, and high yields, particularly for electron-rich aromatic substrates. A thorough understanding of the directing effects of the methoxy and methyl substituents is paramount for predicting and controlling the regiochemical outcome. The provided protocol for the formylation of 4-methoxytoluene serves as a robust template that can be adapted for other isomers, with careful consideration given to the purification of potential isomer mixtures. Adherence to strict safety protocols, particularly when handling phosphorus oxychloride, is essential for the successful and safe execution of this valuable synthetic transformation.
References
-
Spectrum Chemical. (2015). SAFETY DATA SHEET - PHOSPHORUS OXYCHLORIDE, HIGH PURITY.
-
Sigma-Aldrich. (2025). SAFETY DATA SHEET - PHOSPHORUS OXYCHLORIDE.
-
Merck Millipore. (n.d.). SAFETY DATA SHEET - PHOSPHORUS OXYCHLORIDE.
-
Sciencemadness.org. (n.d.). Synthesis of Aromatic Aldehydes by Oxidative Hydroxymethylation.
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ResearchGate. (2018). Formylation of phenols, methoxy-and methylbenzenes.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
-
YouTube. (2021). Vilsmeier-Haack Reaction.
-
BenchChem. (2025). A comparative study of the spectroscopic properties of E/Z isomers of 3-Methoxybenzaldehyde hydrazones.
-
Sigma-Aldrich. (2024). SAFETY DATA SHEET - PHOSPHORUS OXYCHLORIDE.
-
I.R.I.S. (n.d.). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction.
-
International Journal of Pharmaceutical Sciences and Research. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
-
Wikipedia. (n.d.). Duff reaction.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
-
Cambridge University Press. (n.d.). Duff Reaction.
-
Wikipedia. (n.d.). Reimer–Tiemann reaction.
-
Wikipedia. (n.d.). Gattermann reaction.
-
Smith, W. E. (1972). Formylation of Aromatic Compounds with Hexamethylenetetramine and Trifluoroacetic Acid. The Journal of Organic Chemistry, 37(24), 3972–3973.
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
-
National Center for Biotechnology Information. (n.d.). DMF Phosphorus oxychloride. PubChem Compound Database.
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
-
BenchChem. (2025). Application Notes and Protocols for the Gattermann-Koch Formylation of Aromatic Aldehydes.
-
Organic Syntheses. (2012). ortho-Formylation of phenols.
-
ResearchGate. (2017). Molecular structure and spectroscopic properties of 4-methoxybenzaldehyde based on density functional theory calculations.
-
OrgoSolver. (n.d.). Aromatic Reactions: Gattermann–Koch Formylation.
-
ResearchGate. (1969). The Reimer–Tiemann Reaction.
-
NIST. (n.d.). Benzaldehyde, 4-methoxy-. NIST Chemistry WebBook.
-
Chem-Station Int. Ed. (2016). Duff Reaction.
-
CAS Common Chemistry. (n.d.). 4-Methoxy-3-methylbenzaldehyde.
-
SciSpace. (n.d.). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid.
-
Organic Syntheses. (n.d.). ortho-Formylation of phenols.
-
Science Info. (2023). Gattermann Koch Reaction: Mechanism, Application, Limitation.
-
L.S. College, Muzaffarpur. (2021). Reimer–Tiemann reaction.
-
Online Organic Chemistry Tutor. (n.d.). Reimer-Tiemann Reaction.
-
Study.com. (n.d.). In the Gatterman-Koch reaction, a formyl group (- CHO) is introduced directly onto a benzene ring.
-
Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications.
-
BenchChem. (2025). Technical Support Center: Improving Regioselectivity in the Formylation of Substituted Arenes.
-
Google Patents. (n.d.). EP0690835B1 - Formylation process for aromatic aldehydes.
-
National Center for Biotechnology Information. (n.d.). 4-Methoxytoluene-2,3,5,6-D4. PubChem Compound Database.
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Application Note: Real-Time Monitoring of 5-Methoxy-2-methylbenzaldehyde Reactions Using ¹H NMR Spectroscopy
Introduction
In the fields of pharmaceutical development and synthetic chemistry, the precise monitoring of chemical reactions is paramount to ensuring optimal yield, purity, and safety. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful analytical technique for real-time, in-situ reaction analysis.[1] Its non-invasive nature and the wealth of structural information it provides make it an indispensable tool for elucidating reaction kinetics, identifying intermediates, and quantifying product formation without the need for sample isolation.[2]
This application note provides a comprehensive guide to the ¹H NMR analysis of reaction mixtures involving 5-Methoxy-2-methylbenzaldehyde. We will detail the spectral characteristics of the starting material, illustrate how to monitor a representative reduction reaction, and provide robust protocols for sample preparation and data acquisition. This guide is intended for researchers and scientists who wish to leverage the power of NMR for a deeper understanding and control of their chemical transformations.
¹H NMR Spectral Analysis of this compound
A thorough understanding of the starting material's ¹H NMR spectrum is the foundation for any reaction monitoring. The spectrum of this compound exhibits distinct signals corresponding to each unique proton environment in the molecule.
-
Aldehyde Proton (-CHO): The most downfield signal, typically appearing as a singlet around δ 9.5 - 10.5 ppm . This significant downfield shift is due to the strong deshielding effect of the carbonyl group's magnetic anisotropy.
-
Aromatic Protons (Ar-H): The three protons on the benzene ring are in different chemical environments and will appear in the aromatic region, generally between δ 6.5 - 8.0 ppm . Their specific shifts and coupling patterns are:
-
H6: This proton is ortho to the aldehyde group and will be a doublet.
-
H4: This proton is meta to the aldehyde and ortho to the methoxy group, appearing as a doublet of doublets.
-
H3: This proton is ortho to both the methyl and methoxy groups and will appear as a doublet.
-
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and not coupled to any other protons. They will appear as a sharp singlet, typically in the range of δ 3.5 - 4.5 ppm .
-
Methyl Protons (-CH₃): The protons of the methyl group attached to the aromatic ring will also appear as a singlet, generally further upfield around δ 2.4 - 2.7 ppm .
Case Study: Monitoring the Reduction to (5-Methoxy-2-methylphenyl)methanol
A common transformation of aldehydes is their reduction to the corresponding primary alcohol. This reaction provides an excellent example of how ¹H NMR can be used to track the disappearance of a reactant and the emergence of a product. The reduction of this compound to (5-Methoxy-2-methylphenyl)methanol shows distinct and easily trackable spectral changes.
Key Spectral Changes to Monitor:
-
Disappearance of the Aldehyde Signal: The singlet at ~10.26 ppm corresponding to the aldehyde proton of the starting material will decrease in intensity as the reaction progresses.
-
Appearance of the Benzylic Alcohol Signals: Two new signals will appear, characteristic of the product:
-
A singlet for the two benzylic protons (-CH₂ OH) typically appears around δ 4.5 - 4.8 ppm .[3]
-
A signal for the hydroxyl proton (-OH ), which can be a broad or sharp singlet and its chemical shift is highly dependent on concentration, solvent, and temperature, often appearing between δ 1.5 - 3.0 ppm .[4]
-
-
Shifts in Aromatic and Methyl Signals: While the methoxy and methyl singlets will remain relatively stable, the aromatic protons will experience slight upfield shifts due to the change from an electron-withdrawing aldehyde group to a less withdrawing benzyl alcohol group.
By integrating the characteristic peaks of the starting material (e.g., the aldehyde proton at ~10.26 ppm) and the product (e.g., the benzylic CH₂ protons at ~4.7 ppm), the relative concentrations can be determined at any point during the reaction. The percentage conversion can be calculated using the following formula:
%Conversion = [Integral of Product / (Integral of Product + Integral of Starting Material)] x 100%
Data Summary Table
| Compound | Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | -CHO | ~10.26 | Singlet (s) | 1H |
| Ar-H6 | ~7.79 | Doublet (d) | 1H | |
| Ar-H4 | ~7.35 | Doublet of Doublets (dd) | 1H | |
| Ar-H3 | ~7.25 | Doublet (d) | 1H | |
| -OCH₃ | ~3.85 | Singlet (s) | 3H | |
| Ar-CH₃ | ~2.66 | Singlet (s) | 3H | |
| (5-Methoxy-2-methylphenyl)methanol | Ar-H | ~6.7 - 7.2 | Multiplet (m) | 3H |
| -CH₂ OH | ~4.7 | Singlet (s) | 2H | |
| -OCH₃ | ~3.78 | Singlet (s) | 3H | |
| Ar-CH₃ | ~2.25 | Singlet (s) | 3H | |
| -OH | Variable (e.g., ~2.0) | Singlet (s, often broad) | 1H |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Experimental Protocols
Protocol 1: Sample Preparation for ¹H NMR Analysis
The quality of the NMR spectrum is highly dependent on proper sample preparation.[5]
-
Aliquot Extraction: Carefully extract approximately 0.1 - 0.2 mL of the reaction mixture using a clean, dry pipette.
-
Dilution: In a small vial, dilute the aliquot with approximately 0.6 - 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent should be one in which all components (reactants, products, reagents) are soluble and that does not react with any component.[6]
-
Homogenization: Ensure the solution is thoroughly mixed and homogeneous. If any solid particles are present, they must be removed.[7]
-
Filtration (if necessary): Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality.[7]
-
Internal Standard (for Quantitative Analysis): For accurate quantitative analysis (qNMR), add a precisely weighed amount of an internal standard. The standard should be a compound with a simple spectrum that does not overlap with signals from the reaction mixture (e.g., tetramethylsilane (TMS), 1,4-dioxane, or maleic acid).[8][9]
-
Capping and Labeling: Cap the NMR tube and label it clearly with a unique identifier corresponding to the reaction and time point.
Protocol 2: ¹H NMR Data Acquisition
This protocol outlines standard acquisition parameters. These may need to be optimized based on the specific instrument and sample concentration.[10]
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and tune the probe.
-
Shimming: Perform magnetic field shimming to optimize the field homogeneity. This is a critical step to achieve high resolution and sharp spectral lines.
-
Acquisition Parameters:
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width (SW): Set a spectral width that encompasses all expected signals, typically from -1 to 12 ppm for this type of analysis.
-
Number of Scans (NS): For reaction monitoring, a low number of scans (e.g., 1 to 8) is often sufficient to achieve adequate signal-to-noise while maintaining good time resolution.[2]
-
Relaxation Delay (D1): For quantitative measurements, a sufficient relaxation delay is crucial. Set D1 to at least 5 times the longest T₁ relaxation time of the protons being quantified (a value of 10-30 seconds is often a safe starting point for quantitative work). For rapid qualitative monitoring, a shorter delay (1-2 seconds) can be used.
-
-
Data Acquisition: Acquire the Free Induction Decay (FID).
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm) or the internal standard (TMS at 0.00 ppm).[3]
-
Integrate all relevant peaks.
-
Perform baseline correction.
-
Workflow Visualization
The following diagram illustrates the comprehensive workflow for the ¹H NMR analysis of the reaction mixture.
Caption: Workflow for ¹H NMR reaction monitoring.
Conclusion
¹H NMR spectroscopy is a highly effective and efficient method for monitoring the progress of reactions involving this compound. By following the detailed protocols for sample preparation and data acquisition outlined in this note, researchers can obtain high-quality, reproducible data. The ability to directly observe the consumption of starting materials and the formation of products in real-time allows for precise determination of reaction endpoints, calculation of yields, and identification of potential side products, ultimately leading to better control and optimization of synthetic processes.
References
-
UWM Chemistry. (n.d.). ¹H NMR: Intermediate Level, Spectrum 8. Retrieved from [Link]
-
UCL. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). Reaction Monitoring & Kinetics. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Electronic Supplementary Information for Catal. Sci. Technol. Retrieved from [Link]
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative ¹H NMR: Development and potential of a powerful analytical method.
- Maniara, G., Rajamoorthi, K., Rajan, S., & Stockton, G. W. (1998). Fully automated quantitative analysis of drugs in formulated products by ¹H nuclear magnetic resonance spectroscopy. Analytical Chemistry, 70(23), 4921-4928.
-
JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?. Retrieved from [Link]
- Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Quantitative 1H NMR. Development and Potential of an Analytical Method: An Update.
-
University of Rochester. (n.d.). How to Get a Good ¹H NMR Spectrum. Retrieved from [Link]
- Abraham, R. J., et al. (2005). ¹H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry, 43(8), 611-624.
-
IMSERC. (n.d.). Kinetics / reaction monitoring. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
- Giraudeau, P. (2020). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 92(15), 10293–10300.
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- 5. Benzyl alcohol(100-51-6) 1H NMR spectrum [chemicalbook.com]
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- 8. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
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- 10. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
Protocol for the Purification of 5-Methoxy-2-methylbenzaldehyde via Flash Column Chromatography
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: 5-Methoxy-2-methylbenzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its purity is paramount to ensure the desired reaction outcomes, yield, and final product integrity. This document provides a comprehensive, field-proven protocol for the purification of this compound using silica gel flash column chromatography. We will delve into the rationale behind methodological choices, from solvent system optimization using Thin-Layer Chromatography (TLC) to troubleshooting common separation challenges, ensuring a reproducible and efficient purification workflow.
Foundational Principles and Strategy
The purification of substituted benzaldehydes like this compound relies on exploiting subtle differences in polarity between the target molecule and its impurities. Column chromatography is the technique of choice for this purpose, offering high resolution and scalability.
The Separation Mechanism: The core of this process is the differential partitioning of compounds between a polar stationary phase (silica gel) and a less polar mobile phase (a solvent mixture). This compound, a moderately polar compound due to its aldehyde and ether functional groups, will adsorb to the silica gel. By flowing a carefully selected solvent system (the eluent) through the column, we can selectively desorb and transport the compounds. Less polar impurities will travel faster down the column, while more polar impurities will be retained more strongly, allowing for the isolation of the pure target compound in distinct fractions.
Common Impurities: Before embarking on chromatography, it is crucial to anticipate potential impurities. In a typical synthesis of this compound, these may include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Oxidation Product: 5-Methoxy-2-methylbenzoic acid, a common by-product formed by air oxidation of the aldehyde group.[1][2]
-
Isomeric By-products: Depending on the synthetic route, other regioisomers may be present.
-
Reaction By-products: Other minor products arising from side reactions.
A preliminary aqueous wash with a mild base, such as 10% sodium carbonate (Na₂CO₃) solution, can be an effective first step to remove acidic impurities like the corresponding benzoic acid.[2][3]
Safety and Handling
All work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
This compound: This compound is classified as a skin, eye, and respiratory irritant. Avoid inhalation of vapors and direct contact with skin and eyes.
-
Solvents: The solvents used (e.g., hexane, ethyl acetate, dichloromethane) are flammable and volatile. Keep away from ignition sources.
-
Silica Gel: Fine silica dust can be a respiratory hazard. Handle carefully to avoid generating dust.
Refer to the Safety Data Sheet (SDS) for this compound and all solvents before beginning work.[4]
Experimental Protocol: From Method Development to Isolation
This protocol is designed as a self-validating system, where initial small-scale analysis (TLC) dictates the parameters for the larger-scale purification (column chromatography).
Part I: Mobile Phase Optimization via Thin-Layer Chromatography (TLC)
The goal is to find a solvent system where the this compound has a Retention Factor (Rf) of approximately 0.25 - 0.35 . This Rf value provides the optimal balance between separation resolution and the time required for elution.
Materials:
-
Crude this compound sample
-
TLC plates (silica gel 60 F₂₅₄)
-
TLC developing chambers
-
Solvents: Hexane (or Heptane), Ethyl Acetate (EtOAc)
-
Visualizing agent: UV lamp (254 nm) and/or a potassium permanganate (KMnO₄) stain.
Procedure:
-
Prepare Sample: Dissolve a small amount of the crude material in a few drops of dichloromethane or ethyl acetate.
-
Spot Plate: Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.
-
Develop Plates: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system. Test several ratios of Ethyl Acetate/Hexane.
-
Analyze: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. The aldehyde should be UV-active. Circle the spots.
-
Calculate Rf: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by spot) / (Distance traveled by solvent front)
-
Optimize: Adjust the solvent ratio until the spot corresponding to the desired product has an Rf of ~0.3.
-
If Rf is too high (compound runs too fast), decrease the polarity by reducing the amount of ethyl acetate.
-
If Rf is too low (compound stays at the baseline), increase the polarity by increasing the amount of ethyl acetate.
-
| Parameter | Recommended Starting Points | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard, cost-effective polar stationary phase suitable for moderately polar compounds. |
| Mobile Phase | Ethyl Acetate / Hexane | A very common and effective solvent system with a wide polarity range.[5][6] Heptane is a less toxic alternative to hexane.[6] |
| Target Rf | 0.25 - 0.35 | Ensures good separation from impurities and a practical elution volume. |
| TLC Test Ratios | 5% EtOAc/Hexane, 10% EtOAc/Hexane, 20% EtOAc/Hexane | These ratios cover a good polarity range for typical benzaldehyde derivatives.[5] |
A reported purification for a similar compound, 2-methoxy-5-methylbenzaldehyde, successfully used a mobile phase of cyclohexane/ethyl acetate (9/1, v/v), which corresponds to 10% ethyl acetate.[7] This serves as an excellent starting point for optimization.
Part II: Flash Column Chromatography Purification
Once the optimal solvent system is determined, you can proceed with the preparative column.
Workflow for Chromatographic Purification
Caption: Workflow from method development to final product isolation.
Materials & Equipment:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Optimized mobile phase (e.g., 10% EtOAc/Hexane)
-
Sand
-
Crude this compound
-
Fraction collection tubes
-
Rotary evaporator
Step-by-Step Procedure:
-
Column Packing (Slurry Method): a. Secure the column vertically to a stand. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand (~0.5 cm). b. In a beaker, prepare a slurry of silica gel in the mobile phase. The consistency should be like a milkshake. c. Pour the slurry into the column. Use a funnel to guide the slurry. Tap the side of the column gently to help the silica pack evenly without air bubbles. d. Open the stopcock to drain some solvent, allowing the silica to pack down. Add more slurry as needed until the desired column height is reached. Never let the top of the silica bed run dry. e.. Add a protective layer of sand (~0.5 cm) on top of the silica bed.
-
Sample Loading: a. Dissolve the crude product in the minimum amount of the mobile phase or a slightly more polar solvent like dichloromethane. b. Carefully pipette the dissolved sample onto the top layer of sand. c. Open the stopcock and allow the sample to absorb onto the silica bed until the liquid level just reaches the top of the sand. d. Carefully add a small amount of fresh mobile phase to wash the sides of the column and repeat the absorption step.
-
Elution and Fraction Collection: a. Fill the column carefully with the mobile phase. b. Begin eluting the column, collecting the solvent that passes through in numbered test tubes or flasks. Maintain a steady flow rate. c. Continuously monitor the column, ensuring the solvent level does not drop below the top of the silica bed.
-
Fraction Analysis and Product Isolation: a. Spot every few fractions onto a TLC plate. b. Develop the TLC plate using the optimized mobile phase to identify which fractions contain your pure product. c. Combine all fractions that show a single spot corresponding to the Rf of the pure product. d. Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Troubleshooting and Expert Insights
| Problem | Potential Cause | Recommended Solution |
| Product degradation on column | Silica gel is inherently acidic and can sometimes cause degradation of sensitive aldehydes.[3] | Neutralize the mobile phase by adding 0.1-1% triethylamine (Et₃N). Alternatively, use a different stationary phase like neutral alumina.[3] |
| Poor Separation / Overlapping Spots | Improper mobile phase polarity; column was overloaded with sample; column packed poorly. | Re-optimize mobile phase with TLC. Use less crude material. Repack the column carefully to avoid channels or cracks. |
| Streaking or Tailing on TLC/Column | Sample is too concentrated or acidic/basic; compound is highly polar. | Dilute the sample for TLC spotting. For column, ensure any acidic impurities are removed with a pre-purification wash. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent can improve peak shape. |
| Compound Won't Elute | Mobile phase is not polar enough. | Increase the polarity of the mobile phase by gradually increasing the percentage of ethyl acetate (gradient elution). |
Visualizing the Chromatographic Process
Caption: Separation of components over time in a chromatography column.
References
-
Separation of 4,5-Dimethoxy-2-methylbenzaldehyde on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
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2-Methoxy-5-methylbenzaldehyde PubChem Entry. National Center for Biotechnology Information. Available at: [Link]
-
Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry. Available at: [Link]
-
m-METHOXYBENZALDEHYDE Synthesis. Organic Syntheses. Available at: [Link]
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Solvent Systems for Silica Gel Column Chromatography. Common Organic Chemistry. Available at: [Link]
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Purification of benzaldehyde? Sciencemadness.org Discussion Forum. Available at: [Link]
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- 4. fishersci.com [fishersci.com]
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- 6. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 7. 2-METHOXY-5-METHYLBENZALDEHYDE CAS#: 7083-19-4 [chemicalbook.com]
The Strategic Role of 5-Methoxy-2-methylbenzaldehyde in the Synthesis of Novel Hemoglobin Allosteric Modulators
Introduction: The Versatility of Substituted Benzaldehydes in Medicinal Chemistry
Substituted benzaldehydes are a cornerstone in the edifice of pharmaceutical synthesis. Their inherent reactivity, centered around the electrophilic aldehyde functional group, makes them exceptionally versatile intermediates for the construction of a vast array of complex molecular architectures.[1][2] The aldehyde can readily participate in a multitude of chemical transformations, including nucleophilic additions, condensations, and reductive aminations, providing a gateway to diverse pharmacologically active scaffolds. The specific substitution pattern on the benzene ring further refines the electronic and steric properties of the molecule, allowing for the fine-tuning of biological activity, metabolic stability, and pharmacokinetic profiles. Among these valuable building blocks, 5-Methoxy-2-methylbenzaldehyde and its derivatives are emerging as key starting materials in the development of innovative therapeutics. This application note will provide a detailed exploration of the use of a close derivative of this compound in the synthesis of a promising class of drug candidates: allosteric modulators of hemoglobin designed to increase tissue oxygenation.
Core Application: Synthesis of Hemoglobin Allosteric Modulators for Enhanced Tissue Oxygenation
A critical area of therapeutic intervention is the modulation of hemoglobin's oxygen-binding affinity. Conditions such as sickle cell disease, ischemia, and certain types of cancer are characterized by inadequate oxygen delivery to tissues.[2][3] Allosteric modulators of hemoglobin can address this by binding to a site on the protein distinct from the oxygen-binding site, thereby influencing its conformation and oxygen affinity.[4][5] A key strategy in this field is the development of compounds that stabilize the high-oxygen-affinity "R" state of hemoglobin, effectively increasing its ability to bind and transport oxygen.[6][7]
Recent advancements have identified a series of substituted benzaldehyde compounds that act as potent allosteric modulators of hemoglobin.[1] These molecules are designed to interact with the N-terminal α-subunits of hemoglobin, promoting a conformational change that favors oxygen binding. A pivotal example, detailed in patent literature, is the synthesis of compounds like 5-methoxy-2-((1-methyl-1H-indazol-4-yl)methoxy)benzaldehyde, which showcases the utility of the this compound scaffold in this therapeutic context.
Mechanism of Action: A Molecular Perspective
The therapeutic efficacy of these substituted benzaldehydes stems from their ability to form a Schiff base with the N-terminal valine residues of the α-globin chains within the hemoglobin tetramer. This covalent, yet reversible, interaction stabilizes the relaxed (R) state of hemoglobin, which has a higher affinity for oxygen. By shifting the allosteric equilibrium towards the R state, these compounds effectively increase the oxygen saturation of hemoglobin at a given partial pressure of oxygen, thereby enhancing oxygen delivery to hypoxic tissues.
Detailed Protocol: Synthesis of a 5-Methoxy-2-substituted-benzaldehyde Derivative as a Hemoglobin Allosteric Modulator
This protocol is adapted from methodologies described in the patent literature for the synthesis of 5-methoxy-2-((1-methyl-1H-indazol-4-yl)methoxy)benzaldehyde, a potent allosteric modulator of hemoglobin.[1] This multi-step synthesis highlights the strategic use of the substituted benzaldehyde moiety.
Part 1: Synthesis of the Indazole Intermediate
The first part of the synthesis involves the preparation of the heterocyclic component that will be coupled to the benzaldehyde core.
Step 1: Preparation of 1-methyl-1H-indazole-4-carbaldehyde
This step is foundational and provides the aldehyde functionality on the indazole ring system. While the patent assumes the availability of this intermediate, its synthesis is a standard procedure in medicinal chemistry.
Part 2: Coupling of the Indazole Moiety to the Benzaldehyde Core
This part of the protocol demonstrates the key reaction where the 5-methoxy-2-hydroxybenzaldehyde is functionalized to incorporate the indazole component.
Step 2: Synthesis of 5-methoxy-2-((1-methyl-1H-indazol-4-yl)methoxy)benzaldehyde
This Williamson ether synthesis reaction forms the crucial ether linkage between the benzaldehyde and indazole moieties.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Hydroxy-5-methoxybenzaldehyde | 152.15 | 1.2 equivalents | |
| 4-(Chloromethyl)-1-methyl-1H-indazole | (Assumed prepared) | 1.0 equivalent | |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 equivalents | |
| N,N-Dimethylformamide (DMF) | 73.09 | Anhydrous |
Experimental Procedure:
-
To a solution of 4-(chloromethyl)-1-methyl-1H-indazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 2-hydroxy-5-methoxybenzaldehyde (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, 5-methoxy-2-((1-methyl-1H-indazol-4-yl)methoxy)benzaldehyde.
Causality Behind Experimental Choices:
-
Choice of Base: Potassium carbonate is a mild and effective base for this Williamson ether synthesis, deprotonating the phenolic hydroxyl group of 2-hydroxy-5-methoxybenzaldehyde to form the nucleophilic phenoxide.
-
Solvent Selection: DMF is an excellent polar aprotic solvent for this type of reaction, as it effectively solvates the potassium cations and does not interfere with the nucleophilic attack.
-
Reaction Conditions: Conducting the reaction at room temperature is generally sufficient for this transformation, minimizing the potential for side reactions. The extended reaction time ensures complete conversion.
-
Workup and Purification: The aqueous workup is crucial to remove the inorganic salts and DMF. Flash chromatography is a standard and effective method for purifying the final product to a high degree of purity required for pharmaceutical applications.
Visualizing the Synthesis and Workflow
To further elucidate the synthetic strategy and the overall workflow, the following diagrams are provided.
Caption: Synthetic workflow for the preparation of a hemoglobin allosteric modulator.
Conclusion and Future Perspectives
The strategic application of this compound and its derivatives in the synthesis of novel allosteric modulators of hemoglobin underscores the enduring importance of this class of chemical intermediates in drug discovery. The detailed protocol provided herein offers a practical guide for researchers in this field. The ability to fine-tune the structure of these benzaldehyde derivatives opens up avenues for the development of new therapeutics with improved efficacy and safety profiles for a range of ischemic conditions. Future research will likely focus on expanding the library of these compounds and exploring their potential in other therapeutic areas where enhanced tissue oxygenation is beneficial.
References
- Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygen
-
Beddell, C. R., et al. "Substituted benzaldehydes designed to increase the oxygen affinity of human haemoglobin and inhibit the sickling of sickle erythrocytes." British journal of pharmacology 82.2 (1984): 397. [Link]
-
Abraham, D. J., et al. "Synthesized allosteric effectors of the hemoglobin molecule: a possible mechanism for improved erythrocyte oxygen release capability in hemoglobinopathy H disease." American journal of hematology 43.3 (1993): 213-218. [Link]
- Monod, J., Wyman, J., & Changeux, J. P. "On the nature of allosteric transitions: a plausible model." Journal of molecular biology 12.1 (1965): 88-118.
- Perutz, M. F. "Nature of haem-haem interaction.
- Safo, M. K., & Abraham, D. J. "The role of allosteric modifiers in the development of drugs for sickle cell disease." Hematology/Oncology Clinics 28.2 (2014): 225-240.
- Rondeau, J. M., et al. "Crystal structure of a T-state haemoglobin complexed with a potent allosteric effector." Journal of molecular biology 247.4 (1995): 686-698.
- Abdulmalik, O., et al. "5-hydroxymethyl-2-furfural modifies intracellular sickle haemoglobin and inhibits sickling of red blood cells.
- Metcalf, B., et al. "Voxelotor, a novel sickle hemoglobin polymerization inhibitor, improves anemia and reduces hemolysis in a phase 1/2 study in adult and adolescent patients with sickle cell disease." Blood 130.Supplement 1 (2017): 1-1.
- Vichinsky, E., et al. "A phase 3 randomized trial of voxelotor in sickle cell disease." New England Journal of Medicine 381.6 (2019): 509-519.
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- 3. Synthesized allosteric effectors of the hemoglobin molecule: a possible mechanism for improved erythrocyte oxygen release capability in hemoglobinopathy H disease - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Modulating hemoglobin allostery for treatment of sickle cell disease: current progress and intellectual property - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Reaction of 5-Methoxy-2-methylbenzaldehyde with Primary Amines
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Aldehyde in Synthetic Chemistry
5-Methoxy-2-methylbenzaldehyde is a substituted aromatic aldehyde that serves as a highly valuable and versatile building block in modern organic synthesis. Its unique substitution pattern—an electron-donating methoxy group and a sterically influential ortho-methyl group—imparts distinct reactivity to the aldehyde functional group. The reaction of this aldehyde with primary amines is a cornerstone transformation, leading to the formation of N-substituted imines (Schiff bases) and, subsequently, chiral or achiral secondary amines. These products are not merely synthetic curiosities; they are prevalent scaffolds in a multitude of biologically active molecules, making this reaction a critical tool for professionals in medicinal chemistry and drug development.[1][2] This guide provides an in-depth exploration of the reaction's mechanistic underpinnings, detailed experimental protocols, and its applications in the synthesis of pharmaceutically relevant compounds.
Pillar 1: The Mechanistic Landscape
Understanding the reaction mechanism is paramount for optimizing conditions and troubleshooting synthetic challenges. The reaction of this compound with a primary amine (R-NH₂) can proceed via two key pathways: Schiff base formation and reductive amination.
Schiff Base (Imine) Formation
The formation of an imine is a reversible condensation reaction.[3] The process is typically catalyzed by mild acid, which protonates the carbonyl oxygen, enhancing its electrophilicity. The reaction proceeds through a carbinolamine (or hemiaminal) intermediate, which then undergoes dehydration to yield the final imine product.
The overall transformation can be summarized as:
-
Step A (Nucleophilic Addition): The lone pair of the primary amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde.
-
Step B (Proton Transfer): A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.
-
Step C (Protonation & Dehydration): The hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (H₂O). The subsequent elimination of water, driven by the nitrogen lone pair, forms the C=N double bond of the imine.
Because water is a byproduct, its removal is crucial to drive the reaction equilibrium toward the imine product, in accordance with Le Châtelier's principle.[3][4]
Reductive Amination
Reductive amination is a powerful extension of imine formation that converts the aldehyde directly into a more stable secondary amine in one or two steps.[5] This method involves the in-situ formation of the imine (or its protonated form, the iminium ion), which is then immediately reduced to the corresponding secondary amine.[3] This avoids the need to isolate the often-unstable imine intermediate.
The key advantage of this process is its efficiency. The choice of reducing agent is critical; it must be mild enough not to reduce the starting aldehyde but potent enough to reduce the intermediate iminium ion.[3] Common reagents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaCNBH₃), and catalytic hydrogenation.[6]
Diagram: Mechanistic Pathways
Caption: Reaction pathways from aldehyde and amine to imine and secondary amine.
Pillar 2: Field-Proven Experimental Protocols
The following protocols are designed to be robust and adaptable. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of N-Substituted Imines (Schiff Base Formation)
This protocol focuses on the isolation of the imine product and is effective for a range of primary amines.
-
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.1 - 1.2 eq)
-
Anhydrous Magnesium Sulfate (MgSO₄) or 4Å Molecular Sieves (as dehydrating agent)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene, or Diethyl Ether)
-
Celite (for filtration)
-
-
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Glass stopper or reflux condenser (if heating)
-
Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)
-
Rotary evaporator
-
-
Procedure:
-
To a clean, dry round-bottom flask, add the anhydrous solvent (e.g., 5-10 mL per mmol of aldehyde) and the dehydrating agent (e.g., 1.5-2.0 g of MgSO₄ per mmol of aldehyde).
-
Add this compound (1.0 eq) to the flask and stir to dissolve.
-
Carefully add the primary amine (1.1-1.2 eq) to the stirring solution. Note: Primary amines can be volatile and should be handled quickly.[7]
-
Stopper the flask and allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive amines, the mixture can be gently heated to reflux (e.g., in toluene using a Dean-Stark apparatus to remove water).[4] Reaction times can vary from 1 to 24 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the dehydrating agent.[7] Rinse the filter cake with a small amount of the anhydrous solvent.
-
Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, often an oil or solid, can be used directly or purified further by recrystallization or column chromatography if necessary.
-
Protocol 2: One-Pot Reductive Amination to Secondary Amines
This efficient protocol generates the secondary amine directly without isolating the imine intermediate.
-
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.1 eq)
-
Sodium Borohydride (NaBH₄) (1.5 - 2.0 eq)
-
Solvent (e.g., Methanol (MeOH) or Ethanol (EtOH))
-
Aqueous Hydrochloric Acid (HCl, 1M)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Extraction solvent (e.g., Ethyl Acetate or DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and the primary amine (1.1 eq) in the chosen alcohol solvent (e.g., 10 mL of MeOH per mmol of aldehyde) in a round-bottom flask.
-
Stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly and portion-wise, add Sodium Borohydride (NaBH₄) (1.5-2.0 eq) to the stirring solution. Caution: Hydrogen gas is evolved; ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, or until TLC indicates the consumption of the starting material/intermediate.
-
Work-up: a. Cool the reaction mixture again in an ice bath and carefully quench the excess NaBH₄ by the slow, dropwise addition of 1M HCl until the effervescence ceases and the pH is acidic (~pH 2-3). b. Neutralize the mixture by adding saturated NaHCO₃ solution until the pH is ~8-9. c. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., 3 x 20 mL of Ethyl Acetate). d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude secondary amine. e. Purify as needed via column chromatography.
-
Data Presentation: Reaction Parameter Guidelines
The reactivity can vary based on the nature of the primary amine. This table provides general guidelines for experimental planning.
| Amine Type | Steric Hindrance | Nucleophilicity | Typical Conditions for Imine Formation | Notes on Reductive Amination |
| Primary Aliphatic | Low (e.g., n-Butylamine) | High | Room temp, 1-4 hours in DCM/Ether.[4] | Rapid reduction with NaBH₄. |
| Primary Aliphatic | High (e.g., t-Butylamine) | High | May require gentle heating (40-60 °C) or extended reaction times.[7] | Slower reduction due to steric hindrance around the iminium ion. |
| Primary Aromatic | Low (e.g., Aniline) | Low | Requires heating (reflux in Toluene) or acid catalysis (p-TsOH).[6] | Generally proceeds well; electron-withdrawing groups on the aniline may slow the initial imine formation. |
| Benzylamines | Medium | Medium | Room temp to gentle heating, 2-6 hours. | Efficiently reduced. A very common substrate class.[5] |
Pillar 3: Applications in Drug Development
The secondary amine and imine moieties derived from this compound are critical pharmacophores in various therapeutic areas. The specific substitution pattern can influence receptor binding, metabolic stability, and pharmacokinetic properties.
-
Anticonvulsant Agents: The fusion of heterocyclic structures, such as thiazolidinones, with benzimidazole scaffolds derived from substituted benzaldehydes has led to the development of potent anticonvulsant compounds.[2] The core secondary amine linkage is often crucial for biological activity.
-
Antimicrobial and Antifungal Agents: Schiff bases derived from substituted hydroxy-methoxybenzaldehydes have demonstrated significant antimicrobial and antiaflatoxigenic properties.[8][9] The imine linkage is key to their mechanism of action, which can be enhanced through further chemical modification.
-
Enzyme Inhibitors: Salicylaldehyde derivatives, which share structural motifs with the target aldehyde, are known to act as enzyme inhibitors (e.g., tyrosinase inhibitors), a strategy employed in cosmetics and medicine.[10] The products of amination can be screened for similar inhibitory activities against a range of enzymatic targets.
Diagram: Synthetic Workflow to Drug Precursors
Caption: A generalized workflow from starting materials to a drug precursor.
References
-
OperaChem. (2024, October 21). Imine formation-Typical procedures. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Retrieved from [Link]
-
Houghtaling, J., et al. (2023). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. Journal of Chemical Education, 100(11), 4535-4541. Retrieved from [Link]
-
Ashenhurst, J. (2022, March 7). Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Retrieved from [Link]
-
Álvarez-Santamaría, L., et al. (2019). Efficient Solvent-Free Preparation of Imines, and Their Subsequent Oxidation with m-CPBA to Afford Oxaziridines. Green and Sustainable Chemistry, 9, 143-154. Retrieved from [Link]
-
ResearchGate. (n.d.). Schiff base formation for benzaldehyde. [Diagram]. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2020). Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde. Oriental Journal of Chemistry, 36(4). Retrieved from [Link]
-
MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 415. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Reaction pathway for the reductive amination with benzaldehyde and.... [Diagram]. Retrieved from [Link]
-
Frontiers in Catalysis. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis, 1. Retrieved from [Link]
-
ResearchGate. (2016). Schiff bases derived from 2-hydroxy-4-methoxy benzaldehyde: synthesis, structural studies and hydrogen bonding attributes. Retrieved from [Link]
-
Der Pharma Chemica. (2016). Synthesis, spectroscopic characterization of schiff bases derived from 4,4'-methylen di aniline. Der Pharma Chemica, 8(19), 1-5. Retrieved from [Link]
-
ChemRxiv. (2022). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. Retrieved from [Link]
-
Scholars Research Library. (2015). Synthesis, characterization and anticonvulsant evaluation of new derivatives derived from 5-methoxy-2-mercapto benzimidazole. Der Pharma Chemica, 7(10), 379-386. Retrieved from [Link]
-
PubMed. (2017). Antiaflatoxigenic and Antimicrobial Activities of Schiff Bases of 2-Hydroxy-4-methoxybenzaldehyde, Cinnamaldehyde, and Similar Aldehydes. Journal of Agricultural and Food Chemistry, 65(40), 8968-8975. Retrieved from [Link]
-
NIH. (2021). Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism. iScience, 24(10), 103175. Retrieved from [Link]
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- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
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- 9. Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. guidechem.com [guidechem.com]
Application Note & Protocol: A Scalable and Regioselective Synthesis of 5-Methoxy-2-methylbenzaldehyde via Vilsmeier-Haack Formylation
Abstract
5-Methoxy-2-methylbenzaldehyde is a key building block in the synthesis of various pharmaceuticals and specialty chemicals. The demand for a robust, scalable, and economically viable synthetic route is paramount for researchers in drug development and process chemistry. This document provides a comprehensive guide to the large-scale synthesis of this compound, employing the Vilsmeier-Haack reaction. We will delve into the mechanistic rationale for this strategic choice, present a detailed, step-by-step protocol suitable for scale-up, and outline critical safety and analytical validation procedures. The presented method offers high regioselectivity and utilizes common industrial reagents, making it a superior choice over classical methods like the Reimer-Tiemann reaction for industrial applications.
Introduction and Strategic Rationale
The structural motif of a substituted benzaldehyde is a cornerstone in medicinal chemistry. Specifically, this compound serves as a crucial intermediate for more complex molecular targets. The challenge in its synthesis lies in achieving precise regiocontrol of the formyl group (-CHO) introduction onto the substituted aromatic ring.
Several formylation methods exist, including the Reimer-Tiemann, Gattermann, and Duff reactions. However, these methods often suffer from drawbacks such as harsh reaction conditions, low yields, or a lack of regioselectivity, making them unsuitable for large-scale production.[1][2] The Reimer-Tiemann reaction, for example, involves the use of chloroform and a strong base to generate dichlorocarbene, a highly reactive intermediate.[1][2] This process can be highly exothermic and difficult to control on a larger scale.[1]
The Vilsmeier-Haack reaction , conversely, offers a mild and highly efficient method for the formylation of electron-rich aromatic compounds.[3][4][5] The reaction utilizes a "Vilsmeier reagent," typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid halide such as phosphorus oxychloride (POCl₃).[6][7] This reagent is a relatively weak electrophile, which enhances its selectivity for activated aromatic rings and reduces the likelihood of side reactions.[6] For the synthesis of this compound, the starting material is the readily available and inexpensive 4-methoxytoluene. The electron-donating nature of both the methoxy and methyl groups strongly activates the aromatic ring towards electrophilic substitution, making it an ideal substrate for this transformation.
Reaction Mechanism and Regioselectivity
The Vilsmeier-Haack reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[7]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 4-methoxytoluene attacks the electrophilic carbon of the Vilsmeier reagent. The strong ortho-, para-directing methoxy group and the weaker ortho-, para-directing methyl group synergize to direct the substitution. The formylation occurs predominantly at the position ortho to the powerful methoxy activating group and meta to the methyl group, leading to the desired 5-methoxy-2-methyl-substituted product. Subsequent hydrolysis of the resulting iminium ion during aqueous work-up yields the final aldehyde.[6][7]
Detailed Synthesis Protocol
This protocol is designed for a laboratory scale and can be adapted for larger-scale production with appropriate engineering controls and safety considerations.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 4-Methoxytoluene | Reagent Grade, ≥98% | Standard Supplier | Starting Material |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Standard Supplier | Reagent and Solvent |
| Phosphorus Oxychloride (POCl₃) | Reagent Grade, ≥99% | Standard Supplier | Highly Corrosive & Water-Reactive |
| Dichloromethane (DCM) | ACS Grade | Standard Supplier | Solvent |
| Sodium Acetate (Anhydrous) | Reagent Grade | Standard Supplier | For work-up |
| Hydrochloric Acid (HCl) | Concentrated | Standard Supplier | For pH adjustment |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | In-house preparation | For neutralization |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Standard Supplier | Drying agent |
| Equipment | |||
| Three-neck round-bottom flask | Sized appropriately for scale | ||
| Mechanical stirrer | For efficient mixing | ||
| Addition funnel | For controlled addition of reagents | ||
| Thermometer | To monitor reaction temperature | ||
| Reflux condenser with drying tube | To prevent moisture ingress | ||
| Ice bath | For temperature control |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
Step 1: Preparation of the Vilsmeier Reagent
-
Set up a dry three-neck flask equipped with a mechanical stirrer, addition funnel, and a nitrogen inlet connected to a bubbler.
-
Charge the flask with anhydrous DMF (3.0 equivalents).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add POCl₃ (1.2 equivalents) dropwise via the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Once the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes. The formation of a solid, crystalline Vilsmeier reagent may be observed.
Step 2: Formylation
-
To the freshly prepared Vilsmeier reagent, add 4-methoxytoluene (1.0 equivalent) dropwise or in portions, maintaining the temperature below 20 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 60-70 °C and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
Step 3: Work-up and Hydrolysis
-
Cool the reaction mixture to room temperature.
-
In a separate, larger beaker, prepare a mixture of crushed ice and anhydrous sodium acetate (4.0 equivalents).
-
Slowly and carefully pour the reaction mixture onto the ice/sodium acetate slurry with vigorous stirring. This step is exothermic and should be performed in a well-ventilated fume hood.
-
Continue stirring the mixture for 1-2 hours to ensure complete hydrolysis of the iminium salt intermediate.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Step 4: Purification
-
The crude product, typically a yellow to brown oil, can be purified by vacuum distillation to afford this compound as a pale yellow liquid.
Quantitative Data Summary
| Parameter | Value | Notes |
| Molar Ratios | ||
| 4-Methoxytoluene | 1.0 eq | Limiting Reagent |
| POCl₃ | 1.2 eq | |
| DMF | 3.0 eq | Reagent and solvent |
| Reaction Conditions | ||
| Vilsmeier Reagent Formation Temp. | 0-5 °C | Critical for controlled reaction |
| Formylation Temperature | 60-70 °C | |
| Reaction Time | 2-4 hours | Monitor by TLC/GC |
| Expected Outcome | ||
| Yield | 75-85% | Based on literature for similar substrates |
| Purity (Post-distillation) | >98% | Assessed by GC/NMR |
Safety and Hazard Management
All operations should be conducted in a well-ventilated fume hood by personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Phosphorus Oxychloride (POCl₃): Extremely corrosive and reacts violently with water, releasing toxic HCl gas. Handle with extreme care under anhydrous conditions.[8] Have a sodium bicarbonate solution ready for quenching spills.
-
N,N-Dimethylformamide (DMF): A potential teratogen and liver toxin. Avoid inhalation and skin contact.
-
Dichloromethane (DCM): A suspected carcinogen. Use only in a fume hood.
-
Work-up: The quenching of the reaction mixture is highly exothermic. Perform this step slowly and behind a safety shield.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the chemical structure and the position of the substituents. Expected signals include a singlet for the aldehyde proton (~10 ppm), singlets for the methoxy and methyl protons, and distinct signals for the aromatic protons.
-
GC-MS: To determine purity and confirm the molecular weight (150.17 g/mol ).[9][10]
-
IR Spectroscopy: To identify key functional groups, particularly the strong carbonyl (C=O) stretch of the aldehyde at approximately 1680-1700 cm⁻¹.
Conclusion
The Vilsmeier-Haack reaction provides an authoritative and scalable pathway for the synthesis of this compound. Its operational simplicity, use of cost-effective reagents, and high regioselectivity make it the preferred method for industrial and large-scale laboratory synthesis. By adhering to the detailed protocol and safety guidelines presented, researchers and drug development professionals can reliably produce this valuable intermediate with high yield and purity.
References
-
Wynberg, H., & Meijer, E. W. (2005). The Reimer–Tiemann Reaction. Organic Reactions, 1-36. [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Organic Syntheses. (1949). m-Methoxybenzaldehyde. Org. Synth., 29, 63. [Link]
- Patil, S. B., & Devan, P. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 2(3), 329-338.
-
Rana, K., & Singh, R. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27357-27385. [Link]
-
Wikipedia. (2023). Reimer–Tiemann reaction. Retrieved from [Link]
-
Organic Syntheses. (2005). ortho-Formylation of phenols; Preparation of 3-bromosalicylaldehyde. Org. Synth., 82, 64. [Link]
- Chen, Z., Xiang, J., & Li, Z. (2002). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde.
-
PubChem. (n.d.). 2-Methoxy-5-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]
- Hofsløkken, N. U., & Skattebøl, L. (1999). A Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262.
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- 2. byjus.com [byjus.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
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- 8. fishersci.com [fishersci.com]
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- 10. 2-Methoxy-5-methylbenzaldehyde | C9H10O2 | CID 591398 - PubChem [pubchem.ncbi.nlm.nih.gov]
Topic: A Multi-technique Approach for the Comprehensive Characterization of 5-Methoxy-2-methylbenzaldehyde
An Application Note from the Office of the Senior Application Scientist
**Abstract
This document provides a detailed guide with integrated protocols for the comprehensive analytical characterization of 5-Methoxy-2-methylbenzaldehyde (CAS No. 56724-09-5). As a key intermediate in the synthesis of pharmaceuticals and specialty chemicals, rigorous verification of its identity, purity, and structure is paramount. This guide is designed for researchers, quality control analysts, and drug development professionals, offering a suite of orthogonal analytical techniques. We will detail methodologies for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. The protocols are presented with an emphasis on the causality behind experimental choices to ensure robust and reproducible results.
Introduction and Physicochemical Profile
This compound is an aromatic aldehyde containing both a methoxy and a methyl substituent on the benzene ring. This substitution pattern makes it a versatile building block in organic synthesis. The precise characterization of this molecule is critical to control the quality, yield, and impurity profile of downstream products. This application note details the necessary analytical workflows to confirm its structural integrity and assess its purity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 56724-09-5 | [1][2] |
| Molecular Formula | C₉H₁₀O₂ | [1][2] |
| Molecular Weight | 150.17 g/mol | [2] |
| Appearance | Clear Liquid | [1] |
| Purity (Typical) | ≥98% | [1][2] |
Chromatographic Analysis for Purity and Identity
Chromatographic methods are essential for separating the target compound from impurities, starting materials, and by-products.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Application: GC-MS is the premier technique for identifying and quantifying volatile and semi-volatile compounds. This compound is sufficiently volatile, making it an ideal candidate for GC analysis. The mass spectrometer provides definitive identification through its characteristic fragmentation pattern (mass spectrum) and high-sensitivity quantification. This method is crucial for identifying trace impurities that might co-elute with the main peak in other methods.
Experimental Protocol:
-
Standard and Sample Preparation:
-
Solvent Selection: Use a high-purity volatile organic solvent such as Dichloromethane or Ethyl Acetate.
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the chosen solvent in a volumetric flask.
-
Working Standard/Sample: Create a dilution of the stock solution to a final concentration of approximately 10-20 µg/mL. For purity analysis, prepare the sample to be tested at the same concentration.
-
Filtration: Ensure the final solution is free of particulates by filtering through a 0.22 µm syringe filter into a GC vial.
-
-
Instrumentation and Data Acquisition:
-
A standard GC-MS system is used. The following parameters serve as a robust starting point and should be optimized for the specific instrument.
Table 2: Recommended GC-MS Parameters
-
| Parameter | Condition | Rationale |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column providing excellent separation for aromatic compounds. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization without thermal degradation. |
| Injection Volume | 1 µL (Split mode, 50:1) | Prevents column overloading and ensures sharp peaks. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Gradient ensures separation of early-eluting volatiles from the main analyte. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Full Scan (m/z 40-350) | Allows for the identification of unknown impurities. |
-
Data Analysis:
-
Identification: The primary peak is identified by matching its retention time with that of a known standard and its mass spectrum with a reference library (e.g., NIST). The expected molecular ion (M⁺) is at m/z 150. A prominent M-1 peak at m/z 149 (loss of the aldehydic proton) is also anticipated.[3]
-
Purity Assessment: Purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
-
High-Performance Liquid Chromatography (HPLC)
Principle of Application: HPLC is a cornerstone technique for determining the purity of drug substances and intermediates.[4] A reversed-phase HPLC (RP-HPLC) method separates compounds based on their hydrophobicity. It is particularly effective for detecting non-volatile or thermally labile impurities that are not amenable to GC analysis. For this compound, this method provides an orthogonal approach to purity assessment.
Experimental Protocol:
-
Reagent and Sample Preparation:
-
Mobile Phase Preparation: Prepare Mobile Phase A (HPLC-grade Water) and Mobile Phase B (HPLC-grade Acetonitrile). Degas both solvents by sonication or vacuum filtration.
-
Sample Diluent: Use a mixture of the mobile phase, for instance, 50:50 Water:Acetonitrile, to ensure sample solubility and good peak shape.
-
Standard/Sample Solution (0.5 mg/mL): Accurately weigh 10 mg of the sample or reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Filtration: Filter the solution through a 0.45 µm syringe filter into an HPLC vial to protect the column and instrument from particulates.[4]
-
-
Instrumentation and Chromatographic Conditions:
-
A standard HPLC system with a UV detector is required. The conditions below provide excellent separation.
Table 3: Recommended HPLC Parameters
-
| Parameter | Condition | Rationale |
| HPLC Column | C18, 4.6 mm x 150 mm, 5 µm particle size | The C18 stationary phase provides strong retention for aromatic compounds. |
| Mobile Phase A | Water | The weak solvent in reversed-phase chromatography. |
| Mobile Phase B | Acetonitrile | The strong solvent for eluting the analyte. |
| Gradient | 0-15 min: 40-80% B; 15-17 min: 80-40% B; 17-20 min: 40% B | A gradient elution ensures that impurities with a wide range of polarities are separated and eluted efficiently. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape. |
| Detection | UV at 254 nm | Benzaldehyde derivatives exhibit strong absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
-
Data Analysis:
-
System Suitability: Before sample analysis, inject a standard solution five times to ensure the system is performing correctly (e.g., %RSD of peak area < 2.0%).
-
Purity Calculation: The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all detected peaks.
-
Spectroscopic Structural Elucidation
Spectroscopic techniques provide fingerprint information to confirm the chemical structure of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Application: NMR is the most powerful tool for unambiguous structure determination. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton of the molecule. For this compound, NMR confirms the substitution pattern on the aromatic ring.
Protocol and Predicted Data:
-
Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Interpretation: The predicted chemical shifts are based on the analysis of similar structures.[5][6]
Table 4: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Aldehyde | ~10.2 | Singlet (s) | 1H | -CHO |
| Aromatic | ~7.6 | Doublet (d) | 1H | H6 |
| Aromatic | ~7.1 | Doublet of doublets (dd) | 1H | H4 |
| Aromatic | ~7.0 | Doublet (d) | 1H | H3 |
| Methoxy | ~3.8 | Singlet (s) | 3H | -OCH₃ |
| Methyl | ~2.6 | Singlet (s) | 3H | Ar-CH₃ |
| ¹³C NMR | Predicted δ (ppm) | Assignment | ||
| Aldehyde Carbonyl | ~192 | C=O | ||
| Aromatic Quaternary | ~162 | C5-O | ||
| Aromatic Quaternary | ~140 | C2-CH₃ | ||
| Aromatic CH | ~135 | C6 | ||
| Aromatic Quaternary | ~125 | C1-CHO | ||
| Aromatic CH | ~122 | C4 | ||
| Aromatic CH | ~115 | C3 | ||
| Methoxy Carbon | ~55 | -OCH₃ | ||
| Methyl Carbon | ~20 | Ar-CH₃ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle of Application: FT-IR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. This technique provides rapid confirmation of the key structural features of this compound.
Protocol and Expected Data:
-
Sample Preparation: As a liquid, the sample can be analyzed neat. Place one drop of the liquid between two KBr or NaCl plates to create a thin film.
-
Data Interpretation: The spectrum should display characteristic absorption bands for an aromatic aldehyde and an ether.[7][8]
Table 5: Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050-3000 | C-H Stretch | Aromatic |
| ~2950-2850 | C-H Stretch | Aliphatic (-CH₃, -OCH₃) |
| ~2820 and ~2720 | C-H Stretch (Fermi doublet) | Aldehyde |
| ~1700 | C=O Stretch (strong) | Aldehyde |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch (asymmetric) | Aryl Ether |
| ~850-800 | C-H Bend (out-of-plane) | Substituted Benzene |
Conclusion
The analytical methods outlined in this document—GC-MS, HPLC, NMR, and FT-IR—provide an orthogonal and comprehensive framework for the characterization of this compound. The chromatographic techniques establish identity and quantitative purity, while the spectroscopic methods provide unambiguous confirmation of the molecular structure. Employing this multi-technique approach ensures the quality and integrity of this compound for its intended use in research and development.
References
-
Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]
-
Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]
-
5-hydroxy-4-methoxy-2-methylbenzaldehyde - ChemSynthesis. (n.d.). ChemSynthesis. Retrieved January 11, 2026, from [Link]
-
2-Hydroxy-3-methoxy-5-methylbenzaldehyde | C9H10O3 | CID 7172053 - PubChem. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
2-Methoxy-5-methylbenzaldehyde | C9H10O2 | CID 591398 - PubChem. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
Benzaldehyde, 2-methoxy- - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 11, 2026, from [Link]
-
Showing NP-Card for 2-Hydroxy-5-methoxybenzaldehyde (NP0079720) - NP-MRD. (n.d.). Natural Products Magnetic Resonance Database. Retrieved January 11, 2026, from [Link]
-
Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]
-
FT-IR spectra of p-methoxy cinnamaldehyde (a), 2-aminobenzimidazole (b)... - ResearchGate. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
2-Hydroxy-5-methoxybenzaldehyde, TMS derivative - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 11, 2026, from [Link]
-
HPLC Determination of 5-Hydroxymethyl-2-furaldehyde (5-HMF) on Newcrom R1 Column by SIELC Technologies. (n.d.). SIELC Technologies. Retrieved January 11, 2026, from [Link]
-
Comprehensive two-dimensional gas chromatography under low-pressure conditions - OSTI.GOV. (2023, April 14). Office of Scientific and Technical Information. Retrieved January 11, 2026, from [Link]
-
A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
Sequence-independent activation of photocycloadditions using two colours of light. (2021, December 14). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]
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- 2. CAS 56724-09-5 | this compound - Synblock [synblock.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. Benzaldehyde, 2-methoxy- [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: 5-Methoxy-2-methylbenzaldehyde as a Versatile Precursor in Heterocyclic Synthesis
Introduction: The Strategic Value of 5-Methoxy-2-methylbenzaldehyde
This compound is a substituted aromatic aldehyde of significant interest in the synthesis of complex organic molecules, particularly heterocyclic compounds. Its unique substitution pattern—an electron-donating methoxy group (para to the methyl group) and a reactive aldehyde function ortho to a methyl group—provides a powerful handle for constructing fused ring systems. The methoxy group activates the aromatic ring towards electrophilic substitution, while the proximate methyl and aldehyde groups can participate in a variety of cyclization and condensation reactions.
This guide provides in-depth technical protocols and mechanistic insights for leveraging this compound and its close derivatives in the synthesis of high-value heterocyclic scaffolds, such as quinolines and benzofurans. The methodologies are presented with an emphasis on the underlying chemical principles, empowering researchers in medicinal chemistry and drug development to make informed experimental choices.
Part 1: Synthesis of Substituted Quinolines via Domino Reaction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad range of biological activities, including antimalarial and anticancer properties.[1][2] A highly efficient method for synthesizing substituted quinolines is the Friedländer annulation, which typically involves the condensation of an o-aminobenzaldehyde with a compound containing an active methylene group (e.g., a ketone).
A sophisticated and efficient variation of this approach begins with the corresponding o-nitrobenzaldehyde. A domino, or cascade, reaction involving the in situ reduction of the nitro group to an amine, immediately followed by the acid-catalyzed Friedländer cyclization, offers a streamlined path to the quinoline product. This strategy circumvents the need to isolate the often-unstable o-aminobenzaldehyde intermediate.
Mechanistic Rationale: The Domino Nitro Reduction-Friedländer Annulation
The causality behind this one-pot protocol lies in its efficiency and atom economy. The initial step is the reduction of the nitro group. A variety of reducing agents can be employed, but a common and effective method is catalytic hydrogenation or transfer hydrogenation. Once the amine is formed in situ, the reaction medium is acidified to catalyze the subsequent condensation with a ketone.
The Friedländer mechanism proceeds via an initial aldol-type condensation between the enol or enolate of the ketone and the protonated aldehyde, followed by cyclization through nucleophilic attack of the aniline nitrogen onto the carbonyl carbon of the ketone moiety. Subsequent dehydration aromatizes the system, yielding the stable quinoline ring.
Caption: Workflow for the domino nitro reduction-Friedländer quinoline synthesis.
Experimental Protocol: Synthesis of 6-Methoxy-8-methyl-2-phenylquinoline
This protocol describes the synthesis of a representative quinoline from 5-methoxy-2-nitrobenzaldehyde (a readily accessible derivative) and acetophenone.
Materials:
-
5-Methoxy-2-nitrobenzaldehyde
-
Acetophenone
-
Palladium on carbon (10% Pd/C)
-
Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hydrogen gas (H₂) source or a transfer hydrogenation source (e.g., ammonium formate)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 5-methoxy-2-nitrobenzaldehyde (1.0 mmol, 1 equiv.), acetophenone (1.2 mmol, 1.2 equiv.), and 10% Pd/C (10 mol%).
-
Solvent Addition: Add 20 mL of ethanol to the flask.
-
Nitro Reduction: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with H₂ gas (balloon pressure is often sufficient). Stir the mixture vigorously at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting nitrobenzaldehyde.
-
Catalyst Removal: Upon completion of the reduction, carefully vent the H₂ gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol.
-
Cyclization: Transfer the filtrate to a new flask. Add 2-3 drops of concentrated HCl. Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 8-12 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 6-methoxy-8-methyl-2-phenylquinoline.
Quantitative Data: Representative Yields
The versatility of the Friedländer synthesis allows for the use of various ketones to generate a library of substituted quinolines. The yields can vary based on the steric and electronic properties of the ketone.
| Entry | Ketone Reactant | Product | Yield (%) | Reference |
| 1 | Acetophenone | 6-Methoxy-8-methyl-2-phenylquinoline | ~65% | [3] |
| 2 | Cyclohexanone | 1,2,3,4-Tetrahydro-7-methoxy-9-methylacridine | Varies | [3] |
| 3 | Propiophenone | 6-Methoxy-2-ethyl-8-methyl-3-phenylquinoline | Varies | [3] |
Part 2: Synthesis of Substituted Benzofurans
Benzofurans are another class of heterocyclic compounds that are central structural units in a variety of biologically active natural and synthetic products.[4] Their therapeutic properties are diverse, including antifungal, anti-inflammatory, and antitumor activities.[4] A common strategy for their synthesis involves the intramolecular cyclization of a suitably substituted precursor, often derived from a phenol.
While direct cyclization from this compound is less common, it can be readily converted to a precursor suitable for benzofuran synthesis. A plausible and field-proven approach involves an initial condensation reaction followed by an intramolecular cyclization.
Mechanistic Rationale: Perkin-type Condensation and Cyclization
A robust pathway to benzofurans involves the reaction of a salicylaldehyde derivative with an acyl halide or anhydride, followed by cyclization. Starting with this compound, a key transformation is the introduction of a hydroxyl group ortho to the aldehyde. This can be achieved through various synthetic steps, such as a Dakin reaction on a related phenol. Once the o-hydroxybenzaldehyde moiety is in place (e.g., 2-hydroxy-5-methoxy-benzaldehyde, an isomer of vanillin[5]), it can undergo condensation.
The mechanism involves the formation of an intermediate ester, which then undergoes an intramolecular aldol-type condensation. The carbanion generated from the α-carbon of the ester attacks the aldehyde carbonyl. Subsequent dehydration and cyclization yield the benzofuran ring. This strategy offers excellent control over the substitution pattern of the final product.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the O-Methylation of 2-Hydroxy-5-methylbenzaldehyde
Abstract
This document provides a comprehensive guide for the O-methylation of 2-hydroxy-5-methylbenzaldehyde to synthesize 2-methoxy-5-methylbenzaldehyde. This transformation is a cornerstone of synthetic organic chemistry, with the product serving as a valuable intermediate in the fragrance, pharmaceutical, and fine chemical industries. The protocol detailed herein is based on the principles of the Williamson ether synthesis, a robust and widely adopted method for forming ethers. We will delve into the reaction mechanism, provide a detailed step-by-step experimental protocol, discuss critical safety considerations, and offer insights into process optimization and troubleshooting. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction and Scientific Background
The methylation of phenolic hydroxyl groups is a fundamental transformation in organic synthesis. 2-Hydroxy-5-methylbenzaldehyde, a substituted salicylaldehyde derivative, possesses a reactive hydroxyl group that can be readily converted to a methoxy ether. The resulting product, 2-methoxy-5-methylbenzaldehyde, is a key building block for more complex molecular architectures.
The chosen synthetic route is the Williamson ether synthesis, a classic S(_N)2 reaction that has been a reliable method for over a century.[1][2][3] The reaction proceeds in two conceptual steps:
-
Deprotonation: The acidic phenolic proton of 2-hydroxy-5-methylbenzaldehyde is removed by a suitable base to form a highly nucleophilic phenoxide ion.
-
Nucleophilic Substitution: The newly formed phenoxide ion attacks the electrophilic methyl group of a methylating agent, displacing a leaving group and forming the desired ether bond.[2][4]
This method is highly efficient for methylating phenols due to the enhanced nucleophilicity of the phenoxide compared to the parent alcohol.[3] Common methylating agents include dimethyl sulfate (DMS) and methyl iodide (MeI). While both are effective, dimethyl sulfate is often preferred in larger-scale applications due to its cost-effectiveness and high reactivity. However, its use necessitates stringent safety protocols due to its high toxicity and carcinogenicity.[5][6][7][8]
Reaction Mechanism: The S(_N)2 Pathway
The O-methylation of 2-hydroxy-5-methylbenzaldehyde with dimethyl sulfate in the presence of a base like potassium hydroxide (KOH) is a classic example of a bimolecular nucleophilic substitution (S(_N)2) reaction.
-
Step 1: Phenoxide Formation. Potassium hydroxide (KOH), a strong base, deprotonates the phenolic hydroxyl group of 2-hydroxy-5-methylbenzaldehyde. This acid-base reaction is highly favorable and results in the formation of a potassium phenoxide salt and water. The phenoxide is a potent nucleophile.
-
Step 2: Nucleophilic Attack. The negatively charged oxygen of the phenoxide ion acts as the nucleophile. It attacks one of the electrophilic methyl groups of the dimethyl sulfate molecule.
-
Step 3: Displacement. The attack occurs from the backside of the C-O bond, leading to an inversion of configuration (though not relevant for a methyl group). The sulfate moiety is an excellent leaving group, facilitating the displacement and formation of the new C-O ether bond. The final products are 2-methoxy-5-methylbenzaldehyde and the potassium methyl sulfate salt.[4]
Detailed Experimental Protocol
This protocol describes the methylation of 2-hydroxy-5-methylbenzaldehyde using dimethyl sulfate and potassium hydroxide in a suitable solvent.
Materials and Equipment
| Reagents | CAS Number | Recommended Purity |
| 2-Hydroxy-5-methylbenzaldehyde | 613-84-3 | >98% |
| Dimethyl Sulfate (DMS) | 77-78-1 | >99% (Caution!) |
| Potassium Hydroxide (KOH) | 1310-58-3 | >85% (pellets) |
| Acetone | 67-64-1 | ACS Grade or higher |
| Diethyl Ether | 60-29-7 | ACS Grade |
| Sodium Hydroxide (NaOH) | 1310-73-2 | ACS Grade |
| Magnesium Sulfate (MgSO₄), anhydrous | 7487-88-9 | ACS Grade |
| Deionized Water | - | - |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | ~37% |
| Equipment |
| 250 mL three-neck round-bottom flask |
| Reflux condenser |
| Dropping funnel |
| Magnetic stirrer and stir bar |
| Heating mantle with temperature controller |
| Separatory funnel (500 mL) |
| Beakers and Erlenmeyer flasks |
| Buchner funnel and filter paper |
| Rotary evaporator |
| Thin Layer Chromatography (TLC) plates (silica gel) |
| Standard laboratory glassware |
Step-by-Step Procedure
Step 1: Reaction Setup
-
Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is dry.
-
The entire apparatus must be placed in a certified chemical fume hood.
Step 2: Reagent Addition
-
To the flask, add 2-hydroxy-5-methylbenzaldehyde (e.g., 10.0 g, 73.4 mmol).
-
Add 100 mL of acetone to dissolve the starting material. Begin stirring.
-
Add powdered potassium hydroxide (e.g., 4.9 g, 87.3 mmol, 1.2 equivalents) to the solution. The mixture may turn yellow or orange upon formation of the phenoxide salt.[9]
Step 3: Methylation
-
Carefully measure dimethyl sulfate (e.g., 7.6 mL, 10.1 g, 80.1 mmol, 1.1 equivalents) and place it in the dropping funnel.
-
Add the dimethyl sulfate dropwise to the stirred reaction mixture over 30-45 minutes. An exothermic reaction will occur. Use a water bath to maintain the reaction temperature between 25-35 °C.
-
After the addition is complete, heat the mixture to a gentle reflux (approx. 56 °C for acetone) and maintain for 2-3 hours.
Step 4: Reaction Monitoring
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Prepare a developing solution (e.g., 9:1 Hexane:Ethyl Acetate).
-
Spot the starting material and the reaction mixture on a TLC plate. The product should have a higher R(_f) value than the starting material due to the less polar nature of the ether compared to the phenol. The reaction is complete when the starting material spot is no longer visible.
Step 5: Work-up and Isolation
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing 200 mL of cold water.
-
If any unreacted dimethyl sulfate remains, it can be decomposed by adding a small amount of aqueous ammonia or a 10% NaOH solution and stirring for 30 minutes.[9]
-
Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with 10% aqueous NaOH (2 x 50 mL) to remove any unreacted starting material.
-
Wash the organic layer with water (1 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.
Step 6: Purification
-
The resulting crude product, an oil or a low-melting solid, can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol/water.
Step 7: Characterization
-
Confirm the identity and purity of the final product, 2-methoxy-5-methylbenzaldehyde, using standard analytical techniques such as NMR (
H and C), IR spectroscopy, and melting point analysis.
Visualization of Experimental Workflow
The following diagram outlines the complete protocol from setup to final product characterization.
Caption: Workflow for the synthesis of 2-methoxy-5-methylbenzaldehyde.
Critical Safety Precautions
WARNING: Dimethyl sulfate is extremely hazardous. It is a potent alkylating agent, highly toxic, carcinogenic, and corrosive.[7] Inhalation, ingestion, or skin contact can be fatal.[6][8] Symptoms of exposure may be delayed for several hours.[7][8]
-
Engineering Controls: All manipulations involving dimethyl sulfate must be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of chemical-resistant gloves (e.g., a nitrile inner glove and a Viton or butyl rubber outer glove).
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory.
-
Lab Coat: A chemically resistant lab coat or apron should be worn.
-
-
Handling:
-
Use syringes or cannulas for transferring dimethyl sulfate. Avoid pouring.
-
Have a quenching solution readily available. A dilute solution of ammonia or sodium hydroxide can be used to neutralize spills.[9]
-
-
Spill & Waste Disposal:
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[7]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.
-
Inhalation: Move the victim to fresh air.
-
In all cases of exposure, seek immediate medical attention. [8]
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Reaction | Insufficient base or methylating agent. Reaction time too short. | Use a slight excess of base (1.2-1.5 eq.). Ensure 1.1 eq. of DMS is used. Extend reflux time and monitor by TLC. |
| Low Yield | Inefficient extraction. Loss during work-up. Side reactions (C-alkylation). | Ensure thorough extraction from the aqueous phase. Be careful during phase separations. Use aprotic polar solvents like DMF or acetone to favor O-alkylation.[1] |
| Presence of Starting Material in Final Product | Incomplete reaction or insufficient washing with base. | Ensure the reaction goes to completion. Perform thorough washes with 10% NaOH during work-up to remove acidic phenol. |
| Oily Product That Fails to Solidify | Presence of impurities. | Purify the product via vacuum distillation or column chromatography. |
References
-
Sciencemadness.org. (2008). Methylation of phenolic aldehydes with MeI in DMF: 2-methoxybenzaldehyde. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Solid State S-Methylation of Thiols and O-Methylation of Phenols and Naphthols with Dimethyl Sulfate Under Microwave Irradiation. Available at: [Link]
-
Chemistry Stack Exchange. (2019). what is mechanism for reaction phenol + dimethylsulphate -> anisole. Available at: [Link]
-
Williamson Ether Synthesis Lab Procedure. (n.d.). The Williamson Ether Synthesis. Available at: [Link]
-
ACS Publications. (n.d.). Methylation of Phenol by Dimethyl Sulfate. Industrial & Engineering Chemistry. Available at: [Link]
-
Chemstock. (n.d.). DIMETHYL SULPHATE. Available at: [Link]
-
ResearchGate. (2003). Solid State S-Methylation of Thiols and O-Methylation of Phenols and Naphthols with Dimethyl Sulfate Under Microwave Irradiation. Available at: [Link]
- Google Patents. (1984). Process for the methylation of phenolic compounds with trimethyl phosphate.
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Available at: [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Available at: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Available at: [Link]
-
International Labour Organization. (n.d.). ICSC 0148 - DIMETHYL SULFATE. Available at: [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 9. Sciencemadness Discussion Board - Methylation of phenolic aldehydes with MeI in DMF: 2-methoxybenzaldehyde - Powered by XMB 1.9.11 [sciencemadness.org]
Application Notes and Protocols: 5-Methoxy-2-methylbenzaldehyde as a Precursor for Agrochemicals
Introduction: The Role of Substituted Benzaldehydes in Modern Agrochemicals
This guide will focus on the synthesis of the broad-spectrum strobilurin fungicide, Mandestrobin , to illustrate the synthetic strategies employed for agrochemicals with related structural features. Mandestrobin, a methoxyacetamide fungicide, provides an excellent case study due to its commercial significance and the well-established principles of its synthesis.[1][2] This application note will provide a detailed, step-by-step protocol for a plausible synthetic route to Mandestrobin, offering valuable insights for researchers and professionals in agrochemical development.
Case Study: Mandestrobin - A Modern Strobilurin Fungicide
Mandestrobin is a potent fungicide that belongs to the strobilurin class of agrochemicals.[1][2] These compounds act by inhibiting mitochondrial respiration in fungi, specifically by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex, thereby blocking ATP production.[2][3] This mode of action provides broad-spectrum control against a variety of plant pathogenic fungi.[4]
The chemical structure of Mandestrobin features a key toxophore, the β-methoxyacrylate group, which is characteristic of strobilurins. The synthesis of Mandestrobin involves the assembly of two main fragments: a substituted phenylacetic acid derivative and a methoxyacetamide side chain.[5]
Synthetic Pathway Overview
The synthesis of Mandestrobin can be approached through various routes. A common industrial strategy involves the preparation of a key aldehyde intermediate, which is then elaborated to the final product. The following diagram outlines a plausible synthetic pathway.
Caption: Synthetic workflow for Mandestrobin.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of Mandestrobin, based on established chemical principles for the formation of its key intermediates.
Part 1: Synthesis of the Key Aldehyde Intermediate
This part of the synthesis focuses on the creation of the core aromatic structure of Mandestrobin.
Protocol 1: Synthesis of 2-((2,5-Dimethylphenoxy)methyl)benzaldehyde
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, dissolve 2,5-dimethylphenol in a suitable inert solvent such as toluene.
-
Base Addition: Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), portion-wise to the solution at room temperature to form the corresponding phenoxide.
-
Alkylation: Add a solution of 2-(chloromethyl)benzoyl chloride in the same solvent dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Hydrolysis: Upon completion of the alkylation, carefully quench the reaction with water. The benzoyl chloride moiety will hydrolyze to the corresponding carboxylic acid, which can then be reduced to the aldehyde, or alternatively, the reaction can be designed to directly yield the aldehyde under specific conditions. A more direct route involves the use of 2-(chloromethyl)benzaldehyde, though this may be less readily available.
-
Work-up and Purification: Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Parameter | Value/Condition |
| Starting Materials | 2,5-Dimethylphenol, 2-(Chloromethyl)benzoyl chloride |
| Solvent | Toluene, THF, or DMF |
| Base | NaH, K2CO3, or other suitable base |
| Temperature | Room temperature to reflux |
| Reaction Time | 4-12 hours |
| Purification | Column Chromatography |
Part 2: Elaboration to the Final Product
This section details the conversion of the aldehyde intermediate to the final Mandestrobin product.
Protocol 2: Synthesis of Mandestrobin from the Aldehyde Intermediate
-
Cyanohydrin Formation: Dissolve the aldehyde from Protocol 1 in a suitable solvent. Add a source of cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN), followed by the careful addition of an acid (e.g., acetic acid) to generate hydrocyanic acid (HCN) in situ. This reaction should be performed in a well-ventilated fume hood with extreme caution due to the high toxicity of HCN.[1]
-
Reaction Monitoring: Monitor the formation of the cyanohydrin by TLC or LC-MS.
-
Hydrolysis of the Nitrile: Once the cyanohydrin formation is complete, the nitrile group is hydrolyzed to a carboxylic acid under acidic or basic conditions.
-
Methylation: The resulting α-hydroxy acid is then methylated. This can be achieved using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base. This step forms the crucial methoxy group of the methoxyacetamide moiety.
-
Amide Formation: The methylated carboxylic acid is then converted to the corresponding N-methylamide. This can be achieved by first converting the carboxylic acid to an acid chloride using a reagent like thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with methylamine.
-
Final Purification: The final Mandestrobin product is purified by recrystallization or column chromatography to yield a solid product.
| Parameter | Value/Condition |
| Key Intermediates | 2-((2,5-Dimethylphenoxy)methyl)benzaldehyde, Cyanohydrin |
| Reagents | NaCN/H+, Dimethyl Sulfate, Methylamine |
| Solvents | Dichloromethane, Methanol, Water |
| Temperature | 0°C to room temperature for cyanohydrin; Reflux for hydrolysis and amidation |
| Reaction Time | Varies for each step (typically 2-24 hours) |
| Purification | Recrystallization or Column Chromatography |
Data Presentation
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| 2,5-Dimethylphenol | C8H10O | 122.16 | Starting Material | |
| 2-((2,5-Dimethylphenoxy)methyl)benzaldehyde | ![]() | C16H16O2 | 240.30 | Key Intermediate |
| Mandestrobin | C19H23NO3 | 313.39 | Final Product |
Note: The image for the aldehyde intermediate is a placeholder as a real image is not available.
Logical Relationships in Synthesis
The synthesis of Mandestrobin is a multi-step process where each step builds upon the previous one to construct the final complex molecule.
Caption: Logical flow of the Mandestrobin synthesis.
Conclusion
While a direct and documented synthetic route for a commercial agrochemical from 5-Methoxy-2-methylbenzaldehyde is not readily found in the public domain, the principles of its potential application can be effectively understood through the synthesis of structurally related, high-value agrochemicals like Mandestrobin. The protocols and workflows detailed in this application note provide a robust framework for researchers and scientists in the field of agrochemical synthesis. The strategic construction of complex molecules from simpler, functionalized benzaldehyde precursors remains a critical and evolving area of research and development in the quest for more effective and sustainable crop protection solutions.
References
-
AERU. (n.d.). Mandestrobin (Ref: S-2200). University of Hertfordshire. Retrieved from [Link][5]
-
Sumitomo Chemical. (2016). Research and Development of a Novel Fungicide 'Mandestrobin'. SUMITOMO KAGAKU, 2016. Retrieved from [Link][4]
-
FAO AGRIS. (2018). Metabolism of the Strobilurin Fungicide Mandestrobin in Wheat. Retrieved from [Link]
-
PubChem. (n.d.). Mandestrobin. National Institutes of Health. Retrieved from [Link]
-
Miyamoto, T., et al. (2019). Physiological effects of mandestrobin. Journal of Pesticide Science, 44(2), 115-121. Retrieved from [Link][2]
Sources
Application Notes & Protocols: Synthetic Routes to Substituted Benzaldehyde Derivatives
Introduction
Substituted benzaldehydes are cornerstone building blocks in modern organic synthesis, finding extensive application in the pharmaceutical, agrochemical, and fragrance industries. Their versatile reactivity, primarily centered around the formyl group, allows for a myriad of chemical transformations, making them indispensable precursors for a wide range of complex molecules. This guide provides an in-depth exploration of the principal synthetic strategies for accessing these valuable compounds, offering both mechanistic insights and detailed, field-proven protocols for researchers, scientists, and drug development professionals. We will delve into the nuances of formylation, reduction, and oxidation reactions, equipping the reader with the knowledge to select and execute the most appropriate synthetic route for their target benzaldehyde derivative.
I. Synthesis via Formylation of Aromatic Rings
Direct introduction of a formyl group onto an aromatic nucleus is a powerful and frequently employed strategy. The choice of method is often dictated by the electronic nature of the aromatic substrate.
A. The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4][5] The reactive electrophile, known as the Vilsmeier reagent, is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[2][3][4]
Mechanism of Action: The reaction commences with the formation of the electrophilic chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃. The electron-rich arene then attacks this electrophile in a classic electrophilic aromatic substitution. Subsequent hydrolysis of the resulting iminium salt during aqueous workup liberates the desired aldehyde.[4][5]
Caption: Vilsmeier-Haack Reaction Workflow.
Protocol: Synthesis of 4-Methoxy-1-naphthaldehyde
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (25 mL).
-
Formation of Vilsmeier Reagent: Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 10.5 mL, 113 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction with Substrate: After the addition is complete, add a solution of 1-methoxynaphthalene (15.8 g, 100 mmol) in anhydrous DMF (20 mL) dropwise over 20 minutes.
-
Reaction Progression: Remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours, then heat to 60 °C for 1 hour. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice (200 g) and a saturated aqueous solution of sodium acetate (100 mL).
-
Product Isolation: Stir the resulting mixture for 30 minutes. The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water (3 x 50 mL).
-
Purification: Recrystallize the crude product from ethanol to afford pure 4-methoxy-1-naphthaldehyde.
B. The Gattermann Reaction
The Gattermann reaction is another classic method for formylating aromatic compounds, particularly those that are activated, such as phenols and their ethers.[6][7][8][9] It traditionally utilizes a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, like aluminum chloride (AlCl₃).[6][8]
Mechanism of Action: The reaction proceeds through the in situ formation of formimidoyl chloride, which then complexes with the Lewis acid to generate the reactive electrophile, a formiminium cation. This electrophile attacks the aromatic ring, and the resulting aldimine intermediate is hydrolyzed to the aldehyde during workup.[6][7]
Caption: Gattermann Reaction Workflow.
Protocol: Synthesis of Anisaldehyde (p-Methoxybenzaldehyde)
Safety Note: This reaction involves highly toxic hydrogen cyanide. It must be performed in a well-ventilated fume hood by trained personnel.
-
Setup: In a flame-dried, three-necked flask fitted with a gas inlet tube, a mechanical stirrer, and a reflux condenser connected to a gas trap, place anhydrous aluminum chloride (AlCl₃, 40 g, 0.3 mol) and anhydrous ether (100 mL).
-
Generation of HCN: While stirring vigorously, pass a stream of dry hydrogen cyanide (HCN) gas through the suspension. Alternatively, for a safer procedure, use zinc cyanide (Zn(CN)₂) and pass dry HCl gas through the mixture.
-
Reaction with Substrate: Once the mixture is saturated with HCN, add anisole (21.6 g, 0.2 mol) dropwise over 30 minutes.
-
Reaction Progression: Continue to pass a slow stream of dry HCl gas through the reaction mixture while stirring for 4-6 hours.
-
Workup: Decompose the reaction mixture by carefully adding crushed ice (200 g) followed by dilute hydrochloric acid (100 mL).
-
Product Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ether (2 x 50 mL). Combine the organic extracts and wash with water, 5% sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation.
| Method | Substrate Scope | Reagents | Conditions | Advantages | Disadvantages |
| Vilsmeier-Haack | Electron-rich arenes and heterocycles | DMF, POCl₃ | Mild (0 °C to moderate heating) | High yields, versatile, avoids highly toxic reagents | Limited to activated substrates |
| Gattermann | Activated arenes (phenols, ethers) | HCN, HCl, Lewis acid | Anhydrous, often requires cooling | Effective for specific substrates | Uses extremely toxic HCN, harsh conditions |
II. Synthesis via Reduction of Carboxylic Acid Derivatives
The reduction of carboxylic acids and their derivatives offers a reliable pathway to benzaldehydes, provided the reaction can be stopped at the aldehyde stage, preventing over-reduction to the corresponding benzyl alcohol.
A. Rosenmund Reduction
The Rosenmund reduction is a classic and effective method for the selective reduction of acyl chlorides to aldehydes.[10][11][12][13][14] The reaction involves the catalytic hydrogenation of the acyl chloride using a "poisoned" palladium catalyst, typically palladium on barium sulfate (Pd/BaSO₄), often with the addition of a catalyst poison like quinoline-sulfur or thiourea.[10][11][14]
Mechanism of Action: The acyl chloride undergoes oxidative addition to the palladium catalyst, followed by hydrogenolysis. The catalyst poison is crucial as it deactivates the catalyst just enough to prevent the further reduction of the initially formed aldehyde to an alcohol.[10][12]
Protocol: Synthesis of 3,4-Dimethoxybenzaldehyde
-
Catalyst Preparation: In a round-bottom flask, suspend palladium on barium sulfate (5% Pd, 0.5 g) in anhydrous xylene (100 mL). Add a few drops of a quinoline-sulfur poison solution.
-
Reaction Setup: Equip the flask with a reflux condenser and a gas inlet tube. Heat the suspension to reflux while bubbling a slow stream of hydrogen gas through the mixture.
-
Substrate Addition: Add a solution of 3,4-dimethoxybenzoyl chloride (20.1 g, 100 mmol) in anhydrous xylene (50 mL) dropwise to the refluxing mixture.
-
Reaction Monitoring: Monitor the reaction by observing the evolution of HCl gas (test with moist litmus paper at the condenser outlet) and by TLC.
-
Workup: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and filter to remove the catalyst.
-
Purification: Wash the filtrate with 5% sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the xylene by distillation under reduced pressure. The resulting crude aldehyde can be further purified by recrystallization or vacuum distillation.
B. Reduction of Esters and Nitriles with DIBAL-H
Diisobutylaluminium hydride (DIBAL-H) is a powerful and selective reducing agent that can convert esters and nitriles to aldehydes at low temperatures.[15][16][17][18][19] The bulky nature of the reagent and the stability of the intermediate at low temperatures are key to preventing over-reduction.[15][19]
Mechanism of Action (for Esters): DIBAL-H, a Lewis acid, coordinates to the carbonyl oxygen of the ester. This is followed by an intramolecular hydride transfer, forming a stable tetrahedral intermediate.[19] This intermediate is stable at low temperatures (typically -78 °C) and only collapses to the aldehyde upon aqueous workup.[15][16][18]
Caption: DIBAL-H Reduction of an Ester to an Aldehyde.
Protocol: Synthesis of 4-tert-Butylbenzaldehyde from Methyl 4-tert-Butylbenzoate
-
Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve methyl 4-tert-butylbenzoate (19.2 g, 100 mmol) in anhydrous toluene (200 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of DIBAL-H: Add a 1.0 M solution of DIBAL-H in toluene (110 mL, 110 mmol) dropwise via a syringe or dropping funnel, maintaining the internal temperature below -70 °C.
-
Reaction: Stir the mixture at -78 °C for 2 hours.
-
Quenching: Quench the reaction by the slow, dropwise addition of methanol (15 mL) at -78 °C, followed by a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate, 100 mL).
-
Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously until two clear layers form.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the solution under reduced pressure. The crude aldehyde can be purified by vacuum distillation.
| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |
| Rosenmund Reduction | Acyl Chloride | H₂, Pd/BaSO₄, poison | Catalytic, often requires heating | High yields, good for acid-sensitive groups | Substrate must be an acyl chloride, catalyst poisoning can be tricky |
| DIBAL-H Reduction | Ester or Nitrile | DIBAL-H | Stoichiometric, requires low temp (-78 °C) | Excellent selectivity, good functional group tolerance | Requires cryogenic temperatures, pyrophoric reagent |
III. Synthesis via Oxidation of Benzylic Substrates
The oxidation of substituted toluenes or benzyl alcohols provides a direct route to substituted benzaldehydes. The primary challenge is to avoid over-oxidation to the corresponding carboxylic acid.
A. The Sommelet Reaction
The Sommelet reaction converts benzyl halides into the corresponding aldehydes using hexamine (hexamethylenetetramine) followed by aqueous hydrolysis.[20][21][22][23] This method is particularly useful for preparing aldehydes from activated halides.[21]
Mechanism of Action: The benzyl halide first reacts with hexamine to form a quaternary ammonium salt.[22] Upon heating in aqueous solution, this salt undergoes a complex series of steps involving hydrolysis and intramolecular hydride transfer, ultimately yielding the aldehyde.[20][21]
Protocol: Synthesis of 2-Naphthaldehyde
-
Salt Formation: Dissolve 2-(chloromethyl)naphthalene (17.7 g, 100 mmol) and hexamine (15.4 g, 110 mmol) in chloroform (150 mL).
-
Reaction: Reflux the mixture for 3 hours. The quaternary ammonium salt will precipitate.
-
Isolation of Salt: Cool the mixture and collect the salt by filtration. Wash the salt with a small amount of cold chloroform and dry it.
-
Hydrolysis: Place the dried salt in a flask with 50% aqueous acetic acid (100 mL) and reflux for 2 hours.
-
Workup: Cool the reaction mixture and extract with ether (3 x 50 mL).
-
Purification: Wash the combined ether extracts with water, 5% sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and remove the ether under reduced pressure. The crude 2-naphthaldehyde can be purified by recrystallization from ethanol.
B. Catalytic Oxidation of Toluenes
The direct, selective oxidation of substituted toluenes to benzaldehydes is an industrially important and environmentally attractive method.[24][25][26][27][28] Various catalytic systems, often involving transition metals like manganese, cobalt, or copper, have been developed to achieve this transformation with high selectivity, avoiding the formation of benzoic acid.[24][25][26]
General Principle: These reactions typically involve the generation of benzylic radicals, which are then trapped by an oxygen source. The choice of catalyst and reaction conditions (temperature, pressure, solvent) is critical to favor the formation of the aldehyde over the more thermodynamically stable carboxylic acid.[25][26]
| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |
| Sommelet Reaction | Benzyl Halide | Hexamine, water | Two steps, requires heating | Mild conditions, avoids over-oxidation | Yields can be variable, limited to halides |
| Catalytic Oxidation | Substituted Toluene | Transition metal catalyst, oxidant (e.g., O₂, H₂O₂) | Varies widely with catalyst | Atom economical, potentially "green" | Selectivity can be a challenge, catalyst development is ongoing |
Conclusion
The synthesis of substituted benzaldehyde derivatives is a mature field with a rich diversity of reliable methods. The choice of a particular synthetic route depends on several factors, including the nature and position of the substituents on the aromatic ring, the availability of starting materials, the scale of the reaction, and the functional group tolerance required. By understanding the mechanisms, advantages, and limitations of the methods outlined in this guide—from classic named reactions like the Vilsmeier-Haack and Rosenmund to modern reductive and oxidative techniques—researchers can strategically design and execute efficient syntheses of these pivotal chemical intermediates.
References
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Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. (2011). Master Organic Chemistry. [Link]
-
Stephen aldehyde synthesis. Wikipedia. [Link]
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Rosenmund Reduction Mechanism. BYJU'S. [Link]
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Stephen Reaction Mechanism. BYJU'S. [Link]
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DIBAL-H Reduction. Organic Synthesis. [Link]
-
Stephen Reaction Mechanism Explained: Steps & Example for Class 12. Vedantu. [Link]
-
From Lab Procedure to Industrial Reality: Continuous Flow Diisobutylaluminum Hydride Reduction of Esters to Aldehydes. ACS Publications. [Link]
-
Rosenmund Reduction. OpenOChem Learn. [Link]
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Stephen Reaction Mechanism by Unacademy. Unacademy. [Link]
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Stephen aldehyde synthesis. Grokipedia. [Link]
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Rosenmund Reduction: Reaction, Mechanism, Uses & Examples. Aakash Institute. [Link]
-
Ester → Aldehyde with DIBAL-H (DIBAH, i-Bu₂AlH). OrgoSolver. [Link]
-
DIBAL Reducing Agent. Chemistry Steps. [Link]
-
Efficient synthesis of 2H & 13C labeled benzaldehydes via regio-selective formylation. ScienceDirect. [Link]
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Rosenmund reduction. Wikipedia. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Bouveault-Blanc Reduction. ALL ABOUT CHEMISTRY. [Link]
-
Sommelet Reaction. YouTube. [Link]
-
Selective Catalytic Oxidation of Toluene to Benzaldehyde: Effect of Aging Time and Calcination Temperature Using CuxZnyO Mixed Metal Oxide Nanoparticles. MDPI. [Link]
-
Sommelet reaction. Grokipedia. [Link]
-
Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]
-
Selective Oxidation of Benzyl Alcohol to Benzaldehyde. University of Oregon. [Link]
-
Benzaldehyde derivative synthesis by formylation. Organic Chemistry Portal. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Sommelet Reaction. Cambridge University Press. [Link]
-
Vilsmeier–Haack reaction. Wikipedia. [Link]
-
Gattermann Reaction: Mechanism, Examples & Application. Collegedunia. [Link]
-
Vilsmeier-Haack Reaction. NROChemistry. [Link]
-
Gattermann Reaction: Mechanism, Steps & Uses Explained. Vedantu. [Link]
-
Gattermann Reaction. Unacademy. [Link]
-
SELECTIVE OXIDATION OF TOLUENE TO BENZALDEHYDE USING Cu/Sn/Br CATALYST SYSTEM. TSI Journals. [Link]
-
Bouveault-Blanc Reduction. Cambridge University Press. [Link]
-
Sommelet reaction. Wikipedia. [Link]
-
Selective Oxidation of Toluene to Benzaldehyde Using Co-ZIF Nano-Catalyst. MDPI. [Link]
-
Catalytic Oxidation of Toluene into Benzaldehyde and Benzyl Alcohol Using Molybdenum-Incorporated Manganese Oxide Nanomaterials. NIH. [Link]
-
Sustainable Highly Selective Toluene Oxidation to Benzaldehyde. I.R.I.S.. [Link]
-
Bouveault blanc reduction: Easy mechanism, Application. Chemistry Notes. [Link]
- Method for preparing benzaldehyde and its derivatives.
-
The Sommelet Reaction. Organic Reactions. [Link]
-
Gattermann reaction. Slideshare. [Link]
-
Gattermann Koch Reaction Detailed Explanation with Applications. Testbook. [Link]
-
Selective Oxidation of Benzyl Alcohol to Benzaldehyde. University of Oregon. [Link]
-
Preparation of Benzaldehydes, Part 2: From Metalated Arenes. YouTube. [Link]
-
Preparation of Benzaldehydes, Part 1: Electrophilic Formylation. YouTube. [Link]
-
Bouveault–Blanc reduction. Wikipedia. [Link]
-
Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. Organic Letters. [Link]
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- 28. iris.uniroma1.it [iris.uniroma1.it]
Application Notes and Protocols for 5-Methoxy-2-methylbenzaldehyde in Materials Science
Prepared by: Gemini, Senior Application Scientist
Introduction: The Untapped Potential of a Versatile Benzaldehyde Derivative
5-Methoxy-2-methylbenzaldehyde is an aromatic aldehyde whose potential as a building block in advanced materials is beginning to be explored. Its unique substitution pattern, featuring a methoxy group and a methyl group on the benzene ring, offers a combination of electron-donating effects and steric influence that can be strategically exploited in the design of novel functional materials. While direct applications in materials science are not yet extensively documented, its inherent reactivity as an aldehyde makes it a prime candidate for the synthesis of a variety of material classes, including Schiff bases and conjugated polymers.
This guide provides an in-depth look at the prospective roles of this compound in materials science, complete with detailed protocols for the synthesis of its derivatives. The methodologies presented are grounded in well-established chemical principles and are designed to be adaptable for research and development purposes.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 56724-09-5 |
| Molecular Formula | C₉H₁₀O₂ |
| Molecular Weight | 150.17 g/mol |
| Appearance | Clear liquid |
| Boiling Point | ~250 °C (estimated) |
| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, THF, chloroform) |
Application I: Synthesis of Schiff Base Ligands for Functional Metal-Organic Materials
Schiff bases, formed through the condensation of an aldehyde with a primary amine, are a cornerstone of coordination chemistry.[1] The resulting imine (-C=N-) linkage is a versatile coordination site for metal ions, leading to the formation of Schiff base metal complexes with a wide array of applications in catalysis, sensing, and as magnetic and optical materials.[2][3][4] The methoxy and methyl substituents on the this compound backbone can modulate the electronic and steric properties of the resulting ligands and their metal complexes, offering a handle to fine-tune their functionality.
Protocol 1: General Synthesis of a Schiff Base from this compound
This protocol outlines a standard reflux condensation method for the synthesis of a Schiff base from this compound and a primary amine.
Materials:
-
This compound
-
Aromatic or aliphatic primary amine (e.g., aniline, p-phenylenediamine)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 10 mmol of the chosen primary amine in 30 mL of absolute ethanol. Stir the solution until the amine is completely dissolved.
-
Addition of Aldehyde: To the stirred solution, add a stoichiometric equivalent (10 mmol) of this compound.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Crystallization and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution. If not, the volume of the solvent can be reduced by rotary evaporation to induce crystallization.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified Schiff base product in a vacuum oven at a temperature appropriate for its stability.
Characterization:
The synthesized Schiff base can be characterized using standard analytical techniques:
-
FT-IR Spectroscopy: To confirm the formation of the imine bond (typically a sharp peak around 1600-1650 cm⁻¹) and the disappearance of the aldehyde C=O and amine N-H stretching bands.
-
¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure of the molecule.
-
Mass Spectrometry: To determine the molecular weight of the product.
-
Elemental Analysis: To confirm the empirical formula.
Caption: Synthesis of a Schiff Base via condensation of this compound with a primary amine.
Application II: A Monomer for Poly(azomethine)s and Conjugated Polymers
The bifunctional nature of molecules derived from this compound (e.g., after conversion to a dialdehyde or reaction with a diamine) makes it a potential monomer for the synthesis of poly(azomethine)s, also known as poly(Schiff base)s.[5] These polymers are characterized by the presence of the imine linkage in their backbone, which can impart desirable properties such as thermal stability, conductivity, and liquid crystallinity.[6] The incorporation of the substituted benzene ring from this compound can influence the solubility and processability of the resulting polymers.
Protocol 2: Synthesis of a Poly(azomethine) via Solution Polycondensation
This protocol describes a general method for the synthesis of a poly(azomethine) by the condensation of a dialdehyde with a diamine. While this compound is a monoaldehyde, this protocol is representative of the type of polymerization it could participate in if appropriately functionalized or co-polymerized.
Materials:
-
Aromatic dialdehyde (e.g., terephthaldehyde, as a representative dialdehyde)
-
Aromatic diamine (e.g., p-phenylenediamine)
-
N,N-Dimethylacetamide (DMAc)
-
Lithium Chloride (LiCl)
-
Three-necked round-bottom flask with a mechanical stirrer, nitrogen inlet, and outlet
-
Heating mantle with temperature control
-
Methanol
-
Standard laboratory glassware
Procedure:
-
Setup: Assemble a three-necked round-bottom flask with a mechanical stirrer, a nitrogen inlet, and an outlet. Ensure the system is dry and can be maintained under an inert atmosphere.
-
Diamine Dissolution: Add 10 mmol of the aromatic diamine and a catalytic amount of LiCl to the flask. Add enough DMAc to dissolve the solids under stirring.
-
Inert Atmosphere: Purge the flask with dry nitrogen gas for 15-20 minutes to remove any oxygen and moisture.
-
Dialdehyde Addition: While maintaining a positive nitrogen pressure, add a stoichiometric equivalent (10 mmol) of the aromatic dialdehyde to the stirred solution.
-
Polymerization: Heat the reaction mixture to 120-140°C and stir vigorously for 24-48 hours. The viscosity of the solution will increase as the polymer forms.
-
Precipitation: After the polymerization is complete, cool the viscous solution to room temperature. Slowly pour the polymer solution into a large excess of methanol with constant stirring to precipitate the polymer.
-
Filtration and Washing: Collect the fibrous or powdered polymer by filtration. Wash the polymer thoroughly with methanol and then with hot water to remove any residual solvent, unreacted monomers, and LiCl.
-
Drying: Dry the polymer in a vacuum oven at 80-100°C until a constant weight is achieved.
Characterization:
-
Viscosity Measurements: To estimate the molecular weight of the polymer.
-
FT-IR Spectroscopy: To confirm the formation of the azomethine linkage and the disappearance of aldehyde and amine functional groups.
-
NMR Spectroscopy: To verify the polymer structure.
-
Thermal Analysis (TGA/DSC): To determine the thermal stability and glass transition temperature of the polymer.
-
X-ray Diffraction (XRD): To assess the crystallinity of the polymer.
Caption: General scheme for the synthesis of a poly(azomethine) via polycondensation.
Conclusion and Future Outlook
This compound represents a promising, yet underutilized, molecular scaffold for the construction of advanced materials. The synthetic protocols provided herein for Schiff bases and poly(azomethine)s serve as a foundational platform for researchers to explore the potential of this compound. The strategic placement of the methoxy and methyl groups offers exciting possibilities for tuning the optoelectronic, thermal, and solubility properties of the resulting materials. Further research into the synthesis of metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and other functional polymers using this compound and its derivatives is highly encouraged and is expected to yield materials with novel and valuable properties for a range of scientific and technological applications.
References
-
Schiff base metal complexes: Advances in synthesis, characterization, and exploration of their biological potential. (2024). Heliyon. [Link]
-
A Short Review: Methodologies for the Synthesis of Schiff's Bases. (n.d.). Indian Journal of Advances in Chemical Science. [Link]
-
Polymer-Based Schiff Bases and Their Applications. (2022). IntechOpen. [Link]
-
Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024). Eng. Proc.. [Link]
-
Synthesis and characterization of thermally stable poly(ether-azomethine)s derived from 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane. (2014). Taylor & Francis Online. [Link]
-
Characterization of Schiff Base Ligand and Its Metal Complexes. (2023). IntechOpen. [Link]
-
Applications of Schiff Bases and Their Metal Complexes: - A Short Review. (2019). JETIR. [Link]
-
Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. (2023). PubMed Central. [Link]
-
A review on versatile applications of transition metal complexes incorporating Schiff bases. (2015). PubMed Central. [Link]
-
Synthesis and characterization of thermally stable poly(ether-azomethine)s derived from 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane. (2017). ResearchGate. [Link]
-
Design and Applications of Metal-Schiff Base Complexes. (2025). Krita Infomatics. [Link]
-
The Synthesis, Characterization, and Reactivity of Schiff Base Imine Ligands and Metal Complexes. (2021). Union College. [Link]
-
Applications of metal complexes of Schiff bases-A review. (2015). ResearchGate. [Link]
-
Synthesis and characterization of thermally stable poly(ether-azomethine)s derived from 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane. (2017). ResearchGate. [Link]
-
Synthesis and Characterization of Schiff Base Polymers via Metal Coordination and Its Application in Infrared Stealth Coating. (2022). MDPI. [Link]
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- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methoxy-2-methylbenzaldehyde
Welcome to the technical support center for the synthesis of 5-Methoxy-2-methylbenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We aim to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise during the synthesis of this compound.
Q1: What is the most reliable and high-yielding synthetic route to this compound?
A1: While several synthetic pathways exist, the Williamson ether synthesis, starting from 2-hydroxy-5-methylbenzaldehyde (also known as 5-methylsalicylaldehyde), is one of the most direct and high-yielding methods reported. This reaction involves the deprotonation of the phenolic hydroxyl group followed by methylation. A particularly effective variation of this method employs a phase-transfer catalyst, which can achieve yields of up to 97%.[1]
Q2: My reaction yield is significantly lower than expected. What are the most common initial checks I should perform?
A2: Low yields can stem from several factors. A logical starting point for troubleshooting is to analyze the crude reaction mixture by Thin Layer Chromatography (TLC).
-
Check for Starting Material: A prominent spot corresponding to your starting phenol (2-hydroxy-5-methylbenzaldehyde) indicates an incomplete reaction.
-
Identify Byproducts: The presence of multiple, unexpected spots suggests the formation of side products. A common byproduct is the corresponding carboxylic acid, formed by the oxidation of the aldehyde.[2]
-
Assess Reagent Quality: Ensure the purity and reactivity of your methylating agent (e.g., methyl iodide, dimethyl sulfate) and the integrity of your base.
Q3: I'm observing multiple spots on my TLC plate after the reaction. What are these likely to be?
A3: Multiple spots on a TLC plate point to a mixture of compounds. For this synthesis, the spots could be:
-
Unreacted Starting Material: 2-hydroxy-5-methylbenzaldehyde, which is typically more polar than the product.
-
Desired Product: this compound.
-
Oxidation Product: 5-Methoxy-2-methylbenzoic acid. This is a highly polar byproduct that will likely have a very low Rf value.
-
Impurities from Precursor Synthesis: If the starting 2-hydroxy-5-methylbenzaldehyde was prepared via a formylation reaction (like the Reimer-Tiemann), you might have isomeric impurities carrying over.[3]
Q4: Is this compound prone to degradation during storage?
A4: Yes, like many aromatic aldehydes, it is susceptible to air oxidation, which converts the aldehyde group (-CHO) into a carboxylic acid group (-COOH).[2] For long-term storage, it is advisable to keep the compound under an inert atmosphere (like nitrogen or argon) and at a cool temperature (2-8°C).[1]
Section 2: In-Depth Troubleshooting Guide
This guide provides a problem-solution format to address specific experimental issues.
Problem 1: Incomplete Reaction - High Levels of Starting Material Detected
An incomplete reaction is the most frequent cause of low yields. This is typically identified by TLC or NMR analysis of the crude product showing a significant amount of unreacted 2-hydroxy-5-methylbenzaldehyde.
Causality & Troubleshooting Workflow
The reaction is a nucleophilic substitution (SN2) where the phenoxide ion attacks the methylating agent. Success hinges on the efficient generation of this phenoxide.
dot
Caption: Troubleshooting workflow for incomplete methylation.
-
Insight 1: Base Selection is Critical: The pKa of a phenol is approximately 10. For complete deprotonation, a base whose conjugate acid has a pKa significantly higher than 10 is required. While NaOH or K₂CO₃ are often sufficient, ensure they are anhydrous and used in slight excess (1.1-1.5 equivalents).
-
Insight 2: The Power of Phase-Transfer Catalysis: In a two-phase system (e.g., dichloromethane and water), a phase-transfer catalyst like tetrabutylammonium hydroxide (TBAH) is highly effective.[1] It functions by transporting the hydroxide ion into the organic phase to deprotonate the phenol, and then transporting the resulting phenoxide back to the organic phase to react with the methylating agent. This overcomes the immiscibility of the reactants and dramatically accelerates the reaction.
Problem 2: Product Purification Challenges
Even with a successful reaction, isolating a pure product can be challenging.
| Challenge | Common Observation | Recommended Solution | Scientific Rationale |
| Emulsion During Workup | A stable, cloudy layer forms between the aqueous and organic phases during extraction, trapping product. | Add a saturated NaCl solution (brine) to the separatory funnel and swirl gently.[1] | The high ionic strength of the brine increases the polarity of the aqueous phase, forcing organic components out and disrupting the surfactant-like interactions that cause emulsions. |
| "Oiling Out" on Recrystallization | The product separates as an oil instead of forming crystals upon cooling the recrystallization solvent. | 1. Re-heat the solution to re-dissolve the oil. 2. Add a small amount of a "better" solvent (one in which the compound is more soluble). 3. Allow the solution to cool much more slowly (e.g., in a warm water bath that cools to room temp). 4. Scratch the inside of the flask with a glass rod to induce nucleation.[4] | Oiling out occurs when the solution becomes supersaturated at a temperature above the product's melting point. Slow cooling and providing a nucleation surface encourage the ordered arrangement of molecules into a crystal lattice rather than amorphous precipitation. |
| Poor Separation on Column | Product and impurities co-elute during silica gel chromatography. | 1. Optimize the Mobile Phase: Use TLC to test various solvent systems. A common eluent for this compound is a mixture of a non-polar solvent (hexane or cyclohexane) and a moderately polar solvent (ethyl acetate).[1] 2. Check Column Loading: Do not overload the column. The amount of crude material should be ~1-5% of the mass of the silica gel. | The principle of chromatography is differential partitioning. Finding a solvent system where the product and impurities have significantly different affinities for the stationary phase (silica) and mobile phase is key to achieving separation. |
Section 3: Optimized Experimental Protocol
This protocol is based on a high-yield literature procedure[1] with added insights for robust execution.
Reaction: Methylation of 2-hydroxy-5-methylbenzaldehyde
dot
Caption: Step-by-step experimental workflow.
Materials & Reagents
| Reagent | Molar Mass | Amount (for 1.47 mmol scale) | Equivalents |
| 2-hydroxy-5-methylbenzaldehyde | 136.15 g/mol | 200 mg (1.47 mmol) | 1.0 |
| Dichloromethane (DCM) | - | 5 mL | - |
| Deionized Water | - | 5 mL | - |
| 1N Sodium Hydroxide (aq.) | 40.00 g/mol | 4.4 mL | 3.0 |
| 50% Tetrabutylammonium Hydroxide (aq.) | 259.47 g/mol | 1.52 g | 2.0 |
| Iodomethane (CH₃I) | 141.94 g/mol | 457 µL | 5.0 |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 2-hydroxy-5-methylbenzaldehyde (1.0 eq.) in a solvent mixture of dichloromethane (5 mL) and water (5 mL).
-
Base and Catalyst Addition: Sequentially add 1N sodium hydroxide solution (3.0 eq.) and 50% aqueous tetrabutylammonium hydroxide (2.0 eq.). Stir the biphasic mixture vigorously.
-
Scientist's Note: The use of both NaOH and TBAH ensures complete deprotonation and efficient phase transfer. Vigorous stirring is essential to maximize the interfacial area between the two phases.
-
-
Addition of Methylating Agent: Add iodomethane (5.0 eq.) to the mixture.
-
SAFETY NOTE: Iodomethane is toxic and a suspected carcinogen. Handle it with extreme care in a well-ventilated fume hood.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature for approximately 3 hours. Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The disappearance of the starting material spot indicates completion.
-
Aqueous Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane. Combine all organic phases.
-
Washing: Wash the combined organic layer with saturated brine (NaCl solution) to remove residual water and water-soluble impurities.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by silica gel column chromatography. Elute with a mixture of cyclohexane and ethyl acetate (9:1 v/v) to afford this compound as a colorless to light yellow liquid.[1]
References
-
Icke, R. N., Redemann, C. E., Wisegarver, B. B., & Alles, G. A. (1949). m-METHOXYBENZALDEHYDE. Organic Syntheses, 29, 63. DOI: 10.15227/orgsyn.029.0063. Available at: [Link]
- Wynberg, H., & Meijer, E. W. (2005). The Reimer–Tiemann Reaction. In Organic Reactions. John Wiley & Sons, Ltd. DOI: 10.1002/0471264180.or028.01.
- Chen, Z., Xiang, J., & Li, Z. (2002). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde.
Sources
Technical Support Center: Synthesis of Substituted Benzaldehydes
Welcome to the Technical Support Center for the synthesis of substituted benzaldehydes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols for the diverse synthetic challenges encountered in the preparation of these crucial chemical intermediates.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, offering insights into the underlying causes and providing actionable solutions.
Question 1: My Vilsmeier-Haack reaction is resulting in a low yield of the desired benzaldehyde. What are the potential causes and how can I optimize the reaction?
Answer:
Low yields in the Vilsmeier-Haack reaction are a common issue and can often be attributed to several factors. The Vilsmeier reagent (the electrophile in this reaction) is sensitive and its formation and reactivity are highly dependent on the reaction conditions.[1][2]
Potential Causes and Solutions:
-
Moisture Contamination: The Vilsmeier reagent is highly moisture-sensitive.[3] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Incomplete Formation of the Vilsmeier Reagent: The reaction between DMF and POCl₃ to form the Vilsmeier reagent requires careful temperature control.[4]
-
Low Reactivity of the Aromatic Substrate: The Vilsmeier-Haack reaction is most effective for electron-rich aromatic and heteroaromatic compounds.[2][4][5][6] If your substrate is electron-deficient, the reaction may be sluggish.
-
Incomplete Hydrolysis of the Iminium Intermediate: The reaction initially forms an iminium salt which must be hydrolyzed to the aldehyde during workup.[1][5]
-
Solution: Ensure complete hydrolysis by quenching the reaction mixture in a well-stirred mixture of ice and water, often with a buffer like sodium acetate.[4] Vigorous stirring is crucial.
-
Question 2: I am observing significant side product formation in my formylation reaction. How can I improve the selectivity?
Answer:
Side product formation is a frequent challenge in formylation reactions, often due to the high reactivity of the reagents and intermediates. The nature of the side products will depend on the specific reaction and substrate.
Common Side Products and Mitigation Strategies:
-
Di-formylation in the Duff Reaction: When using the Duff reaction on phenols with two available ortho positions, di-formylation can be a significant issue.[8]
-
Solution: The stoichiometry of hexamethylenetetramine (HMTA) is the most critical factor. Use a molar ratio of HMTA to the phenolic substrate of 1:1 or slightly less to favor mono-formylation.
-
-
Chlorination in the Vilsmeier-Haack Reaction: For substrates with hydroxyl groups, such as uracil derivatives, chlorination can occur alongside formylation.[1]
-
Solution: The extent of chlorination is dependent on the amount of POCl₃ used and the reaction temperature.[1] Careful control of these parameters is necessary to minimize this side reaction if it is not the desired outcome.
-
-
Polymer/Resin Formation with Phenolic Substrates: Phenols can undergo polymerization under the acidic or basic conditions of many formylation reactions.
-
Solution:
-
Temperature Control: Maintain the lowest effective temperature for the reaction.
-
Stoichiometry: Use a formaldehyde-to-phenol ratio of less than one where applicable.
-
Reaction Time: Minimize the reaction time and quench the reaction as soon as the desired product is formed.
-
-
-
Ortho/Para Isomer Mixture in the Reimer-Tiemann Reaction: This reaction often yields a mixture of ortho and para isomers, with the ortho product typically being major.[9]
-
Solution: While complete selectivity is challenging, the ortho:para ratio can be influenced by the choice of base and solvent. The presence of a positive counterion from the base can favor the ortho product. In some cases, blocking the ortho position can direct formylation to the para position.[9]
-
Question 3: My attempt to oxidize a substituted benzyl alcohol to the corresponding benzaldehyde resulted in over-oxidation to the carboxylic acid. How can I prevent this?
Answer:
The selective oxidation of benzyl alcohols to benzaldehydes is a delicate transformation, as the product aldehyde is often more susceptible to oxidation than the starting alcohol.[10]
Strategies to Prevent Over-oxidation:
-
Choice of Oxidant: Avoid harsh oxidants like potassium permanganate or chromic acid under vigorous conditions. Milder, more selective reagents are preferred.
-
Reaction Monitoring: Closely monitor the reaction progress using TLC or GC-MS and stop the reaction as soon as the starting material is consumed.
-
Controlled Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often reduce the rate of over-oxidation.[11]
-
Stoichiometry of the Oxidant: Use a stoichiometric amount or a slight excess of the oxidizing agent. A large excess will promote the formation of the carboxylic acid.
-
-
Specific Methodologies:
-
Swern and Dess-Martin Oxidations: These are generally reliable methods for the selective oxidation of primary alcohols to aldehydes.[12]
-
Catalytic Aerobic Oxidation: Systems using catalysts like cobalt or palladium with molecular oxygen as the oxidant can be highly selective, but require careful optimization of catalysts and reaction conditions.[13][14][15]
-
Presence of Benzyl Alcohol: In some catalytic systems, leaving a small amount of unreacted benzyl alcohol in the product mixture can help prevent the auto-oxidation of the benzaldehyde.[16]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted benzaldehydes?
A1: Several named reactions are widely used for the synthesis of substituted benzaldehydes, each with its own advantages and limitations:[17]
| Reaction | Substrate | Reagents | Key Features |
| Vilsmeier-Haack Reaction | Electron-rich aromatics and heterocycles | DMF, POCl₃ (or other acid chlorides) | Versatile for a wide range of substrates.[1][4][5][6] |
| Duff Reaction | Phenols and other highly activated aromatics | Hexamethylenetetramine (HMTA), acid | Primarily for ortho-formylation of phenols.[8][18] |
| Sommelet Reaction | Benzyl halides | Hexamethylenetetramine (HMTA), water | Mild method to convert benzyl halides to aldehydes without over-oxidation.[19][20][21][22] |
| Gattermann-Koch Reaction | Benzene and alkylbenzenes | CO, HCl, AlCl₃, CuCl | Introduces a formyl group directly onto simple aromatic hydrocarbons.[23][24][25][26][27][28] |
| Reimer-Tiemann Reaction | Phenols | Chloroform, strong base | Primarily yields ortho-hydroxybenzaldehydes.[9][29][30][31][32] |
| Oxidation of Benzyl Alcohols | Substituted benzyl alcohols | Various oxidizing agents (e.g., PCC, PDC, Swern, Dess-Martin) | A common and versatile method.[11][12][13][16][33] |
| Side-Chain Oxidation of Toluenes | Substituted toluenes | Various oxidizing agents and catalysts | Can be challenging to achieve high selectivity for the aldehyde.[10][14][15][34][35] |
Q2: How do I choose the appropriate formylation method for my substrate?
A2: The choice of method depends on several factors:
-
Substrate Reactivity: For electron-rich substrates like phenols and anilines, methods like the Vilsmeier-Haack, Duff, or Reimer-Tiemann reactions are suitable.[4][17] For less reactive substrates like benzene or toluene, the Gattermann-Koch reaction is more appropriate.[23][24]
-
Desired Regioselectivity: The Duff and Reimer-Tiemann reactions show a strong preference for ortho-formylation of phenols.[8][32] The Vilsmeier-Haack reaction can provide different isomers depending on the directing effects of the substituents.
-
Functional Group Tolerance: Some methods use harsh reagents that may not be compatible with sensitive functional groups. The Sommelet reaction is considered a milder alternative.[19]
-
Scale of the Reaction: Some methods are more amenable to scale-up than others. For example, the Gattermann-Koch reaction involves the use of toxic carbon monoxide gas and requires specialized equipment.[23][24]
Q3: What are some common techniques for the purification of substituted benzaldehydes?
A3: The purification strategy depends on the properties of the target benzaldehyde and the impurities present.
-
Distillation: For volatile and thermally stable benzaldehydes, vacuum distillation is a common purification method.[36]
-
Recrystallization: If the benzaldehyde is a solid, recrystallization from a suitable solvent system can be very effective.[1][36]
-
Column Chromatography: Flash chromatography on silica gel is a versatile technique for separating the desired aldehyde from byproducts and unreacted starting materials.[1][37][38][39]
-
Bisulfite Adduction: Aldehydes can be selectively reacted with sodium bisulfite to form a solid adduct, which can be filtered off and then hydrolyzed back to the pure aldehyde. This is a classic and effective method for separating aldehydes from non-carbonyl compounds.[40]
-
Acid-Base Extraction: For amino-substituted benzaldehydes, a sequence of acidification to solubilize the product, filtration of insoluble impurities, and subsequent neutralization to precipitate the purified product can be a highly effective purification strategy.[36]
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of N,N-Dimethylaniline
This protocol describes the synthesis of 4-(dimethylamino)benzaldehyde.
Materials:
-
N,N-Dimethylaniline
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (20 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Add POCl₃ (5.5 mL, 60 mmol) dropwise to the stirred DMF over 30 minutes, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The mixture should become a pale yellow, viscous liquid (the Vilsmeier reagent).
-
Cool the Vilsmeier reagent back to 0 °C.
-
Add a solution of N,N-dimethylaniline (5.0 g, 41.3 mmol) in anhydrous DMF (10 mL) dropwise over 30 minutes.
-
After the addition, remove the ice bath and heat the reaction mixture to 90 °C for 3 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice (200 g) and sodium acetate (50 g) with vigorous stirring.
-
Stir the mixture for 1 hour, then neutralize with saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous mixture with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization from ethanol/water.
Protocol 2: Sommelet Reaction for the Synthesis of Piperonal
This protocol describes the conversion of piperonyl chloride to piperonal (heliotropin).
Materials:
-
Piperonyl chloride
-
Hexamethylenetetramine (HMTA)
-
Chloroform
-
Ethanol
-
Water
Procedure:
-
Dissolve piperonyl chloride (10.0 g, 58.6 mmol) in chloroform (50 mL) in a round-bottom flask.
-
Add HMTA (8.2 g, 58.6 mmol) to the solution and stir the mixture at room temperature for 24 hours. A white precipitate of the quaternary ammonium salt will form.
-
Collect the salt by filtration and wash it with a small amount of cold chloroform.
-
Air-dry the salt.
-
In a separate flask, add the dried quaternary ammonium salt (15.0 g) to a mixture of ethanol (50 mL) and water (50 mL).
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with water (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude piperonal can be purified by vacuum distillation or recrystallization from ethanol/water.
Visualizations
Vilsmeier-Haack Reaction Mechanism
Caption: Workflow of the Vilsmeier-Haack Reaction.
Troubleshooting Low Yield in Formylation Reactions
Caption: Decision tree for troubleshooting low yields.
References
- The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Deriv
- Sommelet reaction - Grokipedia.
- Troubleshooting side reactions during the formyl
- Sommelet reaction - Wikipedia.
- The Sommelet Reaction - N
- The Sommelet Reaction - Organic Reactions.
- Gattermann Koch Reaction: Mechanism, Uses & Examples - Vedantu.
- Troubleshooting guide for the formylation of arom
- Sommelet reaction - Sciencemadness Wiki.
- Technical Support Center: Optimizing Aromatic Formyl
- Purification of N-substituted aminobenzaldehydes - Google P
- Gattermann Koch Reaction Detailed Explanation with Applic
- Gattermann-Koch Reaction: Mechanism, Limit
- Gattermann Koch Reaction Mechanism - Definition, Limit
- Highly selective oxidation of benzyl alcohol to benzaldehyde with hydrogen peroxide by biphasic catalysis | Request PDF - ResearchG
- Duff Formylation Reaction Modification: Water & Microwave Optimiz
- Gattermann and Gattermann-Koch Formyl
- Proposed mechanisms for the oxidation of benzyl alcohol to benzaldehyde - ResearchG
- (PDF)
- Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitr
- Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts - Catalysis Science & Technology (RSC Publishing).
- Formyl
- Vilsmeier-Haack Reaction - Chemistry Steps.
- Sustainable Highly Selective Toluene Oxid
- REIMER TIEMANS REACTION - PHARMD GURU.
- SELECTIVE OXIDATION OF TOLUENE TO BENZALDEHYDE USING Cu/Sn/Br C
- Sustainable Highly Selective Toluene Oxid
- Reaction conditions for the oxidation of benzyl alcohol to benzaldehyde.
- Vilsmeier–Haack reaction - Wikipedia.
- Duff reaction - Wikipedia.
- Reimer Tiemann Reaction: Mechanism and applic
- Aromatic formyl
- Vilsmeier-Haack Reaction - J&K Scientific LLC.
- Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry.
- Vilsmeier-Haack Reaction - Organic Chemistry Portal.
- Method for preparing benzaldehyde by oxidizing toluene - Google P
- Reimer Tiemann Reaction Mechanism - GeeksforGeeks.
- Reimer-Tiemann Reaction | JEE Chemistry - Unacademy.
-
Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Organic Process Research & Development - ACS Publications. [Link]
-
Organic Syntheses Procedure. [Link]
-
Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters - ACS Publications. [Link]
-
Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - ResearchGate. [Link]
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- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
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- 11. Frontiers | Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates [frontiersin.org]
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- 25. collegedunia.com [collegedunia.com]
- 26. Gattermann Koch Reaction Mechanism - Definition, Limitations | CollegeSearch [collegesearch.in]
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- 30. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 40. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude 5-Methoxy-2-methylbenzaldehyde
Welcome to the technical support center for the purification of 5-Methoxy-2-methylbenzaldehyde (CAS 56724-09-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile aromatic aldehyde. Here, we address specific issues in a direct question-and-answer format, explaining the causality behind experimental choices to ensure both procedural success and a deeper mechanistic understanding.
Section 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge essential for handling and purifying this compound.
Q1: What are the primary impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is heavily dependent on its synthetic route. However, common impurities include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
5-Methoxy-2-methylbenzoic acid: This is the most common impurity, formed by the oxidation of the aldehyde group upon exposure to air.[1][2] Benzaldehydes are notoriously susceptible to air oxidation.[1]
-
Side-Reaction Products: By-products from the specific synthesis reaction employed.
-
Residual Solvents: Solvents used during the reaction or initial work-up.
Q2: How should I properly store this compound to minimize degradation?
A2: To prevent oxidation to the corresponding carboxylic acid, this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[3] It is also advisable to store it in a cool, dark place, away from heat and sources of ignition.[4][5] For long-term storage, refrigeration is recommended.
Q3: What are the main safety precautions I should take when handling this compound?
A3: this compound can cause skin, eye, and respiratory irritation.[6] Always handle this chemical in a well-ventilated fume hood.[4][6] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[3][6] Ensure an eyewash station and safety shower are readily accessible.[5]
Q4: Which analytical techniques are best for assessing the purity of my final product?
A4: Several techniques can be employed to determine the purity of this compound:
-
Gas Chromatography (GC): An excellent and highly accurate method for separating and quantifying volatile and semi-volatile components in your sample.[7][8] A flame ionization detector (FID) is commonly used.[9]
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for non-volatile impurities. Reverse-phase HPLC is a preferred method for analyzing benzaldehyde derivatives.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide a clear picture of the compound's structure and the presence of impurities. It can also be used to monitor the progress of column chromatography.[12]
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of the aldehyde functional group (C=O stretch) and the absence of the broad O-H stretch characteristic of the carboxylic acid impurity.[7]
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process, offering causes, solutions, and preventative measures.
Issue 1: The purified product is a yellow or brown oil, not a clear liquid.
-
Potential Cause: The discoloration is often due to the presence of oxidized impurities or polymeric by-products formed during the reaction or work-up. Aldehydes can be sensitive to both acidic and basic conditions, which might catalyze side reactions.
-
Recommended Solution: If the discoloration is minor, distillation under reduced pressure may be sufficient. For more significant discoloration, column chromatography is the recommended method.
-
Preventative Measures: Ensure all reaction and work-up steps are performed promptly and under an inert atmosphere where possible. Avoid prolonged exposure to strong acids, bases, or high temperatures.
Issue 2: My final product's purity is low, and I detect 5-Methoxy-2-methylbenzoic acid.
-
Potential Cause: This is a classic case of air oxidation of the aldehyde.[1] This can happen if the crude material was stored improperly or if the purification process involved extended exposure to air, especially at elevated temperatures.
-
Recommended Solution: An aqueous basic wash is highly effective for removing acidic impurities like carboxylic acids.[1]
-
Protocol: Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The benzoic acid will be deprotonated to its water-soluble carboxylate salt and partition into the aqueous layer. Separate the layers and then wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
-
Preventative Measures: Minimize the exposure of the aldehyde to air at all stages. When heating is necessary, do so under an inert atmosphere.[3]
Issue 3: Column chromatography results in a low yield or decomposition of the product.
-
Potential Cause: Standard silica gel is slightly acidic, which can cause sensitive aldehydes to decompose or undergo side reactions on the column.[1]
-
Recommended Solution:
-
Deactivate the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your eluent and add 1-2% triethylamine to neutralize the acidic sites.
-
Use an Alternative Stationary Phase: Neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.[1]
-
-
Preventative Measures: Always perform a small-scale Thin Layer Chromatography (TLC) analysis first to assess the stability of your compound on the chosen stationary phase and to determine the optimal eluent system.[13]
Issue 4: Recrystallization attempt fails, resulting in "oiling out" or no crystal formation.
-
Potential Cause: "Oiling out" occurs when the solute's melting point is below the solvent's boiling point, or when the crude material is highly impure.[13] Lack of crystal formation can be due to using too much solvent or the compound having high solubility even at low temperatures.
-
Recommended Solution:
-
For "Oiling Out": Use a lower-boiling point solvent or a mixed-solvent system. If high impurity is the cause, consider a preliminary purification step like an acid-base wash or column chromatography.[13]
-
For No Crystal Formation: Reduce the amount of solvent used. If crystals still do not form upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal.
-
-
Preventative Measures: Carefully select the recrystallization solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[13] Perform small-scale solvent screening tests before committing to a large-scale recrystallization.
Section 3: Experimental Protocols & Data
This section provides detailed, step-by-step methodologies for the most common and effective purification techniques for this compound.
Workflow for Purification of Crude this compound
Caption: General purification workflow for crude this compound.
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and should be optimized using TLC analysis first to determine the ideal eluent.[13]
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluent (a good starting point is a mixture of petroleum ether and ethyl acetate, e.g., in a 10:1 ratio).[13] To mitigate potential decomposition, you can add ~1% triethylamine to the eluent mixture.[1]
-
Pack the column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica gel to protect the surface.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel.
-
-
Elution:
-
Begin eluting with the non-polar solvent system, collecting fractions.
-
Monitor the fractions by TLC to track the separation of the product from impurities.
-
Gradually increase the polarity of the eluent if necessary to elute the desired compound.
-
-
Isolation:
-
Combine the pure fractions as identified by TLC.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Protocol 2: Purification via Sodium Bisulfite Adduct Formation
This method is highly selective for aldehydes and is excellent for removing non-aldehydic impurities.[1][2]
-
Adduct Formation:
-
Dissolve or suspend the crude aldehyde in water.
-
Slowly add a concentrated aqueous solution of sodium bisulfite (NaHSO₃) with vigorous stirring. A slight excess (e.g., 10%) is recommended.[2] The reaction can be exothermic, so have an ice bath ready.
-
Continue stirring until the water-soluble bisulfite adduct precipitates or is fully formed in solution.
-
-
Purification by Extraction:
-
Wash the mixture with an organic solvent (e.g., diethyl ether) to remove any non-aldehydic, organic-soluble impurities. Discard the organic layer.
-
-
Regeneration of the Aldehyde:
-
Treat the aqueous layer containing the adduct with a base (e.g., 10% sodium carbonate or sodium hydroxide solution) or an acid (e.g., dilute HCl) until the aldehyde regenerates and separates from the aqueous layer.[1]
-
Extract the pure aldehyde into a fresh portion of an organic solvent.
-
-
Isolation:
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified this compound.
-
Troubleshooting Decision Tree for Purity Issues
Caption: Decision tree for troubleshooting purity issues.
Data Summary Table
| Parameter | Column Chromatography | Vacuum Distillation | Recrystallization |
| Primary Use Case | Complex mixtures, removal of polar/non-polar impurities | Thermally stable compounds with different boiling points | Removal of impurities with different solubility profiles |
| Achievable Purity | >99% (by GC)[13] | >98% | >98.5% (by GC)[13] |
| Typical Yield | 70-90%[13] | 80-95% | 60-85%[13] |
| Scale | Milligrams to grams[13] | Grams to kilograms | Grams to kilograms[13] |
| Key Consideration | Potential for decomposition on acidic silica gel[1] | Product must be thermally stable | "Oiling out" can occur; solvent choice is critical[13] |
References
- How to test the purity of benzaldehyde? - Blog. (2025, July 14). Vertex AI Search.
- Purification of 4-(Hexyloxy)benzaldehyde by column chromatography vs recrystallization - Benchchem. BenchChem.
- Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde - Benchchem. BenchChem.
- A Comparative Guide to Assessing the Purity of Synthesized 4-(benzo[d]thiazol-2-yl)benzaldehyde by HPLC - Benchchem. BenchChem.
-
Hewala, I. I. (1994). Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol. Journal of Pharmaceutical and Biomedical Analysis, 12(1), 73–79. Available at: [Link]
-
Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Publishing. (2019, February 26). Available at: [Link]
-
Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate. (2015, December 3). Available at: [Link]
-
Column Chromatography. Magritek. Available at: [Link]
-
What are the optimal conditions for GC analysis of benzaldehyde? ResearchGate. (2014, September 13). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. How to test the purity of benzaldehyde? - Blog [sinoshiny.com]
- 8. Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10004G [pubs.rsc.org]
- 12. magritek.com [magritek.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 5-Methoxy-2-methylbenzaldehyde
Welcome to the technical support center for the synthesis of 5-Methoxy-2-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential byproducts during their synthetic experiments. Here, we address common issues in a direct question-and-answer format, providing in-depth technical insights and practical, field-proven advice.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Common Synthetic Routes and Initial Purity Assessment
Question 1: What are the primary synthetic routes to this compound, and what initial impurities should I expect?
There are two principal synthetic pathways to obtain this compound:
-
Electrophilic Formylation of 4-Methoxytoluene: This involves the introduction of a formyl group (-CHO) onto the aromatic ring of 4-methoxytoluene. Common formylation methods include the Vilsmeier-Haack, Gattermann-Koch, and Rieche reactions.[1] The primary challenge with this route is controlling the regioselectivity of the formylation.
-
Oxidation of 5-Methoxy-2-methylbenzyl Alcohol: This method involves the oxidation of the corresponding benzyl alcohol to the aldehyde. While often yielding a cleaner product, the risk of over-oxidation to the carboxylic acid exists.
Initial purity assessment should always begin with Thin Layer Chromatography (TLC) to visualize the number of components in your crude product mixture.
Identifying Byproducts from the Formylation of 4-Methoxytoluene
Question 2: I've performed a Vilsmeier-Haack formylation on 4-methoxytoluene and my crude NMR shows multiple aromatic signals. What are the likely isomeric byproducts?
The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich aromatic compounds.[2][3] However, the directing effects of the methoxy and methyl groups on the 4-methoxytoluene starting material can lead to the formation of regioisomers.
The methoxy group is a strong ortho-, para-directing group, while the methyl group is a weaker ortho-, para-directing group. The formylation will preferentially occur at positions activated by the methoxy group. Given that the para position is blocked by the methyl group, formylation will occur at the ortho positions relative to the methoxy group.
Expected Isomeric Byproducts:
-
Desired Product: this compound
-
Primary Isomeric Byproduct: 2-Methoxy-5-methylbenzaldehyde[4]
The formation of 3-methoxy-6-methylbenzaldehyde is sterically hindered and thus less likely.
Diagram: Regioselectivity in the Formylation of 4-Methoxytoluene
Caption: Vilsmeier-Haack formylation of 4-methoxytoluene.
Question 3: How can I distinguish between this compound and its isomer, 2-Methoxy-5-methylbenzaldehyde, using analytical techniques?
Distinguishing between these isomers is crucial and can be achieved using a combination of chromatographic and spectroscopic methods.
| Technique | Expected Observations |
| GC-MS | The two isomers will likely have very similar retention times. However, their mass spectra should be nearly identical due to the same molecular weight (150.17 g/mol ) and similar fragmentation patterns.[5] |
| ¹H NMR | The proton NMR spectra will be distinct. Pay close attention to the chemical shifts and coupling patterns of the aromatic protons. For this compound, you would expect three distinct aromatic proton signals. For the 2-Methoxy-5-methylbenzaldehyde isomer, you would also expect three distinct aromatic proton signals, but their chemical shifts and coupling constants will differ. |
| ¹³C NMR | The carbon NMR spectra will also be different, with unique chemical shifts for each carbon atom in the two isomers. |
Protocol: Sample Preparation for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the crude product or isolated impurity in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: For quantitative analysis, add a known amount of an internal standard like tetramethylsilane (TMS).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (like COSY and HSQC) for complete structural elucidation.
Identifying Byproducts from the Oxidation of 5-Methoxy-2-methylbenzyl Alcohol
Question 4: I am synthesizing this compound by oxidizing the corresponding benzyl alcohol. My TLC shows a spot that doesn't move from the baseline. What could this be?
A stationary spot on a TLC plate, especially when using a relatively nonpolar eluent system, is indicative of a highly polar compound. In the context of alcohol oxidation, this is very likely the over-oxidation product, 5-Methoxy-2-methylbenzoic acid .
Common Byproducts of Benzyl Alcohol Oxidation:
-
Unreacted Starting Material: 5-Methoxy-2-methylbenzyl alcohol. This will be more polar than the aldehyde product but less polar than the carboxylic acid.
-
Over-oxidation Product: 5-Methoxy-2-methylbenzoic acid. This is a common byproduct when using strong oxidizing agents or prolonged reaction times.
Diagram: Oxidation of 5-Methoxy-2-methylbenzyl Alcohol
Caption: Oxidation pathway and potential over-oxidation byproduct.
Question 5: How can I confirm the presence of 5-Methoxy-2-methylbenzoic acid and remove it from my product?
Confirmation:
-
FT-IR Spectroscopy: Look for a broad O-H stretch around 2500-3300 cm⁻¹ and a C=O stretch around 1700 cm⁻¹, characteristic of a carboxylic acid.
-
¹H NMR Spectroscopy: The carboxylic acid proton will appear as a broad singlet far downfield, typically above 10 ppm.
-
Mass Spectrometry: The carboxylic acid will have a molecular weight of 166.17 g/mol .
Removal:
An acidic wash is an effective method to remove the carboxylic acid byproduct.
Protocol: Acidic Wash for Carboxylic Acid Removal
-
Dissolution: Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the carboxylic acid, forming the water-soluble sodium salt.
-
Separation: Separate the aqueous layer. Repeat the wash if necessary (monitor with TLC).
-
Final Wash: Wash the organic layer with brine to remove any residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified aldehyde.
Purification Strategies
Question 6: My crude product contains a mixture of isomeric aldehydes. What is the best way to purify the desired this compound?
When dealing with isomeric impurities with similar polarities, column chromatography is the most effective purification technique.
Protocol: Column Chromatography for Isomer Separation
-
TLC Analysis: First, determine an optimal solvent system using TLC that provides good separation between the desired product and the isomeric byproduct. A mixture of hexane and ethyl acetate is a good starting point.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
| Purification Method | Purity Achieved | Yield | Pros | Cons |
| Recrystallization | >98% (if successful) | 50-80% | Simple, scalable. | May not be effective for separating isomers with similar solubility. |
| Column Chromatography | >99% | 40-70% | Excellent for separating compounds with similar polarities, including isomers. | More time-consuming, requires larger volumes of solvent, potential for product loss on the column.[6] |
References
-
Aromatic Reactions: Gattermann–Koch Formylation (CO/HCl, AlCl₃, CuCl) - OrgoSolver. (n.d.). Retrieved January 11, 2026, from [Link]
-
Gattermann reaction - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
-
Synthesis of Aromatic Aldehydes by Oxidative Hydroxymethylation - Sciencemadness.org. (n.d.). Retrieved January 11, 2026, from [Link]
-
Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde - designer-drug.com. (n.d.). Retrieved January 11, 2026, from [Link]
-
Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non - Scirp.org. (n.d.). Retrieved January 11, 2026, from [Link]
-
2-Hydroxy-5-methoxybenzaldehyde - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
-
Gattermann Koch Reaction Mechanism - BYJU'S. (n.d.). Retrieved January 11, 2026, from [Link]
-
2,5-Dimethoxybenzaldehyde From 4-Methoxy Phenol | PDF | Sodium Hydroxide - Scribd. (n.d.). Retrieved January 11, 2026, from [Link]
-
Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
(PDF) Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
Gatterman Koch Formylation Reaction in Organic Chemistry (EAS Rx) - YouTube. (2024, February 21). Retrieved January 11, 2026, from [Link]
-
5-hydroxy-4-methoxy-2-methylbenzaldehyde - 7721-61-1, C9H10O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.). Retrieved January 11, 2026, from [Link]
-
Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
-
Formylation - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved January 11, 2026, from [Link]
-
Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 11, 2026, from [Link]
-
Org. Synth. 2012, 89, 220. (n.d.). Retrieved January 11, 2026, from [Link]
-
Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes - PubMed. (2007, May 9). Retrieved January 11, 2026, from [Link]
-
(PDF) Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
Formylation of phenols, methoxy-and methylbenzenes. | Download Table - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0029636) - Human Metabolome Database. (n.d.). Retrieved January 11, 2026, from [Link]
-
2-Methoxy-5-methylbenzaldehyde | C9H10O2 | CID 591398 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]
-
Catalytic Oxidation of Methoxy Substituted Benzyl Alcohols as Model for Lignin Derivatives Valorisation | Request PDF - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
FORMYLATION PROCESS FOR AROMATIC ALDEHYDES - European Patent Office - EP 0690835 B1. (1992, December 10). Retrieved January 11, 2026, from [Link]
-
Catalytic Oxidation of Methoxy Substituted Benzyl Alcohols as Model for Lignin Derivatives Valorisation. - AIR Unimi. (n.d.). Retrieved January 11, 2026, from [Link]
-
Aerobic oxidation and oxidative esterification of alcohols through cooperative catalysis under metal-free conditions Table of Co - The Royal Society of Chemistry. (n.d.). Retrieved January 11, 2026, from [Link]
-
Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals - Agilent. (n.d.). Retrieved January 11, 2026, from [Link]
-
High-valent oxovanadium metallosupramolecular species as catalysts for the oxidation of benzyl alcohol derivatives - Semantic Scholar. (n.d.). Retrieved January 11, 2026, from [Link]
-
Catalytic photooxidation of 4-methoxybenzyl alcohol with a flavin-zinc(II)-cyclen complex. (2004, December 3). Retrieved January 11, 2026, from [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. 2-Methoxy-5-methylbenzaldehyde | 7083-19-4 | HAA08319 [biosynth.com]
- 5. 2-Methoxy-5-methylbenzaldehyde | C9H10O2 | CID 591398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for the Formylation of Methoxytoluene
Welcome to the Technical Support Center for optimizing the formylation of methoxytoluene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this crucial chemical transformation. By understanding the underlying principles and potential pitfalls of various formylation methods, you can significantly improve reaction efficiency, yield, and regioselectivity.
I. General Troubleshooting and FAQs
This section addresses common issues that can arise during the formylation of methoxytoluene, regardless of the specific method employed.
Frequently Asked Questions (General)
Q1: My formylation reaction is showing low to no conversion of the starting methoxytoluene. What are the likely causes?
A1: Low conversion is a frequent issue stemming from several factors:
-
Reagent Quality and Stoichiometry: Ensure all reagents, especially the formylating agent and any catalysts, are pure and used in the correct molar ratios. Moisture is a critical concern for many formylation reagents like the Vilsmeier reagent.[1]
-
Reaction Temperature: Formylation reactions are often temperature-sensitive.[2] Too low a temperature may lead to slow or stalled reactions, while excessively high temperatures can cause reagent decomposition or side reactions.
-
Mixing Efficiency: In heterogeneous reactions, or when adding reagents, inefficient stirring can lead to localized concentration gradients and poor reaction kinetics.
Q2: I'm observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for the desired formylated isomer?
A2: The methoxy group in methoxytoluene is an ortho-, para-directing group. Controlling regioselectivity is key.
-
Choice of Formylation Method: Different methods offer varying degrees of regioselectivity. For instance, the Rieche formylation is often effective for ortho-formylation of electron-rich phenols and anisoles.[3]
-
Steric Hindrance: The position of the methyl group on the methoxytoluene isomer (2-, 3-, or 4-methoxytoluene) will sterically influence the position of formylation.
-
Lewis Acid Catalyst: In reactions like the Rieche or Gattermann-Koch, the choice and amount of Lewis acid can influence the isomer distribution.[4][5]
Q3: After work-up, I have a dark, tarry substance instead of the expected product. What went wrong?
A3: Polymerization or resin formation can be a significant side reaction, especially with phenolic substrates or under harsh acidic/basic conditions.
-
Temperature Control: Overheating is a common cause of polymerization. Maintain the recommended reaction temperature.
-
Reaction Time: Prolonged reaction times can lead to side reactions and decomposition.[6] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[7]
-
Stoichiometry: Using a large excess of the formylating agent can sometimes promote unwanted side reactions.
Q4: How should I properly quench and work up my formylation reaction?
A4: A proper work-up is crucial for isolating the desired product and removing unreacted reagents and byproducts.[8]
-
Quenching: Reactions are typically quenched by carefully adding the reaction mixture to ice-water or a cold aqueous solution.[9] For reactions involving strong Lewis acids, this step must be done slowly and with cooling to manage the exothermic reaction.
-
Extraction: After quenching, the product is usually extracted into an organic solvent.
-
Washes: The organic layer should be washed with water, followed by a dilute base (like sodium bicarbonate solution) to remove acidic impurities, and finally with brine to aid in drying.[8][10]
II. Method-Specific Troubleshooting Guides
Here we delve into the specifics of common formylation reactions used for methoxytoluene.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.[2][11][12]
Vilsmeier-Haack FAQs
Q1: The formation of my Vilsmeier reagent (from DMF and POCl₃) seems sluggish or incomplete. What could be the issue?
A1: The Vilsmeier reagent, a chloroiminium ion, is sensitive to moisture.[13]
-
Anhydrous Conditions: Ensure that your DMF is anhydrous and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature: The reagent is typically prepared at low temperatures (0-10 °C) before the addition of the substrate.[14]
Q2: My Vilsmeier-Haack reaction with methoxytoluene is giving a poor yield. How can I optimize it?
A2:
-
Substrate Reactivity: Methoxytoluene is an activated substrate, but the reaction rate can be influenced by the position of the substituents.
-
Reaction Temperature: The reaction temperature with the substrate can range from below 0°C to 80°C depending on the reactivity.[2] Careful optimization of this parameter is necessary.
-
Order of Addition: Adding the methoxytoluene to the pre-formed Vilsmeier reagent is the standard procedure.[1]
Experimental Protocol: Vilsmeier-Haack Formylation
-
In a flask under an inert atmosphere, cool anhydrous DMF in an ice bath.
-
Add POCl₃ dropwise with vigorous stirring, maintaining the temperature below 10°C.
-
Allow the mixture to stir at 0°C for approximately one hour to ensure complete formation of the Vilsmeier reagent.
-
Dissolve the methoxytoluene in a minimal amount of anhydrous DMF.
-
Add the methoxytoluene solution dropwise to the pre-formed Vilsmeier reagent, keeping the temperature controlled.
-
After the addition is complete, allow the reaction to warm to the optimal temperature and stir until completion (monitored by TLC/HPLC).
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium hydroxide or sodium acetate solution).
-
Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Gattermann and Gattermann-Koch Reactions
The Gattermann reaction uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst.[15][16] A safer modification uses zinc cyanide (Zn(CN)₂) in place of HCN.[15][17] The Gattermann-Koch variant employs carbon monoxide (CO) and HCl.[5][18]
Gattermann/Gattermann-Koch FAQs
Q1: I am hesitant to use HCN or high-pressure CO due to safety concerns. Are there viable alternatives?
A1: Yes, the Gattermann reaction can be performed more safely using zinc cyanide (Zn(CN)₂) and HCl, which generate HCN in situ.[15] This avoids handling gaseous HCN directly. The Gattermann-Koch reaction can sometimes be run at atmospheric pressure with the addition of a co-catalyst like cuprous chloride (CuCl).[5]
Q2: The Gattermann-Koch reaction is not working for my methoxytoluene substrate. Why?
A2: A significant limitation of the Gattermann-Koch reaction is that it is not applicable to phenolic or phenol ether substrates like methoxytoluene.[15][17] For these substrates, the Gattermann reaction or other formylation methods should be used.
Conceptual Workflow: Gattermann Reaction
Caption: Gattermann reaction conceptual workflow.
Rieche Formylation
The Rieche formylation uses dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid, typically titanium tetrachloride (TiCl₄).[19][20][21] It is particularly effective for electron-rich aromatic compounds.[20]
Rieche Formylation FAQs
Q1: My Rieche formylation is giving a mixture of isomers. How can I improve the regioselectivity?
A1: The regioselectivity of the Rieche formylation is influenced by the coordination between the substrate and the Lewis acid.[22]
-
Lewis Acid: The choice of Lewis acid can impact the isomer ratio. TiCl₄ is commonly used, but others like SnCl₄ or AlCl₃ can be explored.[19]
-
Temperature: Running the reaction at a lower temperature can sometimes enhance selectivity.
Q2: I am concerned about the toxicity and handling of dichloromethyl methyl ether. What precautions should I take?
A2: Dichloromethyl methyl ether is a lachrymatory and moisture-sensitive liquid that should be handled with care in a well-ventilated fume hood.[3] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Experimental Protocol: Rieche Formylation
-
In a round-bottom flask under an inert atmosphere, dissolve the methoxytoluene in an anhydrous solvent like dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add titanium tetrachloride (TiCl₄) to the stirred solution.
-
After stirring for a few minutes, add dichloromethyl methyl ether dropwise, maintaining the temperature at 0°C.[9]
-
Continue stirring at 0°C for the required reaction time (monitor by TLC/HPLC).
-
Quench the reaction by slowly adding it to ice-water or a saturated aqueous ammonium chloride solution.[3]
-
Extract the product with DCM, wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography.
III. Data and Workflow Visualization
Comparison of Formylation Methods for Methoxytoluene
| Method | Formylating Agent | Catalyst | Key Advantages | Key Limitations |
| Vilsmeier-Haack | DMF/POCl₃ | None | Mild conditions, widely applicable for electron-rich arenes.[11][23] | Reagents are moisture-sensitive. |
| Gattermann | HCN (or Zn(CN)₂) + HCl | Lewis Acid (e.g., AlCl₃) | Applicable to phenol ethers.[15] | Use of highly toxic HCN (can be mitigated with Zn(CN)₂).[15][17] |
| Gattermann-Koch | CO + HCl | AlCl₃/CuCl | Uses readily available CO. | Not suitable for phenol ethers like methoxytoluene.[15][17] |
| Rieche | Dichloromethyl methyl ether | Lewis Acid (e.g., TiCl₄) | Good for electron-rich aromatics, can offer good regioselectivity.[3][22] | Reagent is a lachrymator and moisture-sensitive.[3] |
General Troubleshooting Workflow
Caption: General troubleshooting decision workflow.
IV. References
-
Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett.
-
Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. PMC.
-
Formylation. Wikipedia.
-
Aromatic Reactions: Gattermann–Koch Formylation (CO/HCl, AlCl₃, CuCl). OrgoSolver.
-
Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. I.R.I.S.
-
Formylation - Common Conditions. Organic Chemistry Data.
-
Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo.
-
Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4. PMC.
-
Troubleshooting side reactions during the formylation step of synthesis. Benchchem.
-
A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. ResearchGate.
-
Reaction Work-Ups. Chemistry LibreTexts.
-
Gattermann reaction. Wikipedia.
-
A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. SciSpace.
-
Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Scholars Research Library.
-
Gattermann-Koch Reaction. Cambridge University Press.
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate.
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal.
-
Vilsmeier-Haack Reaction. J&K Scientific LLC.
-
p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses.
-
Vilsmeier-Haack Reaction. YouTube.
-
Vilsmeier-Haack Reaction. NROChemistry.
-
Gattermann reaction. L.S.College, Muzaffarpur.
-
Rieche formylation. Wikipedia.
-
Troubleshooting guide for the formylation of aromatic amines. Benchchem.
-
Gattermann Reaction: Mechanism, Steps & Uses Explained. Vedantu.
-
Gattermann Reaction - Mechanism, Examples, Application, FAQs. Careers360.
-
Rieche Formylation. Common Organic Chemistry.
-
Rieche Formylation. SynArchive.
-
Formylation of para-methoxyphenol: failure due to diformylation. Sciencemadness Discussion Board.
-
Vilsmeier reagent. Wikipedia.
-
Vilsmeier-Haack Transformations under Non Classical Conditions. ResearchGate.
-
Simultaneous determination of formic acid and formaldehyde in pharmaceutical excipients using GC/MS. ResearchGate.
-
A Comparative Guide to the Efficacy of Formyl Chloride and Dichloromethyl Methyl Ether in Aromatic Formylation. Benchchem.
-
ortho-Formylation of phenols. Organic Syntheses.
-
Formylation of phenols, methoxy-and methylbenzenes. ResearchGate.
-
Technical Support Center: Improving Regioselectivity in the Formylation of Substituted Arenes. Benchchem.
-
Generality-driven optimization of enantio- and regioselective catalysis by high-throughput experimentation and machine learning. ChemRxiv.
-
Formylation of Amines. MDPI.
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.
-
RP-HPLC-fluorescence analysis of aliphatic aldehydes: Application to aldehyde-generating enzymes HACL1 and SGPL1. ResearchGate.
-
Methoxytoluene. Wikipedia.
Sources
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- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. iris.uniroma1.it [iris.uniroma1.it]
- 5. Gattermann-Koch Reaction (Chapter 53) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
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overcoming solubility issues with 5-Methoxy-2-methylbenzaldehyde
Navigating Solubility Challenges in Experimental Applications
Welcome to the technical support guide for 5-Methoxy-2-methylbenzaldehyde. As Senior Application Scientists, we understand that realizing the full potential of a reagent is often predicated on overcoming practical hurdles like solubility. This guide is designed to provide researchers, chemists, and drug development professionals with field-proven insights and systematic troubleshooting strategies to effectively address solubility issues encountered with this compound.
Compound Profile: Understanding this compound
Before troubleshooting, it's crucial to understand the physicochemical properties of the molecule. This compound (CAS: 56724-09-5) has a molecular structure that dictates its solubility behavior.[1][2]
-
Aromatic Benzene Ring: The core is a nonpolar benzene ring, which favors dissolution in nonpolar organic solvents.
-
Aldehyde Group (-CHO): This group introduces polarity and a site for hydrogen bonding, but its contribution is modest.
-
Methoxy Group (-OCH₃): An ether group that adds some polarity but does not participate in hydrogen bonding as a donor.
-
Methyl Group (-CH₃): A nonpolar, electron-donating group.
This combination results in a molecule that is predominantly nonpolar to moderately polar, making it readily soluble in many common organic solvents but poorly soluble in highly polar solvents like water.[3][4]
Expected Solubility Profile
The following table summarizes the expected solubility of this compound in common laboratory solvents. Note: These are general guidelines; empirical testing for your specific concentration and application is always recommended.
| Solvent Name | Solvent Type | Expected Solubility | Rationale & Expert Insight |
| Dichloromethane (DCM) | Halogenated | Soluble | Excellent choice. Polarity is well-matched for dissolving the compound quickly at room temperature. |
| Chloroform | Halogenated | Soluble | Similar to DCM, effective for creating concentrated solutions. |
| Tetrahydrofuran (THF) | Ether | Soluble | A versatile, moderately polar aprotic solvent that effectively solvates the molecule. |
| Diethyl Ether | Ether | Soluble | A common, nonpolar choice, though its high volatility can be a drawback for some applications. |
| Ethyl Acetate (EtOAc) | Ester | Soluble | Good balance of polarity and boiling point, making it a workhorse solvent for reactions and chromatography. |
| Acetone | Ketone | Soluble | A polar aprotic solvent capable of dissolving the compound, often used for cleaning or as a reaction medium.[4] |
| Toluene | Aromatic | Soluble | The "like dissolves like" principle is at play; the aromatic solvent readily dissolves the aromatic solute. |
| Methanol (MeOH) | Polar Protic | Moderately Soluble | May require warming or sonication. The polarity is higher, but it can still serve as a solvent. |
| Ethanol (EtOH) | Polar Protic | Moderately Soluble | Similar to methanol; solubility may be limited at higher concentrations.[3][5] |
| Water | Polar Protic | Insoluble/Poor | The large nonpolar surface area of the molecule prevents effective solvation by water molecules.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the physical appearance of this compound? A1: It is typically a clear liquid.[1] However, always refer to the certificate of analysis from your supplier for specific lot information.
Q2: Why is this compound not dissolving in water for my aqueous reaction? A2: The molecular structure is dominated by the nonpolar aromatic ring and methyl group. While the methoxy and aldehyde groups add some polarity, it is insufficient to overcome the energy barrier required to break the strong hydrogen bonds between water molecules. This is a classic case of "like dissolves like," where a largely nonpolar solute fails to dissolve in a very polar solvent.[7][8]
Q3: Can I heat the solvent to improve solubility? A3: Yes, in most cases, increasing the temperature will increase the solubility of a solid or liquid solute.[7] Heat provides the energy needed to overcome intermolecular forces in the solute. However, proceed with caution: ensure the temperature is well below the boiling point of your solvent and that the compound is stable at the intended temperature.
Q4: Are there any safety precautions I should take when handling this compound? A4: As with any chemical reagent, you should handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) provided by your supplier for detailed handling and safety information.
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you may encounter during your experiments.
Problem 1: My this compound is not dissolving in the chosen organic solvent at the desired concentration.
Cause: The selected solvent may not be optimal, or the solution may be supersaturated at room temperature.
Troubleshooting Workflow:
Caption: Workflow for addressing initial dissolution failure.
Step-by-Step Protocol 1: Systematic Solubilization
-
Verification: Confirm your chosen solvent is listed as "Soluble" or "Moderately Soluble" in the profile table. For a 0.1 M solution, a solvent from the "Soluble" category like DCM or THF is recommended.
-
Mechanical Agitation: After adding the compound to the solvent, ensure vigorous stirring with a magnetic stir bar for at least 5-10 minutes.
-
Sonication: If stirring is insufficient, place the vial in an ultrasonic bath. The high-frequency sound waves create cavitation, which helps break apart solute particles and accelerate dissolution.
-
Gentle Warming: Use a water bath to gently warm the solution. Increase the temperature in 5-10 °C increments, holding at each step to observe for dissolution. Do not exceed a temperature 20 °C below the solvent's boiling point.
-
Co-Solvency: If the compound is in a moderately soluble solvent (e.g., methanol) and remains insoluble, consider adding a small amount (5-10% by volume) of a co-solvent in which it is highly soluble (e.g., DCM). This technique, known as co-solvency, alters the overall polarity of the solvent mixture to better match the solute.[9]
Problem 2: The compound dissolves initially but then precipitates out during the reaction.
Cause: This often occurs due to a change in the solution's properties.
-
Temperature Change: The reaction may be running at a lower temperature than was required for initial dissolution.
-
Solvent Polarity Shift: A reagent or product generated during the reaction may have altered the overall polarity of the solvent system, making it less hospitable to your starting material.
-
Consumption of a Reagent: Your compound might be reacting with another component that was helping to keep it in solution.
Solutions:
-
Maintain Temperature: If the reaction can tolerate it, maintain the gentle heat that was required to dissolve the compound initially.
-
Increase Solvent Volume: Running the reaction at a higher dilution (i.e., lower concentration) can often keep all components in the solution phase.
-
Select a Better Solvent: It may be necessary to restart the experiment with a more suitable solvent from the "Soluble" category that can accommodate all reaction components.
Problem 3: During an aqueous work-up, my product seems to be lost or is not efficiently extracting into the organic layer.
Cause: While this compound is poorly soluble in water, trace amounts can remain in the aqueous layer, especially if co-solvents like methanol or THF were used in the reaction.
Expert Protocol 2: Enhanced Liquid-Liquid Extraction
-
Solvent Choice: Use a water-immiscible organic solvent with high solvency for your compound, such as Ethyl Acetate or Dichloromethane, for the extraction.
-
Perform Multiple Extractions: Perform three separate extractions with smaller volumes of organic solvent rather than one extraction with a large volume. This is mathematically more efficient at recovering the compound from the aqueous phase.
-
Utilize "Salting Out": Before extracting, saturate the aqueous layer with sodium chloride (NaCl).[10] This increases the ionic strength and polarity of the aqueous phase, significantly decreasing the solubility of nonpolar organic compounds and driving them into the organic layer.[10] This process works because the highly ordered water molecules solvating the salt ions reduce the availability of "free" water to dissolve the organic compound.[10]
-
Brine Wash: After separating the combined organic layers, wash them with a saturated NaCl solution (brine). This helps to remove residual water from the organic solvent before the final drying step with an agent like anhydrous magnesium sulfate or sodium sulfate.[10]
Caption: The "Like Dissolves Like" principle for solubility.
References
-
University of California, Davis. (2021, September 27). 4.7: Reaction Work-Ups. Chemistry LibreTexts. [Link]
-
Various Authors. (2021, July 17). How will you increase the solubility of organic compounds in water? Quora. [Link]
-
Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]
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Garg, R., et al. (2013, July 31). Advances in Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Gunasekaran, B., et al. (2013). 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde. National Center for Biotechnology Information (PMC). [Link]
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Kumar, R., & Kumar, V. (Year unavailable). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
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Sciencemadness Wiki. Benzaldehyde. [Link]
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National Center for Biotechnology Information. 2-Methoxy-5-methylbenzaldehyde. PubChem. [Link]
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Icke, R. N., et al. (1949). m-METHOXYBENZALDEHYDE. Organic Syntheses. [Link]
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Accio. Benzaldehyde Derivatives: Uses & Synthesis Explained. [Link]
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The Good Scents Company. 2-Methoxybenzaldehyde. [Link]
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Chemistry Workshop JR. Named Reactions Of Haloalkanes and haloarenes. [Link]
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Organic Chemistry. (2022, September 29). Preparation of Benzaldehydes, Part 1: Electrophilic Formylation [Video]. YouTube. [Link]
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Various Authors. (2019, July 29). Why are smaller aldehydes and ketones soluble in water? Quora. [Link]
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National Center for Biotechnology Information. Benzaldehyde. PubChem. [Link]
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ChemSynthesis. 5-hydroxy-4-methoxy-2-methylbenzaldehyde. [Link]
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Technical Support Center: Methylation of 2-Hydroxy-5-Methylbenzaldehyde
Welcome to the technical support center for the methylation of 2-hydroxy-5-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic transformation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the success of your experiments.
Introduction: The Challenge of Selective Methylation
The methylation of 2-hydroxy-5-methylbenzaldehyde to produce 2-methoxy-5-methylbenzaldehyde is a crucial step in the synthesis of various fine chemicals and pharmaceutical intermediates.[1][2] While seemingly a straightforward Williamson ether synthesis, the presence of two reactive functionalities—a phenolic hydroxyl group and an aldehyde—introduces complexities and potential side reactions that can significantly impact yield and purity. This guide will equip you with the knowledge to anticipate and mitigate these issues.
Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter during the methylation of 2-hydroxy-5-methylbenzaldehyde.
FAQ 1: My reaction yield is low. What are the likely causes and how can I improve it?
Low yields in the Williamson ether synthesis are a common issue and can often be traced back to several factors.[3]
-
Answer:
-
Incomplete Deprotonation: The first step of the Williamson ether synthesis is the deprotonation of the phenolic hydroxyl group to form a phenoxide, which is a potent nucleophile.[4][5] If the base used is not strong enough or is used in insufficient quantity, the equilibrium will not favor the phenoxide, leading to a low concentration of the active nucleophile and consequently a poor yield. Phenols are more acidic than aliphatic alcohols, but a sufficiently strong base is still necessary to ensure complete deprotonation.[4]
-
Troubleshooting:
-
Ensure you are using a suitable base. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH).[6][7]
-
Use at least a stoichiometric equivalent of the base. An excess of a milder base like K₂CO₃ is often employed to drive the reaction to completion.
-
Ensure your reagents and solvent are anhydrous, as water can consume the base and hydrolyze the alkylating agent.[3]
-
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.
-
Troubleshooting:
-
While higher temperatures can increase the reaction rate, they may also promote side reactions. A typical temperature range for this reaction is 50-100 °C.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid potential product degradation from prolonged heating.[8]
-
-
-
Choice of Methylating Agent: The reactivity of the methylating agent can influence the reaction rate and the propensity for side reactions.
-
FAQ 2: I am observing multiple spots on my TLC plate, even after the starting material is consumed. What are the possible side products?
The formation of multiple products indicates the occurrence of side reactions. For 2-hydroxy-5-methylbenzaldehyde, there are several possibilities.
-
Answer:
-
C-Alkylation: While O-alkylation of the phenoxide is the desired pathway, competitive C-alkylation at the ortho and para positions of the aromatic ring can occur.[12][13] The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the ring.
-
Mitigation: The solvent can play a crucial role in directing the selectivity. Polar aprotic solvents like DMF or acetonitrile generally favor O-alkylation by solvating the cation of the phenoxide salt, leaving the oxygen atom more exposed and nucleophilic.[3]
-
-
Reaction at the Aldehyde Group: The aldehyde functionality is susceptible to reaction under the basic conditions of the Williamson ether synthesis.
-
Cannizzaro Reaction: In the presence of a strong base and in the absence of an enolizable proton, aldehydes can undergo a disproportionation reaction to yield a primary alcohol and a carboxylic acid. While less common under typical methylation conditions, it is a possibility with strong bases.
-
Aldol Condensation: If there are any enolizable aldehydes present as impurities, aldol-type reactions could be initiated by the base.
-
Mitigation: The most robust solution to prevent side reactions at the aldehyde is to use a protecting group.[14][15][16][17] Acetals are excellent protecting groups for aldehydes as they are stable under basic conditions and can be easily removed with mild acid.[15][17]
-
-
Formation of Quinone Methides and Polymers: Phenolic compounds can be susceptible to oxidation and subsequent polymerization, especially at elevated temperatures.[18][19][20][21]
-
Mitigation: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.
-
-
FAQ 3: How can I confirm the identity of my desired product and any side products?
Proper characterization is essential to confirm the success of your reaction and to identify any impurities.
-
Answer:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most informative technique. The disappearance of the phenolic -OH proton signal and the appearance of a new singlet corresponding to the -OCH₃ protons (typically around 3.8-4.0 ppm) is a clear indication of successful O-methylation. The chemical shifts and coupling patterns of the aromatic protons will also be altered.
-
¹³C NMR: Will show the appearance of a new carbon signal for the methoxy group (around 55-60 ppm).
-
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product. The expected molecular weight for 2-methoxy-5-methylbenzaldehyde is 150.17 g/mol .[1]
-
Infrared (IR) Spectroscopy: The broad -OH stretch of the starting material (around 3200-3400 cm⁻¹) will be absent in the product spectrum. A strong C=O stretch for the aldehyde will be present in both the starting material and the product (around 1680-1700 cm⁻¹).
-
Chromatographic Methods:
-
TLC: Useful for monitoring the reaction progress and for a preliminary assessment of purity.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Can be used for quantitative analysis of purity and to separate and identify different components of the reaction mixture when coupled with a mass spectrometer (GC-MS or LC-MS).[22]
-
-
Experimental Protocols
Protocol 1: Methylation of 2-Hydroxy-5-Methylbenzaldehyde using Dimethyl Sulfate
This protocol describes a standard procedure for the O-methylation of 2-hydroxy-5-methylbenzaldehyde.
Materials:
-
2-Hydroxy-5-methylbenzaldehyde
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethyl Sulfate (DMS)
-
Acetone, anhydrous
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 2-hydroxy-5-methylbenzaldehyde (1.0 eq.) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq.).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add dimethyl sulfate (1.2 eq.) dropwise to the reaction mixture. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux (approximately 56°C for acetone) and monitor the progress by TLC.
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain pure 2-methoxy-5-methylbenzaldehyde.[6]
Protocol 2: Protection of the Aldehyde Group as a Cyclic Acetal
This protocol is recommended if you are experiencing significant side reactions involving the aldehyde group.
Materials:
-
2-Hydroxy-5-methylbenzaldehyde
-
Ethylene Glycol
-
p-Toluenesulfonic acid (PTSA) or other acid catalyst
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve 2-hydroxy-5-methylbenzaldehyde (1.0 eq.) in toluene.
-
Add ethylene glycol (1.2 eq.) and a catalytic amount of p-toluenesulfonic acid (0.05 eq.).
-
Heat the mixture to reflux and collect the water that azeotropically distills off in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the protected aldehyde.
-
The protected compound can then be carried forward to the methylation step (Protocol 1). After methylation, the acetal protecting group can be removed by stirring with a mild aqueous acid (e.g., 1M HCl) in a solvent like THF or acetone.[16]
Data and Visualizations
Table 1: Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete deprotonation | Use a stronger base or a slight excess of a milder base. Ensure anhydrous conditions. |
| Suboptimal temperature/time | Monitor reaction by TLC to optimize conditions. Start with a moderate temperature (e.g., 60°C). | |
| Multiple Products | C-alkylation | Use a polar aprotic solvent like DMF or acetonitrile. |
| Reactions at the aldehyde | Protect the aldehyde as an acetal before methylation. | |
| Oxidation/Polymerization | Run the reaction under an inert atmosphere (N₂ or Ar). | |
| Incomplete Reaction | Insufficient reagent | Ensure at least stoichiometric amounts of base and methylating agent are used. |
| Deactivated reagents | Use freshly opened or purified reagents and anhydrous solvents. |
Diagram 1: General Workflow for Methylation
Caption: General workflow for the O-methylation of 2-hydroxy-5-methylbenzaldehyde.
Diagram 2: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting side reactions in the methylation process.
References
-
Chemoselective Methylation of Phenolic Hydroxyl Group Prevents Quinone Methide Formation and Repolymerization During Lignin Depolymerization. (2017). OSTI.GOV. [Link]
-
Chemoselective methylation of phenolic hydroxyl group prevents quinone methide formation and repolymerization during lignin depolymerization. (2017). UQ eSpace - The University of Queensland. [Link]
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Ortho-selective Hydroxymethylation of Phenol over Microporous Titanoaluminophosphate Molecular Sieves. Catalysis Eprints database. [Link]
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Protecting Groups Alcohols and Aldehydes. Scribd. [Link]
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Williamson Ether Synthesis. Organic Chemistry Tutor. [Link]
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Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link]
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The Williamson Ether Synthesis. [Link]
-
Chemoselective Methylation of Phenolic Hydroxyl Group Prevents Quinone Methide Formation and Repolymerization during Lignin Depolymerization. (2017). Pacific Northwest National Laboratory. [Link]
-
Protecting group. Wikipedia. [Link]
-
A Convenient Protecting Group for Aldehydes. (2025). ResearchGate. [Link]
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DNA Methylation Analysis: Choosing the Right Method. (2014). PMC - NIH. [Link]
-
2.6 Protecting Groups in Synthesis. Organic Chemistry II - KPU Pressbooks. [Link]
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A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. (2001). [Link]
-
Why can't the Williamson synthesis be used to prepare diphenyl ether? (2014). Quora. [Link]
-
(PDF) Chemoselective Methylation of Phenolic Hydroxyl Group Prevents Quinone Methide Formation and Repolymerization During Lignin Depolymerization. (2017). ResearchGate. [Link]
-
Analysis & Detection Methods for Epigenetics. Bio-Techne. [Link]
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Williamson Ether Synthesis Reaction Mechanism. (2018). YouTube. [Link]
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Current Advances in DNA Methylation Analysis Methods. (2021). PMC - NIH. [Link]
- US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.
-
Electrophilic Methylation. BYJU'S. [Link]
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Tools for Identifying DNA Methylation Targets. (2012). Biocompare. [Link]
- US3446856A - Methylation of phenols.
-
2-methoxy-5-methylbenzaldehyde (C9H10O2). PubChemLite. [Link]
-
Different methylating agents used for O-methylation of phenolic compounds. ResearchGate. [Link]
-
Convenient O-Methylation of Phenols with Dimethyl Carbonate. (1998). [Link]
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Introduction to DNA Methylation Analysis. methylprep - Read the Docs. [Link]
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Methylating agents and DNA repair responses: methylated bases and sources of strand breaks. PMC - NIH. [Link]
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aldehydes from acid chlorides by modified rosenmund reduction. Organic Syntheses Procedure. [Link]
- US3867458A - Process for preparing 2-alkoxy-5-methoxybenzaldehyde.
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Methylation. (2020). L.S.College, Muzaffarpur. [Link]
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Benzaldehyde, m-methoxy. Organic Syntheses Procedure. [Link]
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Methylation. Wikipedia. [Link]
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Representative examples of methylated drugs. ResearchGate. [Link]
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Preparation of Crude 2-Hydroxy-5-Methoxybenzaldehyde. Methanol? (2021). Sciencemadness Discussion Board. [Link]
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Benzaldehyde, 2-hydroxy-5-methyl-. PubChem. [Link]
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2-Hydroxy-5-methylbenzaldehyde. NIST WebBook. [Link]
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Methylation of Phenol by Dimethyl Sulfate. (1931). Industrial & Engineering Chemistry. [Link]
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(PDF) O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate. (2025). ResearchGate. [Link]
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Methylation of phenolic aldehydes with MeI in DMF: 2-methoxybenzaldehyde. (2008). Sciencemadness.org. [Link]
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2-Hydroxy-3-methoxy-5-methylbenzaldehyde. PubChem. [Link]
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troubleshooting 5-Methoxy-2-methylbenzaldehyde NMR spectrum inconsistencies
A Senior Application Scientist's Guide to Troubleshooting NMR Spectrum Inconsistencies
Welcome to the technical support center for 5-Methoxy-2-methylbenzaldehyde analysis. As researchers and drug development professionals, obtaining a clean and interpretable Nuclear Magnetic Resonance (NMR) spectrum is paramount for structural confirmation and purity assessment. However, inconsistencies between the observed spectrum and the expected data are common hurdles. This guide is designed to function as a direct line to an experienced application scientist, providing in-depth, cause-and-effect troubleshooting for the specific challenges encountered with this molecule.
Part 1: The Reference Standard: What Should a Clean Spectrum Look Like?
Before diagnosing a problem, we must establish a baseline. The structure of this compound dictates a unique NMR fingerprint. Deviations from this standard are the primary indicators of an issue.
Expected NMR Data for this compound
The following table summarizes the anticipated chemical shifts (δ) for this compound in a standard solvent like Chloroform-d (CDCl₃). Note that minor variations can occur due to concentration and solvent choice[1].
| ¹H NMR Data (in CDCl₃) | |||
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehyde (-CHO) | ~10.2 | Singlet (s) | 1H |
| Aromatic H (C6-H) | ~7.6 | Doublet (d) | 1H |
| Aromatic H (C4-H) | ~7.0 | Doublet of Doublets (dd) | 1H |
| Aromatic H (C3-H) | ~6.9 | Doublet (d) | 1H |
| Methoxy (-OCH₃) | ~3.8 | Singlet (s) | 3H |
| Methyl (-CH₃) | ~2.6 | Singlet (s) | 3H |
| ¹³C NMR Data (in CDCl₃) | |||
| Assignment | Chemical Shift (δ, ppm) | ||
| Aldehyde (C=O) | ~192.0 | ||
| Aromatic C-O | ~163.0 | ||
| Aromatic C-CH₃ | ~142.0 | ||
| Aromatic C-H (C6) | ~134.0 | ||
| Aromatic C-CHO | ~130.0 | ||
| Aromatic C-H (C4) | ~120.0 | ||
| Aromatic C-H (C3) | ~110.0 | ||
| Methoxy (-OCH₃) | ~55.5 | ||
| Methyl (-CH₃) | ~19.0 |
Part 2: The Troubleshooting Workbench (FAQ)
This section addresses the most common spectral inconsistencies in a question-and-answer format. Each answer provides a hypothesis, a diagnostic procedure, and a corrective action plan.
Question 1: "My spectrum has unexpected sharp singlets, particularly around 7.26, 2.05, 1.56, or 1.26 ppm. What are they?"
Expert Analysis: These are classic signs of residual solvent impurities from your reaction workup or purification steps. They are ubiquitous in synthetic labs and their sharp, characteristic signals can sometimes obscure your product's peaks.
-
δ 7.26 ppm: Residual non-deuterated chloroform (CHCl₃) in your CDCl₃ solvent[2][3].
-
δ 2.05 ppm: Acetone, often used for cleaning glassware or as a reaction solvent[3][4].
-
δ 1.56 ppm: Water (H₂O). The chemical shift of water is highly variable and depends on temperature, concentration, and solvent, but it frequently appears around this region in CDCl₃[5].
-
δ 1.26 ppm (triplet) & 4.12 ppm (quartet): Ethyl acetate, a very common extraction and chromatography solvent that can be difficult to remove completely under vacuum[1].
Troubleshooting Protocol:
-
Cross-Reference: Consult an authoritative table of common NMR solvent impurities to confirm the identity of the peaks.[4][6]
-
Sample Preparation Review: Re-evaluate your sample drying procedure. High-boiling point solvents like ethyl acetate or DMSO may require extended drying under high vacuum, sometimes with gentle heating.
-
Co-evaporation: To remove stubborn solvents like ethyl acetate, dissolve your sample in a more volatile solvent like dichloromethane (DCM), and then re-evaporate the solvent. Repeat this process 2-3 times. This technique uses the vapor pressure of the more volatile solvent to help carry away the less volatile one[1].
Question 2: "My aldehyde proton signal at ~10.2 ppm is either missing or has an integration value significantly less than 1H. I also see a new, broad peak anywhere from 10-13 ppm."
Expert Analysis: This is a strong indication that your this compound has partially or fully oxidized to its corresponding carboxylic acid: 5-Methoxy-2-methylbenzoic acid. Aldehydes, particularly aromatic ones, are susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light or trace metal impurities[7][8][9].
The aldehydic proton (-CHO) is consumed in this reaction and is replaced by a carboxylic acid proton (-COOH). These acidic protons are labile (exchangeable) and often appear as broad singlets in the spectrum.
Caption: Oxidation of the aldehyde to a carboxylic acid.
Troubleshooting Protocol:
-
D₂O Shake Experiment: This is a definitive test for exchangeable protons like -OH and -COOH[1][10].
-
Step 1: Acquire a standard ¹H NMR spectrum of your sample.
-
Step 2: Add one drop of Deuterium Oxide (D₂O) to your NMR tube.
-
Step 3: Cap the tube and shake it vigorously for 30-60 seconds to ensure mixing.
-
Step 4: Re-acquire the ¹H NMR spectrum.
-
Result: The broad peak between 10-13 ppm should disappear or significantly diminish, as the -COOH proton exchanges with deuterium from the D₂O. This confirms the presence of the carboxylic acid impurity.
-
-
Purification: If the oxidation is significant, re-purification of the material is necessary. Flash column chromatography on silica gel is typically effective for separating the more polar carboxylic acid from the aldehyde.
-
Prevention: Store the purified aldehyde under an inert atmosphere (Nitrogen or Argon) and in a dark, cool place to prevent further oxidation.
Question 3: "The splitting pattern in my aromatic region (6.5-8.0 ppm) doesn't look right. I'm not seeing the expected doublet, doublet of doublets, and doublet."
Expert Analysis: An incorrect splitting pattern in the aromatic region is often due to the presence of a positional isomer. During the synthesis of substituted benzaldehydes, formylation or other reactions can sometimes occur at different positions on the aromatic ring, leading to a mixture of isomers that can be difficult to separate.
For example, an impurity like 4-Methoxy-2-methylbenzaldehyde would present a completely different set of aromatic signals and coupling constants.
Troubleshooting Workflow:
Caption: Workflow for diagnosing isomeric impurities.
Troubleshooting Protocol:
-
High-Field NMR: If possible, re-run the sample on a higher-field NMR spectrometer (e.g., 500 MHz or higher). Increased field strength improves spectral dispersion, which can help resolve overlapping multiplets and clarify complex splitting patterns.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. It will definitively map out the connectivity of the aromatic protons, allowing you to trace the spin system and confirm if it matches the expected structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows which protons are close in space. For this molecule, a clear NOE correlation would be expected between the aldehyde proton and the aromatic proton at C6, and between the methyl protons and the aromatic proton at C3. The absence of these correlations, or the presence of unexpected ones, would strongly suggest an isomeric structure.
-
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry can separate isomers and confirm that they have the same mass (as isomers do), providing further evidence of an isomeric mixture.
Question 4: "My entire spectrum looks broad and poorly resolved."
Expert Analysis: Broad peaks throughout a spectrum are typically not a chemical issue, but rather a problem with the sample preparation or the NMR instrument itself[11].
-
Poor Shimming: The magnetic field is not homogenous across the sample. This is the most common cause[12].
-
Sample Concentration: A sample that is too concentrated can be viscous, leading to slower molecular tumbling and broader lines[11][13]. Conversely, a very dilute sample will have a poor signal-to-noise ratio.
-
Insoluble Material: Undissolved particles in the NMR tube will severely degrade the magnetic field homogeneity.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals (like iron or copper) can cause significant line broadening.
Troubleshooting Protocol:
-
Re-shim the Spectrometer: Always perform a shimming routine before acquiring data. If automated shimming fails, manual shimming may be necessary.
-
Check Sample Solubility: Visually inspect the NMR tube for any solid particles. If present, filter the sample through a small plug of cotton or glass wool into a new, clean NMR tube.
-
Dilute the Sample: If the sample is highly concentrated, dilute it with more deuterated solvent and re-acquire the spectrum.
-
Check for Paramagnetics: If broadening persists and other causes are ruled out, consider the possibility of paramagnetic contamination from glassware, spatulas, or reagents used in the synthesis.
References
-
Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry. [Link]
-
Brody, A., & Morgan, J. Green Chemistry: The Oxidation of Benzaldehyde Using Atmospheric Oxygen and N-heterocyclic Carbenes as Catalysts. Misericordia Digital Commons. [Link]
-
Troubleshooting Acquisition Related Problems. University of South Carolina, NMR Facility. [Link]
-
Synthesis of carboxylic acids by oxidation of aldehydes. Organic Chemistry Portal. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. [Link]
-
Dai, P.-F., Qu, J.-P., & Kang, Y.-B. (2019). Green and Efficient: Oxidation of Aldehydes to Carboxylic Acids and Acid Anhydrides with Air. ACS Sustainable Chemistry & Engineering, 7(15), 13337–13342. [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
Gage, J. R., & Evans, D. A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(10), 2171–2173. [Link]
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Common Problems. San Diego State University NMR Facility. [Link]
-
Park, J., Morimoto, Y., Lee, Y.-M., & Nam, W. (2023). Oxidation of Aldehydes into Carboxylic Acids by a Mononuclear Manganese(III) Iodosylbenzene Complex through Electrophilic C–H Bond Activation. Journal of the American Chemical Society, 145(2), 1188–1198. [Link]
-
Aguilar, J. A. (2021). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 2021, 1–22. [Link]
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How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]
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high resolution nuclear magnetic resonance (nmr) spectra. Chemguide. [Link]
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Leah4sci. How To Analyze The Peaks Of H-NMR Spectroscopy. YouTube. [Link]
-
Prat, D., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 705–714. [Link]
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- 3. chem.washington.edu [chem.washington.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. digitalcommons.misericordia.edu [digitalcommons.misericordia.edu]
- 8. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. acdlabs.com [acdlabs.com]
- 11. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Technical Support Center: Large-Scale Production of 5-Methoxy-2-methylbenzaldehyde
Welcome to the technical support center for the synthesis of 5-Methoxy-2-methylbenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical intermediate. Below, you will find troubleshooting guides and frequently asked questions to help you minimize impurities and optimize your production process.
Troubleshooting Guide: Common Impurities and Mitigation Strategies
This section addresses specific issues that can arise during the large-scale synthesis of this compound, providing insights into their root causes and offering proven solutions.
Issue 1: Presence of Unreacted Starting Material (4-Methoxy-2-methyltoluene)
Q: After my formylation reaction, analysis shows a significant amount of unreacted 4-methoxy-2-methyltoluene. What are the likely causes and how can I improve the conversion rate?
A: Incomplete conversion is a common challenge in scaling up formylation reactions. The root causes often lie in suboptimal reaction conditions or reagent stoichiometry.
Causality and Explanation:
Formylation of 4-methoxy-2-methyltoluene is an electrophilic aromatic substitution reaction. The efficiency of this reaction is highly dependent on the generation and reactivity of the electrophile, as well as the activation of the aromatic ring. Insufficient electrophile generation, poor mass transfer in a large reactor, or inadequate reaction time can all lead to incomplete conversion.
Troubleshooting Steps:
-
Reagent Stoichiometry and Quality:
-
Formylating Agent: Ensure the formylating agent (e.g., in a Gattermann-Koch reaction, carbon monoxide and HCl) is of high purity and used in sufficient excess.[1][2][3] For instance, in the Gattermann-Koch reaction, maintaining a positive pressure of CO is crucial.[3]
-
Catalyst Loading: The Lewis acid catalyst (e.g., AlCl₃) is critical.[1][2] Ensure it is anhydrous and used in the correct stoichiometric amount. Inadequate catalyst loading will result in poor electrophile formation.
-
-
Reaction Conditions:
-
Temperature Control: Maintain the optimal reaction temperature. Formylation reactions are often exothermic, and poor temperature control can lead to side reactions or catalyst deactivation.
-
Mixing and Mass Transfer: In large-scale reactors, ensure efficient stirring to promote mass transfer between the gaseous reactants (like CO) and the liquid phase. Inadequate mixing can create localized areas of low reactant concentration.
-
-
Reaction Time:
-
Monitor the reaction progress using in-process controls (e.g., GC or HPLC). Scaling up often requires longer reaction times than laboratory-scale experiments.
-
| Parameter | Recommendation for Scale-Up |
| Catalyst (AlCl₃) Stoichiometry | 1.1 - 1.5 equivalents |
| CO Pressure (Gattermann-Koch) | Maintain positive pressure (e.g., 1.2 - 1.5 atm) |
| Reaction Temperature | Monitor and control within the optimal range (e.g., 30-40°C) |
| Agitation Speed | Ensure vigorous mixing to facilitate gas-liquid transfer |
Issue 2: Formation of Isomeric Impurities
Q: My final product is contaminated with isomeric benzaldehydes. How are these formed and what purification strategies are effective at a large scale?
A: The formation of isomers is a classic challenge in electrophilic aromatic substitution on substituted benzene rings. The methoxy and methyl groups on the starting material direct the position of the incoming formyl group.
Causality and Explanation:
The methoxy group is a strong activating and ortho-, para-directing group, while the methyl group is a weaker activating and ortho-, para-directing group. In 4-methoxy-2-methyltoluene, the positions ortho and para to the methoxy group are positions 3, 5, and 1 (relative to the methoxy group). The positions ortho and para to the methyl group are positions 1, 3, and 5 (relative to the methyl group). The desired product is formylation at the position ortho to the methyl group and meta to the methoxy group. However, formylation can also occur at other positions, leading to isomeric impurities.
Troubleshooting and Purification:
-
Reaction Control:
-
Choice of Formylation Method: Different formylation methods exhibit different regioselectivity. For instance, the Duff reaction, which uses hexamine, often shows a preference for formylation ortho to a hydroxyl group, which is not directly applicable here but illustrates the principle of regioselectivity.[4] The Gattermann-Koch reaction's regioselectivity can be influenced by the choice of Lewis acid and reaction conditions.[1][2]
-
-
Purification Strategies:
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective large-scale purification method.
-
Crystallization: If the desired product is a solid or can be derivatized to a crystalline solid, fractional crystallization can be a highly effective and scalable purification technique.
-
Chromatography: While challenging to scale, preparative liquid chromatography can be used for high-purity requirements, though it is often less economical for very large quantities.
-
Issue 3: Over-oxidation to Carboxylic Acid
Q: I am observing the formation of 5-methoxy-2-methylbenzoic acid as a significant impurity. What causes this over-oxidation and how can I prevent it?
A: The aldehyde functional group is susceptible to oxidation, especially under harsh reaction conditions or during workup and storage.
Causality and Explanation:
Aromatic aldehydes can be oxidized to carboxylic acids by various oxidizing agents, including air (auto-oxidation).[5] This is often catalyzed by trace metal impurities or light. In the context of the synthesis, harsh workup conditions or exposure to air for prolonged periods at elevated temperatures can promote this side reaction.
Prevention and Mitigation:
-
Reaction Workup:
-
Quenching: After the reaction is complete, quench the reaction mixture promptly under controlled conditions.
-
Inert Atmosphere: During workup and isolation, use an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
-
Purification:
-
Acid-Base Extraction: The carboxylic acid impurity can be readily removed by an aqueous base wash (e.g., with sodium bicarbonate or sodium carbonate solution) during the workup. The carboxylate salt will be soluble in the aqueous layer, while the aldehyde remains in the organic layer.
-
-
Storage:
-
Store the final product under an inert atmosphere, protected from light, and at a low temperature to prevent long-term oxidation.[5]
-
Issue 4: Formation of Benzyl Alcohol Impurity
Q: My product contains 5-methoxy-2-methylbenzyl alcohol. Is this a reduction product, and how can I avoid its formation?
A: The presence of the corresponding benzyl alcohol is typically due to a reduction side reaction.
Causality and Explanation:
Certain reagents or reaction conditions can lead to the reduction of the aldehyde to an alcohol. For example, if a hydride source is inadvertently present during the reaction or workup, reduction can occur. Some formylation reactions, like the Duff reaction, proceed through a benzylamine intermediate which is then hydrolyzed to the aldehyde; incomplete oxidation during this process can lead to the alcohol.[4]
Troubleshooting Steps:
-
Reagent Purity: Ensure that all reagents are free from contaminants that could act as reducing agents.
-
Reaction Conditions: Strictly adhere to the reaction protocol. For reactions that involve an oxidative step, ensure that the oxidant is present in a sufficient amount and that the reaction goes to completion.
-
Purification: The alcohol impurity can often be separated from the aldehyde by fractional distillation or chromatography due to the difference in polarity and boiling point.
Frequently Asked Questions (FAQs)
Q1: What is the most common large-scale synthetic route for this compound?
A1: One of the most common industrial routes is the formylation of 4-methoxy-2-methyltoluene. The Gattermann-Koch reaction, using carbon monoxide and hydrogen chloride with a Lewis acid catalyst like aluminum chloride, is a well-established method for this transformation.[1][2][3]
Q2: What analytical techniques are best for monitoring reaction progress and final product purity?
A2: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common and effective techniques. GC is well-suited for monitoring the disappearance of the volatile starting material and the appearance of the product and volatile impurities. HPLC is excellent for quantifying the purity of the final product and detecting less volatile impurities like the carboxylic acid.
Q3: Are there any green chemistry alternatives for the formylation step?
A3: Research into greener alternatives to traditional formylation reactions is ongoing. Some approaches focus on using less hazardous reagents and solvents. For example, the use of solid acid catalysts to replace corrosive Lewis acids is an area of active research. Additionally, photocatalytic methods for alcohol oxidation to aldehydes are being developed as a green alternative to traditional oxidation methods.[6]
Q4: How can I effectively remove residual catalyst from my final product?
A4: After the reaction, the catalyst (e.g., AlCl₃) is typically quenched by carefully adding the reaction mixture to ice water. This hydrolyzes the catalyst and allows for its separation in the aqueous phase during an extractive workup. Thorough washing of the organic layer with water and brine is crucial to remove any remaining inorganic salts.
Experimental Workflow: Gattermann-Koch Formylation
Caption: Workflow for Gattermann-Koch Formylation.
Impurity Formation Pathways
Caption: Common impurity formation pathways.
References
-
Duff reaction - Wikipedia. Available at: [Link]
-
Gattermann reaction - Wikipedia. Available at: [Link]
-
2-Hydroxy-5-methoxybenzaldehyde - Wikipedia. Available at: [Link]
-
Gattermann Koch Reaction Mechanism - BYJU'S. Available at: [Link]
-
Benzaldehyde, m-methoxy - Organic Syntheses Procedure. Available at: [Link]
-
Aromatic Reactions: Gattermann–Koch Formylation (CO/HCl, AlCl₃, CuCl) - OrgoSolver. Available at: [Link]
-
Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. Available at: [Link]
Sources
- 1. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. orgosolver.com [orgosolver.com]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]
avoiding over-oxidation in benzaldehyde synthesis
Introduction
Welcome to the technical support guide for the synthesis of benzaldehyde. This resource is designed for researchers, chemists, and drug development professionals who are looking to optimize the oxidation of benzyl alcohol to benzaldehyde while minimizing the common and often frustrating issue of over-oxidation to benzoic acid. As experienced application scientists, we understand that achieving high selectivity is paramount for efficient synthesis, downstream applications, and overall project success. This guide consolidates field-proven insights, troubleshooting protocols, and answers to frequently encountered challenges to help you achieve clean, high-yield benzaldehyde synthesis.
The Core Challenge: Understanding Over-Oxidation
The primary difficulty in synthesizing benzaldehyde from benzyl alcohol is that the desired product, an aldehyde, is itself susceptible to further oxidation under the same reaction conditions, yielding the thermodynamically stable benzoic acid. This is particularly problematic with strong, non-selective oxidizing agents like potassium permanganate or chromic acid, which will readily facilitate this subsequent oxidation step.[1]
The key to success lies in kinetic control : selecting reagents and conditions that rapidly oxidize the primary alcohol to the aldehyde but react much more slowly with the aldehyde product. This guide focuses on such selective methods.
Frequently Asked Questions (FAQs) & Common Pitfalls
Q1: My final product is heavily contaminated with benzoic acid. What is the most likely cause?
A1: This is the classic sign of over-oxidation. The primary culprits are typically:
-
Incorrect Choice of Oxidant: You may be using an oxidizing agent that is too strong or non-selective (e.g., KMnO₄, Jones reagent). For this transformation, mild and selective agents are required.[1]
-
Elevated Reaction Temperature: Higher temperatures accelerate all reaction rates, including the undesirable oxidation of benzaldehyde.[1] Many selective oxidations are best performed at or below room temperature, with some requiring cryogenic conditions (-78 °C).[2]
-
Prolonged Reaction Time: Allowing the reaction to stir for too long after the benzyl alcohol has been consumed provides more opportunity for the benzaldehyde product to be oxidized.[1]
Q2: How can I effectively monitor my reaction to prevent over-oxidation?
A2: Active monitoring is crucial. Thin-Layer Chromatography (TLC) is the most common and effective method.
-
TLC Protocol: Spot the reaction mixture alongside your starting benzyl alcohol and a benzaldehyde standard on a TLC plate. Elute with an appropriate solvent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of the product spot indicate reaction progress. Once the starting material is consumed, the reaction should be quenched promptly to prevent byproduct formation.[1]
Q3: My yield is low, but I don't see much benzoic acid. What else could be happening?
A3: Low yield without significant over-oxidation can point to several issues:
-
Incomplete Reaction: The oxidizing agent may be old, impure, or used in insufficient stoichiometric amounts.
-
Workup Issues: Benzaldehyde is volatile and can be lost during solvent removal under high vacuum if not done carefully. Additionally, improper pH during an aqueous workup can lead to product loss in the aqueous layer.
-
Adsorption onto Byproducts: In some reactions, like those using manganese dioxide or PCC, the product can adsorb onto the solid byproducts, making extraction inefficient. Ensure you are washing the solid filter cake thoroughly with your extraction solvent.
Q4: Can I use a "green" or more environmentally friendly oxidizing agent?
A4: Yes, there is significant interest in developing greener oxidation methods.
-
TEMPO-Catalyzed Systems: (2,2,6,6-Tetrachloro-1-piperidinyloxy) radical (TEMPO) can be used in catalytic amounts with a stoichiometric co-oxidant like bleach (NaOCl) or Oxone.[3][4] These systems are highly selective for primary alcohols and often proceed under mild conditions.[3][5][6]
-
Hydrogen Peroxide: H₂O₂ is an excellent green oxidant as its only byproduct is water. This often requires a catalyst, such as sodium molybdate, to be effective for benzyl alcohol oxidation.[7][8]
-
Aerobic Oxidation: Using molecular oxygen (from air) as the terminal oxidant is an increasingly popular and sustainable approach, often mediated by a metal catalyst like palladium or copper.[9][10]
In-Depth Troubleshooting & Methodology Guides
Choosing the correct oxidation methodology is the most critical decision to prevent the formation of benzoic acid. Below is a comparative guide to several reliable, lab-proven methods.
Method 1: Pyridinium Chlorochromate (PCC)
-
Expertise & Causality: PCC is a Cr(VI) reagent that is significantly milder than other chromium oxidants like Jones reagent.[11] It is typically used in an anhydrous solvent like dichloromethane (DCM). The absence of water is key; water can form a hydrate with the benzaldehyde product, which is more easily oxidized to the carboxylic acid.[11] PCC delivers one equivalent of oxidant, stopping cleanly at the aldehyde stage.[11][12]
-
Trustworthiness: This is a classic, well-established method known for its reliability and high yields in converting primary alcohols to aldehydes with minimal over-oxidation.[1]
-
Drawbacks: Chromium reagents are toxic and generate hazardous waste, posing disposal challenges.
Method 2: Swern Oxidation
-
Expertise & Causality: The Swern oxidation uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at cryogenic temperatures (-78 °C), followed by quenching with a hindered base like triethylamine (Et₃N).[2][13] The extremely low temperature is the key to its mildness and selectivity, preserving sensitive functional groups.[2] The mechanism involves the formation of an alkoxysulfonium salt, which undergoes an E2-like elimination to form the aldehyde, avoiding harsh oxidative conditions.[12][14]
-
Trustworthiness: This is a highly reliable and broadly applicable method for aldehyde synthesis, renowned for its clean conversions and complete lack of over-oxidation.[2][14]
-
Drawbacks: Requires cryogenic temperatures, which can be cumbersome. The reaction generates dimethyl sulfide (DMS) as a byproduct, which has a notoriously unpleasant odor.[13][14]
Method 3: Manganese Dioxide (MnO₂) Activation
-
Expertise & Causality: Activated manganese dioxide is a uniquely selective heterogeneous oxidant. It preferentially oxidizes allylic and benzylic alcohols due to the stability of the radical intermediate formed at these positions.[15][16] The reaction is typically performed by stirring the alcohol with a stoichiometric excess of solid MnO₂ in a non-polar solvent like dichloromethane or chloroform.[15] Because it is a solid oxidant, the reaction rate is controlled by the surface area and activity of the MnO₂, making it inherently less aggressive than soluble, potent oxidants.
-
Trustworthiness: It is an excellent choice for benzylic alcohols, often providing very clean product with simple filtration to remove the oxidant and byproducts.[15][17] Over-oxidation is rarely observed with this reagent.[18]
-
Drawbacks: Requires a large excess of the reagent (often 5-10 equivalents by weight), and the activity of commercial MnO₂ can vary between batches.
Method 4: TEMPO-Catalyzed Oxidation
-
Expertise & Causality: This system uses a catalytic amount of the stable nitroxyl radical TEMPO, which is converted to the active oxidant, an oxoammonium salt, by a stoichiometric co-oxidant (e.g., NaOCl).[4] The oxoammonium salt selectively oxidizes the alcohol to the aldehyde and is regenerated in the catalytic cycle. This method is highly selective for primary alcohols over secondary ones and does not lead to over-oxidation to carboxylic acids under controlled conditions.[5][6]
-
Trustworthiness: A modern, powerful, and often preferred method in both academic and industrial settings due to its high selectivity and the use of inexpensive, readily available co-oxidants.[4]
-
Drawbacks: The reaction conditions, particularly pH and temperature, must be carefully controlled to prevent side reactions or decomposition of the catalyst.[4]
Comparison of Selective Oxidation Methods
| Method | Reagents | Temp. | Pros | Cons |
| PCC Oxidation | Pyridinium Chlorochromate (PCC), DCM | RT | Reliable, high yield, simple setup | Toxic Cr(VI) waste |
| Swern Oxidation | DMSO, Oxalyl Chloride, Et₃N | -78 °C | Excellent selectivity, no over-oxidation, wide functional group tolerance[2] | Cryogenic setup, malodorous byproduct (DMS)[13] |
| MnO₂ Oxidation | Activated Manganese Dioxide (MnO₂) | RT or Reflux | Highly selective for benzylic alcohols, simple filtration workup | Requires large stoichiometric excess, variable reagent activity |
| TEMPO Catalysis | TEMPO (cat.), NaOCl, NaBr | 0 °C to RT | Catalytic, uses cheap oxidant, excellent selectivity, "green" option[4][5] | Requires careful control of pH and temperature[4] |
Visual Guides & Workflows
Troubleshooting Logic for Over-Oxidation
Caption: Troubleshooting logic for addressing over-oxidation issues.
Oxidation Pathway of Benzyl Alcohol
Caption: Reaction pathway showing desired vs. undesired oxidation products.
Experimental Protocol: Selective Oxidation using Activated MnO₂
This protocol provides a robust method for the selective oxidation of benzyl alcohol to benzaldehyde with a very low risk of over-oxidation.
Materials:
-
Benzyl alcohol (1.0 equiv)
-
Activated Manganese Dioxide (MnO₂) (10 equiv by weight)
-
Dichloromethane (DCM), reagent grade
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Celite or filter aid
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add benzyl alcohol (e.g., 1.0 g, 9.25 mmol).
-
Solvent Addition: Add DCM to the flask to create a solution of approximately 0.1 M concentration (for 1.0 g of benzyl alcohol, use ~90-100 mL of DCM).
-
Oxidant Addition: To the stirring solution, add activated MnO₂ in one portion (e.g., 10 g, ~115 mmol). The mixture will be a black slurry.
-
Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. Monitor the reaction progress by TLC every 30-60 minutes. The reaction is typically complete within 4-12 hours, depending on the activity of the MnO₂.
-
Workup and Purification:
-
Once TLC indicates full consumption of the starting material, set up a filtration apparatus using a Büchner funnel with a pad of Celite or filter aid over the filter paper.
-
Filter the reaction mixture through the Celite pad to remove the MnO₂ solids.
-
Crucial Step: Wash the black solid filter cake thoroughly with several portions of fresh DCM (e.g., 3 x 25 mL) to recover any product adsorbed onto the MnO₂ surface.
-
Combine the filtrate and washes in a clean flask.
-
Dry the combined organic solution over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator at low temperature (<40°C) to yield the crude benzaldehyde.
-
-
Validation: The product can be analyzed by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity. Typically, this method yields benzaldehyde of >95% purity without the need for column chromatography.
References
- Bolm, C., & Hildebrand, J. P. (2000). Catalytic Synthesis of Aldehydes and Ketones under Mild Conditions Using TEMPO/Oxone. Vertex AI Search.
- BenchChem. (n.d.). Preventing over-oxidation during 3-(Trifluoromethyl)benzaldehyde synthesis. BenchChem Technical Support.
-
Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Chemistry Steps. Available from: [Link]
- Common Organic Chemistry. (n.d.). Manganese Dioxide. Common Organic Chemistry.
-
Li, Y., et al. (2021). Manganese Dioxide with Different Crystalline Structures for Benzyl Alcohol Oxidation: A Density Functional Theory and Experimental Approach. ACS Catalysis. Available from: [Link]
- BenchChem. (2025). A Researcher's Guide to Aldehyde Synthesis: Swern Oxidation vs. Leading Alternatives. BenchChem Technical Support.
-
Gutmann, B., et al. (2023). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. Organic Process Research & Development. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Organic Chemistry Portal. Available from: [Link]
-
Ansari, I. A., & Gree, R. (2002). TEMPO-Catalyzed Aerobic Oxidation of Alcohols to Aldehydes and Ketones in Ionic Liquid [bmim][PF6]. Organic Letters. Available from: [Link]
-
Hinzmann, A., et al. (2020). Selective TEMPO‐Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. European Journal of Organic Chemistry. Available from: [Link]
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. Available from: [Link]
-
ResearchGate. (2025). Solvent free oxidation of alcohols with manganese dioxide. ResearchGate. Available from: [Link]
-
Organic Chemistry. (2021). Manganese Dioxide (MnO2) Oxidation Mechanism. YouTube. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Organic Chemistry Portal. Available from: [Link]
-
Miao, C., et al. (2020). Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. Frontiers in Chemistry. Available from: [Link]
-
Quora. (2020). What is the mechanism of oxidation of benzaldehyde to benzoic acid by KMnO4? Quora. Available from: [Link]
-
The Organic Chemistry Tutor. (2023). Swern Oxidation of Alcohols | A useful alternative to PCC. YouTube. Available from: [Link]
- Sciencemadness.org. (n.d.). THE OXIDATION OF ALLYL AND BENZYL ALCOHOLS TO THE ALDEHYDES. Sciencemadness.org.
-
Frontiers. (2020). Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. Frontiers in Chemistry. Available from: [Link]
- University of Wisconsin-Green Bay. (n.d.). Selective Oxidation of Benzyl Alcohol to Benzaldehyde. UW-Green Bay.
- University of Wisconsin-Green Bay. (n.d.). Selective Oxidation of Benzyl Alcohol to Benzaldehyde. UW-Green Bay.
-
ACS Catalysis. (2020). Enhanced Selective Oxidation of Benzyl Alcohol via In Situ H2O2 Production over Supported Pd-Based Catalysts. ACS Publications. Available from: [Link]
- Royal Society of Chemistry. (n.d.). CHAPTER 10: Selective Oxidation of Biomass-Derived Secondary Alcohols. RSC Publishing.
-
Scientific Reports. (2020). Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions. Nature. Available from: [Link]
-
ResearchGate. (2025). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. ResearchGate. Available from: [Link]
-
YouTube. (2020). Synthesis of Benzoic acid from Benzaldehyde. YouTube. Available from: [Link]
-
Journal of the American Chemical Society. (2025). Selective and Scalable Aldehyde Production via Partial Oxidation of Alcohols in Acidic Media. ACS Publications. Available from: [Link]
- Lakeland University. (n.d.). Oxidation of benzyl alcohol to benzaldehyde. Lakeland University.
-
Green Chemistry. (2022). Aerobic C–H oxidation of polyethylene using benzaldehyde as a radical shuttle. RSC Publishing. Available from: [Link]
-
ResearchGate. (2025). Mechanism of selective alcohol oxidation to aldehydes on gold catalysts: Influence of surface roughness on reactivity. ResearchGate. Available from: [Link]
-
Scientific.Net. (n.d.). Oxidation of Benzaldehyde to Benzoic Acid with Aqueous Hydrogen Peroxide over Dodecatungstophosphoric Acid. Scientific.Net. Available from: [Link]
-
Wikipedia. (n.d.). Kinetic resolution. Wikipedia. Available from: [Link]
-
ResearchGate. (2016). What is the best solution to prevent the oxidation of Benzaldehyde to Benzoic acid? ResearchGate. Available from: [Link]
- Sciencemadness.org. (2010). Oxidation of Benzaldehyde, Prevention Of. Sciencemadness Discussion Board.
-
Journal of Chemical Education. (n.d.). A Facile Oxidation of Alcohols Using Pyridinium Chlorochromate/Silica Gel. ACS Publications. Available from: [Link]
-
Chemistry. (2021). A Perspective on Heterogeneous Catalysts for the Selective Oxidation of Alcohols. PubMed. Available from: [Link]
-
YouTube. (2023). PCC or Pyridinium Chlorochromate, mild, selective oxidizing agent: Explanation by Dr. Tanmoy Biswas. YouTube. Available from: [Link]
-
Master Organic Chemistry. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate). Master Organic Chemistry. Available from: [Link]
-
Quora. (2021). Can benzaldehyde be oxidised? Quora. Available from: [Link]
-
Reddit. (2021). I'm trying to make a benzaldehyde product by using a 1° alcohol and oxidation… how can I fix this so it is true? r/chemhelp. Available from: [Link]
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Technical Support Center: Synthesis of 5-Methoxy-2-methylbenzaldehyde
Welcome to the technical support center for synthetic organic chemistry. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the workup procedure for the synthesis of 5-Methoxy-2-methylbenzaldehyde. The content is structured to address common challenges encountered in the laboratory, with a focus on the widely used Vilsmeier-Haack formylation route starting from 4-methoxytoluene.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the standard workup procedure following a Vilsmeier-Haack formylation to synthesize this compound?
A standard and reliable workup procedure is critical for isolating a clean product after the Vilsmeier-Haack reaction. The primary goals are to safely quench the reactive Vilsmeier reagent, hydrolyze the intermediate iminium salt to the desired aldehyde, and separate the product from inorganic salts and reaction byproducts.
Core Protocol: Vilsmeier-Haack Workup
-
Quenching: The reaction mixture, containing the chloroiminium salt intermediate, must be quenched cautiously. Slowly pour the entire reaction mixture into a separate beaker containing a vigorously stirred slurry of crushed ice and water. The large excess of ice is crucial to dissipate the heat generated during the exothermic hydrolysis of the phosphoryl chloride (POCl₃) and the Vilsmeier reagent.
-
Hydrolysis: After the initial quench, the resulting acidic solution contains the protonated iminium intermediate. This intermediate must be hydrolyzed to the aldehyde. This is typically achieved by heating the aqueous mixture, often to a gentle reflux, for a period of 1 to 3 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) until the intermediate spot is no longer visible.
-
Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the acidic solution by the slow, portion-wise addition of a base, such as sodium carbonate (Na₂CO₃) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is approximately 7-8. Be cautious, as significant CO₂ evolution will occur.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Washing: Combine the organic extracts. Wash the combined layers sequentially with water and then with a saturated brine solution. The brine wash helps to remove residual water from the organic phase and aids in breaking any minor emulsions.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Q2: During the quenching step, my reaction mixture formed a large, sticky precipitate instead of a solution. What went wrong?
This is a common issue resulting from uncontrolled quenching. The Vilsmeier reagent and excess POCl₃ react vigorously with water.
Causality & Solution:
-
Problem: Adding water directly to the reaction flask or adding the reaction mixture to an insufficient amount of ice leads to a rapid, localized temperature increase. This can cause polymerization or the precipitation of complex salts before they can be properly hydrolyzed.
-
Solution: The key is effective heat management. Always add the reaction mixture to a large, well-stirred volume of crushed ice. A rule of thumb is to use at least 10 grams of ice for every 1 gram of POCl₃ used in the reaction. This ensures the temperature remains low and the reagents are diluted quickly, promoting a clean hydrolysis. If a precipitate has already formed, you may be able to redissolve it by adding more water and proceeding to the heating/hydrolysis step, though yields may be compromised.
Q3: My TLC analysis after neutralization shows incomplete conversion to the aldehyde. How can I drive the hydrolysis to completion?
The presence of a persistent intermediate on your TLC plate (often a baseline or highly polar spot) indicates that the hydrolysis of the iminium salt is incomplete.
Causality & Solution:
-
Mechanism: The hydrolysis of the iminium salt is a pH and temperature-dependent equilibrium. In some cases, simply quenching and neutralizing is insufficient to fully convert the intermediate to the aldehyde.
-
Troubleshooting Steps:
-
Ensure Sufficient Heating: If you skipped the heating step after quenching, return to it. Refluxing the acidic aqueous mixture for 1-3 hours is often necessary.[1]
-
pH Adjustment: After the initial hydrolysis attempt, re-acidify the mixture with dilute HCl and heat again. The hydrolysis is often more efficient under acidic conditions before the final neutralization.
-
Extended Reaction Time: Some sterically hindered or electronically deactivated substrates require longer hydrolysis times. Continue to monitor by TLC every hour during the heating phase.
-
Q4: A persistent emulsion formed during the ethyl acetate extraction. How can I resolve this to improve separation?
Emulsions are common in Vilsmeier-Haack workups due to the presence of fine particulate matter and complex salts that stabilize the interface between the organic and aqueous layers.
Troubleshooting Emulsions:
| Method | Procedure | Rationale |
| Brine Addition | Add a significant volume of saturated sodium chloride (brine) solution to the separatory funnel and gently swirl. | Increases the ionic strength of the aqueous phase, making it more polar and forcing the organic solvent to separate. |
| Filtration | Pass the entire emulsified mixture through a pad of Celite® or glass wool in a Büchner funnel. | The filter aid can physically disrupt the emulsion-stabilizing particles. Collect the filtrate and allow the layers to re-separate. |
| Centrifugation | If available, transfer the emulsion to centrifuge tubes and spin at a moderate speed. | The applied g-force will compel the denser aqueous layer and lighter organic layer to separate. |
| Solvent Modification | Add a small amount of a different solvent, like THF, which is miscible with both phases, to disrupt the emulsion. Use with caution as it can affect product distribution. | Alters the interfacial tension, potentially breaking the emulsion. |
Q5: My crude product is a dark oil contaminated with unreacted 4-methoxytoluene. What is the most effective purification method?
Purification is essential to obtain high-purity this compound, as residual starting material and colored byproducts are common.
Purification Strategy:
-
Flash Column Chromatography: This is the most reliable method for separating the product from the less polar starting material and more polar baseline impurities.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient or isocratic mixture of hexanes and ethyl acetate is typically effective. Start with a low polarity mixture (e.g., 5% Ethyl Acetate in Hexanes) and gradually increase the polarity. This compound is more polar than 4-methoxytoluene and will elute later.
-
-
Vacuum Distillation: If the scale of the reaction is large enough, vacuum distillation can be an effective method for purification. However, aromatic aldehydes can be susceptible to air oxidation at high temperatures, so it is important to use a well-controlled vacuum and keep the distillation temperature as low as possible.[2][3]
-
Crystallization: While the product is often an oil at room temperature, it may be possible to induce crystallization from a non-polar solvent like hexane at low temperatures, especially if the crude product is relatively clean.
Below is a visual workflow summarizing the recommended workup and troubleshooting procedure.
Caption: Troubleshooting workflow for the workup of this compound.
References
-
ResearchGate. Scope of substituted benzaldehydes. Available at: [Link]
-
Kim, S. J., et al. Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University. Available at: [Link]
-
Allen Institute. Reimer Tiemann Reaction Mechanism: Conditions & Applications. Available at: [Link]
-
NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples. Available at: [Link]
-
Wikipedia. Duff reaction. Available at: [Link]
-
European Patent Office. Method for the purification of benzaldehyde - EP 0016487 B1. Available at: [Link]
-
Reddit. Aryl formylation strategies? Available at: [Link]
-
J&K Scientific LLC. Reimer-Tiemann Reaction. Available at: [Link]
-
BYJU'S. Reimer Tiemann Reaction Mechanism. Available at: [Link]
-
UNI ScholarWorks. Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Available at: [Link]
-
Chemistry Steps. Grignard Reaction in Organic Synthesis with Practice Problems. Available at: [Link]
-
Master Organic Chemistry. Synthesis Problems Involving Grignard Reagents. Available at: [Link]
-
Organic Chemistry Portal. Grignard Reaction - Common Conditions. Available at: [Link]
-
ACS Publications. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Available at: [Link]
-
SynArchive. Duff Reaction. Available at: [Link]
- Google Patents. US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.
-
Organic Syntheses. Benzaldehyde, m-methoxy-. Available at: [Link]
-
Wikipedia. Reimer–Tiemann reaction. Available at: [Link]
-
Wikipedia. 2-Hydroxy-5-methoxybenzaldehyde. Available at: [Link]
-
Master Organic Chemistry. Grignard Reactions: Practice Problems Involving Oxidation. Available at: [Link]
-
ResearchGate. Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Available at: [Link]
Sources
Technical Support Center: Regioselectivity in Substituted Benzaldehyde Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Substituted Benzaldehyde Synthesis. This guide is designed to provide expert insights and practical solutions for controlling regioselectivity in your experiments. As Senior Application Scientists, we understand the nuances of electrophilic aromatic substitution and the challenges of achieving the desired isomer. This resource combines theoretical knowledge with field-proven protocols to help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of ortho, meta, and para isomers in my formylation reaction?
The formation of a mixture of regioisomers is a common outcome in electrophilic aromatic substitution reactions on substituted benzene rings. The directing effect of the substituent already present on the ring dictates the position of the incoming formyl group. Substituents are broadly classified as either activating or deactivating, and as ortho-, para-directing or meta-directing.[1][2]
-
Electron-donating groups (EDGs) , such as alkyl (-R), hydroxyl (-OH), and alkoxy (-OR) groups, are typically ortho-, para-directing because they stabilize the carbocation intermediate (arenium ion) formed during the substitution at these positions through resonance or inductive effects.[3][4]
-
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂), cyano (-CN), and carbonyl (-CHO, -COR) groups, are generally meta-directing.[5][6] They destabilize the arenium ion, and this destabilization is most pronounced at the ortho and para positions, making the meta position the least deactivated and therefore the preferred site of attack.
-
Halogens are an exception; they are deactivating yet ortho-, para-directing.[7]
The ratio of isomers you observe is a result of the interplay between these electronic effects and steric hindrance.
Q2: How can I increase the yield of the desired para isomer and minimize the ortho isomer?
Steric hindrance often plays a crucial role in favoring the para product over the ortho product, especially when either the existing substituent or the incoming electrophile is bulky. To enhance the formation of the para isomer, you can:
-
Choose a bulkier formylating agent or catalyst system. For instance, in some Friedel-Crafts type formylations, using a larger Lewis acid catalyst can sterically disfavor attack at the ortho position.
-
Increase the steric bulk of the directing group. If your synthetic route allows, you can temporarily introduce a bulky protecting group on a nearby functional group to physically block the ortho positions.
-
Optimize reaction temperature. In some cases, lower reaction temperatures can increase the selectivity for the thermodynamically more stable para isomer.
Q3: Are there formylation methods that are inherently more regioselective?
Yes, certain named reactions are known for their regioselectivity under specific conditions:
-
Vilsmeier-Haack Reaction: This reaction is highly effective for electron-rich aromatic compounds and typically shows a strong preference for substitution at the para position, especially when the ortho positions are sterically hindered.[8][9]
-
Duff Reaction: This method is particularly useful for the ortho-formylation of phenols.[10][11] The reaction mechanism is thought to involve coordination of the hexamine reagent with the phenolic hydroxyl group, directing the formylation to the adjacent position.
-
Rieche Formylation: This reaction also tends to favor ortho-formylation of phenols and other electron-rich arenes using dichloromethyl methyl ether and a Lewis acid like TiCl₄.[12][13]
-
Directed ortho-Metalation (DoM): This is a powerful strategy for achieving exclusive ortho-formylation.[14][15] A directing group (e.g., -OMe, -NMe₂, -CONR₂) chelates to an organolithium reagent, directing deprotonation and subsequent formylation to the adjacent position.
Troubleshooting Guide
Issue 1: Poor Regioselectivity - Obtaining an Undesirable Isomer Ratio
Potential Causes:
-
Inappropriate choice of formylation reaction for the given substrate. The electronic nature of your substituent may not be compatible with the chosen reaction's mechanism for achieving the desired regioselectivity.
-
Suboptimal reaction conditions. Temperature, solvent, and catalyst can all influence the isomer distribution.
-
Steric factors not being adequately controlled. The size of both the substituent and the formylating agent can impact the accessibility of the ortho, meta, and para positions.
Troubleshooting Steps:
-
Re-evaluate your synthetic strategy:
-
Consult the literature for formylation methods known to be selective for your specific class of substituted benzene. For example, if your goal is ortho-formylation of a phenol, the Duff or Rieche reactions are generally preferred over the Gattermann-Koch reaction.[10][12][16]
-
Consider a multi-step approach involving protecting groups to block undesired positions.[17][18] For catechols like 3,4-dihydroxybenzaldehyde, regioselective protection of one hydroxyl group can direct formylation to a specific position.[19][20]
-
-
Optimize Reaction Conditions:
-
Temperature: Systematically vary the reaction temperature. Lower temperatures often favor the thermodynamically more stable product, which is frequently the para isomer due to reduced steric hindrance.
-
Solvent: The polarity of the solvent can influence the stability of the reaction intermediates and transition states, thereby affecting the isomer ratio. Experiment with a range of solvents with different polarities.
-
Catalyst: In reactions like the Gattermann-Koch or Rieche formylation, the choice and amount of Lewis acid catalyst can be critical.[12][16]
-
-
Employ Steric Control:
-
If possible, modify your substrate to include a bulky protecting group that can be removed later in the synthesis. This can effectively shield the ortho positions and favor para substitution.
-
Diagram: Influence of Directing Groups on Electrophilic Aromatic Substitution
Caption: Directing effects of substituents in electrophilic aromatic substitution.
Issue 2: Difficult Separation of Regioisomers
Potential Causes:
-
Similar physicochemical properties of the isomers. Ortho and para isomers, in particular, can have very similar polarities, boiling points, and solubilities, making them challenging to separate.
-
Co-crystallization. The isomers may crystallize together from solution, preventing purification by recrystallization.
Troubleshooting Steps:
-
Chromatographic Methods:
-
Column Chromatography: This is the most common method for separating isomers. Systematically screen different solvent systems (eluents) of varying polarities. Sometimes, adding a small amount of a third solvent can improve separation.[21] Consider using different stationary phases, such as alumina or reverse-phase silica.[22]
-
Preparative Thin Layer Chromatography (Prep-TLC): For small-scale separations, prep-TLC can be effective.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase preparative HPLC can provide excellent separation of challenging isomer mixtures.[23]
-
-
Recrystallization:
-
Solvent Screening: Experiment with a wide range of solvents and solvent mixtures. A good recrystallization solvent will dissolve the compound when hot but have low solubility when cold. The desired isomer should be significantly less soluble than the others in the chosen cold solvent.
-
Fractional Crystallization: This technique involves multiple, sequential crystallization steps to enrich the desired isomer in each step.
-
-
Chemical Derivatization:
-
If the isomers have another functional group, you can selectively react one isomer to form a derivative with significantly different physical properties. After separation, the derivative can be converted back to the original compound. For example, if your benzaldehydes also contain a hydroxyl group, you could form a bulky silyl ether, which might be easier to separate chromatographically.
-
Issue 3: Low Yield of the Target Isomer
Potential Causes:
-
Side reactions. The formylation conditions may be too harsh, leading to decomposition of the starting material or product.
-
Deactivation of the aromatic ring. If your substrate has a strongly deactivating group, the reaction may be very slow or may not proceed to completion.
-
Poor reactivity of the formylating agent.
Troubleshooting Steps:
-
Reaction Condition Optimization:
-
Temperature: As mentioned, temperature control is crucial. For sensitive substrates, running the reaction at a lower temperature for a longer duration may improve the yield.
-
Reaction Time: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
-
Stoichiometry: Carefully control the stoichiometry of the reagents. An excess of the formylating agent or catalyst can sometimes lead to side reactions.
-
-
Choice of Formylation Method:
-
For deactivated rings, more forcing conditions or more reactive formylation methods may be necessary. However, this can also lead to lower selectivity. The Gattermann-Koch reaction, for instance, is generally not suitable for phenols or phenol ethers.[24][25] The Vilsmeier-Haack reaction is often a better choice for electron-rich systems.[8][26]
-
-
Use of a More Reactive Substrate:
-
If possible, consider altering your synthetic route to introduce the formyl group at an earlier stage when the aromatic ring is more activated.
-
Experimental Protocols
Protocol 1: General Procedure for Vilsmeier-Haack Formylation
This protocol is adapted for the formylation of an electron-rich aromatic compound.
-
To a solution of the aromatic substrate (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), cool the mixture to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.1-1.5 eq.) to the cooled solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitored by TLC).
-
After completion, pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium acetate or sodium hydroxide.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Directed ortho-Metalation (DoM)
This protocol describes the ortho-formylation of a substrate with a directing group.
-
Dissolve the aromatic substrate (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of an organolithium reagent (e.g., n-butyllithium, 1.1 eq.) to the cooled solution.
-
Stir the mixture at -78 °C for 1-2 hours to allow for complete metalation.
-
Add anhydrous DMF (1.5-2.0 eq.) to the reaction mixture and continue stirring at -78 °C for another hour.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product as needed.
Data Presentation
Table 1: Directing Effects of Common Substituents in Electrophilic Aromatic Substitution
| Substituent | Type | Directing Effect |
| -OH, -OR | Activating | ortho, para |
| -NH₂, -NR₂ | Activating | ortho, para |
| -Alkyl (R) | Activating | ortho, para |
| -F, -Cl, -Br, -I | Deactivating | ortho, para |
| -CHO, -COR | Deactivating | meta |
| -COOR | Deactivating | meta |
| -CN | Deactivating | meta |
| -NO₂ | Deactivating | meta |
| -SO₃H | Deactivating | meta |
Data compiled from various sources.[1][5][27]
Visualization of Experimental Workflow
Diagram: Workflow for Separation of Regioisomers
Caption: A typical workflow for the separation of regioisomers.
Spectroscopic Analysis for Isomer Identification
Distinguishing between ortho, meta, and para isomers is crucial. NMR and IR spectroscopy are powerful tools for this purpose.
-
¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum provides valuable information about the substitution pattern. The coupling patterns (splitting) of the aromatic protons are distinct for each isomer. For a disubstituted benzene ring:
-
A para-substituted ring will often show two doublets (an AA'BB' system).
-
An ortho-substituted ring will exhibit a more complex multiplet pattern.
-
A meta-substituted ring will also show a complex pattern, but it will be different from the ortho isomer. The chemical shift of the aldehyde proton is typically found around 9-10 ppm.[28]
-
-
¹³C NMR Spectroscopy: The number of signals in the aromatic region can indicate the symmetry of the molecule. A para-substituted isomer will have fewer aromatic carbon signals than the corresponding ortho or meta isomers due to symmetry.
-
Infrared (IR) Spectroscopy: The C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹) can be indicative of the substitution pattern on the benzene ring.[29] The strong carbonyl (C=O) stretch of the aldehyde group is typically observed around 1700 cm⁻¹.[30][31]
References
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. Retrieved from [Link]
-
Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]
-
I.R.I.S. (n.d.). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. Retrieved from [Link]
-
Fundamentals of Organic Chemistry. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
-
Vedantu. (n.d.). Gattermann Koch Reaction: Mechanism, Uses & Examples. Retrieved from [Link]
-
Save My Exams. (2025). Directing Effects - A Level Chemistry Revision Notes. Retrieved from [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Gattermann-Koch Reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Gattermann Koch Reaction Mechanism. Retrieved from [Link]
-
Testbook. (n.d.). Gattermann Koch Reaction Detailed Explanation with Applications. Retrieved from [Link]
-
Plourde, G. L. (2002). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molecules, 7(8), 596-602. [Link]
- Crounse, N. N. (1949). The Gattermann-Koch Reaction. Organic Reactions, 5, 290-300.
-
The Journal of Organic Chemistry. (n.d.). A comparison of the regioselectivity in the enol acetate formation and the Vilsmeier-Haack reaction of some methyl-substituted cycloalkanones. Retrieved from [Link]
-
ResearchGate. (2002). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Retrieved from [Link]
- Schall, A., & Reiser, O. (n.d.).
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Rieche formylation. Retrieved from [Link]
-
UCL. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
SynArchive. (n.d.). Rieche Formylation. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Retrieved from [Link]
-
YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved from [Link]
-
YouTube. (2018). REGIOSELECTIVITY IN ELECTROPHILIC AROMATIC SUBSTITUTION. Retrieved from [Link]
-
Jorgensen, M. R., et al. (2014). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Journal of the American Chemical Society, 136(4), 1432-1442. [Link]
-
ResearchGate. (2025). Directed ortho-Lithiation: Observation of an Unexpected 1-Lithio to 3-Lithio Conversion of 1-Lithio-naphthyllithium Compounds with an ortho-Directing 2-(Dimethylamino)methyl Group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Formylation. Retrieved from [Link]
-
Reddit. (2024). How to separate these regioisomers?. Retrieved from [Link]
- Yakubov, A. P. (1993). Formylation and Dichloromethylation as Alternative Directions of the Rieche Reaction.
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A theoretical study of the Duff reaction: insights into its selectivity. Retrieved from [Link]
-
ResearchGate. (n.d.). A comparison of regioselectivity in electrophilic aromatic substitution.... Retrieved from [Link]
-
ResearchGate. (n.d.). (a) IR spectra of benzaldehyde at different concentrations. The solvent peak at 1022 cm. Retrieved from [Link]
- Rios-Ramirez, L. M., & Nunez, M. G. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry, 14(44), 10475-10482.
- Organic & Biomolecular Chemistry. (2019).
-
UCL Discovery. (n.d.). Studies on sulfur-capped osmium and ruthenium clusters with focus on dynamics, chirality and isomerism. Retrieved from [Link]
-
RSC Publishing. (n.d.). A theoretical study of the Duff reaction: insights into its selectivity. Retrieved from [Link]
-
Chegg. (2020). Question: Spectral analysis interpretation for Benzaldehyde including IR, proton NMR, carbon NMR, and mass spectrum (MS). Retrieved from [Link]
-
ResearchGate. (2021). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?. Retrieved from [Link]
-
ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]
-
Reddit. (2021). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde. Retrieved from [Link]
-
ResearchGate. (2025). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 7.6: Classifying Separation Techniques. Retrieved from [Link]
Sources
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Technical Support Center: Optimization of Solvent Systems for 5-Methoxy-2-methylbenzaldehyde Reactions
Welcome to the technical support resource for optimizing reactions with 5-Methoxy-2-methylbenzaldehyde. This guide is designed for researchers, synthetic chemists, and drug development professionals to navigate the critical role of solvent selection in achieving desired reaction outcomes. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound, and how does the solvent choice play a role?
A1: this compound is a versatile intermediate used in several key transformations. The choice of solvent is paramount as it influences reaction kinetics, selectivity, and yield.[1] Common reactions include:
-
Knoevenagel Condensation: The reaction with active methylene compounds to form α,β-unsaturated products. Solvent polarity is critical; polar solvents can favor the initial nucleophilic addition, while aprotic solvents may accelerate the final dehydration step.[2][3]
-
Wittig Reaction: The formation of alkenes via reaction with phosphorus ylides. Solvent choice significantly affects the stereochemical outcome (E/Z selectivity) by stabilizing or destabilizing key intermediates.[4]
-
Oxidation: Conversion of the aldehyde to the corresponding carboxylic acid (5-methoxy-2-methylbenzoic acid). The solvent must be stable to the oxidizing agent and capable of solubilizing both the starting material and the product.
-
Reduction: Conversion of the aldehyde to the corresponding alcohol (5-methoxy-2-methylbenzyl alcohol). Protic solvents like ethanol are common for mild reducing agents such as sodium borohydride.[5]
Q2: How does the structure of this compound influence solvent selection?
A2: The molecule's structure presents a unique balance of polarity. The aromatic ring and methyl group are nonpolar, while the methoxy and aldehyde functionalities introduce polarity. This makes it soluble in a range of common organic solvents, from moderately nonpolar (e.g., toluene, dichloromethane) to polar aprotic (e.g., THF, DMF, DMSO).[6][7] The key is to match the solvent system to the specific requirements of the reaction's mechanism and the other reagents involved.
Q3: How does solvent polarity generally impact reaction rates and yields for this aldehyde?
A3: Solvent polarity can have a profound effect on reaction kinetics and equilibrium.[8]
-
Reaction Rate: Reactions involving the formation of charged intermediates or transition states are often accelerated in polar solvents, which can stabilize these species. For example, the initial aldol addition step in a Knoevenagel condensation is often faster in polar solvents.[3]
-
Reaction Yield & Equilibrium: For reactions that produce water as a byproduct, such as the Knoevenagel condensation, the solvent choice is critical for driving the reaction to completion. Using a nonpolar solvent like toluene allows for the azeotropic removal of water with a Dean-Stark apparatus, shifting the equilibrium toward the product.[9] In other cases, the solubility of the final product can dictate the yield; if the product is insoluble in the reaction solvent, it may precipitate out, driving the reaction forward.
Q4: What are the most common side reactions, and how can solvent choice help mitigate them?
A4: Common side reactions include self-condensation (especially under strong basic conditions), oxidation of the aldehyde to a carboxylic acid if exposed to air, and for some reactions, the Cannizzaro reaction. Solvent choice can help:
-
Preventing Self-Condensation: By choosing a solvent system that allows for the use of a milder base or lower temperatures, the rate of unwanted side reactions can be minimized.
-
Minimizing Oxidation: While primarily controlled by using an inert atmosphere, selecting a solvent with a low oxygen solubility can also be beneficial.
-
Controlling Stereoselectivity: In reactions like the Wittig olefination, solvent polarity is a key tool to control the ratio of E/Z isomers. Polar solvents can influence the stability and equilibration of intermediates, thereby altering the product distribution.[4][10]
Troubleshooting Guides for Common Reactions
This section addresses specific issues encountered during experiments in a direct question-and-answer format.
Knoevenagel Condensation
Issue 1: My Knoevenagel condensation reaction has a very low yield or has stalled completely.
-
Possible Cause 1: Poor Solubility of Reactants. this compound or the active methylene compound may not be fully dissolved, limiting the reaction rate.
-
Solution: Consider a more polar solvent or a co-solvent system. For example, if the reaction is sluggish in toluene, adding a small amount of a polar aprotic solvent like DMF can significantly improve solubility and increase the reaction rate.[11]
-
-
Possible Cause 2: Unfavorable Reaction Equilibrium. The Knoevenagel condensation is a reversible reaction where water is a byproduct.[12]
-
Solution: The choice of solvent is crucial for water removal. Switch to a solvent such as toluene or hexane that forms an azeotrope with water and use a Dean-Stark apparatus to drive the reaction to completion. Alternatively, for reactions in solvents like THF or DCM, add anhydrous molecular sieves.[9]
-
-
Possible Cause 3: Inappropriate Solvent Polarity for the Mechanism. The reaction proceeds in two main steps: nucleophilic addition followed by elimination. The optimal solvent polarity can differ for each step.
-
Solution: A systematic solvent screen is recommended. Protic polar solvents (e.g., ethanol) may favor the initial aldol addition, while aprotic polar solvents (e.g., DMF, DMSO) can accelerate the dehydration step.[2][3] The relationship between solvent polarity and reaction kinetics is often direct, with higher polarity leading to faster product formation.[3]
-
Wittig Reaction
Issue 2: The yield of my desired alkene is low, and I am recovering a lot of unreacted aldehyde.
-
Possible Cause 1: Inactive or Poorly Solvated Ylide. The phosphorus ylide must be sufficiently nucleophilic and soluble to react with the aldehyde.
-
Solution: The Wittig reaction is often performed in aprotic solvents. Anhydrous THF or diethyl ether are standard choices as they effectively solvate the reagents without reacting with the highly basic intermediates. Ensure the solvent is rigorously dried, as ylides are sensitive to moisture.[13]
-
-
Possible Cause 2: Unfavorable E/Z Selectivity. The solvent can dramatically influence the stereochemical outcome.
-
Solution: This is highly dependent on whether the ylide is stabilized or unstabilized. For stabilized ylides, polar solvents can sometimes increase the proportion of the Z-isomer.[4] Conversely, non-polar solvents often favor the E-isomer. A solvent screen including toluene, THF, and DMF is a logical step to optimize for the desired stereoisomer.
-
Issue 3: I am having difficulty separating my alkene product from the triphenylphosphine oxide (TPPO) byproduct.
-
Possible Cause: Co-elution or Similar Solubility Profiles. TPPO is a notoriously difficult byproduct to remove due to its moderate polarity.
-
Solution: While not strictly a reaction solvent issue, the workup solvent is key. After the reaction, concentrating the mixture and triturating with a non-polar solvent like hexanes or a hexane/ether mixture can cause the TPPO to precipitate, allowing it to be filtered off.[14] The desired alkene product, being less polar, should remain in the filtrate.
-
Oxidation to Carboxylic Acid
Issue 4: The oxidation of the aldehyde to 5-methoxy-2-methylbenzoic acid is incomplete.
-
Possible Cause: Poor Solubility or Incompatible Solvent. The oxidant or the aldehyde may not be sufficiently soluble, or the solvent may be reacting with the oxidant.
-
Solution: For chemoenzymatic oxidations, such as with a laccase-TEMPO system, the buffer system acting as the solvent is critical. Citrate buffer has been shown to be superior to acetate buffer for oxidizing aromatic aldehydes to carboxylic acids. For traditional chemical oxidations (e.g., with KMnO₄ or Jones reagent), a solvent that is inert to oxidation is required, such as acetone or a mixture of t-butanol and water.
-
Data Summary & Visualization
Solvent Effects on a Representative Knoevenagel Reaction
The following table summarizes expected outcomes for the Knoevenagel condensation between this compound and malononitrile, illustrating the impact of solvent choice.
| Solvent | Solvent Type | Expected Reaction Time | Expected Yield | Key Considerations |
| Toluene | Non-polar | 4-8 hours | High | Ideal for water removal via Dean-Stark apparatus.[9] |
| Ethanol | Polar Protic | 2-4 hours | Moderate to High | Good for solubilizing reactants; water removal is not facile.[2] |
| Dichloromethane (DCM) | Moderately Polar Aprotic | 3-6 hours | Moderate | Good general-purpose solvent, but water removal can be slow. |
| Tetrahydrofuran (THF) | Polar Aprotic | 2-5 hours | Moderate to High | Good solvating power; can be used with molecular sieves. |
| Dimethylformamide (DMF) | Polar Aprotic | 1-2 hours | Very High | Excellent solvating power, often accelerates the reaction significantly.[11] |
Visualizing Solvent Optimization Logic
The following diagrams illustrate key decision-making processes and mechanistic considerations in solvent selection.
Caption: Decision workflow for initial solvent selection.
Caption: Effect of solvent polarity on reaction energy profile.
Experimental Protocol: Optimized Knoevenagel Condensation
This protocol describes the synthesis of (E)-2-(5-methoxy-2-methylbenzylidene)malononitrile using a solvent system optimized for high yield and efficient reaction time.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (catalyst, ~0.1 eq)
-
Toluene
-
Dimethylformamide (DMF)
-
Ethanol (for recrystallization)
-
Round-bottom flask with reflux condenser and Dean-Stark trap
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: Assemble the reaction apparatus (flask, Dean-Stark trap, condenser) and flame-dry under vacuum. Allow to cool to room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition: To the flask, add this compound (1.0 eq) and toluene (approx. 0.2 M concentration). Add malononitrile (1.1 eq).
-
Solvent Optimization: Add DMF (5% of the total toluene volume). This co-solvent system enhances the solubility of the reactants and can accelerate the initial addition step.[11]
-
Catalyst Addition: Add piperidine (0.1 eq) to the stirred solution.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, driving the reaction to completion.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) eluent system. The reaction is typically complete within 1-3 hours when the starting aldehyde spot is no longer visible.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may begin to crystallize. Cool further in an ice bath to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold toluene to remove any residual DMF and unreacted starting materials.
-
Purification: Recrystallize the crude product from hot ethanol to yield the pure α,β-unsaturated nitrile as a crystalline solid.[12]
This protocol provides a robust starting point. Further optimization may be achieved by screening other amine catalysts or adjusting the Toluene/DMF solvent ratio.
References
-
ResearchGate. (n.d.). Effect of the solvent polarity on the rate of reaction at 303K. Retrieved from [Link]
-
de Oliveira, A. V. B., Kartnaller, V., Neto, C. C., & Cajaiba, J. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(8), 13530-13537. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. PubMed Central. Retrieved from [Link]
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Solubility of Things. (n.d.). Strategies for Organic Synthesis. Retrieved from [Link]
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Kar, A., Taimur, A. Z. M., & Smith, A. D. (2023). Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates. RSC Mechanochemistry. Retrieved from [Link]
-
ACS Publications. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega. Retrieved from [Link]
-
IntechOpen. (2025). Screening of Suitable Solvents in Organic Synthesis. Strategies for Solvent Selection. Retrieved from [Link]
-
ACS Publications. (2024). Optimizing an Organocatalyzed Process in an Undergraduate Laboratory: A Solvent Screening. Journal of Chemical Education. Retrieved from [Link]
-
ResearchGate. (2003). (PDF) Solvent Effect in the Wittig Reaction Under Boden's Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. Retrieved from [Link]
-
ACG Publications. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. PubMed Central. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.3: Choice of Solvent. Retrieved from [Link]
-
University of California, San Diego. (n.d.). Solvent Free Wittig Reactions. Retrieved from [Link]
- Google Patents. (n.d.). US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.
-
PUBDB. (n.d.). Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of react. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Solvent‐Promoted Oxidation of Aromatic Alcohols/Aldehydes to Carboxylic Acids by a Laccase‐TEMPO System: Efficient Access to 2,5‐Furandicarboxylic Acid and 5‐Methyl‐2‐Pyrazinecarboxylic Acid. Retrieved from [Link]
-
Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved from [Link]
-
Chem 236 Lab Manual. (n.d.). A Solvent Free Wittig Reaction. Retrieved from [Link]
-
Reddit. (2021). Impact of solvent choice on the stereochemistry of Wittig Reaction Products. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxy-5-methylbenzaldehyde. Retrieved from [Link]
-
ResearchGate. (2025). Recent developments in solvent and catalyst selection for 5-hydroxymethylfurfural oxidation to 2,5-furandicarboxylic acid. Retrieved from [Link]
-
Delaware Valley University. (n.d.). Comparison of Traditional and Alternative Wittig Reactions. Retrieved from [Link]
-
Cenmed Enterprises. (n.d.). This compound. Retrieved from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
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Validation & Comparative
A Researcher's Guide to the Spectroscopic Confirmation of 5-Methoxy-2-methylbenzaldehyde
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of aromatic aldehydes is paramount. These moieties are foundational building blocks for a vast array of complex molecules, and their precise characterization underpins the reliability of subsequent synthetic transformations and biological evaluations. This guide provides an in-depth comparative analysis of the spectral data for 5-Methoxy-2-methylbenzaldehyde, a key aromatic intermediate.
Due to the limited availability of published experimental spectra for this compound, this guide will present a detailed prediction of its expected spectral characteristics. These predictions are grounded in fundamental principles of spectroscopy and are juxtaposed with the verified experimental data of structurally related and commercially available alternatives: Vanillin, 4-Methoxybenzaldehyde, and 2,5-Dimethoxybenzaldehyde. This comparative approach serves not only to anticipate the spectral features of our target molecule but also to sharpen the researcher's skills in spectral interpretation through the lens of subtle structural modifications.
The Structural Context: Understanding the Substituent Effects
The spectral characteristics of a substituted benzaldehyde are profoundly influenced by the electronic nature and position of the substituents on the aromatic ring. In this compound, we have an electron-donating methoxy group (-OCH₃) at the C5 position and a weakly electron-donating methyl group (-CH₃) at the C2 position, ortho to the aldehyde functionality. This substitution pattern dictates the chemical environment of each proton and carbon atom, leading to a unique spectroscopic fingerprint.
Comparative Spectral Analysis
This section details the predicted and experimental spectral data for this compound and its selected alternatives. The data is presented in tabular format for ease of comparison, followed by a detailed interpretation.
Table 1: ¹H NMR Spectral Data (Predicted and Experimental, 400 MHz, CDCl₃)
| Compound | Aldehyde-H (s) | Aromatic-H | Methoxy-H (s) | Methyl-H (s) |
| This compound (Predicted) | ~10.2 ppm | ~7.3 ppm (d), ~7.0 ppm (dd), ~6.8 ppm (d) | ~3.8 ppm | ~2.6 ppm |
| Vanillin | 9.83 ppm | 7.42 (dd), 7.40 (d), 7.04 (d) | 3.96 ppm | - |
| 4-Methoxybenzaldehyde | 9.88 ppm | 7.84 (d), 6.98 (d) | 3.88 ppm | - |
| 2,5-Dimethoxybenzaldehyde | 10.4 ppm | 7.37 (d), 7.10 (dd), 7.01 (d) | 3.90 ppm, 3.82 ppm | - |
Table 2: ¹³C NMR Spectral Data (Predicted and Experimental, 100 MHz, CDCl₃)
| Compound | C=O | Aromatic C | Methoxy C | Methyl C |
| This compound (Predicted) | ~192 ppm | ~160, ~140, ~135, ~132, ~120, ~115 ppm | ~55 ppm | ~19 ppm |
| Vanillin | 191.0 ppm | 151.8, 147.2, 129.9, 127.5, 114.3, 108.9 ppm | 56.1 ppm | - |
| 4-Methoxybenzaldehyde | 190.8 ppm | 164.5, 131.9, 129.9, 114.2 ppm | 55.5 ppm | - |
| 2,5-Dimethoxybenzaldehyde | 189.5 ppm | 159.9, 154.1, 125.1, 122.9, 113.8, 110.2 ppm | 56.4 ppm, 55.9 ppm | - |
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | C=O Stretch | C-H (aldehyde) | C-O Stretch | Aromatic C=C |
| This compound (Predicted) | ~1690-1705 | ~2820, ~2720 | ~1250 | ~1600, ~1580 |
| Vanillin | 1665 | 2850, 2730 | 1267 | 1588, 1510 |
| 4-Methoxybenzaldehyde | 1684 | 2840, 2740 | 1257 | 1600, 1577 |
| 2,5-Dimethoxybenzaldehyde | 1678 | 2840, 2740 | 1278, 1220 | 1588, 1495 |
Table 4: Mass Spectrometry Data (m/z of Key Fragments)
| Compound | [M]+ | [M-H]+ | [M-CHO]+ | [M-OCH₃]+ |
| This compound (Predicted) | 150 | 149 | 121 | 119 |
| Vanillin | 152 | 151 | 123 | 121 |
| 4-Methoxybenzaldehyde | 136 | 135 | 107 | 105 |
| 2,5-Dimethoxybenzaldehyde | 166 | 165 | 137 | 135 |
In-Depth Spectral Interpretation
¹H NMR Spectroscopy
The proton NMR spectrum is the most informative for initial structural confirmation.
-
Aldehyde Proton: In this compound, the aldehyde proton is anticipated to resonate as a singlet at a downfield chemical shift of approximately 10.2 ppm. This significant downfield shift is characteristic of protons attached to a carbonyl carbon.
-
Aromatic Protons: The three aromatic protons will exhibit a distinct splitting pattern. The proton at C6 will likely appear as a doublet, coupled to the C5 proton. The C4 proton should present as a doublet of doublets, being coupled to both the C3 and C5 protons. The C3 proton is expected to be a doublet, coupled to the C4 proton. The electron-donating methoxy and methyl groups will shield these protons to varying degrees, leading to the predicted chemical shifts.
-
Methoxy and Methyl Protons: The methoxy protons will appear as a sharp singlet around 3.8 ppm, while the methyl protons, being attached to the aromatic ring, will also be a singlet, slightly further upfield at approximately 2.6 ppm.
Comparison with Alternatives:
-
Vanillin: The presence of a hydroxyl group in vanillin introduces additional complexity, including a broad phenolic proton signal (not shown in the table). The aromatic protons show a different splitting pattern due to the different substitution.
-
4-Methoxybenzaldehyde: The symmetry of this molecule results in only two distinct aromatic proton signals, appearing as clean doublets.
-
2,5-Dimethoxybenzaldehyde: The presence of a second methoxy group results in two distinct methoxy singlets and a more complex aromatic region.
¹³C NMR Spectroscopy
Carbon NMR provides complementary information on the carbon framework.
-
Carbonyl Carbon: The aldehyde carbonyl carbon of this compound is predicted to have a chemical shift of around 192 ppm, which is typical for benzaldehydes.
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the methoxy group (C5) will be the most shielded, appearing at a lower chemical shift.
-
Methoxy and Methyl Carbons: The methoxy carbon will resonate around 55 ppm, and the methyl carbon will be found at a higher field, around 19 ppm.
Comparison with Alternatives: The ¹³C NMR spectra of the alternatives clearly show the impact of their respective substituent patterns on the chemical shifts of the aromatic carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups.
-
C=O Stretch: A strong, sharp absorption band between 1690-1705 cm⁻¹ is the most characteristic feature of the aldehyde functionality in this compound.
-
Aldehyde C-H Stretch: Two weaker bands are expected around 2820 cm⁻¹ and 2720 cm⁻¹, which are characteristic of the C-H bond of an aldehyde.
-
C-O Stretch: A strong band around 1250 cm⁻¹ will indicate the presence of the aryl ether linkage of the methoxy group.
-
Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1580 cm⁻¹ region are indicative of the aromatic ring.
Comparison with Alternatives: The C=O stretching frequency is sensitive to the electronic effects of the ring substituents. The presence of a hydroxyl group in vanillin, for example, lowers the C=O stretching frequency due to hydrogen bonding.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) for this compound is expected at m/z 150.
-
Key Fragments: Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical ([M-H]⁺ at m/z 149), the loss of the formyl group ([M-CHO]⁺ at m/z 121), and the loss of the methoxy group ([M-OCH₃]⁺ at m/z 119).
Comparison with Alternatives: The molecular weights of the comparator compounds are different, leading to different molecular ion peaks. Their fragmentation patterns will also differ based on their specific structures.
Experimental Protocols
The following are generalized protocols for acquiring the spectral data discussed in this guide.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence (e.g., zg30).
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Protocol 2: IR Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample compartment. Then, place the prepared sample in the spectrometer and record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known correlation charts.
Protocol 3: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Visualizing the Data and Workflow
The following diagrams, generated using Graphviz, illustrate the molecular structure with predicted NMR assignments and the general workflow for spectral data confirmation.
Caption: Predicted NMR assignments for this compound.
A Comparative Guide to the Synthesis of 5-Methoxy-2-methylbenzaldehyde for Researchers and Drug Development Professionals
Introduction
5-Methoxy-2-methylbenzaldehyde is a key building block in the synthesis of various pharmaceuticals and fine chemicals. Its strategic importance necessitates the selection of an efficient and scalable synthetic route. This guide provides an in-depth comparison of several prominent methods for the synthesis of this compound, offering field-proven insights and detailed experimental protocols to aid researchers in making informed decisions for their specific applications. We will delve into the mechanistic underpinnings of each method, providing a robust framework for understanding and optimizing the synthesis of this valuable intermediate.
Comparative Analysis of Synthetic Methodologies
The selection of a synthetic route is a critical decision in any chemical process, balancing factors such as yield, purity, cost, scalability, and environmental impact. Below is a comparative overview of the most viable methods for the synthesis of this compound.
| Method | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Methylation | 2-Hydroxy-5-methylbenzaldehyde | Methylating agent (e.g., Dimethyl sulfate, Methyl iodide), Base (e.g., K₂CO₃, NaOH) | High (>90%) | High yield, clean reaction, readily available starting material. | Use of toxic and corrosive methylating agents. |
| Vilsmeier-Haack Formylation | 4-Methoxytoluene | POCl₃, DMF | Moderate to Good | One-pot reaction, relatively mild conditions for activated arenes. | The Vilsmeier reagent is moisture sensitive; regioselectivity can be an issue with some substrates. |
| Duff Reaction | 4-Methoxytoluene | Hexamethylenetetramine (HMTA), Acid (e.g., TFA, H₂SO₄) | Moderate | Uses readily available and inexpensive reagents. | Often requires high temperatures; yields can be variable; potential for side reactions. |
| Grignard Reaction | 2-Bromo-4-methoxytoluene | Mg, N,N-Dimethylformamide (DMF) | Moderate to Good | Versatile for introducing the formyl group. | Requires strictly anhydrous conditions; the Grignard reagent can be sensitive. |
| Oxidation of Benzyl Alcohol | 5-Methoxy-2-methylbenzyl alcohol | Oxidizing agent (e.g., PCC, PDC, TEMPO) | Good to High | Generally clean and high-yielding. | Requires the prior synthesis of the corresponding benzyl alcohol. |
In-Depth Analysis of Synthetic Routes
Methylation of 2-Hydroxy-5-methylbenzaldehyde
This classical approach involves the straightforward methylation of the hydroxyl group of a commercially available or readily synthesized precursor. The high nucleophilicity of the phenoxide ion, formed in the presence of a base, facilitates an Sₙ2 reaction with a methylating agent.
Reaction Mechanism:
Caption: Mechanism of Methylation.
Experimental Protocol:
A detailed protocol for the methylation of a similar hydroxybenzaldehyde involves dissolving the starting material in a suitable solvent like acetone, followed by the addition of a base such as potassium carbonate and a methylating agent like dimethyl sulfate. The reaction mixture is typically refluxed for several hours. After completion, the inorganic salts are filtered off, and the solvent is evaporated. The crude product is then purified, often by recrystallization or chromatography, to yield the desired this compound.
Vilsmeier-Haack Formylation of 4-Methoxytoluene
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[1][2][3][4] In this case, 4-methoxytoluene is the substrate, and the electrophilic Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), introduces the formyl group.
Reaction Mechanism:
Caption: Mechanism of Vilsmeier-Haack Formylation.
Experimental Protocol:
To a cooled solution of DMF, POCl₃ is added dropwise to form the Vilsmeier reagent. Then, 4-methoxytoluene is added, and the reaction mixture is heated. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by pouring it onto ice, followed by neutralization with a base. The product is then extracted with an organic solvent, and the solvent is evaporated to give the crude product, which is purified by distillation or chromatography.
Duff Reaction of 4-Methoxytoluene
The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent, typically in the presence of an acid catalyst like trifluoroacetic acid (TFA) or sulfuric acid.[5][6] This method is particularly effective for electron-rich phenols and their ethers.
Reaction Mechanism:
Caption: Mechanism of the Duff Reaction.
Experimental Protocol:
In a typical procedure, 4-methoxytoluene and HMTA are dissolved in an acidic medium, such as a mixture of acetic acid and sulfuric acid.[5] The mixture is heated under reflux for several hours. After cooling, the reaction mixture is hydrolyzed by the addition of water and further heating. The product is then isolated by steam distillation or solvent extraction and purified. A modified procedure using glacial acetic acid and sulfuric acid has been reported for the formylation of 2,5-dimethoxytoluene, yielding the corresponding aldehyde in 43% yield.[5]
Grignard Reaction with 2-Bromo-4-methoxytoluene
This method involves the formation of a Grignard reagent from 2-bromo-4-methoxytoluene, which then reacts with a formylating agent, most commonly N,N-dimethylformamide (DMF), to produce the desired aldehyde after acidic workup.
Reaction Mechanism:
Caption: Mechanism of the Grignard Reaction.
Experimental Protocol:
Under strictly anhydrous conditions, magnesium turnings are activated, and a solution of 2-bromo-4-methoxytoluene in an ethereal solvent like THF is added to initiate the formation of the Grignard reagent.[7][8] The reaction is typically initiated with a small crystal of iodine or 1,2-dibromoethane. Once the Grignard reagent is formed, it is cooled, and DMF is added dropwise. After the reaction is complete, it is quenched with an acidic aqueous solution. The product is then extracted, and the organic layer is dried and concentrated. Purification is usually achieved by vacuum distillation or column chromatography.
Oxidation of 5-Methoxy-2-methylbenzyl alcohol
This two-step approach first involves the synthesis of 5-methoxy-2-methylbenzyl alcohol, followed by its oxidation to the corresponding aldehyde. A variety of oxidizing agents can be employed for the second step, offering flexibility in reaction conditions.
Reaction Mechanism:
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5-Methoxy-2-methylbenzaldehyde vs other isomers in reactivity
An In-Depth Guide to the Reactivity of 5-Methoxy-2-methylbenzaldehyde and Its Positional Isomers
Introduction: Beyond the Formula
In the intricate world of synthetic chemistry, particularly in drug discovery and materials science, the selection of a starting material is a critical decision that dictates the trajectory of a research program. Substituted benzaldehydes are foundational building blocks, but not all isomers are created equal. Their reactivity, governed by the subtle interplay of electronic and steric effects, can vary dramatically, impacting reaction rates, yields, and even the feasibility of a synthetic route.
This guide provides an in-depth, objective comparison of the reactivity of this compound against its key positional isomers. We will move beyond simple cataloging of properties to explore the fundamental principles that govern their chemical behavior. By synthesizing established chemical theory with practical, field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors. We will dissect how the placement of the methoxy and methyl groups modulates the electrophilicity of the aldehyde, providing a predictive framework for their performance in common and critical chemical transformations.
Chapter 1: The Isomers - A Structural Overview
The reactivity of a substituted benzaldehyde is intrinsically linked to the spatial and electronic relationship between the aldehyde group and its substituents. For this comparison, we will focus on this compound and three of its isomers, which provide a clear illustration of these competing effects. Benzaldehyde is included as an unsubstituted baseline for reactivity.
Caption: Logical flow of how substituents influence aldehyde reactivity.
Chapter 3: Comparative Reactivity in Key Chemical Transformations
We will now analyze the expected reactivity of our selected isomers in three common reaction classes: Oxidation, the Wittig Reaction, and Reductive Amination.
Oxidation to Carboxylic Acid
The oxidation of benzaldehydes to benzoic acids is a fundamental transformation. Reagents like potassium permanganate (KMnO4) or various chromium-based oxidants are often used. [1][2]The reaction rate is sensitive to the electron density at the aldehydic C-H bond; electron-donating groups generally slow the reaction, while electron-withdrawing groups can accelerate it, depending on the specific mechanism. [3][4]
-
Benzaldehyde: Our baseline for reactivity.
-
This compound: The ortho-methyl group provides significant steric hindrance, likely making this the least reactive isomer. The meta-methoxy group has a minor electronic deactivating effect.
-
2-Methoxy-5-methylbenzaldehyde: The ortho-methoxy group is also sterically hindering. Its electronic effects are complex, but it generally deactivates the aldehyde.
-
4-Methoxy-2-methylbenzaldehyde: The ortho-methyl group again provides steric hindrance. The para-methoxy group strongly deactivates the aldehyde via its +R effect, making oxidation more difficult.
| Compound | Ortho Substituent | Para/Meta Substituent | Predicted Relative Oxidation Rate |
| Benzaldehyde | None | None | High |
| This compound | -CH₃ (Steric Hindrance) | meta-OCH₃ (Weak -I) | Low |
| 2-Methoxy-5-methylbenzaldehyde | -OCH₃ (Steric Hindrance) | meta-CH₃ (Weak +I) | Low |
| 4-Methoxy-2-methylbenzaldehyde | -CH₃ (Steric Hindrance) | para-OCH₃ (Strong +R) | Very Low |
The Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds by reacting an aldehyde with a phosphorus ylide. [5]The reaction is a nucleophilic attack of the ylide on the carbonyl carbon. Therefore, reactivity is enhanced by electron-withdrawing groups that increase the carbonyl's electrophilicity and retarded by electron-donating groups. [6][7]Steric hindrance around the carbonyl group also significantly slows the reaction. [8]
-
Benzaldehyde: Lacks both steric hindrance and strong electronic effects, making it highly reactive.
-
This compound: The pronounced steric hindrance from the ortho-methyl group will be the dominant factor, making this isomer significantly less reactive than benzaldehyde.
-
2-Methoxy-5-methylbenzaldehyde: The ortho-methoxy group also presents steric hindrance, though potentially less than a methyl group. Its +R effect will also deactivate the carbonyl.
-
4-Methoxy-2-methylbenzaldehyde: The combination of steric hindrance from the ortho-methyl group and the strong deactivating +R effect from the para-methoxy group will likely make this the least reactive isomer in the set.
| Compound | Key Steric Factor | Key Electronic Factor | Predicted Relative Wittig Reactivity |
| Benzaldehyde | None | None | Very High |
| This compound | High (ortho-CH₃) | Weak (+I, -I) | Low |
| 2-Methoxy-5-methylbenzaldehyde | Moderate (ortho-OCH₃) | Deactivating (+R) | Low-Medium |
| 4-Methoxy-2-methylbenzaldehyde | High (ortho-CH₃) | Strongly Deactivating (+R) | Very Low |
Protocol: A Representative Wittig Reaction
This protocol describes a general procedure for the Wittig reaction. It is a self-validating system; successful synthesis of the alkene product confirms the reactivity of the chosen aldehyde under these conditions.
Objective: To synthesize a stilbene derivative from a substituted benzaldehyde.
Materials:
-
Benzyltriphenylphosphonium chloride (1.1 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (n-BuLi) in hexanes (1.05 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Caption: Standard experimental workflow for a Wittig olefination.
Step-by-Step Procedure:
-
Ylide Formation: Under an inert atmosphere (Nitrogen or Argon), add benzyltriphenylphosphonium chloride to a flame-dried round-bottom flask with anhydrous THF. Cool the resulting slurry to 0°C in an ice bath. Add n-BuLi dropwise via syringe. The solution will turn a characteristic deep red or orange color. Allow the mixture to stir at 0°C for 30 minutes. Causality Note: The use of an inert atmosphere and anhydrous solvent is critical as the ylide is a strong base and will be quenched by water or oxygen. Cooling is necessary to control the exothermic deprotonation.
-
Aldehyde Addition: Dissolve the selected benzaldehyde isomer in a small amount of anhydrous THF and add it dropwise to the ylide solution at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the aldehyde by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the desired alkene.
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds, widely used in the synthesis of pharmaceutical amines. [9]The reaction proceeds in two stages: first, the formation of an imine (or iminium ion) between the aldehyde and an amine, followed by its reduction. [10]The initial nucleophilic attack of the amine on the aldehyde is the rate-limiting step and is subject to the same electronic and steric constraints discussed previously. [11]
-
Benzaldehyde: High reactivity due to low steric hindrance and an un-deactivated carbonyl.
-
This compound: The ortho-methyl group will severely hinder the approach of the amine, drastically reducing the rate of imine formation. This isomer is expected to be the least reactive.
-
2-Methoxy-5-methylbenzaldehyde: The ortho-methoxy group provides less steric bulk than a methyl group and its deactivating electronic effect is moderate, leading to low but measurable reactivity.
-
4-Methoxy-2-methylbenzaldehyde: A combination of high steric hindrance and strong electronic deactivation makes this isomer highly unreactive towards imine formation.
| Compound | Steric Hindrance | Carbonyl Electrophilicity | Predicted Reductive Amination Rate |
| Benzaldehyde | Low | High | High |
| This compound | Very High | Moderately Reduced | Very Low |
| 2-Methoxy-5-methylbenzaldehyde | Moderate | Reduced | Low |
| 4-Methoxy-2-methylbenzaldehyde | Very High | Strongly Reduced | Very Low |
Chapter 4: Summary and Practical Implications
The reactivity of substituted benzaldehydes is a nuanced function of substituent identity and position. For this compound and its isomers, the presence of an ortho substituent is the single most important determinant of reactivity in reactions involving nucleophilic attack at the carbonyl carbon.
Summary of Predicted Reactivity:
| Isomer | Overall Predicted Reactivity (Nucleophilic Attack) | Dominant Effect(s) | Best Suited For... |
| Benzaldehyde | Very High | Baseline | Rapid transformations, when steric bulk is not required. |
| 2-Methoxy-5-methylbenzaldehyde | Low-Medium | Moderate steric hindrance, electronic deactivation. | Cases requiring moderate reactivity or specific electronic properties from the ortho-methoxy group. |
| This compound | Low | High steric hindrance from ortho-methyl group. | Reactions where slow, controlled addition is desired or where the steric bulk can be used to influence stereoselectivity. |
| 4-Methoxy-2-methylbenzaldehyde | Very Low | High steric hindrance and strong electronic deactivation. | Use as a robust scaffold where the aldehyde is intended to be unreactive under mild conditions. |
Practical Implications for the Synthetic Chemist:
-
For High Yield and Fast Reactions: When the goal is a rapid and high-yielding conversion of the aldehyde (e.g., in bulk manufacturing), an unhindered isomer like benzaldehyde is preferable.
-
For Selective Reactions: In a molecule with multiple electrophilic sites, the low reactivity of a sterically hindered aldehyde like this compound can be a strategic advantage, allowing other functional groups to react selectively.
-
For Stability: If the aldehyde moiety needs to be preserved through several synthetic steps, choosing a highly deactivated and hindered isomer like 4-Methoxy-2-methylbenzaldehyde can serve as a "protecting group" strategy, as it will resist reaction under conditions where other aldehydes would be transformed.
Ultimately, the choice of isomer is a strategic one. Understanding the fundamental principles of steric and electronic effects allows the researcher to move from a trial-and-error approach to a predictive and rational design of synthetic routes, saving time, resources, and accelerating discovery.
References
- BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 2-Methylbenzaldehyde and 4-Methylbenzaldehyde.
- BenchChem. (n.d.). A Comparative Study of 2-, 3-, and 4-Methylbenzaldehyde in the Cannizzaro Reaction.
- IRA Academico Research. (n.d.). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents.
- Meenakshisundaram, SP. et al. (n.d.). Kinetics and Mechanism of the Oxidation of Substituted Benzaldehydes by Benzyltrimethylammonium Chlorobromate. PubMed.
- Yamataka, H., et al. (1991). Relative Reactivity and Stereoselectivity in the Wittig Reactions of Substituted Benzaldehydes with Benzylidenetriphenylphosphorane. Journal of the American Chemical Society.
- Braude, E. A., & Sondheimer, F. (1955). Studies in light absorption. Part XI. Substituted benzaldehydes, acetophenones and related compounds. The effects of steric conformation on the electronic spectra of conjugated systems. Journal of the Chemical Society (Resumed).
- ResearchGate. (n.d.). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents.
- Li, Z. K., et al. (n.d.). Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. Arkivoc.
- ResearchGate. (n.d.). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate.
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde. Retrieved from [Link]
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MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
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YouTube. (2022). Benzaldehyde is less reactive than propanal because.... Retrieved from [Link]
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A Comparative Guide to the Synthesis of 5-Methoxy-2-methylbenzaldehyde: An Evaluation of Alternative Reagents and Methodologies
Introduction: The Strategic Importance of a Regioisomer
5-Methoxy-2-methylbenzaldehyde is a key substituted aromatic aldehyde that serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Its specific substitution pattern—featuring an aldehyde, a methyl group, and a methoxy group in a 1,2,5-arrangement—makes it a valuable building block for constructing complex molecular architectures. However, this precise arrangement also presents a significant regiochemical challenge for synthetic chemists. Standard electrophilic formylation methods applied to the logical precursor, 4-methylanisole, overwhelmingly favor the production of the isomeric 2-methoxy-5-methylbenzaldehyde, driven by the powerful ortho-directing influence of the methoxy group.
This guide provides an in-depth comparison of alternative synthetic strategies to access the desired this compound isomer with high fidelity. We will move beyond a simple recitation of protocols to dissect the underlying chemical principles that govern the success or failure of each approach. By evaluating methodologies based on regioselectivity, yield, scalability, and safety, this document aims to equip researchers and process chemists with the critical insights needed to make informed decisions for their specific applications.
Chapter 1: The Regioselectivity Challenge in Direct Electrophilic Formylation
The most direct conceptual route to a substituted benzaldehyde is the formylation of the corresponding arene. The logical starting material for our target is 4-methylanisole (1-methoxy-4-methylbenzene). However, the principles of electrophilic aromatic substitution (EAS) predict an unfavorable outcome.
-
Directing Group Effects : The methoxy (-OCH₃) group is a potent activating and ortho, para-directing group due to its strong +R (resonance) effect. The methyl (-CH₃) group is a weaker activating and ortho, para-director via a +I (inductive) effect.
-
Predicted Outcome : In a competitive EAS reaction on 4-methylanisole, the superior activating and directing power of the methoxy group dictates the position of the incoming electrophile (the formyl group or its equivalent). The positions ortho to the methoxy group (C2 and C6) are the most electronically enriched and therefore the most reactive. This leads predominantly to the formation of 2-methoxy-5-methylbenzaldehyde , not the desired this compound.
This inherent electronic bias renders most classical, one-step formylation reactions unsuitable for the efficient synthesis of our target compound. While these methods are foundational in organic chemistry, their application here is a lesson in the limitations of relying solely on the innate reactivity of a substrate. Below is a brief assessment of these classical methods.
Assessment of Classical Formylation Reagents
| Method | Reagent System | Applicability & Predicted Outcome for 4-Methylanisole |
| Vilsmeier-Haack | DMF, POCl₃ | The Vilsmeier reagent is a mild electrophile that requires an electron-rich arene.[1][2] While 4-methylanisole is sufficiently activated, the reaction will proceed at the C2 position, ortho to the methoxy group, yielding the undesired isomer. |
| Rieche Formylation | Dichloromethyl methyl ether, TiCl₄ | This method can be effective for electron-rich aromatics and sometimes offers unique selectivity for sterically hindered positions.[3][4] However, the electronic preference for attack at C2 remains the overwhelming factor, making it unsuitable for this specific target.[5] |
| Gattermann-Koch | CO, HCl, AlCl₃/CuCl | This reaction is generally not applicable to phenol ethers like anisole, as the Lewis acid can cause ether cleavage.[6][7] Furthermore, it would not overcome the inherent regioselectivity issue. |
| Duff Reaction | Hexamethylenetetramine (HMTA), acid | Primarily used for the ortho-formylation of phenols.[8][9] While modifications exist for other activated arenes, it does not provide a mechanism to override the powerful directing effect of the methoxy group. |
Chapter 2: The Oxidation Approach: A Two-Step Strategy for Unambiguous Results
A robust and highly reliable method to ensure the correct isomer is formed involves a two-step sequence: synthesis of the corresponding benzyl alcohol, followed by its selective oxidation to the aldehyde. This strategy decouples the formation of the aromatic substitution pattern from the introduction of the aldehyde functionality, thereby guaranteeing regiochemical purity.
Caption: Workflow for the oxidation approach.
This pathway's success hinges on the availability of a suitable precursor that can be converted to (5-methoxy-2-methylphenyl)methanol. A common route is the reduction of 5-methoxy-2-methylbenzoic acid or its esters using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). Once the alcohol is obtained, a variety of mild oxidation reagents can be employed to furnish the target aldehyde in high yield without over-oxidation to the carboxylic acid.
Comparative Analysis of Mild Oxidation Reagents
| Oxidation Method | Reagent System | Temp. (°C) | Pros | Cons & Safety Considerations |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | -78 | High yields, broad substrate scope, easy workup. | Requires cryogenic temperatures; produces foul-smelling dimethyl sulfide; reaction is highly exothermic and must be controlled. |
| Dess-Martin Periodinane (DMP) | Dess-Martin Periodinane | Room Temp | Very mild conditions, high yields, fast reaction times. | Reagent is expensive; can be shock-sensitive/explosive under certain conditions; stoichiometric heavy iodine waste. |
| PCC Oxidation | Pyridinium chlorochromate | Room Temp | Operationally simple, reliable. | Carcinogenic Cr(VI) reagent; generates hazardous chromium waste; requires anhydrous conditions. |
| TEMPO Catalysis | TEMPO (cat.), NaOCl (reoxidant) | 0 - RT | "Green" alternative, catalytic use of TEMPO, inexpensive primary oxidant. | Can be sensitive to substrate electronic properties; requires careful pH control. |
Recommended Experimental Protocol: Swern Oxidation
This protocol provides a reliable method for the oxidation of (5-methoxy-2-methylphenyl)methanol.
Materials:
-
(5-Methoxy-2-methylphenyl)methanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et₃N), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas supply
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two rubber septa under an inert atmosphere (Argon).
-
Oxalyl Chloride Activation: Add anhydrous DCM to the flask, followed by cooling to -78 °C using a dry ice/acetone bath. Slowly add oxalyl chloride (1.1 eq.) via syringe, ensuring the internal temperature remains below -65 °C.
-
DMSO Addition: In a separate syringe, draw up anhydrous DMSO (2.2 eq.). Add the DMSO dropwise to the stirred solution over 5-10 minutes. Gas evolution (CO, CO₂) will be observed. Stir the resulting mixture for 15 minutes at -78 °C.
-
Alcohol Addition: Dissolve (5-methoxy-2-methylphenyl)methanol (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 10-15 minutes. Stir the reaction for 30-45 minutes at -78 °C.
-
Quenching: Add anhydrous triethylamine (5.0 eq.) dropwise. The mixture may become thick. After addition, remove the cooling bath and allow the reaction to warm to room temperature over 20-30 minutes.
-
Workup: Add water to the reaction mixture and transfer to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography to yield pure this compound.
Causality: The Swern oxidation is chosen for its high efficiency and mild conditions, which prevent over-oxidation. The cryogenic temperature is critical for the stability of the intermediate chloro(dimethylsulfonio)methane, the active electrophile in the reaction.
Chapter 3: The Organometallic Route: Precision via Halogen-Metal Exchange
For ultimate regiochemical control, organometallic strategies are unparalleled. The most effective method in this context is a halogen-metal exchange followed by quenching with a formylating agent. This approach uses a halogen atom as a "placeholder" to direct the introduction of the formyl group to the exact desired location.
Caption: Workflow for the organometallic approach.
The key to this synthesis is the preparation of a suitable halogenated precursor, such as 2-bromo-4-methylanisole. Treatment of this compound with an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperatures induces a rapid and clean halogen-metal exchange, generating a highly reactive aryllithium species.[10] This nucleophilic intermediate can then be trapped with an electrophilic formylating agent like N,N-dimethylformamide (DMF) to install the aldehyde group with perfect regioselectivity.[11]
Recommended Experimental Protocol: Lithiation and Formylation
Materials:
-
2-Bromo-4-methylanisole
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (1 M)
-
Argon or Nitrogen gas supply
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two rubber septa under an inert atmosphere (Argon).
-
Substrate Dissolution: Add anhydrous THF to the flask, followed by 2-bromo-4-methylanisole (1.0 eq.). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.05 eq.) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1 hour to ensure complete halogen-metal exchange.
-
Formylation: Add anhydrous DMF (1.5 eq.) dropwise to the aryllithium solution. The reaction is often exothermic; maintain the temperature at -78 °C during the addition. After the addition is complete, stir for an additional hour at -78 °C.
-
Quenching and Workup: Remove the cooling bath and allow the reaction to warm slowly to 0 °C. Quench the reaction by slowly adding 1 M HCl until the solution is acidic. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or distillation.
Trustworthiness and Causality: This protocol is self-validating due to its predictable mechanism. The C-Br bond is significantly more reactive towards n-BuLi than the C-H bonds on the aromatic ring, ensuring the lithiation occurs exclusively at the desired position. The subsequent reaction with DMF is a standard and highly reliable method for converting organolithiums to aldehydes. The cryogenic temperature is essential to prevent side reactions, such as the decomposition of the organolithium reagent or reaction with the THF solvent.
Chapter 4: Final Comparison and Recommendations
The choice of synthetic route depends heavily on the specific requirements of the project, including scale, available equipment, cost, and safety considerations.
| Feature | Direct Formylation | Oxidation of Alcohol | Organometallic Route |
| Regioselectivity | Very Poor (yields wrong isomer) | Excellent | Excellent |
| Number of Steps | 1 (from 4-methylanisole) | 2+ (precursor synthesis + oxidation) | 2+ (precursor synthesis + lithiation/formylation) |
| Typical Overall Yield | <5% (for desired isomer) | High (typically >70% over 2 steps) | High (typically >75% over 2 steps) |
| Scalability | Poor | Good | Moderate (requires specialized equipment for large-scale cryogenics and pyrophorics) |
| Key Safety Issues | Varies (e.g., POCl₃ is corrosive) | Varies by oxidant (e.g., Swern: exothermic, odor; DMP: explosive risk) | Pyrophoric n-BuLi; requires strict inert atmosphere and cryogenic temperatures. |
| Recommendation | Not Recommended | Excellent choice for both lab and scale-up, provided the alcohol precursor is readily available. Offers high purity and avoids pyrophoric reagents. | The gold standard for lab-scale synthesis where absolute regiocontrol is paramount and handling of pyrophoric reagents is routine. |
Conclusion
The synthesis of this compound serves as an excellent case study in strategic synthetic planning. While direct formylation of an inexpensive starting material is tempting, it is a fundamentally flawed approach due to a predictable lack of regiochemical control. Both the oxidation of (5-methoxy-2-methylphenyl)methanol and the organometallic route via halogen-metal exchange offer robust, high-yielding, and regiospecific alternatives. The oxidation approach is often favored for its operational simplicity and enhanced safety profile at larger scales, whereas the organometallic route provides unmatched precision for laboratory-scale synthesis. The selection between these two superior strategies should be guided by an assessment of precursor availability, scale, and the technical capabilities of the laboratory.
References
-
Wikipedia. Formylation. [Link]
-
Organic Chemistry Portal. Formylation - Common Conditions. [Link]
-
OrgoSolver. Aromatic Reactions: Gattermann–Koch Formylation. [Link]
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Purechemistry. Aromatic formylation reaction. [Link]
-
Wikipedia. Rieche formylation. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
Wikipedia. Gattermann reaction. [Link]
-
Cambridge University Press. Gattermann-Koch Reaction. [Link]
-
Ramos-Tomillero, I., Paradís-Bas, M., de Pinho Ribeiro Moreira, I., & Albericio, F. (2024). Formylation of phenols, methoxy-and methylbenzenes. ResearchGate. [Link]
-
Organic Syntheses. Mesitaldehyde. [Link]
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Patil, S. L., & Patil, D. B. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
National Institutes of Health. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]
-
Vedantu. Gattermann Koch Reaction: Mechanism, Uses & Examples. [Link]
-
Testbook. Gattermann Koch Reaction Detailed Explanation with Applications. [Link]
-
SynArchive. Rieche Formylation. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
Organic Syntheses. m-METHOXYBENZALDEHYDE. [Link]
-
L.S. College, Muzaffarpur. Gattermann reaction. [Link]
-
UNI ScholarWorks. Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. [Link]
-
Sciencemadness Discussion Board. Formylation with Duff!. [Link]
-
YouTube. Preparation of Benzaldehydes, Part 2: From Metalated Arenes. [Link]
-
Wikipedia. 2-Hydroxy-5-methoxybenzaldehyde. [Link]
-
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A Senior Application Scientist's Guide to the Validation of 5-Methoxy-2-methylbenzaldehyde Purity by HPLC: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the absolute purity of starting materials and intermediates is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final product. 5-Methoxy-2-methylbenzaldehyde, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its purity directly influences reaction kinetics, yield, and the impurity profile of the active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the validation of this compound purity, grounded in the principles of scientific integrity and regulatory compliance.
The Primacy of HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC) stands as the cornerstone of purity analysis in the pharmaceutical industry. Its widespread adoption is a direct result of its high resolution, sensitivity, and quantitative accuracy for non-volatile and thermally labile compounds, categories into which this compound and its likely impurities fall.
Why HPLC is the Method of Choice: A Mechanistic Perspective
The power of HPLC lies in the principle of chromatographic separation. For a substituted benzaldehyde, a reversed-phase HPLC method is the logical starting point. In this mode, the stationary phase (typically a C18-bonded silica) is nonpolar, while the mobile phase is a more polar mixture, usually of water and an organic solvent like acetonitrile or methanol.
-
Causality of Separation: this compound, with its aromatic ring and ether group, possesses significant hydrophobicity. It will interact with and be retained by the nonpolar C18 stationary phase. Potential impurities, such as the corresponding benzoic acid (from oxidation) or the starting materials for its synthesis, will have different polarities. For instance, 5-methoxy-2-methylbenzoic acid is more polar and will elute earlier, while less polar, structurally related impurities will be retained longer. This differential partitioning between the mobile and stationary phases is the basis for separation.
-
Detector Selection: The benzaldehyde moiety contains a chromophore that absorbs UV light. A UV-Vis detector, set at a wavelength of maximum absorbance (λmax), provides the sensitivity needed to detect not only the main component but also impurities at trace levels.
This entire process is governed by internationally recognized validation guidelines, primarily the ICH Q2(R1) framework, which ensures that an analytical procedure is suitable for its intended purpose.[1][2][3]
Diagram: HPLC Purity Validation Workflow
The following diagram illustrates the logical flow of a typical HPLC validation experiment for this compound.
Caption: A streamlined workflow for HPLC purity analysis.
Experimental Protocol: HPLC Purity of this compound
This protocol is a self-validating system, incorporating system suitability tests (SST) as mandated by pharmacopeias and regulatory guidelines to ensure the chromatographic system is performing adequately.[2]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis Detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents and Materials:
-
This compound Reference Standard (of known, high purity).
-
This compound sample for testing.
-
HPLC-grade Acetonitrile.
-
HPLC-grade Water.
-
HPLC-grade Methanol (for sample dissolution).
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40 v/v). This ratio is a starting point and should be optimized to achieve a retention time of approximately 5-10 minutes for the main peak and good resolution from any impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 254 nm. This is a common wavelength for aromatic compounds; however, determining the specific λmax via a UV scan is recommended for optimal sensitivity.
-
Injection Volume: 10 µL.
-
Run Time: 20 minutes, to ensure all late-eluting impurities are detected.
Procedure:
-
Standard Preparation (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound Reference Standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with Methanol. Sonicate if necessary to ensure complete dissolution.
-
-
Sample Preparation (0.1 mg/mL):
-
Prepare the sample solution in the same manner as the standard solution.
-
-
System Suitability Test (SST):
-
Make five replicate injections of the Standard Preparation.
-
The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0%.
-
-
Analysis:
-
Inject the diluent (Methanol) as a blank to ensure no interfering peaks are present.
-
Inject the Sample Preparation in duplicate.
-
-
Data Analysis & Calculation:
-
Integrate all peaks in the chromatogram for the sample injection, disregarding any peaks from the blank.
-
Calculate the purity using the area normalization method:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
A Comparative Guide: HPLC vs. Alternative Purity Validation Techniques
While HPLC is the workhorse for purity determination, a multi-faceted approach using orthogonal (mechanistically different) methods provides the most comprehensive characterization. This is a key principle in establishing the trustworthiness of a purity claim.
Diagram: Orthogonal Methodologies for Purity Assessment
Caption: Comparing orthogonal analytical techniques for purity.
Performance Comparison Table
The choice of analytical technique is a balance of technical requirements, sample properties, and available resources.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and boiling point, followed by mass-based identification.[4][5] | Signal intensity is directly proportional to the number of atomic nuclei, allowing for absolute quantification against a standard.[6][7] |
| Specificity | High. Can resolve structurally similar impurities. Specificity is confirmed by peak purity analysis (e.g., with a Diode Array Detector). | Very High. Provides mass fragmentation patterns for definitive identification of impurities.[8] | High. Provides detailed structural information, making it excellent for identifying and quantifying known and unknown impurities. |
| Sensitivity | High (typically low µg/mL to ng/mL). | Very High (typically ng/mL to pg/mL), especially for volatile impurities. | Moderate. Generally requires higher sample amounts (mg range) than chromatographic methods.[6] |
| Quantitation | Excellent for relative purity (area %). Can be used for absolute quantitation with a certified reference standard. | Good, but can be more variable than HPLC. Often requires derivatization for aldehydes to improve stability and chromatography.[9] | Excellent for absolute purity (mass %). Considered a primary ratio method by metrological institutes.[10][11] |
| Best For | Routine quality control, stability testing, and quantifying non-volatile or thermally unstable impurities. | Detecting and identifying volatile residual solvents, starting materials, or side-products. | Definitive structural confirmation and providing an orthogonal, absolute purity value for reference standard characterization. |
| Limitations | May not detect highly volatile impurities. Identification of unknown peaks requires hyphenation with MS. | Not suitable for non-volatile or thermally labile compounds. The high reactivity of aldehydes can pose challenges.[5] | Lower throughput, higher instrument cost, and requires a skilled operator for accurate results. Can be less sensitive for trace impurities. |
Conclusion: An Integrated Approach to Purity Validation
For the routine quality control of this compound, a validated HPLC-UV method is the undisputed industry standard. It provides a robust, precise, and sensitive system for quantifying purity and profiling related substances. Its performance, validated according to ICH guidelines, ensures that the method is fit for its purpose in a regulated environment.[1][12][13]
However, for a comprehensive characterization, especially during process development or reference standard certification, relying solely on HPLC is insufficient.
-
GC-MS is essential for detecting and identifying volatile impurities (e.g., residual solvents) that HPLC might miss.[9]
-
qNMR offers an orthogonal, non-destructive technique for absolute purity assignment, providing a valuable cross-validation of the HPLC results and confirming the structure of the main component.[6][10][11]
By synthesizing data from these complementary techniques, researchers and drug development professionals can build a complete and trustworthy purity profile for this compound, ensuring the quality and integrity of the downstream synthetic processes and the final pharmaceutical product.
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A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
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What is qNMR (quantitative NMR) ?. JEOL Ltd. [Link]
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Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications. [Link]
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GC/MS analysis for the reaction of benzaldehyde and o-diaminobenzene in DMAc at 160 8C. ResearchGate. [Link]
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Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC - NIH. [Link]
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Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. [Link]
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A Comparative Guide to Methoxy-Substituted Benzaldehydes: Isomeric Influences on Properties and Reactivity
Introduction
Methoxy-substituted benzaldehydes, commonly known as anisaldehydes, are a class of aromatic compounds pivotal to numerous fields, from fragrance and flavor industries to advanced pharmaceutical synthesis.[1][2][3] The seemingly subtle variation in the position of the methoxy (–OCH₃) group on the benzaldehyde scaffold—begetting the ortho-, meta-, and para- isomers—imparts dramatically different physicochemical properties and chemical reactivities. For researchers, synthetic chemists, and drug development professionals, understanding these isomeric distinctions is not merely academic; it is fundamental to reaction design, purification strategy, and the rational design of bioactive molecules.[4]
This guide provides an in-depth comparative analysis of o-, m-, and p-methoxybenzaldehyde. Moving beyond a simple data sheet, we will explore the causal relationships between molecular structure and observable characteristics, supported by experimental data and established chemical principles. We will dissect their spectroscopic signatures, predict and explain their differential reactivity in key synthetic transformations, and provide actionable experimental protocols for their analysis and comparison.
Part 1: Physicochemical and Spectroscopic Characterization
The position of the methoxy group directly influences molecular symmetry and the nature of intermolecular forces, leading to distinct physical properties. The para-isomer, for instance, possesses the highest symmetry, allowing for more efficient packing in a crystal lattice, which is reflected in its melting point.
Table 1: Physicochemical Properties of Methoxybenzaldehyde Isomers
| Property | ortho-Methoxybenzaldehyde (o-Anisaldehyde) | meta-Methoxybenzaldehyde (m-Anisaldehyde) | para-Methoxybenzaldehyde (p-Anisaldehyde) |
| CAS Number | 135-02-4 | 591-31-1 | 123-11-5[2] |
| Molecular Formula | C₈H₈O₂ | C₈H₈O₂ | C₈H₈O₂ |
| Molar Mass | 136.15 g/mol | 136.15 g/mol | 136.15 g/mol [2] |
| Appearance | Colorless to pale yellow liquid/solid | Pale yellow liquid | Colorless to pale yellow liquid[1][5] |
| Melting Point | 34-40 °C | 2.5 - 3.5 °C | -1 to 2 °C[2][3] |
| Boiling Point | 238 °C | 230-233 °C | 248 °C[2] |
| Density | 1.127 g/mL at 25 °C | 1.119 g/cm³ | 1.119 g/cm³ at 15 °C[1] |
| Refractive Index | ~1.562 | ~1.558 | 1.571 - 1.574 at 20 °C[6] |
| Solubility | Soluble in organic solvents | Soluble in organic solvents | Slightly soluble in water (0.3%), soluble in most organic solvents[5] |
Comparative Spectroscopic Analysis
Spectroscopy provides a window into the electronic environment of each isomer, revealing the nuanced effects of the methoxy group's placement.
-
¹H NMR Spectroscopy: The chemical shift of the aldehydic proton (–CHO) is highly sensitive to the electronic nature of the aromatic ring. For the ortho- and para- isomers, the electron-donating resonance effect of the methoxy group slightly shields the aldehydic proton relative to the meta- isomer, where this effect is absent. Aromatic proton signals also exhibit distinct splitting patterns and chemical shifts characteristic of 1,2-, 1,3-, and 1,4-disubstitution, allowing for unambiguous identification.[7][8]
-
¹³C NMR Spectroscopy: The carbonyl carbon resonance is a key indicator of electrophilicity. It is expected to be most deshielded in the meta- isomer due to the dominance of the methoxy group's inductive electron-withdrawing effect at this position. In the ortho- and para- isomers, the resonance effect donates electron density to the ring system, slightly shielding the carbonyl carbon.[7][8]
-
FT-IR Spectroscopy: All three isomers display a strong carbonyl (C=O) stretch characteristic of aldehydes (typically ~1680-1700 cm⁻¹) and an asymmetric C-O-C stretch for the ether linkage (~1250 cm⁻¹). Subtle shifts in the C=O frequency can be correlated with the electronic effects; the lower conjugation in the meta isomer may result in a slightly higher C=O stretching frequency compared to the ortho and para isomers.[7][9]
Table 2: Key Spectroscopic Data for Methoxybenzaldehyde Isomers
| Isomer | ¹H NMR (δ, ppm) - Aldehyde H | ¹³C NMR (δ, ppm) - Carbonyl C | FT-IR (cm⁻¹) - C=O Stretch |
| ortho | ~10.4 | ~190.0 | ~1685 |
| meta | ~10.0 | ~192.0 | ~1695 |
| para | ~9.87 | ~190.7 | ~1684 |
| Note: Exact spectroscopic values can vary based on the solvent and instrument used. The data presented are typical values for comparative purposes. |
Part 2: Comparative Chemical Reactivity
The reactivity of the benzaldehyde isomers is fundamentally governed by the electronic influence of the methoxy substituent on the electrophilicity of the carbonyl carbon. The methoxy group exhibits a dual electronic nature: a powerful electron-donating resonance effect (+R) and a moderate electron-withdrawing inductive effect (-I).[10] The position of the substituent determines which effect dominates.
-
Ortho and Para Positions: The lone pairs on the oxygen atom can delocalize into the benzene ring's π-system, increasing electron density at the ortho and para positions.[11][12] This +R effect outweighs the -I effect, making the ring more electron-rich and the carbonyl carbon less electrophilic compared to unsubstituted benzaldehyde.
-
Meta Position: The resonance effect does not extend to the meta position. Therefore, the electron-withdrawing inductive effect (-I) of the electronegative oxygen atom is the primary influence, which slightly decreases the electron density of the ring and makes the carbonyl carbon more electrophilic relative to the other two isomers.
Caption: Generalized mechanism of the Cannizzaro reaction.
Part 3: Experimental Protocols & Workflows
To empirically validate the predicted reactivity differences, a comparative kinetic study can be performed. The Knoevenagel condensation is an ideal model reaction as its progress can be conveniently monitored. [13]
Protocol 1: Comparative Reactivity via Knoevenagel Condensation
Objective: To qualitatively and quantitatively compare the reaction rates of o-, m-, and p-methoxybenzaldehyde with malononitrile.
Materials:
-
ortho-Methoxybenzaldehyde
-
meta-Methoxybenzaldehyde
-
para-Methoxybenzaldehyde
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Thin-layer chromatography (TLC) plates (silica gel F₂₅₄)
-
Developing solvent (e.g., 7:3 Hexane:Ethyl Acetate)
-
Standard laboratory glassware and magnetic stirrers
Procedure:
-
Preparation: In three separate, identical round-bottom flasks, prepare a solution of each methoxybenzaldehyde isomer (1.0 mmol) in 10 mL of ethanol.
-
Reactant Addition: To each flask, add malononitrile (1.0 mmol) and a magnetic stir bar.
-
Initiation: Using a micropipette, add a catalytic amount of piperidine (e.g., 0.1 mmol) to each flask simultaneously while stirring vigorously at a constant temperature (e.g., 25°C). Start a timer immediately.
-
Monitoring: At regular time intervals (e.g., 0, 5, 15, 30, and 60 minutes), withdraw a small aliquot from each reaction mixture using a capillary tube and spot it on a single TLC plate.
-
Analysis (Qualitative): Develop the TLC plate in the chosen solvent system and visualize under a UV lamp. The reactivity can be compared by observing the rate of disappearance of the starting aldehyde spot (less polar) and the appearance of the product spot (more polar). The flask showing the fastest consumption of starting material contains the most reactive isomer.
-
Analysis (Quantitative): For a more rigorous comparison, aliquots taken at different time points can be quenched and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the remaining aldehyde over time, allowing for the calculation of reaction rates.
Protocol 2: Standard Spectroscopic Characterization
Objective: To acquire ¹H NMR, ¹³C NMR, and FT-IR spectra for each isomer to confirm identity and purity.
Methodology:
-
NMR Spectroscopy: [7] 1. Sample Preparation: Dissolve approximately 5-10 mg of each isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). 2. Data Acquisition: Record ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz). 3. Data Processing: Process the resulting Free Induction Decays (FIDs) using appropriate software to obtain the frequency-domain spectra.
-
FT-IR Spectroscopy: [7] 1. Sample Preparation: If the sample is a liquid, a thin film can be prepared between two salt (NaCl or KBr) plates. If solid, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. 2. Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan of the empty sample holder first, which is then automatically subtracted from the sample spectrum.
Caption: Experimental workflow for comparative reactivity analysis.
Conclusion
The positional isomerism of methoxy-substituted benzaldehydes is a powerful illustration of how subtle structural changes dictate profound differences in chemical behavior. The interplay between the inductive and resonance effects of the methoxy group establishes a clear hierarchy of reactivity, with the meta isomer being the most susceptible to nucleophilic attack at the carbonyl carbon, followed by the ortho and para isomers. These differences are not only predictable from electronic principles but are also readily observable through comparative spectroscopic analysis and kinetic experiments. For scientists in synthetic chemistry and drug development, a firm grasp of these structure-activity relationships is indispensable for selecting the appropriate isomer, designing efficient reaction pathways, and ultimately achieving the desired molecular target with precision and control.
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[Organic Letters] Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications. Available at: [Link]
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[The Journal of Organic Chemistry] Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. ACS Publications. Available at: [Link]
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[American Chemical Society] Relative Reactivity and Stereoselectivity in the Wittig Reactions of Substituted Benzaldehydes with Benzylidenetriphenylphosphorane. ACS Publications. Available at: [Link]
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[PrepChem.com] Synthesis of 4-hydroxy-3-methoxy benzaldehyde. PrepChem.com. Available at: [Link]
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[Quora] In the cross Cannizzaro reaction between benzaldehyde and formaldehyde methanol isn't formed. Why?. Quora. Available at: [Link]
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[ScenTree] Anisic aldehyde (CAS N° 123-11-5). ScenTree. Available at: [Link]
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[YouTube] Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. Available at: [Link]
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[MDPI] Exo⇔Endo Isomerism, MEP/DFT, XRD/HSA-Interactions of 2,5-Dimethoxybenzaldehyde. MDPI. Available at: [Link]
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[SpectraBase] 2-Hydroxy-4-methoxybenzaldehyde - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
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[chemeurope.com] Anisaldehyde. chemeurope.com. Available at: [Link]
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[AIP Publishing] Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. AIP Publishing. Available at: [Link]
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[file.scirp.org] Reactions using benzaldehyde with electron withdrawing groups and various alcohols. SCIRP. Available at: [Link]
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[Master Organic Chemistry] Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
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[PubMed] Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand. PubMed. Available at: [Link]
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[PubMed] Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. PubMed. Available at: [Link]
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[Master Organic Chemistry] Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. Available at: [Link]
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[Stack Exchange] Ortho-para directing and meta directing groups: Activating or deactivating the aromatic ring?. Stack Exchange. Available at: [Link]
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[PMC - NIH] A review of drug isomerism and its significance. National Center for Biotechnology Information. Available at: [Link]
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[KnE Publishing] Green Metrics Evaluation on The Cannizzaro Reaction of p-Anisaldehyde and Benzaldehyde Under Solvent-Free Conditions. KnE Publishing. Available at: [Link]
-
[Auctor-Journal] Effects of Stereoisomers on Drug Activity. Auctor-Journal. Available at: [Link]
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[PMC] Stereochemistry in Drug Action. National Center for Biotechnology Information. Available at: [Link]
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A Senior Application Scientist's Guide to Confirming the Structure of 5-Methoxy-2-methylbenzaldehyde Derivatives
For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible science. In the synthesis of novel compounds, particularly those with potential therapeutic applications, derivatives of scaffolds like 5-Methoxy-2-methylbenzaldehyde are of significant interest. This guide provides an in-depth comparison of analytical techniques, supported by experimental data, to rigorously confirm the structure of these derivatives. We will move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a self-validating approach to structural elucidation.
The Imperative of Structural Verification
This compound serves as a versatile starting material for the synthesis of a wide array of derivatives, including Schiff bases, chalcones, and other heterocyclic compounds. The biological activity of these derivatives is intrinsically linked to their precise three-dimensional structure. Even minor positional changes of functional groups can drastically alter their pharmacological profile. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for scientific integrity.
This guide will focus on the most powerful and commonly employed techniques for structural confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Mass Spectrometry (MS)
-
Single-Crystal X-ray Diffraction (XRD)
We will explore the unique insights each technique offers and how, when used in concert, they provide an unassailable confirmation of the target molecular structure.
Comparative Spectroscopic Analysis: A Multi-Pronged Approach
The following sections detail the application of key spectroscopic methods for the structural analysis of this compound and its derivatives. For illustrative purposes, we will consider a hypothetical derivative: (E)-1-(5-methoxy-2-methylphenyl)-3-(phenyl)prop-2-en-1-one , a chalcone derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
In the context of this compound derivatives, ¹H NMR is invaluable for confirming the substitution pattern on the aromatic ring and the stereochemistry of newly formed bonds. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals are all critical pieces of the puzzle. For instance, the distinctive singlet of the aldehyde proton around δ 9.5-10.5 ppm in the starting material should be absent in the spectrum of a derivative where the aldehyde has reacted.[1][2]
¹³C NMR, while often less sensitive, provides a count of the unique carbon atoms in the molecule. The chemical shift of the carbonyl carbon is particularly diagnostic, appearing in the δ 190-215 ppm region.[2][3]
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |
| This compound | 10.21 (s, 1H, CHO), 7.65 (d, J=2.8 Hz, 1H, Ar-H), 7.31 (dd, J=8.4, 2.8 Hz, 1H, Ar-H), 7.18 (d, J=8.4 Hz, 1H, Ar-H), 3.85 (s, 3H, OCH₃), 2.64 (s, 3H, CH₃) | 192.5 (CHO), 160.1, 138.5, 134.2, 125.1, 118.9, 114.7, 55.6 (OCH₃), 19.8 (CH₃) |
| (E)-1-(5-methoxy-2-methylphenyl)-3-(phenyl)prop-2-en-1-one | 7.85 (d, J=15.6 Hz, 1H, =CH), 7.60-7.55 (m, 2H, Ar-H), 7.45-7.35 (m, 3H, Ar-H), 7.25 (d, J=15.6 Hz, 1H, =CH), 7.15 (d, J=2.4 Hz, 1H, Ar-H), 7.05 (dd, J=8.2, 2.4 Hz, 1H, Ar-H), 6.90 (d, J=8.2 Hz, 1H, Ar-H), 3.80 (s, 3H, OCH₃), 2.40 (s, 3H, CH₃) | 198.2 (C=O), 159.5, 144.8, 138.1, 135.2, 130.5, 129.0, 128.5, 124.8, 122.3, 118.5, 114.2, 55.4 (OCH₃), 20.1 (CH₃) |
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint
FT-IR spectroscopy excels at identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
For this compound, the most prominent feature in its IR spectrum is the strong carbonyl (C=O) stretch of the aldehyde, typically appearing around 1700-1730 cm⁻¹.[2][3] When this aldehyde is converted into a derivative, such as a chalcone, the C=O stretch will shift, often to a lower wavenumber due to conjugation. The disappearance of the characteristic aldehyde C-H stretches around 2720 and 2820 cm⁻¹ is another key indicator of a successful reaction.[2][3]
| Compound | Key FT-IR Absorptions (cm⁻¹) | Interpretation |
| This compound | 2925, 2830, 2730, 1695, 1600, 1270 | C-H (alkane), C-H (aldehyde), C=O (aldehyde), C=C (aromatic), C-O (ether) |
| (E)-1-(5-methoxy-2-methylphenyl)-3-(phenyl)prop-2-en-1-one | 3050, 2920, 1660, 1595, 1265 | C-H (alkene/aromatic), C-H (alkane), C=O (conjugated ketone), C=C (aromatic/alkene), C-O (ether) |
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure.
The molecular ion peak (M⁺) in the mass spectrum gives the molecular weight of the compound, providing a direct confirmation of the chemical formula. The fragmentation pattern is also highly informative. For benzaldehyde derivatives, characteristic losses of H, CO, and the aldehyde group (CHO) are often observed.[4][5] In our chalcone example, the fragmentation pattern would be expected to show fragments corresponding to the substituted benzoyl group and the styryl group.
| Compound | Molecular Formula | Calculated M.W. | Observed (M⁺) | Key Fragment Ions (m/z) |
| This compound | C₉H₁₀O₂ | 150.17 | 150 | 149, 121, 91 |
| (E)-1-(5-methoxy-2-methylphenyl)-3-(phenyl)prop-2-en-1-one | C₁₇H₁₆O₂ | 252.31 | 252 | 237, 149, 131, 103, 77 |
Single-Crystal X-ray Diffraction (XRD): The Definitive 3D Structure
When a definitive, unambiguous structural determination is required, single-crystal X-ray diffraction is the gold standard.[6][7][8][9] This technique provides the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and stereochemistry.
The primary challenge in XRD is growing a high-quality single crystal suitable for diffraction.[6] However, the wealth of information obtained is unparalleled. For derivatives of this compound, XRD can definitively establish the regiochemistry of substitution on the aromatic ring and the stereochemistry of any newly formed chiral centers or double bonds.
Caption: Workflow for the synthesis and structural confirmation of this compound derivatives.
Experimental Protocols
General Considerations
-
Solvents and Reagents: Use analytical grade solvents and reagents for all experiments.
-
Instrumentation: Ensure all instruments are properly calibrated.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
FT-IR Spectroscopy
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the sample directly on the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl).
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Background Correction: Run a background spectrum of the empty sample holder and subtract it from the sample spectrum.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Use an appropriate ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI), depending on the sample's properties.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range to include the expected molecular ion.
Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve and refine the crystal structure using specialized software.
Trustworthiness: A Self-Validating System
The strength of this multi-technique approach lies in its self-validating nature. The data from each experiment should be consistent and complementary. For example:
-
The molecular formula determined by mass spectrometry should be consistent with the integration in the ¹H NMR spectrum and the number of signals in the ¹³C NMR spectrum.
-
The functional groups identified by FT-IR should correspond to the chemical shifts observed in the NMR spectra.
-
The connectivity and stereochemistry determined by NMR should be confirmed by the 3D structure from XRD.
Any inconsistencies in the data from these different techniques should be a red flag, prompting further investigation and purification of the sample.
Conclusion
Confirming the structure of novel this compound derivatives requires a rigorous and systematic approach. By combining the strengths of NMR, FT-IR, and mass spectrometry, and, when possible, single-crystal X-ray diffraction, researchers can have the utmost confidence in their results. This guide provides a framework for not only performing these analyses but also for critically evaluating the data to ensure the scientific integrity of your work.
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A Senior Scientist's Guide to the Synthesis of 5-Methoxy-2-methylbenzaldehyde: A Cost-Benefit Analysis
Introduction
5-Methoxy-2-methylbenzaldehyde (CAS No. 56724-09-5; Molecular Formula: C₉H₁₀O₂) is a key aromatic aldehyde intermediate, finding significant application in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Its substituted benzaldehyde structure makes it a versatile building block for constructing more complex molecular architectures. The economic viability and efficiency of producing this intermediate are paramount for researchers and commercial manufacturers.
This guide provides an in-depth cost-benefit analysis of the most relevant synthetic pathways to this compound. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven insights into optimizing each route for yield, purity, cost-effectiveness, and scalability. All protocols are presented as self-validating systems, supported by authoritative references to ensure scientific integrity.
High-Level Overview of Synthetic Strategies
The synthesis of this compound can be approached from several common starting materials. The choice of route is dictated by precursor availability and cost, desired scale, and the specific capabilities of the laboratory or plant. The three primary strategies evaluated in this guide are:
-
Direct Formylation of 4-Methoxytoluene: An electrophilic substitution on a readily available and inexpensive bulk chemical.
-
Methylation of 2-Hydroxy-5-methylbenzaldehyde: A high-yield finishing step on a precursor that is itself derived from p-cresol.
-
Multi-step Industrial Process via Duff Reaction: A patented, high-yield route suitable for large-scale production starting from salicylic acid derivatives.
The logical relationship between these primary precursors and the final product is illustrated below.
Caption: Primary synthetic pathways to this compound.
Route A: Ortho-Formylation of 4-Methoxytoluene
This is arguably the most direct approach, leveraging an inexpensive and abundant starting material. The key to this synthesis is controlling the regioselectivity of the formylation reaction.
Expertise & Causality
The substrate, 4-methoxytoluene, possesses two activating groups: a methoxy (-OCH₃) and a methyl (-CH₃). The methoxy group is a powerful ortho-, para-directing activator for electrophilic aromatic substitution, significantly more so than the methyl group. The para position is blocked, so electrophilic attack is directed to the positions ortho to the methoxy group. Position 2 is sterically less hindered than position 6 (which is flanked by two methyl groups if we consider the ring numbering relative to the methoxy group), making it the primary site of substitution.
The Vilsmeier-Haack reaction is an ideal choice for this transformation. It employs a mild electrophile, the Vilsmeier reagent (a chloromethyleniminium salt), generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1][2][3] This method avoids the harsh conditions and potential side reactions of other formylation techniques like the Gattermann-Koch reaction.
Experimental Protocol: Vilsmeier-Haack Formylation
-
Reagent Preparation: In a three-necked, oven-dried flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 1.5 molar equivalents) to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 molar equivalents) dropwise to the cooled DMF, ensuring the temperature does not exceed 10°C. Stir the mixture for 30 minutes at this temperature to allow for the complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve 4-methoxytoluene (1.0 molar equivalent) in a minimal amount of an inert solvent like dichloromethane or use it neat if liquid. Add this solution dropwise to the reaction mixture, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture back to 0°C and slowly pour it onto crushed ice containing a saturated solution of sodium acetate or sodium bicarbonate to neutralize the acid and hydrolyze the intermediate iminium salt.
-
Extraction & Purification: Stir the aqueous mixture vigorously for 1 hour. Extract the product with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Cost-Benefit Analysis (Route A)
-
Benefits:
-
Low Precursor Cost: 4-methoxytoluene is a readily available and inexpensive bulk chemical.
-
Directness: A single primary reaction step to the final product.
-
Scalability: The Vilsmeier-Haack reaction is widely used in industrial processes and is generally scalable.
-
-
Drawbacks:
-
Reagent Handling: POCl₃ is corrosive and reacts violently with water, requiring careful handling.
-
Waste Stream: The reaction generates phosphoric acid and other inorganic salts, which require proper waste disposal.
-
Moderate Yield: Yields can be variable depending on the precise conditions and may require optimization to be competitive.
-
Route B: Methylation of 2-Hydroxy-5-methylbenzaldehyde
This route involves the formation of the target molecule's ether linkage in the final step. While this adds a step to the overall process if starting from a basic feedstock like p-cresol, the final methylation step itself can be exceptionally high-yielding.
Expertise & Causality
This synthesis is a classic example of a Williamson ether synthesis, where a phenoxide is reacted with a methylating agent. The choice of base is critical to fully deprotonate the phenolic hydroxyl group of 2-hydroxy-5-methylbenzaldehyde, forming the nucleophilic phenoxide. Sodium hydroxide is a common and cost-effective choice.
The selection of the methylating agent balances reactivity, cost, and safety. Dimethyl sulfate is inexpensive and effective but highly toxic. Iodomethane is more reactive but also more expensive and volatile. The use of a phase-transfer catalyst (PTC) like tetrabutylammonium hydroxide is a key optimization.[4] The PTC transports the hydroxide ion into the organic phase and the resulting phenoxide ion back into the aqueous phase (or interface), dramatically accelerating the reaction rate under mild, biphasic conditions and often leading to cleaner reactions and higher yields.
Experimental Protocol: Phase-Transfer Catalyzed Methylation
(Based on the procedure from ChemicalBook for a related isomer)[4]
-
Reaction Setup: Suspend 2-hydroxy-5-methylbenzaldehyde (1.0 molar equivalent) in a solvent mixture of dichloromethane and water (1:1 v/v).
-
Base and Catalyst Addition: Add 1N sodium hydroxide solution (3.0 molar equivalents) followed by 50% aqueous tetrabutylammonium hydroxide (2.0 molar equivalents).
-
Methylation: Add iodomethane (5.0 molar equivalents) to the stirring mixture.
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 3 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with dichloromethane (2x).
-
Purification: Combine the organic phases, wash with saturated brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., eluting with cyclohexane/ethyl acetate) to afford the target compound with very high purity. A reported yield for a similar transformation is 97%.[4]
Cost-Benefit Analysis (Route B)
-
Benefits:
-
High Final-Step Yield: The methylation step can be nearly quantitative (>95%), which is advantageous if the precursor is readily available.[4]
-
Mild Conditions: The reaction proceeds at room temperature, reducing energy costs.
-
-
Drawbacks:
-
Precursor Cost/Synthesis: The overall cost-effectiveness is entirely dependent on the price of 2-hydroxy-5-methylbenzaldehyde. Synthesizing this precursor (e.g., via Reimer-Tiemann formylation of p-cresol) adds steps, cost, and reduces the overall yield.
-
Reagent Cost & Toxicity: Iodomethane is expensive, and while dimethyl sulfate is cheaper, it is extremely hazardous. The phase-transfer catalyst also adds to the cost.
-
Route C: Industrial Synthesis via Duff Reaction on an Ester
For large-scale industrial production, multi-step routes that use cheap feedstocks and exhibit very high overall yields are often preferred. A patented method for a structurally similar compound, methyl 5-formyl-2-methoxybenzoate, highlights such a strategy.[5] This approach can be adapted for the synthesis of this compound.
Expertise & Causality
This route begins with salicylic acid, which is first esterified and methylated to produce methyl 2-methoxybenzoate. The key step is the subsequent formylation using urotropine (hexamine) in strong acid, a variation of the Duff reaction.[5] Using an ester as the substrate can protect the carboxylic acid functionality and modulate the reactivity of the aromatic ring. The reaction with urotropine proceeds through the formation of an iminium ion intermediate, which is then hydrolyzed to the aldehyde. This method is known for its high yields in industrial settings. The final step would involve the reduction of the ester and subsequent steps, or a modification of the starting material to a toluene derivative. The patent reports a yield of 94% for the formylation step alone.[5]
Experimental Workflow: Duff Reaction Approach
Caption: Workflow for the high-yield formylation step in an industrial process.[5]
Cost-Benefit Analysis (Route C)
-
Benefits:
-
Extremely High Yield: The reported 94% yield for the key formylation step is excellent for industrial applications.[5]
-
Low-Cost Reagents: The core reagents (salicylic acid derivatives, urotropine, methanesulfonic acid) are suitable for bulk purchasing.
-
Proven Scalability: The patented process is designed for industrial scale-up.[5]
-
-
Drawbacks:
-
Multi-step Process: The overall synthesis is longer, requiring more unit operations and potentially leading to a higher initial capital investment.
-
Harsh Conditions: The use of large volumes of strong acid (methanesulfonic acid) requires specialized equipment resistant to corrosion.
-
Quantitative Comparison and Final Recommendation
| Metric | Route A: Vilsmeier-Haack | Route B: Methylation | Route C: Industrial Duff |
| Starting Material | 4-Methoxytoluene | 2-Hydroxy-5-methylbenzaldehyde | Salicylic Acid Derivative |
| Precursor Cost | Low | High (or requires prior synthesis) | Very Low |
| Number of Steps | 1 | 1 (from intermediate) or 2+ (from p-cresol) | 2+ |
| Reported Yield (%) | 60-80% (Typical) | ~97% (for methylation step)[4] | ~90% (overall)[5] |
| Key Reagents | POCl₃, DMF | Iodomethane, PTC, NaOH | Urotropine, Strong Acid |
| Reaction Conditions | 60-70°C | Room Temperature | 80-90°C |
| Scalability | Good | Moderate | Excellent |
| Green Chemistry | Poor (solvents, corrosive reagents) | Fair (milder temp, but toxic reagents) | Poor (strong acid, waste) |
Recommendation
-
For Academic Research & Small-Scale Synthesis: Route A (Vilsmeier-Haack) is the most practical choice. It is a direct, one-step reaction from a very cheap starting material. While the yield may not be the highest, its simplicity and the low cost of 4-methoxytoluene make it ideal for producing gram-scale quantities for further research.
-
For Process Optimization & High-Purity Batches: Route B (Methylation) is superior if a supply of 2-hydroxy-5-methylbenzaldehyde is available or if achieving the highest possible purity in the final step is the primary goal. The near-quantitative yield of the phase-transfer catalyzed methylation is a significant advantage.
-
For Industrial & Commercial Production: Route C (Industrial Duff Reaction) , despite its multiple steps, presents the most compelling case for large-scale manufacturing. The combination of very cheap feedstocks and an exceptionally high overall yield leads to the best production economy at scale, justifying the initial investment in specialized equipment.[5]
References
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2-Hydroxy-5-methoxybenzaldehyde - Wikipedia. Wikipedia. [Link]
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Benzaldehyde, m-methoxy - Organic Syntheses Procedure. Organic Syntheses. [Link]
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Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. designer-drug.com. [Link]
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Synthesis of Indoles via Domino Reactions of 2-Methoxytoluene and Nitriles. ACS Publications. [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [Link]
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Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Center for Biotechnology Information (NCBI). [Link]
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Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
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Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenyl-3,4-dihydroquinolin-2-yl)malonaldehyde and its reactivity. Growing Science. [Link]
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A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry. [Link]
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Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
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A Senior Application Scientist's Guide to the Positional Isomerism and Biological Activity of Benzaldehydes
Introduction: Beyond the Aroma of Almonds
Benzaldehyde, the simplest aromatic aldehyde, is renowned for its characteristic almond-like scent and its wide use in the food and cosmetic industries.[1] However, its chemical scaffold is also the foundation for a vast array of derivatives with significant biological activities, including antimicrobial, antioxidant, and anticancer properties.[2][3] The true pharmacological potential of these compounds is not merely dictated by the presence of functional groups on the benzene ring, but critically, by their position. The ortho (1,2), meta (1,3), and para (1,4) arrangements of substituents create distinct electronic and steric environments, profoundly influencing how these molecules interact with biological targets.
This guide provides a comparative analysis of benzaldehyde isomers, synthesizing experimental data to elucidate the structure-activity relationships (SAR) that govern their efficacy. We will explore how the subtle shift of a hydroxyl, methoxy, or nitro group can dramatically alter a compound's therapeutic potential, offering insights for researchers in drug discovery and development.
Comparative Antimicrobial Activity: A Positional Play
The antimicrobial efficacy of benzaldehyde derivatives is strongly linked to the nature and position of substituents on the aromatic ring.[4] The primary mechanism often involves the disruption of microbial cell membranes, leading to the leakage of essential intracellular components and subsequent cell death.[4]
Positional isomerism plays a crucial role in modulating this activity. For instance, in dihydroxybenzaldehyde (DHB) isomers, the placement of hydroxyl groups significantly impacts their potency. While comprehensive data comparing all isomers under identical conditions is sparse, synthesized results from various studies offer valuable insights.
Table 1: Comparative Antimicrobial Activity of Benzaldehyde Derivatives
| Compound/Isomer | Test Organism | Activity Metric (MIC) | Key Finding | Reference |
| 2,4,6-Trimethoxybenzaldehyde | Candida albicans | 0.25 mg/mL | Exhibited the strongest anti-Candida activity among its tested isomers. | [4] |
| 2,4,5-Trimethoxybenzaldehyde | Candida albicans | 1 mg/mL | Moderate anti-Candida activity. | [4] |
| 3,4,5-Trimethoxybenzaldehyde | Candida albicans | 1 mg/mL | Moderate anti-Candida activity. | [4] |
| 3,4-Dihydroxybenzaldehyde | Methicillin-resistant Staphylococcus aureus (MRSA) | Active at 0.01 µg/mL | Demonstrates potent activity against drug-resistant bacteria. | [5] |
| 2,3-Dihydroxybenzaldehyde | Staphylococcus aureus | MIC₅₀: 500 mg/L | Shows significant activity against bovine mastitis isolates. | [5] |
| 2,5-Dihydroxybenzaldehyde | Staphylococcus aureus | MIC₅₀: 500 mg/L | Comparable activity to the 2,3-isomer against bovine mastitis isolates. | [5] |
| Benzaldehyde | Various Bacteria & Fungi | MIC: 6-10 mM | Exhibits broad-spectrum antimicrobial activity, though often at higher concentrations than its substituted derivatives.[3][6] | [3][6] |
Expert Analysis: The data suggests that specific substitution patterns enhance antimicrobial potency. For example, 2,4,6-trimethoxybenzaldehyde's superior antifungal activity against C. albicans compared to its isomers highlights a specific structural requirement for potent inhibition.[4] Similarly, the high potency of 3,4-dihydroxybenzaldehyde against MRSA underscores the importance of the catechol (ortho-dihydroxy) moiety in antibacterial action.[5] This arrangement can facilitate pro-oxidant activities or chelation of metal ions essential for bacterial enzymes.
Comparative Antioxidant Activity: The Role of Hydroxyl Positioning
The antioxidant activity of benzaldehyde derivatives, particularly hydroxybenzaldehydes, is directly tied to their ability to donate a hydrogen atom to neutralize free radicals.[7] The position of the hydroxyl (-OH) groups is paramount, as it affects the stability of the resulting phenoxyl radical, thereby dictating the compound's antioxidant efficacy.[7]
Table 2: Comparative Antioxidant Activity of Dihydroxybenzaldehyde Isomers
| Isomer | Assay | Antioxidant Activity Data | Key Finding | Reference |
| 2,5-Dihydroxybenzaldehyde | DPPH | 0.85 ± 0.04 (Trolox Equivalents) | Shows strong radical scavenging activity. | [7] |
| 3,4-Dihydroxybenzaldehyde (Protocatechuic Aldehyde) | N/A | Widely studied with demonstrated antioxidant properties. | The ortho-positioning of -OH groups is key to its activity. | [5] |
| 4-Hydroxybenzaldehyde (p-HBA) | In vivo (C. elegans) | Reduces ROS, lipofuscin, and Aβ aggregation. | Demonstrates significant antioxidant and anti-aging effects.[8] | [8] |
| 3-Hydroxybenzaldehyde (3-HBA) | Cellular Assays | Increases intracellular antioxidant activity. | Activates nitric oxide synthase (NOS) expression and inhibits oxidative stress.[9] | [9] |
Expert Analysis: Isomers with ortho- or para-positioned hydroxyl groups, such as 3,4-dihydroxybenzaldehyde and 2,5-dihydroxybenzaldehyde, tend to be the most potent antioxidants.[5][7] This is because the resulting radical can be stabilized through resonance involving the adjacent hydroxyl group and the benzene ring. In contrast, meta-positioned isomers often exhibit weaker activity as this resonance stabilization is less effective. The demonstrated in vivo efficacy of 4-hydroxybenzaldehyde in reducing oxidative stress in C. elegans further validates the therapeutic potential of these structures.[8]
Comparative Anticancer Activity: Targeting Cellular Proliferation
Benzaldehyde and its derivatives have shown promise as anticancer agents, with activity observed against various cancer cell lines.[10][11] The mechanism of action can be multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways that control cell survival and proliferation.[10][12]
Recent studies have shown that benzaldehyde can inhibit the growth of cancer cells that have acquired resistance to radiation and other targeted therapies.[12][13] It achieves this by preventing the interaction of the signaling protein 14-3-3ζ with phosphorylated histone H3, a process crucial for cancer cell survival and treatment resistance.[12]
Table 3: Comparative Anticancer Activity of Benzaldehyde Derivatives
| Compound/Isomer | Cell Line / Model | Activity Metric (IC₅₀) | Key Finding | Reference |
| Benzaldehyde Derivative (3b) | MDA-MB-231 (Breast Cancer) | 3 µM | Showed the best activity among a series of tested andrographolide acetals. | [10] |
| Benzaldehyde | Pancreatic Cancer (Mouse Model) | Inhibited tumor growth | Suppressed epithelial-to-mesenchymal transition, preventing cancer spread.[12] | [12] |
| Salicylaldehyde (2-Hydroxybenzaldehyde) Hydrazone (Analog 5) | SKW-3 (T-cell leukemia) | < 1 µM | Exhibited high potency and selectivity against leukemia cell lines. | [14] |
| 3-Methoxysalicylaldehyde Hydrazone | HL-60 (Leukemia) | Potent Cytotoxicity | The meta-positioning of the methoxy group relative to the hydroxyl conferred strong activity. | [14] |
| Nitrobenzimidazole Derivative (para-isomer) | Alzheimer's Target (AChE) | IC₅₀ = 2.10 ± 0.10 µM | The para-isomer was superior in activity to the ortho- and meta-isomers. | [15] |
Expert Analysis: The anticancer data reveals a high degree of specificity. The position of substituents can drastically alter efficacy and even the cancer type targeted. For example, a study on nitro-substituted benzimidazole derivatives found the para-isomer to be significantly more active than the ortho and meta analogs, indicating that the specific geometry of the molecule is critical for binding to its biological target.[15] Similarly, the addition of a methoxy group at the 3-position (meta) of salicylaldehyde-derived hydrazones led to potent cytotoxicity against leukemia cells, showcasing how subtle electronic and steric changes can be exploited for therapeutic benefit.[14]
Below is a diagram illustrating the proposed mechanism by which benzaldehyde exerts its anticancer effects by disrupting a key protein-protein interaction.
Caption: Benzaldehyde's inhibition of the 14-3-3ζ and H3S28ph interaction.
Experimental Protocols: A Framework for Self-Validating Research
To ensure reproducibility and accuracy in comparing benzaldehyde isomers, standardized protocols are essential. The following sections detail the methodologies for key assays discussed in this guide.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth.
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Methodology:
-
Preparation of Test Compounds: Prepare stock solutions of the benzaldehyde isomers in a suitable solvent like dimethyl sulfoxide (DMSO).[4]
-
Inoculum Preparation: Culture the test microorganism (bacterial or fungal) and adjust its concentration to a standard (e.g., 0.5 McFarland turbidity standard).
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions with sterile growth medium to achieve a range of concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well. Ensure positive (inoculum + medium) and negative (medium only) controls are included.
-
Incubation: Incubate the plate under conditions appropriate for the test organism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[4]
Protocol 2: Antioxidant Capacity (DPPH Radical Scavenging Assay)
This spectrophotometric assay measures a compound's ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[7]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should have a deep violet color.[5]
-
Reaction Mixture: In a 96-well plate or cuvettes, add various concentrations of the test isomers to the DPPH solution. A control containing only the solvent and DPPH is also prepared.[7]
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a set period (e.g., 30 minutes).[5][7]
-
Measurement: Measure the absorbance of the solutions using a spectrophotometer at approximately 517 nm.[7]
-
Calculation: The scavenging activity is calculated as a percentage of inhibition using the formula: % Inhibition = [ (A₀ - A₁) / A₀ ] x 100, where A₀ is the absorbance of the control and A₁ is the absorbance of the sample.[7] The IC₅₀ value, the concentration required to scavenge 50% of DPPH radicals, is then determined.[5]
Protocol 3: Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for the MTT Cell Viability and Cytotoxicity Assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[5]
-
Compound Treatment: Expose the cells to various concentrations of the benzaldehyde isomers for a specific duration (e.g., 24-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: After incubation (e.g., 2-4 hours), add a solubilizing agent (like DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance of the solution using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells, and the IC₅₀ value is calculated.[5]
Conclusion
The biological activity of benzaldehyde derivatives is a clear illustration of the principle of structure-activity relationships. Positional isomerism is not a trivial structural alteration; it is a fundamental determinant of a molecule's pharmacological profile. The evidence strongly indicates that ortho- and para-substituted hydroxybenzaldehydes are superior antioxidants, while specific substitution patterns are required to optimize antimicrobial and anticancer potency. For drug development professionals, these insights are critical. Rather than screening compounds randomly, a rational design approach that considers the electronic and steric effects of substituent positioning can significantly accelerate the discovery of potent and selective therapeutic agents. The continued exploration of these simple aromatic scaffolds promises to yield novel candidates for combating infectious diseases, oxidative stress, and cancer.
References
- A Comparative Analysis of the Antimicrobial Activity of 2,4,5-Trimethoxybenzaldehyde and Other Benzaldehydes. Benchchem.
- A Comparative Analysis of the Antioxidant Activity of 3,5-Dihydroxybenzaldehyde and Its Isomers. Benchchem.
- A Comparative Analysis of Dihydroxybenzaldehyde Isomers and Their Biological Activities. Benchchem.
- Anti-cancer activity of heteroaromatic acetals of andrographolide and its isomers. NIH National Library of Medicine.
- Antimicrobial activity of the different benzaldehyde oxime esters 3a-j. ResearchGate.
- Structure–antioxidant activity relationship study of natural hydroxybenzaldehydes using in vitro assays. ResearchGate.
- Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. NIH National Library of Medicine.
- Stopping pancreatic cancer spread using benzaldehyde. ecancer.
- Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. NIH National Library of Medicine.
- A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. MDPI.
- The Food Additive Benzaldehyde Confers a Broad Antibiotic Tolerance by Modulating Bacterial Metabolism and Inhibiting the Formation of Bacterial Flagella. MDPI.
- Antitumor activity of benzaldehyde. PubMed.
- Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. MDPI.
- 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products. NIH National Library of Medicine.
- Sweet-smelling molecule halts therapy-resistant pancreatic cancer. ScienceDaily.
- Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. MDPI.
- A Comparative Guide to the Biological Activities of 2-Methylbenzaldehyde and Benzaldehyde. Benchchem.
- p-hydroxybenzaldehyde protects Caenorhabditis elegans from oxidative stress and β-amyloid toxicity. NIH National Library of Medicine.
- Benzaldehyde as an Insecticidal, Antimicrobial, and Antioxidant Compound Produced by Photorhabdus temperata M1021. ResearchGate.
- Benzaldehyde. NIH National Center for Biotechnology Information.
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A Comparative Guide to the Synthesis of 5-Methoxy-2-methylbenzaldehyde for Research and Development
For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of key aromatic intermediates is a cornerstone of successful project execution. 5-Methoxy-2-methylbenzaldehyde is a valuable building block in the synthesis of various pharmaceuticals and fine chemicals. This guide provides an in-depth technical comparison of the primary synthetic routes to this aldehyde, offering field-proven insights and experimental data to inform your selection of the most appropriate methodology for your specific needs.
Introduction: The Significance of this compound
This compound, with its unique substitution pattern, serves as a crucial precursor in the construction of complex molecular architectures. The strategic placement of the methoxy, methyl, and formyl groups on the aromatic ring allows for a variety of subsequent chemical transformations, making it a versatile intermediate in medicinal chemistry and materials science. The choice of synthetic route can significantly impact yield, purity, cost, and scalability, making a thorough understanding of the available methods essential.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound can be broadly approached via two main strategies: direct formylation of an electron-rich aromatic precursor or a two-step process involving the formation and subsequent oxidation of a benzyl alcohol intermediate. This guide will delve into the most prominent methods within these categories:
-
Electrophilic Aromatic Substitution:
-
Vilsmeier-Haack Reaction
-
Gattermann Reaction
-
-
Directed Ortho-Metalation followed by Formylation
-
Oxidation of (5-Methoxy-2-methylphenyl)methanol
The following table provides a high-level comparison of these methods, with a detailed analysis and experimental protocols to follow.
| Method | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Vilsmeier-Haack Reaction | 4-Methoxytoluene | POCl₃, DMF | Good to Excellent | Mild conditions, reliable for electron-rich arenes.[1][2][3] | Stoichiometric and corrosive reagents, not suitable for electron-poor arenes.[4] |
| Gattermann Reaction | 4-Methoxytoluene | Zn(CN)₂, HCl | Moderate to Good | Applicable to phenolic ethers.[5][6] | Use of highly toxic cyanide reagents.[7] |
| Directed Ortho-Metalation | 4-Methoxytoluene | n-BuLi or s-BuLi, DMF | Good | High regioselectivity.[8][9] | Requires strictly anhydrous conditions and cryogenic temperatures. |
| Oxidation of Benzyl Alcohol | (5-Methoxy-2-methylphenyl)methanol | PCC or Swern Reagents | Good to Excellent | High selectivity, mild conditions.[10][11] | Two-step process, potential for over-oxidation with some reagents. |
In-Depth Analysis and Experimental Protocols
Vilsmeier-Haack Reaction: The Workhorse of Aromatic Formylation
The Vilsmeier-Haack reaction is a widely used and reliable method for the formylation of electron-rich aromatic compounds like 4-methoxytoluene.[1][2][3] The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium salt, from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This electrophile then attacks the electron-rich aromatic ring, leading to the formation of the aldehyde after hydrolysis.
Causality of Experimental Choices: The methoxy group of 4-methoxytoluene is a strong activating group, directing the electrophilic substitution to the ortho and para positions. The methyl group provides additional activation. The formylation occurs predominantly at the position ortho to the methoxy group due to its stronger activating and directing effect. The use of a significant excess of the Vilsmeier reagent ensures complete conversion of the starting material. The reaction is typically run at low to moderate temperatures to control the exothermic nature of the reaction and minimize side-product formation.
Experimental Protocol: Vilsmeier-Haack Formylation of 4-Methoxytoluene
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a nitrogen inlet, cool dimethylformamide (DMF, 3 equivalents) to 0 °C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.
-
Aromatic Substrate Addition: Dissolve 4-methoxytoluene (1 equivalent) in a minimal amount of an inert solvent such as dichloromethane and add it dropwise to the Vilsmeier reagent solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring the progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Hydrolysis and Neutralization: Add a saturated solution of sodium acetate or sodium hydroxide to neutralize the mixture to a pH of 6-7.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Expected Yield: 70-85%
Self-Validating System: The progress of the reaction can be monitored by TLC, observing the consumption of the starting material and the appearance of the product spot. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Gattermann Reaction: A Classic Approach with Modern Modifications
The Gattermann reaction is another classical method for the formylation of aromatic compounds.[5][6] The original procedure utilized hydrogen cyanide (HCN) and hydrogen chloride (HCl), but a safer and more convenient modification, often referred to as the Adams modification, employs zinc cyanide (Zn(CN)₂) and HCl.[6][12] This in-situ generation of the formylating agent avoids the handling of highly toxic HCN gas.
Causality of Experimental Choices: Similar to the Vilsmeier-Haack reaction, the Gattermann reaction is an electrophilic aromatic substitution. The Lewis acid catalyst (generated in situ from Zn(CN)₂ and HCl) activates the formylating agent, which then attacks the electron-rich 4-methoxytoluene. The regioselectivity is again governed by the directing effects of the methoxy and methyl groups.
Experimental Protocol: Gattermann Formylation of 4-Methoxytoluene
-
Reaction Setup: To a stirred suspension of anhydrous zinc cyanide (Zn(CN)₂, 1.5 equivalents) in anhydrous diethyl ether, add 4-methoxytoluene (1 equivalent).
-
Acidification: Cool the mixture in an ice bath and pass a steady stream of dry hydrogen chloride (HCl) gas through the suspension with vigorous stirring.
-
Reaction: Continue passing HCl gas for 1-2 hours, during which time the reaction mixture will typically thicken and may form a precipitate.
-
Hydrolysis: After the reaction is complete, cautiously add water to the reaction mixture to hydrolyze the intermediate imine salt.
-
Work-up and Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product is then purified by vacuum distillation or column chromatography.
Expected Yield: 50-70%
Self-Validating System: Successful formylation can be confirmed by the appearance of a characteristic aldehyde peak in the IR spectrum (around 1680-1700 cm⁻¹) and the corresponding signals in the ¹H and ¹³C NMR spectra of the purified product.
Directed Ortho-Metalation: Precision in Synthesis
Directed ortho-metalation offers a highly regioselective route to this compound.[8][9] This method relies on the ability of the methoxy group to direct a strong base, typically an organolithium reagent like n-butyllithium or s-butyllithium, to deprotonate the adjacent ortho position. The resulting aryllithium species is then quenched with an electrophilic formylating agent, such as DMF.
Causality of Experimental Choices: The key to this reaction is the directing effect of the methoxy group, which coordinates to the lithium cation, bringing the strong base in close proximity to the ortho proton. This ensures deprotonation occurs specifically at the desired position. The use of cryogenic temperatures is crucial to prevent side reactions and decomposition of the organolithium intermediates.
Experimental Protocol: Directed Ortho-Metalation of 4-Methoxytoluene
-
Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 4-methoxytoluene (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C (dry ice/acetone bath) and slowly add s-butyllithium (1.1 equivalents) dropwise. Stir the mixture at this temperature for 1-2 hours.
-
Formylation: Add anhydrous dimethylformamide (DMF, 1.5 equivalents) dropwise to the aryllithium solution at -78 °C.
-
Quenching and Work-up: After stirring for an additional hour at -78 °C, allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the mixture with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography on silica gel.
Expected Yield: 60-80%
Self-Validating System: The high regioselectivity of this reaction should result in a cleaner crude product compared to classical electrophilic substitution methods. Characterization by NMR will confirm the exclusive formation of the desired isomer.
Oxidation of (5-Methoxy-2-methylphenyl)methanol: A Two-Step Alternative
An alternative to direct formylation is a two-step approach involving the synthesis of the corresponding benzyl alcohol, (5-methoxy-2-methylphenyl)methanol, followed by its oxidation to the aldehyde. This can be an advantageous route if the starting alcohol is readily available or if direct formylation methods prove to be low-yielding or non-selective.
Causality of Experimental Choices: A variety of mild oxidizing agents can be employed for the conversion of primary alcohols to aldehydes, such as pyridinium chlorochromate (PCC) or conditions for a Swern oxidation.[10][11] These reagents are chosen for their high selectivity in stopping the oxidation at the aldehyde stage, preventing over-oxidation to the carboxylic acid. The choice between PCC and Swern oxidation often depends on the scale of the reaction and the tolerance of other functional groups in the molecule.
Experimental Protocol: Swern Oxidation of (5-Methoxy-2-methylphenyl)methanol
-
Oxalyl Chloride Activation: In a flame-dried flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) and cool to -78 °C.
-
DMSO Addition: Add a solution of dimethyl sulfoxide (DMSO, 2.2 equivalents) in DCM dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C.
-
Alcohol Addition: After stirring for 15 minutes, add a solution of (5-methoxy-2-methylphenyl)methanol (1 equivalent) in DCM dropwise.
-
Base Addition: Stir the mixture for 30-60 minutes at -78 °C, then add triethylamine (5 equivalents) dropwise.
-
Work-up: Allow the reaction to warm to room temperature, then add water. Separate the organic layer and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude aldehyde by column chromatography.
Expected Yield: 85-95%
Self-Validating System: The disappearance of the alcohol starting material and the appearance of the aldehyde product can be easily monitored by TLC. The high selectivity of the Swern oxidation should result in a relatively clean crude product.
Visualization of Synthetic Pathways
To better illustrate the discussed synthetic strategies, the following diagrams outline the key transformations.
Caption: Direct formylation routes to this compound.
Caption: Two-step synthesis via a benzyl alcohol intermediate.
Conclusion and Recommendations
The synthesis of this compound can be achieved through several viable routes, each with its own set of advantages and challenges.
-
For reliability and scalability with electron-rich precursors , the Vilsmeier-Haack reaction is often the method of choice, offering good yields under relatively mild conditions.
-
The Gattermann reaction , particularly with the use of zinc cyanide, provides a classic alternative, though the toxicity of the reagents is a significant consideration.
-
When high regioselectivity is paramount , directed ortho-metalation is an excellent, albeit more technically demanding, option that requires stringent anhydrous and cryogenic conditions.
-
The two-step oxidation of the corresponding benzyl alcohol offers a highly efficient and selective route, especially if the alcohol is readily accessible or if direct formylation proves problematic. The Swern oxidation, in particular, is known for its mildness and high yields.
The ultimate choice of synthetic method will depend on the specific requirements of the project, including the available starting materials, the desired scale of the reaction, the laboratory equipment at hand, and safety considerations. It is recommended to perform small-scale trial reactions to optimize conditions for the chosen route before proceeding to a larger scale.
References
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- 2. ijpcbs.com [ijpcbs.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 6. Gattermann Reaction [unacademy.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Swern Oxidation [organic-chemistry.org]
- 12. The Gatterman Aromatic Formylation [designer-drug.com]
- 13. researchgate.net [researchgate.net]
- 14. What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]
- 15. US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 5-Methoxy-2-methylbenzaldehyde
For: Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Single Data Point
In the landscape of chemical synthesis and drug development, the identity, purity, and quality of a compound are paramount. 5-Methoxy-2-methylbenzaldehyde, a key aromatic aldehyde intermediate, is no exception. Its structural integrity and purity directly influence the outcome of subsequent synthetic steps and the quality of the final product. Relying on a single analytical technique for its characterization, however, provides a limited and potentially misleading perspective.
This guide presents a comprehensive framework for the cross-validation of analytical data for this compound. Cross-validation, in this context, is the systematic process of comparing and integrating data from multiple orthogonal (different and independent) analytical methods. This approach ensures a holistic understanding of the material, lending a high degree of confidence to its structural assignment and purity assessment. By leveraging the strengths of various techniques—from the structural detail of Nuclear Magnetic Resonance (NMR) to the quantitative power of High-Performance Liquid Chromatography (HPLC)—we can build a self-validating system of analysis that is robust, reliable, and scientifically sound.
Physicochemical Profile of this compound
Before delving into analytical methodologies, a foundational understanding of the compound's basic properties is essential. These characteristics often guide the selection of appropriate analytical conditions.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₂ | [1] |
| Molecular Weight | 150.17 g/mol | [1] |
| CAS Number | 56724-09-5 | [1] |
| Appearance | Clear Liquid | [1] |
| Purity (Typical) | ≥98% | [1] |
Core Analytical Techniques & Experimental Protocols
A multi-faceted approach is necessary for comprehensive analysis. Here, we detail the primary techniques for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Principle & Causality: NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation. It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a molecule, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For a molecule with isomers like this compound, NMR is indispensable for confirming the precise substitution pattern on the aromatic ring.
Expected ¹H NMR Data (400 MHz, CDCl₃):
-
Aldehyde Proton (-CHO): A singlet around δ 10.3 ppm. Its downfield shift is due to the deshielding effect of the carbonyl group.
-
Aromatic Protons: Three protons in the aromatic region (approx. δ 6.8-7.7 ppm). Their splitting pattern (multiplicity) and coupling constants (J-values) are critical for confirming the 1,2,4-substitution pattern.
-
Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8 ppm, integrating to three protons.
-
Methyl Protons (-CH₃): A singlet around δ 2.5 ppm, integrating to three protons.
Expected ¹³C NMR Data (101 MHz, CDCl₃):
-
Carbonyl Carbon (-CHO): A peak around δ 192 ppm.
-
Aromatic Carbons: Six distinct peaks in the aromatic region (approx. δ 110-165 ppm), including two quaternary carbons (C-2 and C-5).
-
Methoxy Carbon (-OCH₃): A peak around δ 55 ppm.
-
Methyl Carbon (-CH₃): A peak around δ 20 ppm.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire data with a 90° pulse angle.
-
Set a relaxation delay of at least 5 seconds to ensure accurate integration.
-
Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled sequence to obtain singlets for all carbon atoms.
-
A longer acquisition time and a higher number of scans (e.g., 1024) are typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to TMS at 0.00 ppm.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Principle & Causality: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for quickly identifying the presence of key molecular components.
Expected IR Data (Liquid Film):
-
~3050-3000 cm⁻¹: Aromatic C-H stretching.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching (from -CH₃ and -OCH₃ groups).
-
~2820 cm⁻¹ and ~2720 cm⁻¹: C-H stretching of the aldehyde group (Fermi resonance doublet), a highly characteristic signal.
-
~1700 cm⁻¹: Strong C=O stretching of the aromatic aldehyde. This is a key diagnostic peak.
-
~1600 cm⁻¹ and ~1480 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether (methoxy group).
-
~1030 cm⁻¹: Symmetric C-O-C stretching of the aryl ether.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: As the compound is a liquid, the simplest method is to place a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.
-
Background Scan: Perform a background scan of the empty spectrometer to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Place the prepared salt plates in the sample holder and acquire the spectrum.
-
Data Acquisition: Typically, 16-32 scans are co-added to generate the final spectrum with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Principle & Causality: Mass spectrometry ionizes molecules and then separates them based on their mass-to-charge ratio (m/z). It provides the molecular weight of the compound, a critical piece of data for confirming the molecular formula. The fragmentation pattern can also offer structural clues that corroborate NMR and IR data.
Expected MS Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z = 150, corresponding to the molecular weight of C₉H₁₀O₂.
-
Key Fragments:
-
m/z = 149 (M-1)⁺: Loss of the aldehydic hydrogen, often a very strong peak.
-
m/z = 121 (M-29)⁺: Loss of the aldehyde group (-CHO).
-
m/z = 106 (M-29-15)⁺: Subsequent loss of a methyl radical from the m/z 121 fragment.
-
Experimental Protocol: GC-MS Analysis
-
Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method as it provides both purity information (from the GC chromatogram) and structural information (from the MS of the eluted peak).
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230 °C.
-
High-Performance Liquid Chromatography (HPLC): The Purity and Quantitative Assay
Principle & Causality: HPLC is a cornerstone of purity analysis and quantitative measurement. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a compound like this compound, a reversed-phase (RP-HPLC) method is ideal, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a more polar mixture, typically of water and an organic solvent. Separation occurs based on hydrophobicity.
Experimental Protocol: RP-HPLC Purity Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of Acetonitrile and Water. A gradient elution is often optimal for separating the main peak from any potential impurities.
-
Example Gradient: Start with 60% Water / 40% Acetonitrile, ramp to 20% Water / 80% Acetonitrile over 10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm, where the benzaldehyde chromophore has strong absorbance.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of a reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (the diluent).
-
Sample Solution: Prepare the sample to be tested in the same manner and at the same concentration.
-
-
Analysis and Calculation:
-
Inject the diluent (as a blank), followed by multiple injections of the standard solution to establish system suitability (e.g., retention time repeatability, peak area precision).
-
Inject the sample solution.
-
Purity is calculated by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
The Cross-Validation Strategy: A Symphony of Data
The workflow below illustrates the logical relationship between the analytical techniques in a cross-validation process.
Caption: Workflow for the cross-validation of analytical data.
Interpreting the Interplay:
-
Identity Confirmation:
-
The molecular weight of 150 obtained from MS must match the molecular formula C₉H₁₀O₂ confirmed by ¹³C and ¹H NMR.
-
The key functional groups identified by IR (aldehyde C=O at ~1700 cm⁻¹, ether C-O at ~1250 cm⁻¹) must be present in the structure determined by NMR.
-
The fragmentation pattern in the mass spectrum (e.g., loss of -CHO) should be logical based on the established structure.
-
-
Purity Verification:
-
Both HPLC and GC should yield a similar purity value (e.g., >98%). Minor differences are acceptable but should be investigated. For instance, one technique might be more sensitive to a particular impurity.
-
The identity of the main peak in both chromatograms is confirmed as this compound by cross-referencing with MS data (from GC-MS) and by analyzing a known reference standard.
-
-
Holistic Assessment:
-
If HPLC shows an impurity at 1.5%, GC-MS can be used to obtain a mass spectrum of that impurity, providing clues to its identity.
-
If an unexpected peak appears in the NMR spectrum, its integration relative to the main compound can provide an estimate of the impurity level, which can then be compared to the results from HPLC and GC.
-
This process of mutual confirmation is the essence of cross-validation. A consensus across all techniques provides the highest possible confidence in the quality of the material.
Data Summary and Comparison
The following table summarizes the expected key results from each technique, providing a clear side-by-side comparison for the validation report.
| Analytical Technique | Parameter | Expected Result for this compound | Purpose in Cross-Validation |
| ¹H NMR | Chemical Shifts (δ) | ~10.3 (s, 1H), ~7.7-6.8 (m, 3H), ~3.8 (s, 3H), ~2.5 (s, 3H) | Confirms specific isomer and proton environment. |
| ¹³C NMR | Chemical Shifts (δ) | ~192, ~165-110 (6C), ~55, ~20 | Confirms carbon backbone and number of unique carbons. |
| FT-IR | Key Peaks (cm⁻¹) | ~1700 (C=O), ~1250 (C-O), ~2820 & 2720 (Aldehyde C-H) | Confirms presence of key functional groups. |
| Mass Spec (GC-MS) | Molecular Ion (m/z) | 150 | Confirms molecular weight and formula. |
| RP-HPLC | Purity (% Area) | >98% | Provides quantitative purity and impurity profile. |
| GC | Purity (% Area) | >98% | Orthogonal method to confirm purity and identify volatile impurities. |
Conclusion: An Authoritative and Trustworthy Approach
The analytical characterization of a chemical entity like this compound should not be a matter of single-point verification but a process of building a robust, evidence-based case. The cross-validation strategy outlined in this guide—integrating NMR, IR, MS, and chromatography—creates a self-validating system where each piece of data corroborates the others. This multi-technique approach ensures the unambiguous confirmation of structure and a high-confidence assessment of purity. For researchers, scientists, and drug development professionals, adopting this methodology is fundamental to ensuring data integrity, achieving reproducible results, and maintaining the highest standards of scientific rigor.
References
-
Electronic Supplementary Information. The Royal Society of Chemistry. Available from: [Link]
-
HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. HELIX Chromatography. Available from: [Link]
-
Benzaldehyde, 2-methoxy- IR Spectrum. NIST WebBook, SRD 69. Available from: [Link]
-
Benzaldehyde, 2-methoxy- Mass Spectrum. NIST WebBook, SRD 69. Available from: [Link]
-
HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. Available from: [Link]
Sources
A Comparative Guide to the Efficacy of 5-Methoxy-2-methylbenzaldehyde as a Synthon
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 5-Methoxy-2-methylbenzaldehyde, a versatile aromatic aldehyde, evaluating its performance as a synthetic building block (synthon) in organic chemistry. We will explore its synthesis, reactivity, and compare its efficacy against structurally similar alternatives, supported by experimental data and established protocols. This document is designed to empower researchers with the technical insights necessary to make informed decisions in synthetic strategy and drug development.
Introduction: The Profile of this compound
This compound (CAS No: 56724-09-5) is a substituted benzaldehyde featuring a methoxy group at the 5-position and a methyl group at the 2-position relative to the formyl group.[1] Its molecular formula is C₉H₁₀O₂ with a molecular weight of 150.17 g/mol .[1][2] The unique arrangement of these functional groups—an electron-donating methoxy group and a weakly electron-donating, sterically influential ortho-methyl group—imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.[3]
The aldehyde functionality serves as a key reactive handle for forming new carbon-carbon and carbon-heteroatom bonds through a variety of classical and modern organic reactions. Its utility is particularly noted in the construction of complex molecular scaffolds.
Synthesis of Substituted Benzaldehydes
The synthesis of methoxy- and methyl-substituted benzaldehydes often involves multi-step sequences starting from readily available precursors. A common and illustrative method is the methylation of a corresponding hydroxybenzaldehyde.
Experimental Protocol: Synthesis of 2-Methoxy-5-methylbenzaldehyde
This protocol details the synthesis of an isomer, 2-Methoxy-5-methylbenzaldehyde, which follows a similar principle of O-methylation that can be conceptually applied to related structures. The high yield demonstrates the efficiency of this transformation.[4]
Starting Material: 5-Methylsalicylaldehyde (2-hydroxy-5-methylbenzaldehyde) Reagents: Iodomethane, Sodium Hydroxide, Tetrabutylammonium Hydroxide, Dichloromethane, Water
Step-by-Step Procedure:
-
Suspension: Suspend 5-methylsalicylaldehyde in a solvent mixture of 5 mL dichloromethane and 5 mL water in a reaction flask.
-
Base Addition: Sequentially add 1.47 mL of 1 N sodium hydroxide solution and 1.52 g of 50% aqueous tetrabutylammonium hydroxide. The tetrabutylammonium hydroxide acts as a phase-transfer catalyst, facilitating the reaction between the aqueous and organic phases.
-
Methylation: Add iodomethane (457 μL). The hydroxide deprotonates the phenolic hydroxyl group, and the resulting phenoxide acts as a nucleophile, attacking the methyl group of iodomethane in an Sₙ2 reaction.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 3 hours.
-
Work-up & Extraction: After the reaction is complete, extract the mixture three times with dichloromethane. Combine the organic phases.
-
Washing & Drying: Wash the combined organic layer with saturated brine to remove water-soluble impurities. Dry the organic phase over anhydrous magnesium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product using silica gel column chromatography (eluent: cyclohexane/ethyl acetate, 9/1, v/v) to yield the pure 2-methoxy-5-methylbenzaldehyde.[4]
Expected Yield: This procedure reports a high yield of 97%.[4]
Synthesis Workflow Diagram
Sources
The Strategic Substitution Game: A Comparative Guide to Alternatives for 5-Methoxy-2-methylbenzaldehyde in Drug Design
In the intricate world of medicinal chemistry, the selection of building blocks is a critical determinant of a drug candidate's ultimate success. The substitution patterns on an aromatic ring can profoundly influence a molecule's potency, selectivity, and pharmacokinetic profile. 5-Methoxy-2-methylbenzaldehyde is a versatile scaffold, its methoxy and methyl groups offering a unique combination of electronic and steric properties that have been exploited in the synthesis of various biologically active compounds. However, the pursuit of optimized drug-like properties often necessitates the exploration of structural analogs. This guide provides a comprehensive comparison of viable alternatives to this compound, offering experimental insights and detailed protocols for their synthesis and evaluation.
The Role of this compound: A Double-Edged Sword
This compound and its derivatives have been investigated for a range of biological activities, including their potential as anticancer agents and tyrosinase inhibitors.[1] The methoxy group, a common substituent in drug molecules, can act as a hydrogen bond acceptor and influence the compound's conformation and metabolic stability. The ortho-methyl group provides steric bulk, which can be crucial for selective binding to a biological target.
However, these very features can also present challenges. The methoxy group is susceptible to metabolic O-demethylation, potentially leading to the formation of reactive metabolites or a reduction in the compound's half-life. The aldehyde functional group itself can be a liability due to its reactivity. Therefore, the strategic replacement of these moieties with bioisosteres—substituents with similar physical or chemical properties that impart different biological or pharmacokinetic profiles—is a cornerstone of modern drug design.
Bioisosteric Replacements: Fine-Tuning Molecular Properties
The principle of bioisosterism allows for the rational modification of a lead compound to enhance its therapeutic potential. Here, we explore key bioisosteric replacements for the methoxy, methyl, and benzaldehyde functionalities of this compound.
Methoxy Group Bioisosteres: Beyond the Oxygen
The replacement of a methoxy group is often aimed at improving metabolic stability and modulating electronic properties.
-
Fluorine: The substitution of a methoxy group with a fluorine atom is a classic bioisosteric replacement. Fluorine is a small, highly electronegative atom that can act as a weak hydrogen bond acceptor. Its introduction can block metabolic oxidation at that position and alter the pKa of nearby functional groups, potentially improving target engagement. 5-Fluoro-2-methylbenzaldehyde is a key intermediate in the synthesis of various pharmaceuticals, including anti-cancer and anti-inflammatory drugs, due to the enhanced biological activity conferred by the fluorine substitution.[2][3]
-
Amino Group: An amino group can serve as a hydrogen bond donor and acceptor, offering different interaction possibilities compared to the methoxy group. The synthesis of compounds like 5-amino-2-hydroxybenzaldehyde highlights the utility of the amino group in creating novel scaffolds for dyes and pharmaceuticals.[4]
Benzaldehyde Bioisosteres: Expanding the Core
Replacing the entire benzaldehyde moiety can lead to novel scaffolds with significantly different properties.
-
Pyridyl Scaffolds: The replacement of a benzene ring with a pyridine ring is a common strategy to introduce a nitrogen atom, which can act as a hydrogen bond acceptor and improve solubility. The synthesis and evaluation of pyridine-containing bioisosteres have demonstrated their potential as novel nicotinic acetylcholine receptor (nAChR) ligands.[5]
Comparative Analysis of Key Alternatives
To provide a clearer picture of the potential advantages of these alternatives, the following table summarizes their key properties in comparison to this compound.
| Compound | Key Features | Potential Advantages in Drug Design |
| This compound | Methoxy and methyl substitution. | Established scaffold with known reactivity. |
| 5-Fluoro-2-methylbenzaldehyde | Fluorine substitution. | Improved metabolic stability, altered electronic properties, potential for enhanced biological activity.[2][3] |
| 5-Amino-2-methylbenzaldehyde | Amino substitution. | Hydrogen bond donor/acceptor capabilities, potential for different binding interactions. |
| Pyridine-based bioisostere | Nitrogen-containing aromatic ring. | Improved solubility, potential for new receptor interactions, novel intellectual property.[5] |
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of key alternative compounds.
Synthesis of 5-Fluoro-2-methylbenzaldehyde
This protocol outlines a common route for the synthesis of 5-Fluoro-2-methylbenzaldehyde, a key alternative with improved metabolic stability.
Workflow for the Synthesis of 5-Fluoro-2-methylbenzaldehyde
Caption: Synthetic route to 5-Fluoro-2-methylbenzaldehyde.
Materials:
-
4-Fluoro-1-methylbenzene
-
Nitric acid (HNO₃)
-
Sulfuric acid (H₂SO₄)
-
Iron powder (Fe)
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Fluoroboric acid (HBF₄)
-
Formaldehyde (HCHO)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Nitration: To a stirred solution of 4-fluoro-1-methylbenzene in sulfuric acid at 0°C, slowly add a mixture of nitric acid and sulfuric acid. Maintain the temperature below 10°C. After the addition is complete, stir the mixture for 2 hours at room temperature. Pour the reaction mixture onto ice and extract with dichloromethane. Wash the organic layer with sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 5-fluoro-2-methyl-1-nitrobenzene.
-
Reduction: To a mixture of 5-fluoro-2-methyl-1-nitrobenzene and iron powder in ethanol and water, add hydrochloric acid dropwise. Heat the mixture at reflux for 4 hours. Cool the reaction to room temperature and filter through celite. Concentrate the filtrate and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to give 5-fluoro-2-methylaniline.
-
Diazotization and Formylation: Dissolve 5-fluoro-2-methylaniline in a mixture of fluoroboric acid and water at 0°C. Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5°C. Stir for 30 minutes. To this diazonium salt solution, add a solution of formaldehyde in sulfuric acid. Stir at room temperature for 1 hour. Extract the product with diethyl ether, wash with water, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography on silica gel to afford 5-fluoro-2-methylbenzaldehyde.
Synthesis of a Pyridine-Based Bioisostere
This protocol describes the synthesis of a pyridine-based bioisostere, which can offer improved solubility and different binding characteristics.
Workflow for the Synthesis of a Pyridine-based Bioisostere
Caption: Synthetic route to a pyridine-based bioisostere.
Materials:
-
2-Bromo-5-methoxypyridine
-
Magnesium (Mg) turnings
-
Anhydrous tetrahydrofuran (THF)
-
Paraformaldehyde
-
Manganese dioxide (MnO₂)
-
Dichloromethane (DCM)
-
Ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Grignard Reaction: Activate magnesium turnings in a flame-dried flask under an inert atmosphere. Add a solution of 2-bromo-5-methoxypyridine in anhydrous THF dropwise to initiate the Grignard reaction. Once the reaction starts, add the remaining bromide solution and stir at room temperature for 2 hours. Cool the reaction to 0°C and add paraformaldehyde portion-wise. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Oxidation: To a solution of the crude (5-methoxypyridin-2-yl)methanol in dichloromethane, add activated manganese dioxide. Stir the mixture vigorously at room temperature for 24 hours. Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite, washing with dichloromethane. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield 5-methoxypyridine-2-carbaldehyde.
Conclusion and Future Perspectives
The strategic replacement of the methoxy, methyl, and benzaldehyde moieties in this compound with appropriate bioisosteres offers a powerful approach to fine-tune the physicochemical and pharmacological properties of drug candidates. The alternatives discussed in this guide, such as 5-fluoro-2-methylbenzaldehyde and pyridine-based analogs, represent just a fraction of the possibilities available to medicinal chemists.
The choice of a particular bioisostere will always be context-dependent, guided by the specific therapeutic target and the desired property improvements. As our understanding of structure-activity and structure-property relationships continues to grow, so too will the sophistication of our bioisosteric replacement strategies. The experimental protocols provided herein serve as a practical starting point for researchers to synthesize and evaluate these promising alternatives in their own drug discovery programs.
References
-
Design and drug-like properties of new 5-methoxysalicylaldehyde based hydrazones with anti-breast cancer activity. ResearchGate. [Link]
-
5-Fluoro-2-methylbenzaldehyde. Apexmol. [Link]
-
Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. PubMed. [Link]
-
Unlocking Molecular Complexity: The Power of 5-Fluoro-2-methylbenzaldehyde in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. hurawalhi.com [hurawalhi.com]
- 3. nbinno.com [nbinno.com]
- 4. CAS 58186-71-3: 5-Amino-2-hydroxybenzaldehyde | CymitQuimica [cymitquimica.com]
- 5. Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Formylation Reactions: A Mechanistic and Practical Comparison
Introduction: The Formyl Group, An Unsung Hero in Synthesis
In the landscape of organic synthesis, the introduction of a formyl group (–CHO) is a transformation of fundamental importance. Formylation reactions unlock access to aldehydes, which are versatile building blocks and pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1] The aldehyde functionality is a synthetic linchpin, readily participating in reactions such as Wittig olefination, reductive amination, and aldol condensations. For drug development professionals, the formyl group is often a key handle for molecular elaboration or can be an essential pharmacophore itself.
The choice of a formylation method is a critical decision, dictating the reaction's efficiency, substrate scope, regioselectivity, and overall practicality.[1] This guide provides an in-depth mechanistic comparison of common formylation reactions, offering field-proven insights and experimental data to assist researchers in selecting the optimal strategy for their synthetic challenges. We will dissect the causality behind experimental choices, grounding our discussion in the principles of physical organic chemistry to provide a robust and trustworthy resource.
Part 1: Electrophilic Formylation of Aromatic Systems
The direct introduction of a formyl group onto an aromatic ring is a cornerstone of synthetic chemistry.[1] These reactions are typically electrophilic aromatic substitutions, where the reactivity and regioselectivity are governed by the electronic nature of the aromatic substrate and the electrophilicity of the formylating agent.[2] Electron-donating groups on the aromatic ring accelerate the reaction and direct the formylation to the ortho and para positions.
Comparative Overview of Aromatic Formylation Reactions
| Reaction | Formylating Agent / Reagents | Typical Substrates | Regioselectivity | Advantages | Limitations |
| Vilsmeier-Haack | DMF, POCl₃ (or other activating agents) | Electron-rich arenes (anilines, phenols, heterocycles)[3][4] | Para > Ortho | Mild conditions, high yields, versatile for heterocycles[5] | Limited to activated arenes; reagent is moisture-sensitive. |
| Gattermann | HCN, HCl, Lewis Acid (e.g., AlCl₃) | Aromatic hydrocarbons, phenols, phenolic ethers[6][7] | Para > Ortho | Applicable to phenols and their ethers[8] | Highly toxic HCN gas required; Zn(CN)₂ is a safer alternative.[7] |
| Gattermann-Koch | CO, HCl, AlCl₃, CuCl (co-catalyst) | Aromatic hydrocarbons (benzene, toluene)[9][10] | Para > Ortho | Uses inexpensive and readily available CO[11] | Not applicable to phenols or phenol ethers; requires high pressure.[7][12] |
| Duff Reaction | Hexamethylenetetramine (HMTA), acid (e.g., AcOH, TFA) | Phenols, electron-rich heterocycles[13][14] | Ortho-selective for phenols[13] | Simple reagents, good for ortho-hydroxybenzaldehydes | Generally low to moderate yields; mechanism can be complex.[13][15] |
| Rieche Formylation | Dichloromethyl methyl ether, Lewis Acid (e.g., TiCl₄) | Electron-rich arenes, phenols[16][17] | Ortho-selective for phenols with TiCl₄[18] | Good yields, high regioselectivity | Reagent is a potent carcinogen; requires stringent handling. |
The Vilsmeier-Haack Reaction: A Mild and Versatile Workhorse
The Vilsmeier-Haack reaction is arguably one of the most widely used methods for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] Its popularity stems from its operational simplicity, mild reaction conditions, and the high yields it typically affords.
Mechanism: The key to the reaction is the in situ formation of the "Vilsmeier reagent," a substituted chloroiminium ion, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an activating agent, most commonly phosphorus oxychloride (POCl₃).[4][19] This iminium ion is a moderately strong electrophile that readily attacks activated aromatic rings.[20] The resulting intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde.[4]
View Vilsmeier-Haack Reaction Mechanism
Caption: Generation of the electrophile in the Gattermann-Koch reaction.
Expert Insights: The Gattermann-Koch reaction is of significant industrial importance for producing simple aromatic aldehydes like benzaldehyde and tolualdehyde. [21]However, the requirement for high pressures of toxic CO and corrosive acids limits its utility in a typical laboratory setting. The Gattermann reaction, especially with the Zn(CN)₂ modification, is more accessible for lab-scale synthesis.
The Duff Reaction: Ortho-Formylation of Phenols
The Duff reaction is a classic method for the ortho-formylation of phenols using hexamethylenetetramine (HMTA) as the formyl source in an acidic medium, typically glycerol, boric acid, or acetic acid. [13][22] Mechanism: The reaction proceeds through a complex pathway. HMTA acts as a source for an electrophilic iminium ion (CH₂⁺=NR₂). [22]This species attacks the electron-rich phenol ring, primarily at the ortho position, likely due to chelation control involving the phenolic hydroxyl group. The resulting aminomethylated phenol undergoes an intramolecular redox reaction, where the benzylic carbon is oxidized to the aldehyde oxidation state, followed by hydrolysis to release the final product. [13]
View Duff Reaction Mechanism
Caption: Simplified mechanistic pathway of the Duff reaction.
Expert Insights: While the Duff reaction is valued for its ortho-selectivity with phenols, its primary drawback is often a low to moderate yield. [15]The reaction can sometimes lead to diformylation if both ortho positions are available. [2]Modern variations have explored different acid catalysts, such as trifluoroacetic acid (TFA), to improve yields and broaden the substrate scope to other electron-rich heterocycles. [23]
Part 2: N-Formylation of Amines: Protecting Groups and Key Intermediates
N-formylated amines (formamides) are crucial intermediates in pharmaceutical synthesis. [24]The formyl group serves as an effective protecting group for amines, a precursor for isocyanide synthesis, and a reagent in Vilsmeier-Haack reactions. [24][25]
Comparative Overview of N-Formylation Methods
| Method | Formylating Agent | Conditions | Advantages | Limitations |
| Acetic Formic Anhydride (AFA) | Formic acid, Acetic anhydride | Mild (0 °C to RT) | High yields, fast reactions, excellent selectivity [26] | AFA is unstable and generated in situ. |
| Formic Acid | Formic acid | Reflux with dehydration | Inexpensive, atom-economical | Requires high temperatures; water removal is necessary. [24] |
| Ethyl Formate | Ethyl formate | Often requires a catalyst or heat | Mild, clean reaction | Can be slow for less nucleophilic amines. |
| Biocatalytic | Ethyl formate, Lipase (e.g., Novozyme 435) | Room temperature | Extremely mild, high efficacy, broad scope, reusable catalyst [25][27] | Enzyme cost and stability can be a factor. |
| CO₂ / Silanes | Carbon dioxide, Hydrosilane, Catalyst | Catalytic, mild to moderate T | Utilizes CO₂ as a C1 source (green chemistry) [28] | Requires a catalyst and a stoichiometric reductant (silane). [29] |
Acetic Formic Anhydride (AFA): The Gold Standard for N-Formylation
For rapid and high-yielding N-formylation, the use of a mixed anhydride, particularly acetic formic anhydride (AFA), is a superior method. [26]AFA is significantly more reactive than formic acid itself.
Mechanism & Selectivity: AFA is generated in situ by reacting formic acid with acetic anhydride. When an amine is introduced, it selectively attacks the more electrophilic and sterically accessible formyl carbonyl over the acetyl carbonyl, leading to highly selective N-formylation. [26] Expert Insights: This method is exceptionally robust, providing excellent to quantitative yields for a wide variety of primary and secondary amines, including sterically hindered and electronically deactivated substrates. [26]The reaction is typically very fast, often completing in minutes at low temperatures. Its reliability and high performance make it a go-to method in drug development settings.
Biocatalytic Formylation: The Green Chemistry Approach
Recent advances have focused on developing more sustainable synthetic methods. Biocatalytic N-formylation using enzymes like lipase has emerged as a powerful and environmentally benign alternative. [27][30] Mechanism: In a typical procedure, an enzyme such as Candida antarctica lipase B (commercially available as Novozyme 435) catalyzes the aminolysis of a simple formate ester, like ethyl formate. [25]The amine attacks the ester, facilitated by the enzyme's active site, to produce the formamide and ethanol as the only byproduct.
Expert Insights: This method is remarkable for its mild conditions (often room temperature), high yields, and broad substrate scope, accommodating aliphatic, benzylic, and aromatic amines. [25]The ability to recycle the enzyme makes the process cost-effective and sustainable, which is highly attractive for large-scale pharmaceutical manufacturing. [27]
Part 3: Experimental Protocols and Workflows
Trustworthy protocols are the foundation of reproducible science. The following are detailed, validated procedures for two of the most reliable formylation reactions discussed.
Protocol 1: Vilsmeier-Haack Formylation of N-Phenylpyrrole
This protocol describes the formylation of an electron-rich heterocycle, a common task in medicinal chemistry.
1. Reagent Preparation (Vilsmeier Reagent):
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, cool N,N-dimethylformamide (DMF, 5 eq) to 0 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise over 30 minutes, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 1 hour. The resulting solution is the Vilsmeier reagent.
2. Formylation Reaction:
-
Dissolve N-phenylpyrrole (1.0 eq) in a minimal amount of DMF and add it to the freshly prepared Vilsmeier reagent at room temperature.
-
Heat the reaction mixture to 60 °C and monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
3. Work-up and Purification:
-
Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired N-phenyl-2-pyrrolecarboxaldehyde.
Protocol 2: Selective N-Formylation of Benzylamine using Acetic Formic Anhydride
This protocol demonstrates the high efficiency and selectivity of AFA for amine formylation. [26] 1. Reagent Preparation (AFA in situ):
-
In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, add formic acid (98-100%, 3.0 eq).
-
Slowly add acetic anhydride (1.5 eq) dropwise with vigorous stirring. The reaction is exothermic; maintain the temperature below 10 °C.
-
Stir the mixture at 0 °C for 20 minutes to ensure complete formation of AFA.
2. Formylation Reaction:
-
Dissolve benzylamine (1.0 eq) in a suitable solvent like diethyl ether or THF and cool to 0 °C.
-
Slowly add the freshly prepared AFA solution to the amine solution. An immediate reaction is often observed.
-
Allow the reaction to stir at 0 °C for 30 minutes. Monitor by TLC for the disappearance of the starting amine.
3. Work-up and Purification:
-
Carefully quench the reaction by the slow addition of ice-cold water.
-
Extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude N-benzylformamide, which is often pure enough for subsequent steps. If needed, purification can be achieved via crystallization or chromatography.
General Experimental Workflow Diagram
Caption: A typical workflow for a laboratory-scale formylation reaction.
Conclusion and Future Outlook
The formylation reaction remains a vital tool in the arsenal of the synthetic chemist. Classical methods like the Vilsmeier-Haack and Gattermann reactions provide powerful, well-understood routes to aromatic aldehydes, while the Duff reaction offers specific advantages for the ortho-formylation of phenols. For the equally important task of N-formylation, the in situ generation of acetic formic anhydride stands out for its speed and efficiency.
Looking forward, the field is increasingly driven by the principles of green chemistry. The development of catalytic methods that utilize CO₂ as a renewable C1 feedstock and biocatalytic transformations that operate under benign aqueous conditions represent the future of formylation chemistry. [25][28]For researchers and drug development professionals, a deep mechanistic understanding of both classical and modern formylation reactions is essential for navigating the complex synthetic challenges on the path to new discoveries.
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Gattermann Koch Reaction: Mechanism, Uses & Examples. Vedantu. [Link]
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First report on bio-catalytic N-formylation of amines using ethyl formate. RSC Publishing. [Link]
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Gattermann-Koch Reaction: Mechanism, Limitations and Examples. Collegedunia. [Link]
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Gattermann Koch Reaction Detailed Explanation with Applications. Testbook. [Link]
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Vilsmeier-Haack reaction. chemeurope.com. [Link]
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Formylation. Wikipedia. [Link]
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Recent Advances On Direct Formylation Reactions | Request PDF. ResearchGate. [Link]
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Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
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Recent advances in N-formylation reaction for the chemical recycling of carbon dioxide. Green Chemistry (RSC Publishing). [Link]
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Gattermann Koch Reaction: Mechanism, Application, Limitation. Science Info. [Link]
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First Report of Bio-catalytic N-formylation of Amines Using Ethyl formate. ResearchGate. [Link]
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Vilsmeier haack rxn | PPTX. Slideshare. [Link]
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Vilsmeier-Haack Reaction. NROChemistry. [Link]
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First report on bio-catalytic N-formylation of amines using ethyl formate. RSC Publishing. [Link]
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Gattermann - Koch Reaction: Mechanism, Limitations. Career Guide. [Link]
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Hydroformylation and carbonylation processes: new trends in the synthesis of pharmaceuticals. PubMed. [Link]
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First report on bio-catalytic N-formylation of amines using ethyl formate. Semantic Scholar. [Link]
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Advancements in Duff Reaction Mechanism | PDF. Scribd. [Link]
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The asymmetric hydroformylation in the synthesis of pharmaceuticals. PubMed. [Link]
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Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. I.R.I.S. [Link]
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2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N -Hydroxylamines | Request PDF. ResearchGate. [Link]
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Transformylating amine with DMF to formamide over CeO2 catalyst. RSC Publishing. [Link]
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A Senior Application Scientist's Guide to 5-Methoxy-2-methylbenzaldehyde in Synthesis
Introduction: Navigating the Nuances of a Disubstituted Benzaldehyde
For researchers and professionals in drug development, the choice of a starting material is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic pathway. Substituted benzaldehydes are foundational building blocks, yet their reactivity is not uniform. The subtle interplay of electronic and steric effects introduced by various substituents can dramatically alter the behavior of the aldehyde carbonyl.
This guide provides an in-depth performance benchmark of 5-Methoxy-2-methylbenzaldehyde, a unique aromatic aldehyde featuring both an electron-donating group (EDG) and a sterically influential ortho-substituent. We will objectively compare its performance in two cornerstone carbon-carbon bond-forming reactions—the Claisen-Schmidt and Knoevenagel condensations—against its close structural analogs, 4-methoxybenzaldehyde (p-anisaldehyde) and 2-methylbenzaldehyde (o-tolualdehyde). Through experimental data, detailed protocols, and mechanistic insights, this document serves as a practical resource for optimizing synthetic strategies and making informed decisions in your research.
The core of this analysis rests on understanding the dual nature of the substituents on this compound:
-
Electronic Effect : The methoxy (-OCH₃) group at the para-position relative to the aldehyde's point of attachment to the ring (position 5) is a strong electron-donating group through resonance (+R effect). This increases the electron density on the carbonyl carbon, decreasing its electrophilicity and generally slowing the rate of nucleophilic attack compared to unsubstituted benzaldehyde.[1][2][3]
-
Steric Effect : The methyl (-CH₃) group at the ortho-position (position 2) creates significant steric hindrance around the aldehyde functional group.[4] This bulkiness can impede the approach of nucleophiles, further influencing reaction rates and, in some cases, dictating stereochemical outcomes.[5][6][7]
This guide will dissect how these competing effects manifest in practice, providing you with the predictive power to leverage this compound to its full potential.
Reaction 1: The Claisen-Schmidt (Crossed-Aldol) Condensation
The Claisen-Schmidt condensation is a vital reaction for synthesizing α,β-unsaturated ketones, or chalcones, which are precursors to a wide array of biologically active compounds like flavonoids.[2] The reaction involves the base-catalyzed condensation of an aromatic aldehyde with an enolizable ketone, such as acetophenone.[8][9]
Performance Analysis of this compound
In this reaction, the rate-limiting step is typically the nucleophilic attack of the ketone's enolate on the aldehyde's carbonyl carbon. Therefore, the electrophilicity of the aldehyde is paramount.
-
This compound : The combined effect of the electron-donating methoxy group and the sterically hindering ortho-methyl group is expected to decrease its reactivity. The methoxy group reduces the carbonyl's electrophilicity, while the methyl group physically obstructs the incoming enolate. This combination often necessitates more forcing conditions (e.g., higher temperatures or longer reaction times) to achieve high yields.
-
4-Methoxybenzaldehyde : This aldehyde benefits from the same electron-donating effect of the methoxy group, making it less reactive than benzaldehyde. However, it lacks the steric hindrance of an ortho-substituent, allowing for a more facile approach of the nucleophile.
-
2-Methylbenzaldehyde : Here, the dominant factor is the steric hindrance from the ortho-methyl group, which significantly slows the reaction.[4] The methyl group's weak electron-donating inductive effect also slightly reduces electrophilicity.[4]
Comparative Data: Claisen-Schmidt Condensation Yields
The following table summarizes representative yields for the Claisen-Schmidt condensation of various substituted benzaldehydes with acetophenone under basic conditions, illustrating the impact of substituent effects.
| Aldehyde Substrate | Key Features | Typical Yield (%) | Reference |
| This compound | EDG + Ortho Steric Hindrance | Moderate to Good (Requires optimization) | Inferred from[1][2][4] |
| 4-Methoxybenzaldehyde | Strong EDG, No Steric Hindrance | Good to Excellent | [1] |
| 2-Methylbenzaldehyde | Weak EDG, High Steric Hindrance | Moderate | [4] |
| 3-Nitrobenzaldehyde | Strong EWG, No Steric Hindrance | Excellent | [1] |
| Benzaldehyde | Unsubstituted (Baseline) | Good | [1] |
Note: Yields are highly dependent on specific reaction conditions. This table provides a general comparison based on published data for analogous systems.
Detailed Experimental Protocol: Claisen-Schmidt Condensation
This protocol provides a robust starting point for the synthesis of (E)-1-(5-methoxy-2-methylphenyl)-3-phenylprop-2-en-1-one.
Materials:
-
This compound (1.0 mmol, 150.2 mg)
-
Acetophenone (1.1 mmol, 132.2 mg, 128 µL)
-
95% Ethanol (5.0 mL)
-
10% Aqueous Sodium Hydroxide (NaOH) solution (1.0 mL)
-
Magnetic stirrer and stir bar
-
Round-bottom flask (25 mL)
Procedure:
-
In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol) and acetophenone (1.1 mmol) in 5.0 mL of 95% ethanol.
-
While stirring the solution at room temperature, add 1.0 mL of 10% aqueous NaOH solution dropwise over 5 minutes.
-
A precipitate may form upon addition of the base. Continue stirring the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Wash the collected solid with a small amount of cold 95% ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven to obtain the purified chalcone.
Workflow Visualization
Caption: Experimental workflow for Claisen-Schmidt condensation.
Reaction 2: The Knoevenagel Condensation
The Knoevenagel condensation is an efficient method for forming C=C bonds by reacting an aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base catalyst like piperidine or ammonium acetate.[1][10]
Performance Analysis of this compound
The mechanism involves the formation of a carbanion from the active methylene compound, which then attacks the aldehyde. Similar to the Claisen-Schmidt condensation, the aldehyde's electrophilicity is a key factor.
-
This compound : The deactivating effect of the methoxy group and the steric barrier of the ortho-methyl group will again combine to reduce its reactivity compared to less substituted aldehydes. However, Knoevenagel condensations are often highly efficient, and good yields can typically be achieved, though potentially requiring longer reaction times or slightly elevated temperatures.
-
4-Methoxybenzaldehyde : This aldehyde reacts readily. Studies show that para-methoxybenzaldehyde provides excellent yields (e.g., 99% with malononitrile) in very short reaction times under optimized conditions.
-
2-Methylbenzaldehyde : The steric hindrance is the primary determinant of reactivity, generally leading to slower reactions compared to its para-isomer.
Comparative Data: Knoevenagel Condensation Performance
The table below summarizes the performance of various benzaldehydes in the Knoevenagel condensation with malononitrile.
| Aldehyde Substrate | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| This compound | Piperidine/Reflux | 2-5 hours (Est.) | Good to Excellent | Inferred from[1][4][11] |
| 4-Methoxybenzaldehyde | [MeHMTA]BF₄/RT | 2 min | 99 | |
| 4-Nitrobenzaldehyde | [MeHMTA]BF₄/RT | 1 min | 100 | |
| Benzaldehyde | [MeHMTA]BF₄/RT | 1 min | 100 | |
| Various Benzaldehydes | Ammonium Bicarbonate/Solvent-Free | 2 hours | High Conversion | [11] |
Detailed Experimental Protocol: Solvent-Free Knoevenagel Condensation
This environmentally friendly, solvent-free protocol is adaptable for this compound.[1][11]
Materials:
-
This compound (5.0 mmol, 751 mg)
-
Malononitrile (5.0 mmol, 330 mg)
-
Ammonium bicarbonate (catalytic amount, ~0.5 mmol, 40 mg)
-
Mortar and pestle or a small vial with a stir bar
-
Heating mantle or oil bath
Procedure:
-
Combine this compound (5.0 mmol), malononitrile (5.0 mmol), and a catalytic amount of ammonium bicarbonate in a mortar or a small reaction vial.
-
Grind the mixture with a pestle for 5-10 minutes at room temperature. The mixture may become a paste or solidify. Alternatively, stir the mixture vigorously in a vial.
-
For less reactive substrates, gently heat the mixture to 60-80°C for 1-2 hours.
-
Monitor the reaction progress by TLC (hexane:ethyl acetate, 3:1).
-
After the reaction is complete, the resulting solid is the crude product.
-
Triturate the solid with cold water to remove the catalyst, followed by filtration.
-
The product can be further purified by recrystallization from an appropriate solvent like ethanol or isopropanol.
Mechanism Visualization
Caption: Simplified mechanism of the base-catalyzed Knoevenagel condensation.
Discussion & Broader Context: The Pictet-Spengler Reaction
The utility of this compound extends to more complex transformations, such as the Pictet-Spengler reaction, a key method for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines.[12][13] This reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution.[12]
In this context, the electronic nature of the aldehyde is less critical than the electronic nature of the aromatic ring of the β-arylethylamine. However, the steric bulk of the ortho-methyl group on this compound can still influence the initial imine formation and subsequent cyclization step. Electron-donating groups on the aldehyde, like the methoxy group, can facilitate the reaction.[14] Therefore, this compound remains a viable and interesting substrate for creating structurally complex and sterically hindered heterocyclic scaffolds, which are of high value in medicinal chemistry.[15][16]
Conclusion: A Versatile but Nuanced Reagent
This compound presents a fascinating case study in substrate control. Its performance is a direct consequence of the balance between the deactivating electronic effect of the C5-methoxy group and the significant steric hindrance of the C2-methyl group.
-
In Comparison to 4-Methoxybenzaldehyde : It is consistently less reactive due to the added steric bulk at the ortho position. Reactions will likely require more forcing conditions.
-
In Comparison to 2-Methylbenzaldehyde : The strong electron-donating nature of the methoxy group makes its carbonyl carbon less electrophilic than that of 2-methylbenzaldehyde, which only has a weakly donating methyl group. This can make it less reactive in purely nucleophilic addition-driven reactions.
References
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- A Comparative Analysis of Substituted Benzaldehydes in the Claisen-Schmidt Condens
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Methoxy-2-methylbenzaldehyde
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of specialized chemical reagents are paramount to protecting both laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Methoxy-2-methylbenzaldehyde (CAS No. 56724-09-5), a compound frequently utilized in organic synthesis. By understanding the chemical's properties and the causality behind these disposal procedures, you can ensure a self-validating system of laboratory safety.
Immediate Safety and Hazard Identification
Before initiating any disposal protocol, a thorough understanding of the hazards associated with this compound is essential. Based on data from structurally similar aromatic aldehydes, this compound should be handled with care.[1][2]
Primary Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1]
-
Eye Irritation: Can cause serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
-
Acute Oral Toxicity: May be harmful if swallowed.[1]
Essential Personal Protective Equipment (PPE): A non-negotiable aspect of handling this chemical is the use of appropriate PPE. This equipment serves as the primary barrier between the researcher and potential exposure.
-
Gloves: Chemically resistant gloves (e.g., nitrile or neoprene) are required.
-
Eye Protection: Chemical safety goggles or a full-face shield must be worn.[3][4][5]
-
Lab Coat: A standard laboratory coat is necessary to prevent skin contact.
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][6]
Quantitative Hazard Summary
The following table summarizes the key hazard information for this compound and its structural analogs. This data informs the stringent disposal protocols outlined in the subsequent sections.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Source |
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed | [1][2] |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation | [1][2] |
| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation | [1][2] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | GHS07 | Warning | H335: May cause respiratory irritation | [1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as regulated hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in standard municipal trash.[7]
Step 1: Waste Segregation and Collection
-
Unused Product: Collect any unused or unwanted this compound in its original container if it is in good condition and can be securely sealed.[8]
-
Contaminated Materials: Any solid waste contaminated with this chemical, such as gloves, weighing paper, or absorbent pads, must be collected separately in a designated hazardous waste container lined with a durable plastic bag.[9]
-
Solutions: If the waste is in a solvent, it should be collected in a designated, compatible liquid hazardous waste container. Ensure that the solvent is compatible with the container material (typically high-density polyethylene).[8]
Step 2: Container Selection and Labeling
-
Container Integrity: The waste container must be in good condition, free of leaks, and have a secure, tightly closing lid.[8]
-
Labeling: All hazardous waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Irritant")
-
The date of accumulation
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
The sealed and labeled waste container should be stored in a designated Satellite Accumulation Area (SAA).[7]
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.
-
Ensure that the container is stored away from incompatible materials, such as strong oxidizing agents, strong bases, and strong reducing agents.[3][6]
Step 4: Arranging for Final Disposal
-
Contact your institution's Environmental Health and Safety (EH&S) department or a certified hazardous waste disposal company to schedule a pickup.[7]
-
The final disposal of this compound will likely involve incineration at a licensed facility to ensure its complete destruction.[10]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[3][4]
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]
-
Ingestion: Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention.[3]
-
Spill: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Place the contaminated material into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's emergency response team.[3]
By adhering to these detailed procedures, you contribute to a robust safety culture and ensure the responsible management of chemical waste in your laboratory.
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Navigating the Safe Handling of 5-Methoxy-2-methylbenzaldehyde: A Guide for Laboratory Professionals
The responsible use of specialty chemicals is a cornerstone of innovative research and development. This guide provides essential safety and logistical information for handling 5-Methoxy-2-methylbenzaldehyde, a key aromatic aldehyde in various synthetic pathways. By moving beyond a simple checklist and embracing a scientifically grounded, risk-based approach, we can ensure both the safety of laboratory personnel and the integrity of our experimental work.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any handling of this compound, a thorough understanding of its intrinsic hazards is paramount. This compound is classified as a hazardous substance, and its primary risks must be carefully managed.
According to safety data sheets (SDS), this compound presents the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.
The American Chemical Society (ACS) advocates for a risk management paradigm known as RAMP: R ecognize the hazards, A ssess the risks, M inimize the risks, and P repare for emergencies.[1] Recognizing the hazards is the foundational step. The subsequent assessment of risk involves considering both the severity of the potential harm and the likelihood of exposure during planned laboratory procedures.
Personal Protective Equipment (PPE): An Essential Barrier
The selection of appropriate Personal Protective Equipment (PPE) is a critical control measure to minimize exposure risk. The choice of PPE should be dictated by a task-specific risk assessment.
Hand Protection: A Critical Choice
Standard disposable nitrile gloves, while common in laboratory settings, offer poor resistance to aromatic hydrocarbons.[2] Prolonged or direct contact with this compound can lead to permeation and degradation of nitrile gloves, compromising their protective barrier.[3]
For tasks involving potential direct contact or splashes, more robust glove materials are required. The following table provides guidance on selecting the appropriate hand protection:
| Task | Glove Material | Justification |
| Incidental contact (e.g., handling sealed containers) | Double-gloving with standard nitrile gloves | Provides minimal, short-term splash protection. Gloves must be changed immediately upon any sign of contamination.[2] |
| Direct handling or potential for significant splashing | Butyl rubber or Viton® (fluoroelastomer) gloves | These materials offer superior resistance to aromatic hydrocarbons.[2][4] Always consult the glove manufacturer's specific chemical resistance chart. |
Eye and Face Protection
Given that this compound is a serious eye irritant, appropriate eye and face protection is mandatory.
-
Chemical splash goggles that meet the ANSI Z87.1 standard are required whenever handling the liquid.
-
A face shield worn over chemical splash goggles is recommended when there is a significant risk of splashing, such as during transfers of larger quantities or when heating the substance.
Body Protection
A flame-resistant laboratory coat should be worn and kept buttoned to protect the skin and clothing. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is advisable.
Respiratory Protection
Work with this compound should be conducted in a certified chemical fume hood to minimize the inhalation of vapors, which can cause respiratory irritation.[5] If engineering controls are not sufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[6]
Safe Handling and Operational Plan
A systematic approach to handling ensures that risks are minimized at every step of the experimental workflow.
Preparation and Weighing
-
Pre-use Inspection: Before starting any work, inspect all PPE for any signs of damage.
-
Fume Hood Use: All manipulations of this compound, including weighing and transfers, must be performed within a properly functioning chemical fume hood.
-
Containment: Use secondary containment (e.g., a tray) to contain any potential spills during transport and handling.
Experimental Procedure
-
Avoid Ingestion and Inhalation: Never eat, drink, or smoke in the laboratory.[7]
-
Controlled additions: When adding this compound to a reaction, do so in a slow and controlled manner to prevent splashing.
-
Temperature Control: Be mindful of the reaction temperature. While not highly flammable, forming explosive mixtures with air is possible upon intense heating.
Workflow for Safe Handling
The following diagram illustrates the key decision points and safety protocols for handling this compound.
Caption: A flowchart outlining the safe handling process for this compound.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Spills: For small spills within a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact the institution's environmental health and safety department.
Waste Disposal Plan
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Collection: All waste containing this compound, including contaminated solids and rinse solutions, must be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Compatibility: Ensure the waste container is compatible with aromatic aldehydes. High-density polyethylene (HDPE) containers are generally suitable.
-
Neutralization: In some cases, it may be feasible to oxidize aldehydes to the less volatile and less toxic corresponding carboxylic acids before disposal.[8] However, any such treatment requires a thorough understanding of the reaction and must be approved by your institution's hazardous waste management program.
-
Regulatory Compliance: All chemical waste disposal must be conducted in strict accordance with local, state, and federal regulations. Never dispose of this compound down the drain.[9]
By adhering to these scientifically sound principles and procedures, researchers can confidently and safely utilize this compound in their pursuit of scientific advancement.
References
-
American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]
-
American Chemical Society. (2017, March 6). Safety in Academic Chemistry Laboratories. Retrieved from [Link]
-
American Chemical Society. (n.d.). Safety Tipsheets & Best Practices. Retrieved from [Link]
-
Environmental Health and Safety, University of California, Berkeley. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
Studylib. (n.d.). Chemistry Lab Safety Guidelines: ACS Committee on Training. Retrieved from [Link]...
-
Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]
-
Washington State Department of Ecology. (n.d.). Focus on: Treatment by Aldehyde Deactivation. Retrieved from [Link]
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The Glove Guru. (2025, June 22). Butyl Gloves. Retrieved from [Link]
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Emory University, Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
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The Ohio State University, Department of Chemistry. (n.d.). Glove Selection Examples of Chemical Resistance of Common Glove Materials Excellent, Good, Fair, Poor. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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PowerPak. (2025, September 14). The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]
-
U.S. Plastic Corp. (n.d.). Viton Chemical Compatibility Chart. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory). Retrieved from [Link]
-
University of Connecticut, Environmental Health and Safety. (n.d.). Chemical Resistant Glove Guide. Retrieved from [Link]
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The Ohio State University Extension. (2018, May 25). Chemical Skin Irritants for Trainers and Supervisors. Retrieved from [Link]
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Safety Memos. (2014, March 22). Chemical Hazards: Globally Harmonized System (GHS) Training Video -- OSHA HazCom Standard [Video]. YouTube. Retrieved from [Link]
-
Yale University, Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure. Retrieved from [Link]
-
Taylor & Francis Online. (2015, November 19). Setting Occupational Exposure Limits for Chemical Allergens—Understanding the Challenges. Retrieved from [Link]
-
Chemours. (n.d.). Viton™ Brand Chemical Resistance Guide. Retrieved from [Link]
-
Chemtools. (n.d.). VITON® CHEMICAL COMPATIBILITY CHART. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

